H-gamma-glu-phe-oh
Description
Gamma-Glu-Phe is a dipeptide obtained by formal condensation of the side-chain carboxy group of L-glutamic acid with the amino group of L-phenylalanine. It has a role as a human urinary metabolite. It is a conjugate acid of a gamma-Glu-Phe(1-).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOHZPNYFQJKL-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60995842 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7432-24-8 | |
| Record name | γ-L-Glutamyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60995842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-γ-glutamyl-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | gamma-Glutamylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH)
This guide provides a comprehensive technical overview of γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH), a dipeptide with a unique isopeptide linkage that confers distinct biochemical properties and opens avenues for innovative applications. We will delve into its core molecular features, metabolic context, and burgeoning potential in the field of targeted drug delivery.
Molecular Profile and Physicochemical Characteristics
γ-L-Glutamyl-L-phenylalanine is a dipeptide resulting from the formal condensation of the side-chain (gamma) carboxyl group of L-glutamic acid with the α-amino group of L-phenylalanine.[1] This is distinct from the typical peptide bond (alpha-linkage) that forms the backbone of proteins. This unique γ-linkage is a critical structural feature that significantly influences the molecule's stability and biological interactions.[2][3]
1.1. Chemical Structure
The structure features a γ-amide bond, which is key to its biochemical behavior.
2.2. Metabolic Stability and Significance
The γ-amide bond confers significant resistance to hydrolysis by most cellular peptidases, which are typically specific for α-peptide bonds. [2]This inherent stability results in a longer biological half-life compared to its α-linked isomer, allowing it to persist in biological systems and potentially exert prolonged effects.
This dipeptide is a known human urinary metabolite and has been detected in various natural sources, including garlic, onions, and soybeans. [1][6][10]Notably, its presence in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, suggests its role as a potential biomarker. [6][11][12]
Applications in Drug Development: GGT-Triggered Prodrug Therapy
The most compelling application for H-γ-Glu-Phe-OH in drug development lies in its potential as a targeting moiety for GGT-activated prodrugs. GGT is significantly overexpressed on the surface of various cancer cells and tumor vascular endothelial cells, making it an attractive target for selective drug delivery. [4][5][6]
3.1. The Prodrug Concept
The strategy involves attaching a cytotoxic drug to H-γ-Glu-Phe-OH, rendering the drug inactive and often improving its solubility and pharmacokinetic profile. This prodrug circulates in the body with minimal off-target toxicity. Upon reaching the GGT-rich tumor microenvironment, the enzyme cleaves the γ-glutamyl bond, releasing the active drug directly at the site of action. [5][6]
This charge-reversal system can be highly effective. Nanocarriers modified with γ-glutamyl moieties can maintain a neutral or negative charge in the bloodstream, prolonging circulation time. [16][17]Upon cleavage by GGT at the tumor site, the carrier can become positively charged, enhancing cellular uptake and tumor penetration. [16][17]
Experimental Methodologies: Synthesis and Characterization
Reproducible synthesis and rigorous characterization are paramount for any research involving H-γ-Glu-Phe-OH. Enzymatic synthesis offers a highly specific and efficient route compared to multi-step chemical methods. [7]
4.1. Protocol: Enzymatic Synthesis of H-γ-Glu-Phe-OH
This protocol outlines a standard procedure using γ-glutamyltranspeptidase.
Objective: To synthesize H-γ-Glu-Phe-OH via a GGT-catalyzed transpeptidation reaction.
Materials:
-
L-Glutamine (γ-glutamyl donor)
-
L-Phenylalanine (γ-glutamyl acceptor)
-
γ-Glutamyl Transpeptidase (GGT) from a suitable source (e.g., Proteus mirabilis or equine kidney) [4][7]* Diethanolamine-HCl buffer (or similar, pH 9.5-10.0)
-
Ascorbic acid (as an antioxidant, if needed)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Ion-exchange chromatography resin (e.g., Dowex 1x8)
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM diethanolamine-HCl, pH 9.5). The alkaline pH is often optimal for the transpeptidation reaction. [7] * Dissolve L-glutamine and L-phenylalanine in the buffer. A molar excess of the acceptor (L-phenylalanine) is typically used to drive the reaction towards synthesis over hydrolysis.
-
Equilibrate the reaction mixture to the optimal temperature (e.g., 30-37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a predetermined activity of GGT to the substrate mixture.
-
Incubate the reaction with gentle agitation for a set period (e.g., 24-48 hours). Monitor the reaction progress using HPLC to track substrate consumption and product formation.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 95°C for 10 minutes) or by acidification (e.g., adding HCl to lower the pH to ~3.0), which will precipitate the enzyme.
-
Centrifuge the mixture to remove the denatured enzyme and any precipitates.
-
-
Purification:
-
The primary purification method is typically ion-exchange chromatography. The reaction supernatant is loaded onto an anion exchange column.
-
Wash the column to remove unreacted L-phenylalanine and other non-binding species.
-
Elute the bound γ-glutamyl peptides using a salt or pH gradient.
-
Collect fractions and analyze by HPLC to identify those containing pure H-γ-Glu-Phe-OH.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Desalt the pooled fractions if necessary (e.g., via reverse-phase chromatography or dialysis).
-
Lyophilize the final solution to obtain the product as a pure, solid powder.
-
Self-Validation: Throughout this protocol, HPLC analysis at each stage (reaction monitoring, post-termination, and after each purification step) serves as a self-validating checkpoint to ensure reaction efficiency and purification success.
4.2. Analytical Characterization
The identity and purity of the synthesized product must be unequivocally confirmed:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to separate it from reactants and byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight (294.30 Da) and provides fragmentation data to verify the amino acid sequence and linkage. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation, confirming the presence of both glutamic acid and phenylalanine residues and, crucially, verifying the γ-linkage through specific chemical shifts.
Conclusion
H-γ-L-Glutamyl-L-phenylalanine is far more than a simple dipeptide. Its unique γ-isopeptide bond imparts significant metabolic stability and forms the basis of its involvement in glutathione metabolism. This same structural feature makes it a molecule of high interest for researchers in pharmacology and drug development. The overexpression of its cleaving enzyme, GGT, in numerous cancers presents a validated and promising target for developing sophisticated prodrug strategies. A thorough understanding of its fundamental properties, synthesis, and biochemical context is essential for harnessing its full potential in creating next-generation targeted therapeutics.
References
- Dipeptide. (n.d.). Google Vertex AI Search. Retrieved January 10, 2026.
- Dipeptide. (n.d.). In Wikipedia.
- gamma-L-Glutamyl-L-phenylalanine. (n.d.). PubChem.
- A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (2023). PubMed.
- N-gamma-L-Glutamyl-L-phenylalanine (FDB000716). (n.d.). FooDB.
- Physico-chemical properties of synthesized dipeptides. (n.d.). ResearchGate.
- A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (n.d.). Semantic Scholar.
- gamma-Glutamylphenylalanine (HMDB0000594). (n.d.). Human Metabolome Database.
- Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. (n.d.). PMC.
- Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. (n.d.). ACS Publications.
- gamma-L-Glutamyl-L-phenylalanine (FDB003618). (n.d.). FooDB.
- A γ-Glutamyl Transpeptidase (GGT)-Triggered Charge Reversal Drug-Delivery System for Cervical Cancer Treatment: In Vitro and In Vivo Investigation. (2023). MDPI.
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). PMC.
- Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). PMC.
- GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. (n.d.). MDPI.
- Gamma-glutamyltransferase. (n.d.). In Wikipedia.
- H-GLU(PHE)-OH. (n.d.). ChemBK.
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). MDPI.
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (2023). ResearchGate.
- Synthesis of y-Glutamyl L-3,4-Dihydroxyphenylalanine by y-Glutamyltranspeptidase from Proteus mirabilis. (n.d.). J-STAGE.
- Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. (2022). ACS Publications.
- Gamma-Glutamyl Dipeptides and Amines. (n.d.). Sabinsa Canada Inc.
- H-gamma-Glu-Phe-OH. (n.d.). LabNet Biotecnica.
- Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. (n.d.). ProQuest.
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An In-depth Technical Guide to γ-Glutamylphenylalanine: From Discovery to Functional Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamylphenylalanine (γ-Glu-Phe), a dipeptide composed of glutamic acid and phenylalanine linked via a unique gamma-amide bond, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines. Initially identified as a naturally occurring compound in plants, its discovery has since expanded to encompass a broader biological context, including its role as a metabolic byproduct in human genetic disorders and its intriguing function as a taste-enhancing molecule. This technical guide provides a comprehensive overview of γ-Glutamylphenylalanine, delving into its historical discovery, widespread natural occurrence, intricate biosynthetic pathways, and its burgeoning biological significance. The guide is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, and shedding light on its potential applications.
The Genesis of a Molecule: Discovery and Early Characterization
The formal identification of γ-L-Glutamyl-L-phenylalanine in the scientific literature can be traced back to 1962, when Morris and Thompson successfully isolated and characterized this dipeptide from soybeans (Glycine max)[1][2]. Their work laid the foundation for understanding the existence of γ-glutamyl compounds in the plant kingdom.
A significant milestone in the human context of γ-Glutamylphenylalanine came in 1979 when its presence was detected in the urine of patients with phenylketonuria (PKU)[3]. PKU is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine[4]. In individuals with PKU, the accumulation of phenylalanine leads to its conversion into alternative metabolites, including γ-Glutamylphenylalanine[5][6]. This discovery highlighted the dipeptide's role as a biomarker for this genetic disorder.
Natural Abundance: A Dipeptide of Diverse Origins
γ-Glutamylphenylalanine is found in a variety of natural sources, spanning the plant and animal kingdoms. Its presence is particularly well-documented in legumes and Allium species.
Plant Kingdom
-
Legumes: Soybeans (Glycine max) are a primary source from which γ-Glutamylphenylalanine was first isolated[1][2]. It is also found in adzuki beans (Vigna angularis) and mung beans (Vigna radiata)[3][7].
-
Allium Species: This dipeptide is a known constituent of garlic (Allium sativum) and onions (Allium cepa)[7][8][9].
Animal Kingdom and Mycology
Recent metabolomic studies have identified γ-Glutamylphenylalanine in the context of Bombyx batryticatus, the dried silkworm larva infected with the fungus Beauveria bassiana. This suggests its potential role in the complex biochemical interactions between insects and fungi.
Biosynthesis: The Central Role of the γ-Glutamyl Cycle
The synthesis of γ-Glutamylphenylalanine is intrinsically linked to the γ-glutamyl cycle , a metabolic pathway responsible for the synthesis and degradation of glutathione (γ-glutamyl-cysteinyl-glycine)[10]. The key enzyme in the formation of γ-Glutamylphenylalanine is γ-glutamyl transpeptidase (GGT) [11][12][13].
GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione or other γ-glutamyl compounds to an acceptor molecule, which can be an amino acid, a peptide, or water[13]. In the case of γ-Glutamylphenylalanine synthesis, phenylalanine serves as the acceptor for the γ-glutamyl group.
Figure 1: Biosynthesis of γ-Glutamylphenylalanine via the action of γ-Glutamyl Transpeptidase (GGT).
Biological Significance and Functional Roles
The biological importance of γ-Glutamylphenylalanine has expanded beyond its initial identification as a plant constituent and a metabolic byproduct.
The "Kokumi" Sensation: A Taste Enhancer
One of the most fascinating properties of γ-Glutamylphenylalanine is its contribution to the "kokumi" taste sensation[14][15]. Kokumi is a Japanese term that describes a sense of richness, body, and complexity in food, enhancing the primary tastes of sweet, salty, and umami. γ-Glutamylphenylalanine, while not having a distinct taste on its own, acts as a taste modulator.
The mechanism of kokumi perception is believed to be mediated through the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on the tongue[16][17]. γ-Glutamyl peptides, including γ-Glutamylphenylalanine, are thought to act as allosteric modulators of the CaSR, enhancing its sensitivity to calcium ions and thereby amplifying taste signals[18].
Figure 2: Proposed signal transduction pathway for the "kokumi" taste sensation mediated by γ-Glutamylphenylalanine and the Calcium-Sensing Receptor (CaSR).
A Potential Biomarker
As previously mentioned, elevated levels of γ-Glutamylphenylalanine in urine are a hallmark of phenylketonuria, making it a valuable diagnostic and monitoring biomarker for the disease[4][5][6]. Furthermore, recent research has suggested a potential link between circulating levels of γ-Glutamylphenylalanine and other physiological states, including those related to oxidative stress, liver and kidney function, and even biological aging, as indicated by associations with leukocyte telomere length.
Methodologies for Synthesis and Analysis
For researchers and drug development professionals, the ability to synthesize and accurately quantify γ-Glutamylphenylalanine is crucial.
Enzymatic Synthesis of γ-Glutamylphenylalanine
Chemical synthesis of γ-glutamyl peptides can be complex due to the need for protecting groups. Enzymatic synthesis using γ-glutamyl transpeptidase offers a more direct and stereospecific approach.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture Preparation:
-
Dissolve L-glutamine (as the γ-glutamyl donor) and L-phenylalanine (as the acceptor) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5). Molar ratios of donor to acceptor may need to be optimized, but a 1:2 to 1:5 ratio is a good starting point.
-
Typical starting concentrations are in the range of 50-200 mM.
-
-
Enzyme Addition:
-
Add a purified preparation of γ-glutamyl transpeptidase (commercially available from various bacterial sources) to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the specific GGT used (typically 30-40°C) with gentle agitation for a defined period (e.g., 2-24 hours).
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification (e.g., adding an equal volume of 1 M HCl).
-
-
Purification:
-
The product, γ-Glutamylphenylalanine, can be purified from the reaction mixture using techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).
-
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like γ-Glutamylphenylalanine in complex biological matrices.
Experimental Protocol: UPLC-MS/MS Analysis
-
Sample Preparation (from plasma or tissue homogenate):
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of γ-Glutamylphenylalanine) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2-95% B over a suitable time frame (e.g., 10 minutes) at a flow rate of 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
γ-Glutamylphenylalanine: Precursor ion (Q1) m/z 295.1 -> Product ion (Q3) m/z 132.1 (corresponding to the glutamic acid fragment).
-
The specific collision energy and other source parameters should be optimized for the instrument in use.
-
-
Figure 3: A generalized workflow for the quantification of γ-Glutamylphenylalanine using UPLC-MS/MS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [19] |
| Molecular Weight | 294.30 g/mol | [19] |
| CAS Number | 7432-24-8 | |
| UPLC-MS/MS Precursor Ion (ESI+) | m/z 295.1 | Internal Derivation |
| UPLC-MS/MS Product Ion | m/z 132.1 | Internal Derivation |
Future Perspectives and Conclusion
The journey of γ-Glutamylphenylalanine from its discovery in soybeans to its recognition as a taste enhancer and potential biomarker is a testament to the evolving landscape of metabolomics and food science. For researchers, the exploration of its broader physiological roles, particularly in the context of the gut-brain axis and its interaction with the calcium-sensing receptor, presents exciting avenues for future investigation. For professionals in drug development, its potential as a biomarker for metabolic disorders like PKU warrants further validation and clinical application. The development of robust and high-throughput analytical methods will be paramount in advancing our understanding of this multifaceted dipeptide. This guide provides a solid foundation for these future endeavors, encapsulating the current knowledge and providing the necessary tools to explore the full potential of γ-Glutamylphenylalanine.
References
- Ahmad, T., & Dalziel, J. E. (2020).
- Feng, Y., et al. (2019). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry, 67(40), 11166-11175.
- FooDB. (2010). Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716).
- FooDB. (2010). Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618).
- Guha, S., & Majumder, K. (2022). Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health. Foods, 11(21), 3463.
- Li, X., Zhang, Y., & Lametsch, R. (2020).
- Miyamura, N., & Kuroda, M. (2015). Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. Flavour, 4(1), 1-9.
- Human Metabolome Database. (2005). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594).
- Minami, H., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17406.
- Morris, C. J., & Thompson, J. F. (1962). The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans. Biochemistry, 1(4), 706-709.
- Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. PubMed.
- Nishimura, T., & Kuroda, M. (2019). Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing. Journal of the Science of Food and Agriculture, 99(11), 4851-4858.
- Pérez-Miguelsanz, J., et al. (2023). Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. Metabolites, 13(7), 803.
- Perrett, D., & Rudge, S. A. (2014). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Antioxidants & Redox Signaling, 20(13), 2146-2158.
- Sgarbi, E., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.
- membraPure GmbH. (n.d.). Amino acids as biomarkers for metabolic disorders like Phenylketonuria.
- Sofyanovich, O. A., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PloS one, 14(5), e0216494.
- Soga, T., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 25-33.
- Wikidata. (n.d.). Glutamylphenylalanine (Q27161779).
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The Emerging Roles of γ-L-Glutamyl-L-phenylalanine in Biological Systems: A Technical Guide
Abstract
γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) is a dipeptide increasingly recognized for its diverse roles in biological systems. Primarily synthesized through the action of γ-glutamyltransferase (GGT), this molecule is intrinsically linked to glutathione metabolism and has been identified in various biological contexts, from a urinary metabolite in phenylketonuria to a flavor-modulating compound in foods. Emerging research highlights its function as an allosteric modulator of the calcium-sensing receptor (CaSR), suggesting a significant role in cellular signaling and sensory perception. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological functions of H-γ-Glu-Phe-OH, offering insights for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Significance of a Unique Dipeptide
γ-L-Glutamyl-L-phenylalanine is a dipeptide composed of a γ-glutamyl moiety linked to the amino group of L-phenylalanine[1]. This unconventional peptide bond, involving the γ-carboxyl group of glutamic acid, confers resistance to degradation by many standard peptidases, suggesting a potential for systemic signaling roles[2]. While the broader family of γ-glutamyl peptides has been studied for some time, the specific functions of H-γ-Glu-Phe-OH are now coming into sharper focus. This guide will delve into the known and putative roles of this dipeptide, from its metabolic origins to its potential as a biomarker and therapeutic target.
Biosynthesis and Metabolism: The γ-Glutamyl Cycle Connection
The primary route for the synthesis of H-γ-Glu-Phe-OH in mammals is through the activity of the cell-surface enzyme γ-glutamyltransferase (GGT)[2]. GGT plays a pivotal role in the γ-glutamyl cycle, a key pathway for glutathione (GSH) homeostasis.
The Role of γ-Glutamyltransferase (GGT)
GGT catalyzes the transfer of the γ-glutamyl group from a donor molecule, most notably glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water[2][3]. When L-phenylalanine is the acceptor, H-γ-Glu-Phe-OH is formed. This transpeptidation reaction is a crucial step in the extracellular catabolism of glutathione, allowing for the salvage of its constituent amino acids.
The reaction can be summarized as follows:
Glutathione (γ-Glu-Cys-Gly) + L-Phenylalanine ⇌ γ-L-Glutamyl-L-phenylalanine + Cysteinyl-glycine
The activity of GGT is a key determinant of the extracellular availability of H-γ-Glu-Phe-OH and other γ-glutamyl peptides. Elevated serum GGT levels are a well-established biomarker for liver and bile duct diseases[4].
Metabolic Fate
Once formed, H-γ-Glu-Phe-OH can be transported into cells where it can be further metabolized. The enzyme γ-glutamylcyclotransferase can convert γ-glutamyl dipeptides into 5-oxoproline and the free amino acid[2]. This process is part of the γ-glutamyl cycle, which ultimately contributes to the intracellular synthesis of glutathione.
Figure 2: Simplified signaling pathway of CaSR activation by H-γ-Glu-Phe-OH.
Role in Phenylketonuria (PKU)
H-γ-Glu-Phe-OH has been identified as a urinary metabolite in newborns with phenylketonuria (PKU), an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine.[1] In untreated PKU, high levels of phenylalanine accumulate in the body, leading to severe neurological damage.[5] The presence of H-γ-Glu-Phe-OH in the urine of these individuals is likely a consequence of the high circulating levels of phenylalanine, which serves as an abundant acceptor for the γ-glutamyl moiety transferred by GGT. This suggests that H-γ-Glu-Phe-OH could serve as a potential biomarker for monitoring the metabolic state in PKU patients.
Potential as a Biomarker for Disease
Beyond PKU, there is growing interest in the use of γ-glutamyl peptides as biomarkers for various conditions. Elevated levels of certain γ-glutamyl dipeptides have been associated with an increased risk of cardio-metabolic diseases.[6] Given its link to GGT activity, a well-established marker for liver health, H-γ-Glu-Phe-OH levels in biological fluids may reflect alterations in liver function and oxidative stress.
Antioxidant Activity
While the antioxidant properties of glutathione are well-documented, emerging evidence suggests that other γ-glutamyl peptides may also possess antioxidant capabilities. Studies on γ-L-glutamyl-L-tryptophan have demonstrated its ability to scavenge free radicals.[7][8] The phenylalanine residue in H-γ-Glu-Phe-OH also has antioxidant properties, suggesting that the dipeptide as a whole may contribute to cellular antioxidant defenses.[6][9] Further research is needed to fully elucidate the antioxidant potential of H-γ-Glu-Phe-OH.
Experimental Protocols
The study of H-γ-Glu-Phe-OH involves various biochemical and analytical techniques. Below are representative protocols for its enzymatic synthesis and quantification.
Enzymatic Synthesis of H-γ-Glu-Phe-OH
This protocol describes the synthesis of H-γ-Glu-Phe-OH using bacterial γ-glutamyltranspeptidase.
Materials:
-
L-Glutamine (γ-glutamyl donor)
-
L-Phenylalanine (γ-glutamyl acceptor)
-
Bacterial γ-glutamyltranspeptidase (GGT)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 10.4)
-
Dowex 1x8 resin (for purification)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a reaction mixture containing 200 mM L-glutamine, 200 mM L-phenylalanine, and 0.5 U/mL GGT in the reaction buffer.[10]
-
Incubate the mixture at 37°C for 1.5 hours.[10]
-
Terminate the reaction by boiling for 5 minutes.
-
Centrifuge the mixture to remove any precipitate.
-
Purify the resulting H-γ-Glu-Phe-OH from the supernatant using a Dowex 1x8 column.
-
Analyze the purified product by HPLC to confirm its identity and purity.
Quantification of H-γ-Glu-Phe-OH by LC-MS/MS
This protocol outlines a general approach for the sensitive and specific quantification of H-γ-Glu-Phe-OH in biological samples.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal standard (e.g., a stable isotope-labeled version of H-γ-Glu-Phe-OH)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify H-γ-Glu-Phe-OH and its internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions should be optimized for the instrument used.
-
Construct a calibration curve using known concentrations of H-γ-Glu-Phe-OH to determine the concentration in the sample.
-
Figure 3: Experimental workflows for the synthesis and quantification of H-γ-Glu-Phe-OH.
Future Directions and Therapeutic Potential
The burgeoning understanding of H-γ-Glu-Phe-OH's biological roles opens up exciting avenues for future research and therapeutic development.
-
Drug Development: As a modulator of the CaSR, H-γ-Glu-Phe-OH and its analogs could be explored as potential therapeutic agents for conditions involving dysregulated calcium signaling.
-
Biomarker Discovery: Further validation of H-γ-Glu-Phe-OH as a biomarker for PKU, liver disease, and cardio-metabolic disorders is warranted.
-
Nutraceuticals and Food Science: Its role in "kokumi" taste makes it a target for the food industry to enhance the sensory properties of food products.[11][12][13][14][15]
-
Neurobiology: Given the presence of CaSR in the brain, investigating the potential neuromodulatory effects of H-γ-Glu-Phe-OH is a promising area of research.[16][17]
Conclusion
H-γ-L-glutamyl-L-phenylalanine is a dipeptide with a growing portfolio of biological activities. Its synthesis via GGT firmly places it within the critical metabolic pathway of glutathione. Its ability to modulate the calcium-sensing receptor highlights a significant role in cellular signaling and sensory perception. As research continues to unravel the complexities of γ-glutamyl peptides, H-γ-Glu-Phe-OH is poised to become an increasingly important molecule in our understanding of health and disease. This guide provides a foundational understanding for scientists and researchers to further explore the potential of this intriguing dipeptide.
References
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- Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. [Link]
- The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors. [Link]
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- Inhibition of γ-glutamyl transferase suppresses airway hyperresponsiveness and airway inflammation in a mouse model of steroid resistant asthma exacerb
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An In-Depth Technical Guide to the Biosynthesis of γ-Glutamyl-Phenylalanine in Plants and Animals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a naturally occurring dipeptide characterized by a unique isopeptide bond between the γ-carboxyl group of glutamate and the α-amino group of phenylalanine. This bond confers significant resistance to standard peptidases, suggesting specialized metabolic pathways and physiological roles. In plants, particularly in the seeds of legumes like soybeans, γ-Glu-Phe serves as a vital secondary metabolite, implicated in nitrogen storage and potentially contributing to flavor profiles.[1][2][3] In animals, γ-glutamyl peptides are key intermediates in the γ-glutamyl cycle, a crucial pathway for glutathione homeostasis and amino acid transport. This guide provides a detailed technical overview of the biosynthesis of γ-Glu-Phe, demonstrating that its formation is not mediated by a dedicated ligase but occurs through two conserved, primary enzymatic pathways: the substrate promiscuity of Glutamate-Cysteine Ligase (GCL) and the transpeptidation activity of γ-Glutamyltransferase (GGT). We present a comparative analysis of these pathways in plants and animals, detail key experimental protocols for their study, and outline future research directions for professionals in life sciences and drug development.
Part 1: Introduction to γ-Glutamyl Peptides
The defining feature of γ-glutamyl peptides is the amide linkage involving the side-chain carboxyl group of a glutamate residue rather than the α-carboxyl group typical of proteinogenic peptide bonds. This γ-glutamyl linkage is central to the biochemistry of glutathione (γ-Glu-Cys-Gly), the most abundant intracellular thiol antioxidant in most organisms. The enzymes that have evolved to synthesize and metabolize this bond are also responsible for producing a diverse array of other γ-glutamyl dipeptides, including γ-Glu-Phe.
-
In Plants: γ-Glu-Phe and other γ-glutamyl dipeptides have been identified as significant components of storage tissues, such as seeds and bulbs.[1] Early research successfully isolated and characterized γ-L-glutamyl-L-tyrosine and γ-L-glutamyl-L-phenylalanine from soybeans (Glycine max).[4][5] The accumulation of these dipeptides during seed ripening suggests a role as stable nitrogen storage molecules, which are mobilized during germination.[2][3] More recently, their contribution to the complex "kokumi" taste in foods has garnered interest.[6]
-
In Animals: The synthesis and degradation of γ-glutamyl peptides are integral to the γ-glutamyl cycle, which facilitates the transport of amino acids across cell membranes, particularly in tissues like the kidney and brain. The cycle involves the breakdown of extracellular glutathione by GGT and the intracellular resynthesis of glutathione, a process that can generate various γ-glutamyl-amino acids as intermediates.
Part 2: The Biosynthetic Machinery
The formation of γ-Glu-Phe is a tale of two enzymes central to glutathione metabolism, each providing a distinct route to the same product.
Pathway A: De Novo Synthesis via Glutamate-Cysteine Ligase (GCL)
Glutamate-Cysteine Ligase (GCL, EC 6.3.2.2), also known as γ-glutamylcysteine synthetase (γ-GCS), catalyzes the first and rate-limiting step of glutathione biosynthesis.[7] The canonical reaction is the ATP-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine.
The catalytic mechanism proceeds via a phosphorylated intermediate:
-
Activation of Glutamate: ATP phosphorylates the γ-carboxyl group of L-glutamate, forming a highly reactive γ-glutamylphosphate intermediate.
-
Nucleophilic Attack: The α-amino group of the acceptor amino acid (canonically L-cysteine) performs a nucleophilic attack on the γ-carbonyl carbon of the intermediate, displacing the phosphate group and forming the γ-glutamyl bond.
Causality of γ-Glu-Phe Formation: The active site of GCL is not perfectly specific for cysteine. While cysteine is the preferred substrate, other amino acids, including phenylalanine, can serve as acceptors, particularly under conditions where the concentration of phenylalanine is high relative to cysteine. This substrate promiscuity allows GCL to directly synthesize γ-Glu-Phe in a single, ATP-dependent step. This phenomenon is a key source of various γ-glutamyl peptides when the cellular balance of amino acids is altered.[8][9]
Pathway B: Transpeptidation via γ-Glutamyltransferase (GGT)
γ-Glutamyltransferase (GGT, EC 2.3.2.2) is a cell-surface enzyme that primarily initiates the degradation of extracellular glutathione.[10] Its mechanism involves a "ping-pong" kinetic model with two key steps:
-
Formation of a Covalent Intermediate: GGT binds a γ-glutamyl donor (e.g., glutathione) and cleaves the γ-glutamyl moiety, which becomes covalently attached to a catalytic threonine residue in the enzyme's active site. The remainder of the donor molecule (e.g., Cys-Gly) is released.
-
Transfer to an Acceptor: The enzyme-bound γ-glutamyl group is then transferred to an acceptor molecule. If the acceptor is water, the reaction is a simple hydrolysis, releasing free glutamate. However, if an amino acid or a small peptide is available, GGT catalyzes a transpeptidation reaction, forming a new γ-glutamyl peptide.
Causality of γ-Glu-Phe Formation: Phenylalanine is a competent acceptor substrate for the GGT-catalyzed transpeptidation reaction. In environments where both a γ-glutamyl donor (like glutathione) and free phenylalanine are present, GGT can efficiently synthesize γ-Glu-Phe.[11] This pathway does not require ATP directly but is dependent on the availability of a pre-existing γ-glutamyl compound.
Part 3: Comparative Analysis: Plants vs. Animals
While the fundamental biosynthetic pathways for γ-Glu-Phe are conserved, the enzymes involved exhibit significant structural, regulatory, and functional differences between plants and animals.
Enzyme Structure and Regulation
-
Glutamate-Cysteine Ligase (GCL):
-
Animals: Mammalian GCL is a heterodimer composed of a larger catalytic subunit (GCLC) and a smaller modifier subunit (GCLM). GCLC possesses all catalytic activity, while GCLM is not catalytic but enhances the enzyme's efficiency by lowering the Kₘ for glutamate and ATP and increasing the Kᵢ for feedback inhibition by glutathione.[12]
-
Plants: In contrast, GCL from Arabidopsis thaliana (AtGCL) is a monomeric protein.[13][14] Its regulation is not dependent on a modifier subunit but is instead controlled by the cellular redox environment. Under oxidizing conditions, intermolecular disulfide bridges form, leading to a conformational change that activates the enzyme.[13][15]
-
-
γ-Glutamyltransferase (GGT):
-
Animals: Mammalian GGT is a well-studied glycoprotein anchored to the exterior of the plasma membrane, particularly in tissues with high secretory or absorptive functions. Its primary physiological role is the hydrolysis of extracellular glutathione to salvage its constituent amino acids.[10]
-
Plants: Plants possess multiple GGT isoforms with distinct localizations and roles. For instance, Arabidopsis has apoplastic GGTs (GGT1, GGT2) involved in extracellular glutathione recovery and a vacuolar isoform (GGT4) involved in the degradation of glutathione-S-conjugates for detoxification.[16][17] Plant GGTs are considered key enzymes in the synthesis of various secondary metabolite γ-glutamyl dipeptides.[1][2]
-
Kinetic Parameters of Primary Substrates
The following table summarizes known kinetic parameters for the primary substrates of GCL. A notable gap in the literature is the absence of published kinetic data (Kₘ, kcat) for phenylalanine as a substrate for either GCL or GGT from any plant or animal source. This represents a key area for future research.
| Enzyme | Organism/Source | Substrate | Kₘ (mM) | Kᵢ for GSH (mM) | Reference |
| GCL | Arabidopsis thaliana | L-Glutamate | 9.1 | ~1.0 | [13] |
| L-Cysteine | 2.7 | [13] | |||
| GCL | Mouse (recombinant) | L-Glutamate | ~2.0 (Holo) | ~2.3 | [12] |
| ATP | ~0.15 (Holo) | [12] |
Part 4: Key Experimental Methodologies
Studying γ-Glu-Phe biosynthesis requires robust protocols for both enzymatic assays and analytical quantification. The methods described below are foundational for researchers in this field.
Protocol 1: In Vitro GCL Activity Assay for γ-Glu-Phe Synthesis
This protocol is designed to measure the de novo synthesis of γ-Glu-Phe from its constituent amino acids using a purified GCL enzyme or a crude tissue/cell lysate. It is adapted from standard GCL activity assays.[13][14]
Principle: The assay measures the ATP-dependent formation of γ-Glu-Phe by substituting the canonical substrate, cysteine, with phenylalanine. The product is then quantified via LC-MS/MS.
Self-Validation and Controls:
-
Negative Control 1 (No ATP): To confirm the reaction is ATP-dependent.
-
Negative Control 2 (No Enzyme): To control for non-enzymatic product formation.
-
Negative Control 3 (No Phenylalanine): To ensure the measured product is not a contaminant from other reagents.
-
Positive Control (with Cysteine): To confirm the enzyme is active under canonical conditions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2.
-
Substrate Stock Solution: Prepare a 10X stock containing 100 mM ATP, 400 mM L-Glutamate, and 100 mM L-Phenylalanine in Assay Buffer.
-
Enzyme Preparation: Purified recombinant GCL or a protein lysate from tissue/cells. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA) or 500 mM 5-Sulfosalicylic acid (SSA).
-
-
Reaction Setup (per sample):
-
In a 1.5 mL microcentrifuge tube, combine:
-
80 µL of Assay Buffer.
-
10 µL of Enzyme Preparation (e.g., 20-50 µg of total protein for a lysate).
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 10X Substrate Stock Solution to achieve final concentrations of 10 mM ATP, 40 mM L-Glutamate, and 10 mM L-Phenylalanine.
-
Incubate at 37°C for a defined period (e.g., 30-90 minutes). This time should be optimized to ensure the reaction is within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of ice-cold Stop Solution.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the supernatant for γ-Glu-Phe concentration using the LC-MS/MS protocol described below.
-
Calculate GCL activity as nmol of γ-Glu-Phe formed per minute per mg of protein.
-
Protocol 2: LC-MS/MS Quantification of γ-Glu-Phe in Biological Tissues
This protocol provides a sensitive and specific method for measuring the concentration of γ-Glu-Phe in complex biological matrices like plant seeds or animal brain tissue.[9][18][19]
Principle: Tissue homogenates are deproteinized, and the extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polar nature of the dipeptide. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
Step-by-Step Methodology:
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of synthetic γ-Glu-Phe standard in water.
-
Perform serial dilutions in the extraction buffer (see below) to create a standard curve ranging from low nM to high µM concentrations, covering the expected physiological range.
-
-
Sample Extraction:
-
Weigh approximately 50-100 mg of frozen, powdered tissue into a 2 mL tube.
-
Add 1 mL of ice-cold Extraction Buffer (e.g., 80% Methanol containing an internal standard, such as a ¹³C-labeled γ-Glu-Phe).
-
Homogenize thoroughly using a bead beater or sonicator, keeping the sample on ice.
-
Incubate on ice for 20 minutes to allow for complete extraction and protein precipitation.
-
-
Clarification:
-
Centrifuge the homogenate at >16,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube. For some samples, a second centrifugation or filtration (0.22 µm spin filter) may be necessary to ensure a clear extract.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water, with 0.1% Formic Acid).
-
Transfer to an autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: HILIC column (e.g., Amide-based stationary phase).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at high %B (e.g., 95%), gradually decrease to elute polar compounds.
-
MS Detector: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize precursor-to-product ion transitions for both γ-Glu-Phe and the internal standard. For γ-Glu-Phe (MW = 296.3 g/mol ), the precursor ion [M+H]⁺ would be m/z 297.3. Product ions would correspond to fragments like the immonium ion of phenylalanine (m/z 120.1) or loss of the pyroglutamate moiety.
-
Part 5: Applications and Future Directions
A thorough understanding of the γ-Glu-Phe biosynthesis pathway offers significant opportunities for both therapeutic intervention and agricultural innovation.
-
Drug Development:
-
Oncology: GCL is often upregulated in cancer cells to produce high levels of glutathione, which confers resistance to oxidative stress and many chemotherapeutic agents. Inhibitors of GCL are actively being investigated as a strategy to sensitize tumors to treatment.[7] Understanding the enzyme's substrate promiscuity is critical for designing highly specific inhibitors that do not inadvertently affect other metabolic pathways.
-
Neurology: The γ-glutamyl cycle is essential for brain amino acid homeostasis. Dysregulation of GGT and related enzymes has been implicated in neurodegenerative diseases. Modulating this pathway could offer novel therapeutic avenues.
-
-
Crop Science and Food Technology:
-
Nutritional Enhancement: γ-Glu-Phe and other dipeptides are stable nitrogen sources in seeds.[2] Engineering the GCL or GGT pathways in crops could potentially enhance the nutritional value of seeds and improve stress resilience.[20]
-
Flavor Science: As a "kokumi" substance, γ-Glu-Phe enhances and harmonizes other tastes.[6] Modulating its concentration in food crops or using the biosynthetic enzymes (e.g., from microbial sources) as biocatalysts offers a route to creating natural flavor enhancers.
-
Future Research—A Call for Data: The most significant gap identified in this guide is the lack of quantitative kinetic data for phenylalanine as a substrate for GCL and GGT. Future research should prioritize:
-
Kinetic Characterization: Determining the Kₘ and kcat of purified plant and animal GCL and GGT with phenylalanine to understand the efficiency of γ-Glu-Phe synthesis relative to canonical reactions.
-
Absolute Quantification: Establishing the absolute concentrations of γ-Glu-Phe in various plant and animal tissues under different physiological and stress conditions.
-
Structural Biology: Obtaining crystal structures of GCL and GGT complexed with phenylalanine to elucidate the molecular basis of substrate acceptance and guide the design of specific inhibitors or catalysts.
Conclusion
The biosynthesis of γ-glutamyl-phenylalanine is a prime example of metabolic adaptability, relying on the substrate flexibility of two enzymes at the heart of glutathione metabolism: Glutamate-Cysteine Ligase and γ-Glutamyltransferase. In plants, this dipeptide serves as a specialized metabolite for nitrogen storage, while in animals, its presence is intertwined with the broader functions of the γ-glutamyl cycle. For researchers, the pathways to its formation present compelling targets for manipulation, whether for developing next-generation cancer therapies or for enhancing the nutritional and sensory qualities of food. The detailed methodologies and comparative analysis provided herein serve as a foundational resource to accelerate research and unlock the full potential of this unique dipeptide.
References
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- Morris, C. J., & Thompson, J. F. (1962). The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans. Biochemistry, 1(4), 706-709. [Link]
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A Preliminary Investigative Framework for the Physiological Effects of H-γ-Glu-Phe-OH
Executive Summary
H-γ-L-glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) is a dipeptide characterized by a unique γ-glutamyl bond, which confers significant resistance to standard peptidases.[1] This structural feature suggests a potentially longer biological half-life compared to conventional α-linked peptides. Its composition, derived from glutamic acid and phenylalanine, positions it at the intersection of critical neuro-metabolic pathways. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), while phenylalanine is a precursor to key catecholamines like dopamine and norepinephrine.[2][3][4] Notably, H-γ-Glu-Phe-OH is a known metabolite formed by the enzyme γ-glutamyl transpeptidase (GGT) and is detected in the urine of individuals with phenylketonuria (PKU).[5][6] This guide presents a structured, hypothesis-driven framework for the preliminary in vitro and in vivo investigation of H-γ-Glu-Phe-OH's physiological effects, designed for researchers and drug development professionals. We will detail the rationale behind experimental choices, provide validated protocols, and outline a logical progression from target identification to preliminary systemic evaluation.
Part 1: Foundational Rationale and Core Hypotheses
Structural and Metabolic Context
The defining feature of H-γ-Glu-Phe-OH is the isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of phenylalanine. This linkage is not recognized by most gastrointestinal and plasma peptidases, suggesting that if administered exogenously, the peptide may possess favorable stability.[7] Its endogenous formation is catalyzed by γ-glutamyl transpeptidase (GGT), an enzyme crucial for glutathione metabolism.[8][9] GGT transfers the γ-glutamyl moiety from glutathione to acceptor amino acids like phenylalanine, particularly when such amino acids are abundant.[5][10]
Primary Hypotheses for Physiological Investigation
Based on its constituent parts and structural analogues, three primary hypotheses can be formulated to guide the preliminary investigation:
-
Hypothesis A: Modulation of Glutamatergic Systems: Given the presence of the glutamate moiety, H-γ-Glu-Phe-OH may interact with ionotropic or metabotropic glutamate receptors, acting as an agonist, antagonist, or allosteric modulator.[11][12] Such interactions would have profound implications for synaptic transmission and plasticity.[13]
-
Hypothesis B: Allosteric Modulation of the Calcium-Sensing Receptor (CaSR): Many γ-glutamyl peptides are known to be allosteric modulators of the CaSR, a G-protein coupled receptor involved in calcium homeostasis, hormonal secretion, and even taste perception.[7][14][15] Activation of CaSR could influence a wide range of systemic physiological processes.
-
Hypothesis C: Neuromodulatory Effects via Phenylalanine-Derived Pathways: The phenylalanine component is a direct precursor to tyrosine and, subsequently, to dopamine and norepinephrine.[4][16] The peptide could influence the synthesis or release of these neurotransmitters or act on pathways sensitive to phenylalanine levels. High concentrations of phenylalanine itself can be neurotoxic, a factor that must be considered in safety profiling.[17][18][19]
Part 2: Phase I - In Vitro Target Validation and Functional Screening
The primary objective of this phase is to systematically test our core hypotheses by identifying direct molecular targets and characterizing the peptide's activity and safety profile at the cellular level.
Overall In Vitro Investigative Workflow
Caption: Phase I workflow for in vitro characterization of H-γ-Glu-Phe-OH.
Core Experimental Protocols
-
Rationale and Causality: This experiment directly addresses Hypothesis A by determining if H-γ-Glu-Phe-OH physically interacts with glutamate receptor binding sites. Using membranes from cells overexpressing specific receptor subtypes (e.g., NMDA, AMPA) allows for precise target identification. A positive result (displacement of the radioligand) is a strong indicator of direct binding, justifying further functional studies.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing human NMDA or AMPA receptors.
-
Assay Buffer: Prepare appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membrane preparation (50-100 µg protein).
-
A fixed concentration of a known radioligand (e.g., [³H]CGP 39653 for NMDA receptors).
-
Increasing concentrations of H-γ-Glu-Phe-OH (e.g., 1 nM to 100 µM).
-
For non-specific binding control, add a high concentration of a non-labeled agonist (e.g., 1 mM L-glutamate).
-
-
Incubation: Incubate at a specified temperature (e.g., 4°C) for 60 minutes to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve. Convert IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
-
Rationale and Causality: This functional assay directly tests Hypothesis B. CaSR activation leads to a Gq-mediated signaling cascade, culminating in the release of intracellular calcium stores.[14] Measuring this calcium flux provides a quantitative readout of receptor activation. This is a robust method to screen for agonists and positive allosteric modulators.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaSR in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Compound Addition: Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Stimulation: Inject varying concentrations of H-γ-Glu-Phe-OH and monitor the change in fluorescence intensity over time. Include a known CaSR agonist (e.g., Gd³⁺ or a calcimimetic like Cinacalcet) as a positive control.
-
Data Analysis: Quantify the peak fluorescence response and plot it against the compound concentration. Calculate the half-maximal effective concentration (EC₅₀) from the resulting dose-response curve.
-
-
Rationale and Causality: Before proceeding to in vivo studies, it is critical to establish the peptide's cytotoxic potential. Using a relevant cell line, such as the SH-SY5Y human neuroblastoma line, provides an initial assessment of neurotoxicity. The MTT assay is a standard, colorimetric method that measures metabolic activity as a proxy for cell viability.
-
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of H-γ-Glu-Phe-OH concentrations (e.g., 0.1 µM to 500 µM) for 24-48 hours. Include a vehicle control (media) and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that reduces cell viability by 50% (CC₅₀).
-
Data Presentation and Interpretation
Quantitative data from Phase I should be summarized for clear comparison and decision-making.
| Assay Type | Target/Cell Line | Parameter | Hypothetical Result for H-γ-Glu-Phe-OH | Interpretation |
| Binding Assay | NMDA Receptor | Kᵢ | > 100 µM | No direct competitive binding at the primary glutamate site. |
| Binding Assay | AMPA Receptor | Kᵢ | > 100 µM | No direct competitive binding at the primary glutamate site. |
| Functional Assay | HEK293-CaSR | EC₅₀ | 15 µM | Moderate agonist or positive allosteric modulator activity at the CaSR. |
| Viability Assay | SH-SY5Y Neurons | CC₅₀ | > 250 µM | Low cytotoxicity, suggesting a favorable preliminary safety window. |
Part 3: Phase II - Preliminary In Vivo Assessment (Conceptual Framework)
Following promising in vitro data (e.g., specific functional activity with low cytotoxicity), a preliminary in vivo assessment is warranted to understand the peptide's behavior in a complex biological system.
Objectives and Animal Model Selection
-
Objectives: To evaluate acute toxicity, basic pharmacokinetic properties, and initial pharmacodynamic effects on CNS and metabolic function.
-
Animal Model: The C57BL/6 mouse is recommended due to its well-characterized genetics, physiology, and the availability of established behavioral and metabolic testing paradigms.
Conceptual In Vivo Investigative Workflow
Caption: Phase II workflow for preliminary in vivo evaluation of H-γ-Glu-Phe-OH.
Key Study Designs
-
Acute Tolerability (Single Ascending Dose):
-
Purpose: To determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity.
-
Procedure: Administer single intraperitoneal (IP) or oral (PO) doses of H-γ-Glu-Phe-OH to small groups of mice at increasing concentrations. Monitor animals closely for clinical signs of distress, changes in weight, and mortality for up to 7 days.
-
-
Pharmacokinetic (PK) Profiling:
-
Purpose: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
-
Procedure: Administer a single dose of the peptide (e.g., via intravenous and intraperitoneal routes). Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Analyze plasma concentrations of H-γ-Glu-Phe-OH using LC-MS/MS to determine key parameters like half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability.
-
-
Pharmacodynamic (PD) Readouts:
-
Purpose: To search for physiological effects based on the in vitro hypotheses.
-
Behavioral Battery: After administration of a non-toxic, pharmacokinetically-informed dose, assess CNS effects using tests like the Open Field Test (for locomotor activity and anxiety-like behavior) and the Elevated Plus Maze (for anxiety).[4]
-
Metabolic Assessment: For potential CaSR-mediated effects, place animals in metabolic cages to measure food intake, water intake, and energy expenditure over a 24-hour period.
-
Part 4: Synthesis and Future Directions
The culmination of this preliminary investigation will provide a foundational dataset to guide further research. If H-γ-Glu-Phe-OH demonstrates a specific in vitro activity (e.g., CaSR modulation), a favorable in vitro safety profile, and measurable in vivo effects at a well-tolerated dose, a "Go" decision for further development is justified.
Future work would involve:
-
Lead Optimization: Modifying the peptide structure to improve potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the downstream signaling pathways affected by the peptide.
-
Disease Model Testing: Evaluating the therapeutic potential of the peptide in relevant animal models of disease (e.g., models of metabolic disorders or neurological conditions).
This structured approach ensures that resources are directed efficiently, building a robust data package based on scientific integrity and logical progression, ultimately determining the therapeutic potential of H-γ-Glu-Phe-OH.
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The Kokumi Sensation: A Technical Guide to the Sensory Properties of γ-L-Glutamyl-L-phenylalanine
Abstract
This technical guide provides an in-depth exploration of the sensory profile of the dipeptide H-gamma-glu-phe-oh, scientifically known as γ-L-Glutamyl-L-phenylalanine. Moving beyond the traditional five tastes, this document delves into the nuanced world of "kokumi," a sensory experience characterized by richness, mouthfulness, and the enhancement of other tastes.[1][2] γ-L-Glutamyl-L-phenylalanine is a key molecule in the study of kokumi, and this guide will elucidate its taste characteristics, the underlying molecular mechanisms of its perception, and the established methodologies for its sensory and bioactivity assessment. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who seek a comprehensive understanding of this intriguing taste-modifying compound.
Introduction: Beyond the Five Tastes - The Concept of Kokumi
For decades, the sensory world was defined by four primary tastes: sweet, sour, salty, and bitter. The discovery of umami as the fifth taste broadened our understanding of flavor perception.[3] However, emerging research has identified another dimension of taste known as "kokumi".[1][4] Derived from the Japanese term for "rich taste," kokumi is not a taste in itself but rather a sensation that enhances and modulates the perception of the five basic tastes.[4][5] Kokumi-active compounds, such as certain γ-glutamyl peptides, contribute to a sense of fullness, richness, and a lingering aftertaste, often described as "mouthfulness" or "heartiness".[1][5][6][7]
γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a prominent member of this class of taste-modifying peptides.[8][9] Found naturally in various foods, including soybeans, its unique sensory properties have garnered significant interest for applications in flavor enhancement and the development of healthier food formulations with reduced salt, sugar, or fat content.[9] This guide will provide a detailed examination of the sensory world of γ-Glu-Phe, from its intrinsic taste profile to its potent kokumi effects.
The Sensory Profile of γ-L-Glutamyl-L-phenylalanine
Intrinsic Taste
When dissolved in water, γ-L-Glutamyl-L-phenylalanine exhibits a distinct taste profile. Sensory evaluation studies have characterized its intrinsic taste as primarily astringent.[10] This astringency is a key characteristic to consider when formulating applications, as it may need to be balanced with other flavor components.
The Kokumi Effect: Enhancement of Basic Tastes
The true sensory power of γ-Glu-Phe lies in its "kokumi" effect. While having a noticeable taste on its own, its primary function is as a taste enhancer. When introduced into a food matrix containing sweet, salty, or umami compounds, γ-Glu-Phe can significantly amplify these tastes.[11][12][13] This enhancement is not merely an increase in intensity but also contributes to a more rounded, complex, and prolonged flavor experience.[14][15]
Table 1: Sensory Thresholds of γ-L-Glutamyl-L-phenylalanine
| Sensory Attribute | Threshold Concentration (mM) | Matrix | Reference |
| Astringency | 2.5 - 3.92 | Water | [8][10] |
| Kokumi | 0.78 - 1.53 | Commercial Soy Sauce / Model Chicken Broth | [8][10] |
Note: The kokumi threshold is significantly lower than the astringency threshold, highlighting its potency as a taste enhancer in a food matrix.
The Molecular Mechanism of Kokumi Perception: The Calcium-Sensing Receptor (CaSR)
The sensation of kokumi is mediated by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) found on the surface of taste bud cells.[11][16][17][18] Initially identified for its role in calcium homeostasis, the CaSR has been demonstrated to be the primary receptor for kokumi substances, including γ-glutamyl peptides like γ-Glu-Phe.[11][16][17][18][19]
CaSR Activation and Downstream Signaling
The binding of γ-Glu-Phe to the CaSR initiates a cascade of intracellular events that ultimately leads to the perception of enhanced taste. While the complete downstream signaling pathway in taste cells is still under active investigation, the current understanding involves the following key steps:
-
Ligand Binding: γ-Glu-Phe binds to the extracellular domain of the CaSR.
-
G-Protein Activation: This binding event activates intracellular G-proteins, likely from the Gq/11 and Gi/o families.[7]
-
Second Messenger Production: The activated G-proteins stimulate the production of second messengers, such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and lead to a decrease in cyclic AMP (cAMP) levels.[6][15]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6]
-
Neurotransmitter Release: The rise in intracellular Ca2+ concentration leads to the release of neurotransmitters, such as ATP, from the taste cell.[20]
-
Signal to the Brain: These neurotransmitters then signal to adjacent nerve fibers, which transmit the enhanced taste information to the brain for processing.
Caption: CaSR signaling pathway in a taste cell.
Experimental Protocols for Sensory and Bioactivity Assessment
A robust and reproducible assessment of the sensory properties and bioactivity of γ-Glu-Phe is crucial for its application in research and development. The following section outlines key experimental protocols.
Human Sensory Evaluation of Kokumi
Objective: To quantify the kokumi-enhancing effect of γ-L-Glutamyl-L-phenylalanine on a basic taste (e.g., umami).
Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 trained sensory assessors.
-
Screen panelists for their ability to detect and scale the intensity of basic tastes (sweet, salty, sour, bitter, umami) and kokumi attributes (mouthfulness, thickness, continuity).
-
Train panelists on the specific terminology and rating scales to be used in the evaluation.
-
-
Sample Preparation:
-
Prepare a standard umami solution (e.g., 0.5% monosodium glutamate in purified water).
-
Prepare a series of test samples by adding varying concentrations of γ-Glu-Phe (e.g., 0.5 mM, 1.0 mM, 1.5 mM) to the standard umami solution.
-
Prepare a control sample of the standard umami solution without γ-Glu-Phe.
-
Ensure all samples are presented at a consistent temperature and in coded, identical containers to blind the panelists.
-
-
Evaluation Procedure:
-
Employ a randomized, complete block design for sample presentation.
-
Instruct panelists to rinse their mouths with purified water before and between each sample.
-
Ask panelists to rate the intensity of umami, as well as the kokumi attributes of mouthfulness, thickness, and continuity for each sample using a labeled magnitude scale (e.g., 0-100).
-
-
Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the rated attributes between the control and the γ-Glu-Phe samples.
-
If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of γ-Glu-Phe produce a significant enhancement.
-
Caption: Human Sensory Evaluation Workflow.
In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
Objective: To determine the ability of γ-L-Glutamyl-L-phenylalanine to activate the human Calcium-Sensing Receptor (CaSR) in a cell-based assay.
Methodology:
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human CaSR (hCaSR) in appropriate growth medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Preparation:
-
Seed the hCaSR-expressing HEK-293 cells into a 96-well black, clear-bottom microplate.
-
Allow the cells to adhere and grow to a confluent monolayer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Compound Preparation and Application:
-
Prepare a stock solution of γ-Glu-Phe in an appropriate solvent (e.g., assay buffer).
-
Create a serial dilution of γ-Glu-Phe to generate a dose-response curve.
-
Add the different concentrations of γ-Glu-Phe to the wells of the microplate containing the dye-loaded cells.
-
-
Signal Detection:
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence microplate reader.
-
Record the fluorescence signal over time to capture the transient calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the concentration of γ-Glu-Phe to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) value for CaSR activation by γ-Glu-Phe using non-linear regression analysis.
-
Electronic Tongue Analysis
Objective: To obtain an objective, instrumental assessment of the taste-modifying properties of γ-L-Glutamyl-L-phenylalanine.
Methodology:
-
Instrument Setup and Calibration:
-
Utilize an electronic tongue system equipped with a sensor array designed for food analysis.
-
Calibrate the sensors according to the manufacturer's instructions using standard taste solutions (e.g., NaCl for saltiness, sucrose for sweetness, citric acid for sourness, quinine for bitterness, and MSG for umami).
-
-
Sample Preparation:
-
Prepare a baseline solution (e.g., model chicken broth or a standard umami solution).
-
Prepare test samples by adding γ-Glu-Phe at various concentrations to the baseline solution.
-
-
Measurement Protocol:
-
Analyze the baseline and test samples using the electronic tongue.
-
Ensure a consistent measurement protocol, including sample volume, measurement time, and rinsing steps between samples.[12]
-
Perform multiple replicate measurements for each sample to ensure data reliability.
-
-
Data Analysis:
-
Process the sensor response data using multivariate statistical analysis, such as Principal Component Analysis (PCA) or Discriminant Function Analysis (DFA).[3][21]
-
Visualize the data in a PCA or DFA plot to observe the separation between the baseline and the γ-Glu-Phe-containing samples.
-
The degree of separation will provide a quantitative measure of the taste modification induced by γ-Glu-Phe.
-
Applications and Future Perspectives
The unique sensory properties of γ-L-Glutamyl-L-phenylalanine open up a wide range of potential applications in the food and pharmaceutical industries.
-
Flavor Enhancement: Its ability to amplify and round out existing flavors makes it a valuable tool for creating more impactful and satisfying food products.
-
Salt, Sugar, and Fat Reduction: By enhancing the perception of saltiness, sweetness, and the mouthfeel associated with fat, γ-Glu-Phe can be used to formulate healthier food options without compromising on taste.
-
Off-Taste Masking: In the pharmaceutical industry, kokumi compounds may have the potential to mask the bitter or otherwise unpleasant tastes of active pharmaceutical ingredients (APIs), improving patient compliance.
Future research will likely focus on the discovery and characterization of novel γ-glutamyl peptides with even more potent kokumi activity, as well as a deeper understanding of the structure-activity relationships that govern their interaction with the CaSR. Furthermore, exploring the synergistic effects of γ-Glu-Phe with other flavor compounds will undoubtedly lead to new and innovative flavor solutions.
Conclusion
γ-L-Glutamyl-L-phenylalanine is a fascinating dipeptide that serves as a prime example of a "kokumi" taste-modifying compound. Its ability to enhance and enrich the fundamental tastes of sweet, salty, and umami through the activation of the Calcium-Sensing Receptor provides a powerful tool for flavor innovation. By employing the rigorous sensory and bioactivity assessment protocols outlined in this guide, researchers and developers can effectively harness the potential of γ-Glu-Phe to create more flavorful, satisfying, and healthier products. The continued exploration of this and other kokumi compounds will undoubtedly expand our understanding of the complex and multifaceted world of taste perception.
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- Wang, W., Yang, J., Cui, C., & Sun-Waterhouse, D. (2017). Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase From Bacillus Amyloliquefaciens or Aspergillus Oryzae as the Catalyst. Journal of Agricultural and Food Chemistry, 65(39), 8696–8703.
- Wang, W., Yang, J., Cui, C., & Sun-Waterhouse, D. (2017). Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase From Bacillus Amyloliquefaciens or Aspergillus Oryzae as the Catalyst. Journal of Agricultural and Food Chemistry, 65(39), 8696–8703.
- Ward, D. T., Riccardi, D., & Conigrave, A. D. (2011). Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS. Journal of Biological Chemistry, 286(11), 8786–8797.
- Wei, W., Li, J., Wang, Q., Li, P., & Liu, Y. (2021). Evaluation of eight kinds of flavor enhancer of umami taste by an electronic tongue. Food Science & Nutrition, 9(4), 2095–2104.
- Yamane, T., & Miyamura, N. (2015). Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. Chemical and Pharmaceutical Bulletin, 63(8), 628–633.
- Yang, J., Sun-Waterhouse, D., Cui, C., & Dong, K. (2017). Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase From Bacillus Amyloliquefaciens or Aspergillus Oryzae as the Catalyst. Journal of Agricultural and Food Chemistry, 65(39), 8696–8703.
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The Occurrence and Significance of γ-Glutamylphenylalanine in Natural Food Sources: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the natural dipeptide γ-Glutamylphenylalanine (γ-Glu-Phe), a molecule of increasing interest to the food, pharmaceutical, and life science sectors. We will delve into its presence in various food sources, elucidate its biosynthetic origins in plants, detail robust analytical methodologies for its quantification, and discuss its known physiological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of natural bioactive compounds.
Introduction: The Chemical and Biological Landscape of γ-Glutamylphenylalanine
γ-Glutamylphenylalanine is a dipeptide composed of a glutamic acid residue linked via its γ-carboxyl group to the amino group of a phenylalanine residue. This unconventional peptide bond renders it resistant to cleavage by many standard peptidases, contributing to its stability in biological systems.[1] While some dipeptides are transient intermediates in protein metabolism, γ-glutamyl peptides like γ-Glu-Phe are increasingly recognized for their distinct physiological and cell-signaling properties.[2] Its presence has been noted in various biological contexts, including as a metabolite in human urine, particularly in individuals with phenylketonuria.[2] However, its natural occurrence in a range of foodstuffs positions it as a bioactive compound of dietary significance.
Natural Abundance of γ-Glutamylphenylalanine in the Food Matrix
γ-Glutamylphenylalanine has been identified in a variety of plant-based and, to a lesser extent, animal-based foods. Legumes and Allium species are particularly notable sources.
Plant-Based Sources
Legumes are a primary reservoir of γ-Glutamylphenylalanine. Soybeans (Glycine max) have been a focal point of research, with studies dating back to the 1960s isolating and characterizing this dipeptide from soybean extracts. Quantitative analyses have revealed significant concentrations in defatted soybean flakes. Other legumes, such as adzuki beans, also contain this dipeptide.
The Allium genus, which includes onions (Allium cepa) and garlic (Allium sativum), is another significant source of γ-Glutamylphenylalanine.[2] While the presence of the dipeptide is well-established, precise quantitative data in these sources is less readily available in the literature.
| Food Source | Concentration of γ-Glutamylphenylalanine | Reference(s) |
| Defatted Soybean Flakes | 1.17-1.60 mg/g | [1] |
| Peanut Flour | 0.20 mg/g | [1] |
| Adzuki Bean | Present (quantification not specified) | [2] |
| Onion (Allium cepa) | Present (quantification not specified) | [2] |
| Garlic (Allium sativum) | Present (quantification not specified) | [2] |
Table 1: Reported Concentrations of γ-Glutamylphenylalanine in Various Foodstuffs.
It is important to note that processing can significantly impact the concentration of γ-Glutamylphenylalanine in food products. For instance, the production of soybean concentrates and isolates can lead to a loss of this dipeptide.
Animal-Based Sources
Trace amounts of γ-Glutamylphenylalanine have been reported in various meats, including pork, beef, chicken, and lamb. However, the concentrations are considerably lower than those found in the primary plant sources.
Biosynthesis in Plants: The γ-Glutamyl Cycle
The formation of γ-Glutamylphenylalanine in plants is intrinsically linked to the γ-glutamyl cycle , a metabolic pathway involved in the synthesis and degradation of glutathione (GSH).[3][4] The key enzyme responsible for the synthesis of γ-glutamyl dipeptides is γ-glutamyl transpeptidase (GGT) .
GGT catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water.[5][6] In the case of γ-Glutamylphenylalanine synthesis, L-phenylalanine serves as the acceptor.
The reaction can be summarized as follows:
Glutathione (γ-Glu-Cys-Gly) + L-Phenylalanine → γ-Glutamyl-L-Phenylalanine + Cysteinylglycine
This transpeptidation reaction is a key step in the extracellular degradation of glutathione and the salvage of its constituent amino acids.[3][4] Plant GGTs are often located in the apoplast (the space outside the cell membrane), where they play a role in processing extracellular glutathione.[3]
Analytical Methodologies for Quantification
Accurate quantification of γ-Glutamylphenylalanine in complex food matrices requires robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
Sample Preparation and Extraction
The initial step involves the extraction of the dipeptide from the food sample. A common approach is alcohol-based extraction, which effectively solubilizes small peptides while precipitating larger proteins and polysaccharides. Subsequent purification steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.
Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the detection and quantification of γ-Glutamylphenylalanine.
-
Chromatography: Reversed-phase HPLC is typically employed to separate the dipeptide from other components in the extract. A C18 column is a common choice for the stationary phase.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used to ionize the analyte. Quantification is achieved using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion and a characteristic product ion. For γ-Glutamylphenylalanine, the mass transition of m/z 295 → 166 is utilized.
Physiological Functions and Bioactivities
The interest in γ-Glutamylphenylalanine extends beyond its presence in foods to its potential biological activities. A significant area of research is its role as a "kokumi" substance.
Kokumi Taste Enhancement
"Kokumi" is a Japanese term that describes a sensation of richness, body, and complexity in food, distinct from the five basic tastes. γ-Glutamyl peptides, including γ-Glutamylphenylalanine, are known to impart this kokumi sensation.[7][8] They are believed to act as allosteric modulators of the calcium-sensing receptor (CaSR) on the tongue, enhancing the perception of other tastes like sweetness, saltiness, and umami.[7]
Other Potential Bioactivities
The interaction of γ-glutamyl peptides with the CaSR is not limited to taste perception. The CaSR is expressed in various tissues throughout the body, and its activation by ligands such as γ-glutamyl peptides can trigger a range of physiological responses. Research has suggested potential roles for γ-glutamyl peptides in:
-
Anti-inflammatory effects: Activation of the CaSR has been linked to the modulation of inflammatory pathways.
-
Hypoglycemic and appetite-suppressing effects: The CaSR is involved in metabolic regulation, and its activation may influence glucose homeostasis and satiety.
These emerging areas of research highlight the potential for γ-Glutamylphenylalanine and other γ-glutamyl peptides to be utilized as functional food ingredients or as lead compounds in drug development.
Conclusion
γ-Glutamylphenylalanine is a naturally occurring dipeptide with a notable presence in common foodstuffs, particularly legumes and Allium species. Its biosynthesis via the γ-glutamyl cycle in plants is a key area of study for understanding its accumulation. Robust analytical methods, primarily LC-MS/MS, are essential for its accurate quantification in complex matrices. The growing body of evidence for its bioactivities, especially its role in "kokumi" taste enhancement and its interaction with the calcium-sensing receptor, underscores its importance for future research in food science, nutrition, and pharmacology. This guide provides a foundational understanding for professionals seeking to explore the potential of this intriguing natural compound.
References
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A Technical Guide to H-γ-Glu-Phe-OH: A Novel Dipeptide Prodrug Strategy for Phenylketonuria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to metabolize phenylalanine (Phe), leading to its accumulation and subsequent severe neurological damage. Current management strategies primarily revolve around a strict, lifelong Phe-restricted diet, which presents significant challenges to patient adherence and quality of life. This technical guide explores the potential of H-γ-Glu-Phe-OH (γ-Glutamyl-phenylalanine), a dipeptide, as a novel prodrug approach to deliver phenylalanine in a controlled manner. We delve into the biochemical rationale, synthesis, and characterization of this dipeptide, and outline the experimental protocols to evaluate its transport and metabolism. This document serves as a comprehensive resource for researchers and drug development professionals investigating alternative therapeutic strategies for PKU.
The Pathophysiological Landscape of Phenylketonuria: The Need for Innovative Therapeutic Avenues
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1] This enzyme is responsible for converting the essential amino acid L-phenylalanine to L-tyrosine in the liver.[2][3] A deficiency in PAH activity leads to a toxic buildup of Phe in the blood and brain.[4][5] If left untreated, this hyperphenylalaninemia can result in severe intellectual disability, seizures, and behavioral problems.[6]
The cornerstone of PKU management is a stringent low-phenylalanine diet, which is difficult to maintain and can lead to nutritional deficiencies.[7][8] This has spurred the development of alternative therapies, including enzyme substitution therapy with phenylalanine ammonia lyase (PAL) and cofactor supplementation with tetrahydrobiopterin (BH4).[9][10][11] However, these approaches have limitations, highlighting the unmet medical need for novel therapeutic strategies.
One promising avenue is the development of prodrugs that can deliver Phe in a controlled manner, potentially mitigating the sharp increases in blood Phe levels associated with the intake of free amino acids. This guide focuses on the potential of H-γ-Glu-Phe-OH as such a prodrug.
H-γ-Glu-Phe-OH: A Dipeptide Prodrug Candidate
H-γ-Glu-Phe-OH, or γ-L-Glutamyl-L-phenylalanine, is a dipeptide composed of L-glutamic acid and L-phenylalanine linked via the γ-carboxyl group of glutamate.[12][13] This unique γ-linkage confers resistance to gastrointestinal digestion and provides high stability in vivo.[14]
Rationale for H-γ-Glu-Phe-OH in PKU
The central hypothesis is that H-γ-Glu-Phe-OH can serve as a carrier for phenylalanine, facilitating its absorption and subsequent slow release, thereby avoiding the rapid spikes in plasma Phe levels that can be detrimental to PKU patients. The rationale is built on the following key points:
-
Intestinal Transport: Di- and tripeptides are primarily absorbed in the small intestine by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1).[15][16][17] By delivering Phe in a dipeptide form, it may be possible to utilize this alternative absorption pathway, potentially modulating the rate of Phe entry into the bloodstream.
-
The γ-Glutamyl Cycle and Metabolism: The γ-glutamyl cycle is a metabolic pathway for the transport of amino acids into cells.[18][19][20] The enzyme γ-glutamyl transpeptidase (GGT), present on the cell surface of various tissues, can cleave the γ-glutamyl bond, releasing the constituent amino acids.[21][22][23] This enzymatic cleavage could provide a mechanism for the controlled release of phenylalanine from H-γ-Glu-Phe-OH.
-
Blood-Brain Barrier Transport: Phenylalanine competes with other large neutral amino acids (LNAAs) for transport across the blood-brain barrier (BBB) via the L-type amino acid transporter 1 (LAT1).[24][25][26] The high levels of Phe in the blood of PKU patients saturate this transporter, limiting the entry of other essential amino acids into the brain. By delivering Phe as a dipeptide, it is hypothesized that this competitive transport at the BBB might be influenced, although further research is needed to confirm if H-γ-Glu-Phe-OH itself can cross the BBB.
Synthesis and Characterization of H-γ-Glu-Phe-OH
The synthesis of H-γ-Glu-Phe-OH can be achieved through enzymatic methods, which offer high specificity and avoid the need for complex protection and deprotection steps often required in chemical synthesis.[27]
Enzymatic Synthesis Protocol
This protocol utilizes γ-glutamyltranspeptidase (GGT) to catalyze the transfer of a γ-glutamyl group from a donor to L-phenylalanine.
Materials:
-
γ-Glutamyltranspeptidase (GGT) from a bacterial source (e.g., E. coli)[1]
-
L-Glutamine (γ-glutamyl donor)
-
L-Phenylalanine (acceptor)
-
Tris-HCl buffer (100 mM, pH 9.7)[27]
-
Ascorbic acid (as an antioxidant for potential DOPA synthesis applications)[17]
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Reaction Mixture Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.7. Dissolve L-glutamine and L-phenylalanine in the buffer to a final concentration of 300 mM each (1:1 molar ratio).[27]
-
Enzyme Addition: Add GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[27] Monitor the reaction progress over time by taking aliquots for analysis.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification.
-
Purification: The synthesized H-γ-Glu-Phe-OH can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][28]
Purification and Characterization
Purification by RP-HPLC:
-
Column: C18-modified silica column.[28]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV detection at 210-220 nm.[28]
-
Fraction Collection and Lyophilization: Collect fractions containing the purified peptide and lyophilize to obtain the final product as a powder.[6]
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the synthesized dipeptide using MALDI-TOF or ESI-MS.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure and confirm the γ-linkage using 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments.[18][22][29]
| Property | Value | Source |
| Molecular Formula | C14H18N2O5 | [12] |
| Molecular Weight | 294.30 g/mol | [12] |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | [12] |
| CAS Number | 7432-24-8 | [13] |
Investigating the Transport and Metabolism of H-γ-Glu-Phe-OH
To evaluate the potential of H-γ-Glu-Phe-OH as a prodrug, it is crucial to understand its transport across the intestinal epithelium and its subsequent metabolism.
In Vitro Intestinal Transport Studies using Caco-2 Cell Monolayers
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a well-established in vitro model for studying intestinal drug absorption.[30][10][15]
Experimental Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add H-γ-Glu-Phe-OH solution to the apical (AP) chamber.
-
At designated time points, collect samples from the basolateral (BL) chamber and replace with fresh transport buffer.
-
Analyze the concentration of H-γ-Glu-Phe-OH and its metabolites (phenylalanine and glutamic acid) in the AP and BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value, a measure of the rate of transport across the monolayer, can be calculated using the following equation:
Investigating Transport Mechanisms:
-
PepT1 Involvement: To determine the role of the PepT1 transporter, conduct competition studies by co-incubating H-γ-Glu-Phe-OH with a known PepT1 substrate (e.g., Gly-Sar).[30][15] A decrease in the Papp of H-γ-Glu-Phe-OH in the presence of the competitor would suggest PepT1-mediated transport.
-
Paracellular Transport: Assess the integrity of the tight junctions by measuring the transepithelial electrical resistance (TEER) before and after the experiment. The transport of a paracellular marker (e.g., mannitol) can also be measured.
In Vivo Studies in Animal Models of PKU
Animal models are essential for understanding the in vivo pharmacokinetics and efficacy of H-γ-Glu-Phe-OH. The PAHenu2 mouse is a widely used model that closely mimics the human PKU phenotype.
Experimental Design:
-
Pharmacokinetic Studies:
-
Administer H-γ-Glu-Phe-OH orally to PAHenu2 mice and a control group of wild-type mice.
-
Collect blood samples at various time points.
-
Measure the plasma concentrations of H-γ-Glu-Phe-OH, phenylalanine, and tyrosine using LC-MS/MS.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
-
Efficacy Studies:
-
Administer H-γ-Glu-Phe-OH to PAHenu2 mice over a prolonged period.
-
Monitor blood Phe levels regularly.
-
Assess behavioral and neurological outcomes using established tests.
-
Analyze brain amino acid levels to evaluate the impact on the brain biochemical profile.
-
Visualizing the Proposed Mechanism and Workflows
Biochemical Pathway of Phenylalanine Metabolism and the Role of H-γ-Glu-Phe-OH
Caption: Proposed mechanism of H-γ-Glu-Phe-OH as a prodrug for controlled phenylalanine delivery in PKU.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the enzymatic synthesis and characterization of H-γ-Glu-Phe-OH.
In Vitro Transport Study Workflow
Caption: Workflow for investigating the intestinal transport of H-γ-Glu-Phe-OH using Caco-2 cell monolayers.
Conclusion and Future Directions
The exploration of H-γ-Glu-Phe-OH as a prodrug for phenylketonuria represents a promising and scientifically grounded approach to address the limitations of current therapeutic options. The unique biochemical properties of this γ-glutamyl dipeptide, including its potential for controlled absorption via the PepT1 transporter and subsequent enzymatic cleavage, offer a novel strategy for managing phenylalanine levels in PKU patients. The experimental frameworks detailed in this guide provide a robust starting point for researchers to rigorously evaluate the efficacy and safety of this approach.
Future research should focus on a comprehensive preclinical evaluation in relevant animal models to establish a clear pharmacokinetic/pharmacodynamic relationship. Furthermore, optimizing the formulation of H-γ-Glu-Phe-OH to enhance its stability and bioavailability will be critical for its potential translation into a clinical setting. Ultimately, the development of such innovative therapeutic strategies holds the promise of significantly improving the lives of individuals with phenylketonuria.
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Unlocking Kokumi: A Technical Guide to the Sensory and Molecular Mechanisms of γ-Glutamyl-Phenylalanine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The sensation of kokumi, a Japanese term for "rich taste," is increasingly recognized as a pivotal element in food science and sensory perception. Unlike the five basic tastes, kokumi imparts a sense of richness, body, complexity, and continuity to foods.[1][2][3] This guide focuses on a key kokumi-imparting molecule, γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe), a dipeptide found in various fermented foods and soybeans.[4][5][6] We will dissect its mechanism of action through the Calcium-Sensing Receptor (CaSR), provide detailed protocols for its synthesis and analysis, and present methodologies for quantifying its unique sensory effects. This document serves as a technical resource for professionals seeking to understand and leverage the potent taste-modulating properties of γ-Glu-Phe in food formulation and to explore the broader implications of CaSR activation in physiological contexts.
The Kokumi Sensation: Beyond the Five Basic Tastes
For decades, the taste landscape was defined by sweet, sour, salty, bitter, and umami. However, research has unveiled a more complex sensory world. Kokumi describes a sensation that, while tasteless on its own, enhances the other basic tastes, creating a perception of mouthfulness, thickness, and a long-lasting, complex flavor profile.[1][7][8] This effect is comparable to the way wines develop complexity with age or a stew gains richness after hours of simmering.[1]
The primary drivers of this sensation are a class of compounds known as γ-glutamyl peptides.[5][7][9] Unlike typical peptides linked via an α-amino group, these feature a peptide bond involving the γ-carboxyl group of a glutamic acid residue. This unique structure is critical to their function. Among these, γ-Glu-Phe has been identified as a significant contributor to the kokumi sensation in various foods and serves as a model compound for studying this phenomenon.[4][9]
The Molecular Target: The Calcium-Sensing Receptor (CaSR)
The perception of kokumi is not mediated by the traditional taste receptors for sweet (T1R2/T1R3) or umami (T1R1/T1R3). Instead, the key molecular target is the Calcium-Sensing Receptor (CaSR) , a Class C G-protein-coupled receptor (GPCR).[5][8][10]
-
Physiological Role: The CaSR is crucial for maintaining systemic calcium homeostasis by detecting minute changes in extracellular Ca²⁺ levels, primarily in the parathyroid glands and kidneys.[11][12]
-
Kokumi Receptor: Its expression in taste bud cells allows it to function as a "kokumi receptor."[10] When activated by specific ligands like γ-Glu-Phe, it initiates a signaling cascade that modulates the perception of other tastes.[10] The positive correlation between a γ-glutamyl peptide's ability to activate the CaSR and the intensity of the kokumi sensation it elicits provides strong evidence for this role.[8][11][13]
Mechanism of Action: γ-Glu-Phe and CaSR Signaling
γ-Glu-Phe acts as an agonist for the CaSR. The binding event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαq/11 family.[14] This initiates a well-defined intracellular signaling cascade.
The causality of this pathway is as follows:
-
Binding: γ-Glu-Phe binds to the large extracellular Venus Flytrap Domain (VFD) of the CaSR.[13][15] This domain is also the binding site for other agonists like Ca²⁺ and various L-amino acids.[12][13]
-
G-Protein Activation: Ligand binding activates the Gαq/11 subunit.
-
PLC Activation: Gαq/11 stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14]
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[14]
-
Cellular Response: This transient increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in the taste cell is the key event that ultimately leads to the modulation of taste signals, resulting in the kokumi sensation.[10]
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γ-Glutamylphenylalanine: A Proteolytic Breakdown Product with Emergent Signaling and Biomarker Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamylphenylalanine (γ-Glu-Phe) is a dipeptide resulting from the incomplete breakdown of proteins or the specific enzymatic transfer of a γ-glutamyl moiety.[1] Historically viewed as a simple intermediate in protein catabolism, recent research has unveiled its multifaceted roles in sensory science, cellular metabolism, and as a potential biomarker for metabolic disorders. This guide provides a comprehensive technical overview of γ-Glu-Phe, consolidating current knowledge on its biochemical origins, physiological functions, and the analytical methodologies required for its precise detection and quantification. We will explore the enzymatic pathways governing its formation, its function as a "kokumi" taste modulator, its clinical relevance in conditions like phenylketonuria, and detailed, field-tested protocols for its analysis in complex biological matrices.
The Biochemical Origin and Metabolic Fate of γ-Glutamylphenylalanine
γ-Glutamylphenylalanine is a dipeptide composed of a γ-glutamate residue linked to a phenylalanine residue.[1] This is distinct from typical peptides where the linkage occurs via the α-carboxyl group. Its formation is primarily a result of two interconnected metabolic processes: general protein catabolism and the specific action of the γ-glutamyl cycle.
Formation via the γ-Glutamyl Cycle
The principal and most specific pathway for the synthesis of γ-Glu-Phe is catalyzed by the enzyme γ-Glutamyltransferase (GGT) .[2] GGT is a membrane-bound enzyme that plays a crucial role in the extracellular catabolism of glutathione (GSH), a key cellular antioxidant.[2][3] The enzyme catalyzes a transpeptidation reaction, transferring the γ-glutamyl group from a donor molecule (most commonly GSH) to an acceptor, which can be an amino acid, a short peptide, or water.[2][4]
When L-phenylalanine is the acceptor, γ-Glu-Phe is formed.[1][5] This process is a key part of the γ-glutamyl cycle, which allows cells to recover constituent amino acids from extracellular glutathione.[6][7]
The reaction can be summarized as:
-
Glutathione (γ-Glu-Cys-Gly) + L-Phenylalanine → γ-Glutamylphenylalanine + Cysteinyl-glycine
This GGT-mediated pathway is not merely for salvage; it can generate a new class of intercellular signaling molecules in response to the extracellular microenvironment.[4][8]
Figure 1: Biosynthesis of γ-Glu-Phe via GGT-mediated transpeptidation.
Role as a Product of Incomplete Proteolysis
In addition to specific enzymatic synthesis, γ-Glu-Phe is considered an incomplete breakdown product of protein digestion or general protein catabolism.[1] While most dipeptides are transient intermediates rapidly cleaved into free amino acids, some, like γ-Glu-Phe, can persist and exert physiological effects.[1]
Physiological Significance and Pathophysiological Implications
Once considered metabolically inert, γ-Glu-Phe is now recognized for its distinct biological activities, from sensory perception to its utility as a clinical biomarker.
"Kokumi" Taste Sensation
γ-Glutamyl peptides, including γ-Glu-Phe, are potent "kokumi" substances.[9][10] They do not possess a taste themselves at typical concentrations but significantly enhance the taste intensities of sweetness, saltiness, and umami, while also improving mouthfeel and fullness.[9][11]
Mechanism of Action: This effect is mediated through the allosteric modulation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor found on taste cells.[4][9] By binding to the CaSR, γ-Glu-Phe potentiates the signaling cascades associated with other primary tastes.[9]
Caption: "Kokumi" taste modulation pathway via the Calcium-Sensing Receptor (CaSR).
Biomarker in Phenylketonuria (PKU)
γ-Glu-Phe can be detected in the urine of patients with phenylketonuria (PKU), an inherited metabolic disorder characterized by the inability to properly metabolize phenylalanine.[1][5] The elevated systemic levels of phenylalanine likely drive an increased rate of its GGT-mediated conversion to γ-Glu-Phe, making the dipeptide a potential urinary biomarker for the disease.[1]
Occurrence in Foods
γ-Glu-Phe is naturally present in a variety of food sources. Its presence in these foods contributes to their overall flavor profile.
| Food Source | Reference |
| Soybeans | [1][12] |
| Garlic (Allium sativum) | [1][13] |
| Onion (Allium cepa) | [1] |
| Adzuki Bean | [1] |
This natural occurrence also suggests that γ-Glu-Phe could serve as a potential biomarker for the consumption of these foods.[14]
Analytical Methodologies for Detection and Quantification
Accurate quantification of γ-Glu-Phe in complex matrices like plasma, urine, tissue extracts, or food products requires robust and sensitive analytical methods. The gold standard is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Rationale for Method Selection
-
Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring unique precursor-to-product ion transitions for γ-Glu-Phe, minimizing interference from other matrix components.
-
Sensitivity: Modern LC-MS/MS systems can achieve limits of detection in the picogram-to-nanogram range, essential for quantifying low-abundance endogenous metabolites.[15]
-
Versatility: Reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective for separating peptides based on hydrophobicity, making it well-suited for resolving γ-Glu-Phe from other polar and nonpolar metabolites.[16][17]
Experimental Protocol: Quantification of γ-Glu-Phe by UPLC-MS/MS
This protocol provides a self-validating system for the reliable measurement of γ-Glu-Phe.
Caption: Experimental workflow for UPLC-MS/MS analysis of γ-Glutamylphenylalanine.
Step 1: Sample Preparation (Protein Precipitation & Extraction)
-
Rationale: This step removes high-abundance proteins that can interfere with the analysis and extracts the small molecule metabolites. Using a cold organic solvent like acetonitrile enhances precipitation efficiency. An internal standard (IS), such as a stable isotope-labeled version of γ-Glu-Phe (γ-Glu-[¹³C₉]-Phe), is added at the beginning to correct for variability during sample processing and analysis.
-
Procedure:
-
To 50 µL of sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
Step 2: UPLC-MS/MS Analysis
-
Rationale: Chromatographic separation resolves the analyte of interest from isomers and other interfering compounds. A C18 stationary phase is chosen for its ability to retain and separate peptides based on hydrophobicity.[16][18] A gradient elution with an increasing concentration of organic solvent (acetonitrile) is used to elute compounds of varying polarity.[19] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive electrospray mode (ESI+).[20]
| Parameter | Recommended Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Gradient | 0-1 min (2% B), 1-5 min (2-80% B), 5-6 min (80% B), 6-6.1 min (80-2% B), 6.1-8 min (2% B) |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | AB Sciex 4500 QTRAP, Thermo TSQ, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Step 3: Mass Spectrometry Detection
-
Rationale: MRM is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides robust quantification.
-
MRM Transitions for γ-Glu-Phe:
Conclusion and Future Perspectives
γ-Glutamylphenylalanine exemplifies the growing recognition that even simple proteolytic breakdown products can possess significant and specific biological functions. Its dual role as a flavor modulator and a potential disease biomarker underscores the intricate connections between metabolism, sensory perception, and health. For researchers in drug development, understanding the pathways involving γ-Glu-Phe and its receptor, CaSR, may open new avenues for therapeutic intervention or for modulating sensory experiences in pharmaceutical formulations. The continued development of highly sensitive analytical techniques will be paramount in further elucidating the subtle but important roles of γ-glutamyl peptides in human physiology and disease.
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An In-Depth Technical Guide to the Initial Metabolic Fate Studies of H-γ-Glu-Phe-OH
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial studies on the metabolic fate of the dipeptide H-γ-Glu-Phe-OH (γ-glutamyl-phenylalanine). The methodologies outlined herein are designed to ensure scientific integrity and provide a clear, logical progression from in vitro characterization to preliminary in vivo assessment.
Introduction: Understanding the Metabolic Landscape of γ-Glutamyl Dipeptides
H-γ-Glu-Phe-OH is a dipeptide composed of L-glutamic acid and L-phenylalanine, linked via the gamma-carboxyl group of the glutamic acid residue.[1] Its metabolic fate is of significant interest in drug development, particularly if this moiety is considered as a pro-drug or a novel therapeutic entity itself. The primary enzymatic pathway anticipated to be responsible for its metabolism is hydrolysis by γ-glutamyl transpeptidase (GGT).[2][3][4] GGT is a cell-surface enzyme crucial for the metabolism of glutathione and other γ-glutamyl compounds.[2][4][5] It catalyzes the transfer of the γ-glutamyl group to an acceptor molecule, which can be an amino acid, a peptide, or water.[2][3][4] Therefore, the principal metabolic breakdown of H-γ-Glu-Phe-OH is expected to yield L-glutamic acid and L-phenylalanine.
This guide will detail the essential studies to confirm this metabolic pathway, assess the rate of metabolism, and understand the initial pharmacokinetic properties of H-γ-Glu-Phe-OH.
Proposed Primary Metabolic Pathway of H-γ-Glu-Phe-OH
The central hypothesis is that H-γ-Glu-Phe-OH is primarily metabolized by GGT-mediated hydrolysis.
Caption: Proposed GGT-mediated hydrolysis of H-γ-Glu-Phe-OH.
In Vitro Metabolism: Assessing Stability and Metabolite Formation
The initial phase of understanding the metabolic fate of H-γ-Glu-Phe-OH involves in vitro assays to determine its stability in the presence of metabolizing enzymes and to identify the resulting metabolites. Liver and kidney S9 fractions are valuable tools for this purpose as they contain a broad range of both Phase I and Phase II metabolic enzymes.[6][7] Given the high expression of GGT in the kidney, renal fractions are particularly relevant.[8]
Metabolic Stability in Liver and Kidney S9 Fractions
This experiment aims to quantify the rate of disappearance of H-γ-Glu-Phe-OH when incubated with liver and kidney S9 fractions.
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare incubation mixtures containing the S9 fraction (human liver or kidney, final protein concentration of 1 mg/mL) and H-γ-Glu-Phe-OH (final concentration of 1-10 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[7]
-
Include a control incubation without the S9 fraction to assess non-enzymatic degradation.
-
Prepare a positive control with a compound known to be metabolized by S9 enzymes to validate the assay.
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a cofactor mix. For general metabolic screening, a mix containing NADPH, UDPGA, PAPS, and GSH can be used to support both Phase I and Phase II enzymes.[9] However, for GGT-mediated hydrolysis, a simpler buffer system may suffice.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the parent compound or a structurally similar compound not found in the matrix).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of H-γ-Glu-Phe-OH at each time point.
-
Metabolite Identification
This experiment is conducted in parallel with the stability assay to identify the products of H-γ-Glu-Phe-OH metabolism.
-
Incubation:
-
Follow the same incubation procedure as the metabolic stability assay, but potentially with a higher concentration of H-γ-Glu-Phe-OH to facilitate the detection of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to search for the predicted metabolites (L-glutamic acid and L-phenylalanine) and any other potential metabolic products.
-
Utilize full scan and product ion scan modes to obtain accurate mass and fragmentation data for metabolite identification.
-
Analytical Methodology: LC-MS/MS for Quantification
A robust and sensitive LC-MS/MS method is critical for the accurate quantification of H-γ-Glu-Phe-OH and its metabolites.
Sample Preparation
-
Protein Precipitation: For in vitro samples, protein precipitation with acetonitrile is generally sufficient.
-
Plasma/Tissue Homogenate Samples: For in vivo samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.
LC-MS/MS Parameters
The following table outlines example parameters for an LC-MS/MS method. These will require optimization for the specific instrumentation used.
| Parameter | H-γ-Glu-Phe-OH | L-Glutamic Acid | L-Phenylalanine |
| LC Column | Reversed-phase C18 or HILIC | HILIC or mixed-mode | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile with 0.1% Formic Acid | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive ESI | Positive or Negative ESI | Positive ESI |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ or [M-H]⁻ | [M+H]⁺ |
| Product Ion (m/z) | To be determined empirically | To be determined empirically | To be determined empirically |
| Collision Energy | To be optimized | To be optimized | To be optimized |
Note: The use of derivatization agents can improve the chromatographic retention and sensitivity for amino acids.[10][11][12] However, direct analysis of underivatized amino acids is also feasible with appropriate chromatography.[10][11][13]
Intestinal Permeability: The Caco-2 Cell Model
For orally administered drugs, assessing intestinal permeability is crucial. The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium.[14][15]
Caco-2 Permeability Assay
This assay determines the rate of transport of H-γ-Glu-Phe-OH across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity:
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Transport Experiment:
-
Add H-γ-Glu-Phe-OH (at a non-toxic concentration, e.g., 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, also perform the experiment in the basolateral-to-apical (B-to-A) direction.
-
-
Sample Analysis:
-
Quantify the concentration of H-γ-Glu-Phe-OH in the collected samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Preliminary In Vivo Pharmacokinetics
An initial in vivo study in a relevant animal model (e.g., mouse or rat) provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of H-γ-Glu-Phe-OH.
Study Design
-
Animal Model: Select a rodent species (e.g., Sprague-Dawley rats).
-
Administration Routes:
-
Intravenous (IV) bolus: To determine clearance, volume of distribution, and elimination half-life.
-
Oral (PO) gavage: To assess oral bioavailability.
-
-
Dose Levels: Select appropriate dose levels based on any available efficacy or toxicology data.
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
Pharmacokinetic Data Analysis
Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability (AUCpo/AUCiv x 100) |
Overall Experimental Workflow
The following diagram illustrates the logical flow of the initial metabolic studies for H-γ-Glu-Phe-OH.
Caption: A structured workflow for the initial metabolic investigation of H-γ-Glu-Phe-OH.
Conclusion and Future Directions
The studies outlined in this guide will provide a robust initial assessment of the metabolic fate of H-γ-Glu-Phe-OH. The data generated will be critical for making informed decisions in the drug development process. Positive outcomes from these studies would warrant further investigation, including:
-
Reaction Phenotyping: To identify the specific GGT isoforms responsible for metabolism.
-
Cross-Species Metabolism: To compare the metabolic profiles in different species, including human, to select the most appropriate species for toxicology studies.
-
Tissue Distribution Studies: To understand the distribution of the compound and its metabolites in various organs.
-
Excretion Studies: To determine the primary routes of elimination of the compound and its metabolites.
By following this structured and scientifically rigorous approach, researchers can efficiently and effectively characterize the metabolic profile of H-γ-Glu-Phe-OH, a critical step in its journey from a chemical entity to a potential therapeutic agent.
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Exploring the chemical synthesis of γ-Glutamylphenylalanine
An In-depth Technical Guide to the Chemical and Enzymatic Synthesis of γ-L-Glutamyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a dipeptide of significant interest, recognized for its unique "kokumi" taste profile, which imparts richness and mouthfeel to foods, and its potential as a biomarker.[1][2][3] The synthesis of this peptide, however, presents a distinct chemical challenge: the regioselective formation of an amide bond at the γ-carboxyl group of glutamic acid while leaving the α-carboxyl group free or protected. Traditional chemical synthesis is complicated by the need for intricate protecting group strategies to differentiate the two carboxyl functionalities.[4] This guide provides a comprehensive overview of the primary synthetic routes to γ-Glu-Phe, detailing both chemical and enzymatic methodologies. We will explore the causality behind experimental choices in solution-phase and solid-phase chemical synthesis, including protecting group strategies and coupling reagent selection. Furthermore, we will examine enzymatic synthesis via γ-glutamyltranspeptidase (GGT) as a highly specific and efficient alternative. This document serves as a technical resource, providing field-proven insights, detailed protocols, and comparative data to aid researchers in the successful synthesis, purification, and characterization of γ-Glu-Phe.
The Core Challenge: Regioselectivity in γ-Glutamyl Peptide Synthesis
The primary obstacle in synthesizing γ-glutamyl peptides is the presence of two carboxylic acid groups (α and γ) on the glutamic acid residue. A non-selective coupling reaction with the amino group of phenylalanine would result in a mixture of two isomeric products: the desired γ-glutamylphenylalanine and the undesired α-glutamylphenylalanine. Therefore, the central goal of any synthetic strategy is to achieve regioselective acylation at the γ-position. This is accomplished through one of two fundamentally different approaches:
-
Chemical Synthesis: Employing orthogonal protecting groups to temporarily block the reactive α-carboxyl and α-amino groups of glutamic acid, leaving only the γ-carboxyl group available to react with phenylalanine.[4][5]
-
Enzymatic Synthesis: Utilizing enzymes, such as γ-glutamyltranspeptidase (GGT), that possess inherent and absolute specificity for catalyzing amide bond formation at the γ-glutamyl position.[6][7][8]
Chemical Synthesis Strategies
Chemical synthesis offers versatility and is not limited by substrate specificity, but it requires a meticulous, multi-step process of protection, coupling, and deprotection.[5][9] The success of this approach hinges entirely on the selection of an appropriate and compatible set of protecting groups.
The Cornerstone: Protecting Group Strategy
The protection of reactive functional groups is essential to prevent unwanted side reactions during peptide synthesis.[5][9] For γ-Glu-Phe synthesis, this involves protecting the α-amino and α-carboxyl groups of glutamic acid, as well as the carboxyl group of phenylalanine. The protecting group for the γ-carboxyl group of glutamic acid must be chosen such that it remains stable during the coupling reaction and can be removed without affecting other protecting groups or the newly formed peptide bond—a concept known as orthogonality.[9][10]
The most common strategies in modern peptide synthesis are the Boc/Bzl (acid-labile) and the Fmoc/tBu (base-labile/acid-labile) approaches.[9][11] In the context of γ-Glu-Phe, this means the α-amino group of glutamic acid will be protected with either Boc or Fmoc, while the side-chain carboxyl groups require different, orthogonally removable groups.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Common Deprotection Conditions |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Stable to mild acids (TFA) used for Boc removal. | Requires harsh conditions for removal (strong acid like HF or catalytic hydrogenation), which can degrade sensitive peptides. | H₂/Pd; Na/liquid NH₃; strong acids (HF).[11] |
| tert-Butyl (OtBu) | -C(CH₃)₃ | High stability to the basic conditions of Fmoc deprotection.[10] Efficiently cleaved with moderate acid (TFA) simultaneously with resin cleavage in Fmoc-SPPS.[10] | Not orthogonal to Boc α-amino protection, as both are removed by acid. | Trifluoroacetic acid (TFA).[10][11] |
| Allyl (OAll) | -CH₂-CH=CH₂ | Fully orthogonal to both Boc and Fmoc strategies. Stable to both acidic and basic conditions.[12] | Requires a specific palladium(0) catalyst for removal, which can be costly and requires careful handling. | Pd(PPh₃)₄ and a scavenger like PhSiH₃.[12][13] |
| Methyl (OMe) | -CH₃ | Small steric footprint and potentially low cost.[10] | Lacks true orthogonality in standard synthesis. Removal requires harsh basic conditions (saponification) which can cause racemization or peptide backbone hydrolysis.[10] | Saponification (e.g., NaOH).[10] |
For most standard syntheses, particularly using Solid-Phase Peptide Synthesis (SPPS), the combination of an Fmoc-protected α-amino group and a tert-Butyl (OtBu) ester for the α-carboxyl group of glutamic acid is a robust and reliable choice. This leaves the γ-carboxyl group free for coupling.
Solution-Phase Synthesis Workflow
Solution-phase synthesis, while often more labor-intensive than solid-phase methods, is still valuable, especially for large-scale production.[14][15] The process involves the discrete steps of protection, coupling, and deprotection, with purification of the intermediate product after each key step.
Caption: High-level workflow for solution-phase synthesis of γ-Glu-Phe.
This is a representative protocol and requires optimization based on specific laboratory conditions.
-
Protection of Glutamic Acid: Start with a commercially available, selectively protected glutamic acid derivative, such as N-α-Boc-L-glutamic acid α-benzyl ester (Boc-Glu(OH)-OBzl). This ensures the α-amino and α-carboxyl groups are blocked, leaving the γ-carboxyl group free.
-
Protection of Phenylalanine: Prepare L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) by reacting L-phenylalanine with thionyl chloride in methanol.
-
Coupling Reaction:
-
Dissolve Boc-Glu(OH)-OBzl (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like Dimethylformamide (DMF).[16]
-
Cool the solution to 0°C in an ice bath.
-
Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution to pre-activate the free γ-carboxyl group.[14][17]
-
In a separate flask, neutralize H-Phe-OMe·HCl with a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent) in DMF.
-
Add the neutralized phenylalanine solution to the activated glutamic acid solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.[14][18]
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in a solvent like ethyl acetate and washed sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted starting materials and HOBt.
-
The organic layer is dried and evaporated to yield the protected dipeptide, Boc-Glu(Phe-OMe)-OBzl. This intermediate is typically purified by column chromatography.
-
-
Deprotection:
-
The Boc group is removed using trifluoroacetic acid (TFA).[11]
-
The benzyl ester is removed by catalytic hydrogenation (H₂ over a Palladium catalyst).[11]
-
The methyl ester is removed by saponification (mild basic hydrolysis, e.g., with LiOH).
-
The final product, γ-Glu-Phe, is purified, often by recrystallization or preparative HPLC.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS simplifies peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[15][19] This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[15]
For γ-Glu-Phe, phenylalanine would first be attached to the resin. Then, a protected glutamic acid derivative, such as Fmoc-Glu(OAll)-OH or one where the γ-carboxyl is pre-activated, would be coupled. The key is using a glutamic acid building block where the α-carboxyl group is protected in a way that is compatible with resin linkage and subsequent cleavage. A common side reaction to be aware of when using glutamic acid in SPPS is the formation of a glutarimide, especially if the subsequent amino acid has low steric hindrance (like glycine).[12]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
A Critical Choice: Coupling Reagents
The formation of the amide bond is not spontaneous and requires a "coupling reagent" to activate the carboxyl group.[14][17] The choice of reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization.[18]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Activates carboxyl group to form an O-acylisourea intermediate. This can be intercepted by HOBt to form a less reactive, but more selective, OBt active ester.[17] | Low cost, effective.[14] | High risk of racemization without additives like HOBt.[18] DCC produces an insoluble urea byproduct (DCU).[14][16] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an OBt or OAt active ester in situ, promoted by a base.[14][18] | Very fast reaction rates, low racemization, high yields.[14][18] HATU is especially effective for hindered couplings.[14][16] | More expensive than carbodiimides. Contain a potentially explosive benzotriazole moiety. |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms an active ester.[14][17] | Highly efficient, low racemization. PyAOP is very effective for coupling sterically hindered amino acids.[14][18] | Produces carcinogenic byproducts (HMPA) in older versions (BOP).[14] More expensive. |
Enzymatic Synthesis: The "Green" Chemistry Approach
Enzymatic synthesis provides a highly regioselective and environmentally friendly alternative to chemical methods.[20] This approach leverages the inherent specificity of enzymes to form the γ-glutamyl bond, obviating the need for complex protection/deprotection steps.[6][21]
Key Enzymes and Mechanism
The primary enzyme used for this purpose is γ-Glutamyltranspeptidase (GGT, EC 2.3.2.2) .[7][8] GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule (like glutathione or L-glutamine) to an acceptor amino acid or peptide.[7][22] Some microbial L-glutaminases have also been shown to exhibit GGT activity and can be used for synthesis.[20][23]
The reaction proceeds via a two-step "ping-pong" mechanism:
-
Acylation: The γ-glutamyl group from the donor is transferred to the enzyme, forming a covalent γ-glutamyl-enzyme intermediate and releasing the rest of the donor molecule.[20][24]
-
Deacylation (Transpeptidation): The γ-glutamyl moiety is then transferred from the enzyme to the amino group of the acceptor (phenylalanine), forming γ-Glu-Phe and regenerating the free enzyme.[21] A competing side reaction is hydrolysis, where water acts as the acceptor, producing glutamic acid.[21]
Caption: The two-step mechanism for enzymatic synthesis of γ-Glu-Phe.
Experimental Protocol: Enzymatic Synthesis
This protocol is a general guideline and requires optimization for specific enzymes and substrates.
-
Reaction Setup:
-
Prepare a buffered solution at the optimal pH for the chosen GGT (typically pH 9-10 to favor transpeptidation over hydrolysis).[20][23][24]
-
Dissolve the γ-glutamyl donor (e.g., L-Glutamine) and the acceptor (L-Phenylalanine) in the buffer. Molar ratios are a key parameter for optimization; starting with a 1:1 ratio is common.[21]
-
-
Enzyme Addition: Add the purified GGT or glutaminase to the substrate solution. The optimal enzyme concentration must be determined experimentally.[20]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a set period (e.g., 1-24 hours).[21]
-
Reaction Monitoring and Termination:
-
Monitor the formation of γ-Glu-Phe over time using analytical techniques like HPLC.
-
Terminate the reaction by heat inactivation (e.g., 90°C for 10 minutes) or by adding acid to denature the enzyme.[20]
-
-
Purification:
-
Remove the denatured enzyme by centrifugation.
-
The supernatant, containing the product, unreacted substrates, and potential byproducts, is then purified. Ion-exchange chromatography is often effective for separating the dipeptide from the free amino acids.
-
Purification and Characterization
Regardless of the synthetic route, the final crucial steps are the purification and characterization of the target compound.
-
Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard method for purifying peptides to a high degree (>95%).[3]
-
Characterization: The identity and purity of the synthesized γ-Glu-Phe should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight (294.30 g/mol ).[3][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and, crucially, to verify the presence of the γ-amide linkage as opposed to the α-linkage through analysis of chemical shifts and coupling constants of the glutamic acid protons.
-
Conclusion and Future Perspectives
The synthesis of γ-Glutamylphenylalanine can be successfully achieved through both chemical and enzymatic strategies. Chemical synthesis, via either solution-phase or solid-phase methods, offers broad applicability but requires a rigorous and carefully planned protecting group strategy to ensure regioselectivity. The choice of coupling reagents is critical to maximizing yield and minimizing racemization. In contrast, enzymatic synthesis using γ-glutamyltranspeptidase presents a highly efficient, specific, and environmentally benign route that bypasses the complexities of chemical protection and deprotection.
For researchers, the choice between these methods will depend on the desired scale, available resources, and the specific application. As the demand for functional peptides and "green" chemical processes grows, further development of robust and scalable enzymatic systems will likely become a major focus in the field, promising more cost-effective and sustainable production of γ-glutamyl peptides.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111299, gamma-L-Glutamyl-L-phenylalanine.
- Human Metabolome Database. (2005, November 16). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594).
- Chen, Y. C., et al. (n.d.). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC - NIH.
- So, S. S. (n.d.). Manual Solid Phase Synthesis of Glutathione Analogs. Springer Nature Experiments.
- Liu, Y., et al. (n.d.). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. NIH.
- Yoshimura, M., et al. (n.d.). Partial purification and some properties of gamma-glutamyl peptide-hydrolysing enzyme from Actinobacillus actinomycetemcomitans. PubMed.
- Coin, I., et al. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
- Liu, J., et al. (2025, August 6). Enzymatic Synthesis of γ-Glutamylvaline to Improve the Bitter Taste of Valine. Request PDF.
- Liu, Y., et al. (n.d.). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. MDPI.
- Zhao, C., et al. (2023, June 23). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. MDPI.
- Cativiela, C., et al. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI.
- Zhao, C., et al. (n.d.). The scheme of synthesis of γ-glutamyl peptides by glutaminase. ResearchGate.
- Lim, D., et al. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC - PubMed Central.
- Toelstede, S., et al. (2022, January 19). Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste.
- Suzuki, H., et al. (n.d.). Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds. PMC - PubMed Central.
- Suzuki, H., et al. (n.d.). Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds. PubMed.
- Kumagai, H., et al. (n.d.). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI.
- Kumagai, H., et al. (2023, December 13). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PubMed.
- Okada, T., et al. (n.d.). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PMC - PubMed Central.
- Zhang, N., et al. (n.d.). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. ACS Publications.
- Xu, Z., et al. (n.d.). Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review. MDPI.
- Morris, C. J., et al. (n.d.). Preparation of γ-glutamyl dipeptides of sulphur-containing amino-acids. RSC Publishing.
- Sychrova, H., et al. (2019, May 9). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. NIH.
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A Comprehensive Guide to the Nomenclature and Identification of γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH)
An In-depth Technical Guide
Abstract
γ-L-Glutamyl-L-phenylalanine is a dipeptide of significant interest in fields ranging from metabolomics to food science. Composed of L-glutamic acid and L-phenylalanine, its defining feature is the unique isopeptide bond formed between the γ-carboxyl group of the glutamic acid side chain and the α-amino group of phenylalanine. This structural nuance gives rise to specific biochemical properties but also contributes to a complex and often confusing landscape of nomenclature across scientific literature and chemical databases. This guide serves as a definitive resource for researchers, scientists, and drug development professionals to navigate the synonyms, alternative names, and chemical identifiers for this compound. By consolidating this information and providing practical analytical workflows, we aim to ensure clarity, facilitate accurate data retrieval, and support the rigorous standards of scientific investigation.
Core Identity and Biological Significance
1.1. Defining H-γ-Glu-Phe-OH
H-γ-Glu-Phe-OH is a dipeptide resulting from the formal condensation of the side-chain (gamma) carboxyl group of L-glutamic acid with the amino group of L-phenylalanine[1]. This is distinct from a standard peptide bond, which would involve the α-carboxyl group of glutamic acid. This "gamma-glutamyl" linkage is critical to its identity and biological function. The notation "H-" at the N-terminus and "-OH" at the C-terminus signifies the presence of a free amine and a free carboxylic acid group, respectively, on the peptide backbone.
1.2. Relevance in Biological Systems and Disease
This dipeptide is not merely a synthetic curiosity; it is an endogenous metabolite found in various biological systems, including humans[1]. Its formation is often catalyzed by γ-glutamyl transpeptidase (GGT), an enzyme that transfers the γ-glutamyl moiety from donors like glutathione to an acceptor amino acid, in this case, phenylalanine[2][3].
Its clinical and biological relevance is multifaceted:
-
Metabolic Marker: It is a known human urinary metabolite[1]. Elevated levels have been detected in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, though it is also present in healthy individuals[3][4]. Furthermore, significantly higher levels have been observed in patients with chronic kidney disease[4].
-
Food Science: γ-L-Glutamyl-L-phenylalanine is naturally present in foods such as garlic, onions, and various fermented products like soy sauce and sourdough bread[5][6][7]. It is recognized for its ability to impart and enhance umami (savory) taste, making it a molecule of interest for flavor science and the development of low-sodium food products[6][8].
-
Biochemical Research: The molecule is studied for its potential role in various metabolic pathways and disease processes. For instance, some research suggests it may inhibit certain protease activities[4].
A Unified Nomenclature System
The primary challenge for researchers is the sheer number of synonyms used to describe this single molecule. Understanding these different naming conventions is crucial for conducting comprehensive literature searches and database queries.
2.1. Common Categories of Names
The various names can be logically grouped into categories based on chemical nomenclature conventions.
Caption: GGT-mediated biosynthesis of γ-L-Glutamyl-L-phenylalanine.
This transpeptidation reaction is a self-validating system in biochemistry; the presence of the GGT enzyme, a γ-glutamyl donor (like glutathione), and an acceptor amino acid will reliably produce the corresponding γ-glutamyl dipeptide.[2][3]
Recommended Analytical Protocol: LC-MS/MS
For the unambiguous identification and quantification of H-γ-Glu-Phe-OH in complex biological matrices like urine or plasma, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and gold-standard methodology.
-
Expertise & Rationale: LC-MS/MS is chosen for its superior specificity and sensitivity . Specificity is achieved by monitoring a unique mass transition from the parent ion to a fragment ion (Selected Reaction Monitoring, SRM). This is like a chemical fingerprint, minimizing the risk of misidentification from other molecules in the matrix. Sensitivity allows for the detection of low physiological concentrations.
5.1. Experimental Workflow Diagram
Caption: Standard workflow for quantification of γ-Glu-Phe by LC-MS/MS.
5.2. Step-by-Step Protocol
This protocol is a self-validating system due to the inclusion of an internal standard and a calibration curve, which correct for variations in sample preparation and instrument response.
-
Preparation of Standards:
-
Prepare a stock solution of H-γ-Glu-Phe-OH (certified reference material) in a suitable solvent (e.g., 10% methanol in water).
-
Perform serial dilutions to create a set of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a stock solution of a stable isotope-labeled internal standard (SIL-IS), such as γ-Glu-(Phe-¹³C₉,¹⁵N), at a known concentration. The SIL-IS is critical for accurate quantification as it behaves almost identically to the analyte during extraction and ionization but is distinguishable by mass.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., 100 µL of plasma) on ice.
-
Spike 10 µL of the SIL-IS working solution into all samples, calibration standards, and quality controls (QCs).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 2% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Key Transitions: The exact mass transitions must be optimized on the specific instrument but will be based on the following masses.
-
-
| Compound | Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) |
| γ-L-Glu-L-Phe | 295.1 | ~166.1 (from Phe moiety) or ~120.1 |
| SIL-IS (¹³C₉,¹⁵N) | 305.1 | ~176.1 or ~129.1 |
-
Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio of the calibration standards against their known concentrations.
-
Apply a linear regression to generate a calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The dipeptide H-γ-Glu-Phe-OH is a molecule with growing importance in clinical diagnostics and food technology. Its varied and often inconsistent nomenclature presents a significant barrier to efficient research. This guide provides a consolidated framework for understanding its names, identifiers, and biochemical context. For all research, development, and clinical applications, it is strongly recommended to use the CAS Registry Number 7432-24-8 in conjunction with the full chemical name γ-L-Glutamyl-L-phenylalanine to ensure maximum clarity and reproducibility. Adherence to rigorous analytical methodologies, such as the LC-MS/MS protocol detailed herein, is paramount for generating accurate and defensible scientific data.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111299, gamma-L-Glutamyl-L-phenylalanine.
- Human Metabolome Database. (2005). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594).
- Pharmaffiliates. (n.d.). gamma-Glutamylphenylalanine | CAS No: 7432-24-8.
- FooDB. (2010). Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716).
- FooDB. (2010). Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618).
- Wikidata. (n.d.). Glutamylphenylalanine (Q27161779).
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Physical and chemical characteristics of γ-Glu-Phe powder
An In-Depth Technical Guide to the Physicochemical Characteristics of γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) Powder
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding γ-Glu-Phe
γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a unique dipeptide composed of L-glutamic acid and L-phenylalanine, linked via the γ-carboxyl group of the glutamic acid residue.[1] This unconventional peptide bond confers remarkable stability against enzymatic degradation by most peptidases, which typically cleave α-peptide linkages.[2] Naturally found in various foods like legumes, onions, and fermented products such as sourdough and cheese, γ-Glu-Phe is gaining significant attention in scientific and industrial circles.[3][4][5][6] It is renowned for imparting a "kokumi" sensation—a Japanese term describing richness, continuity, and mouthfeel—making it a valuable flavor enhancer in the food industry.[4][7] Beyond its sensory properties, its potential applications in cosmetics, nutraceuticals, and biochemical research are actively being explored.[7]
This guide provides a comprehensive technical overview of the essential physical and chemical characteristics of γ-Glu-Phe powder. It is designed for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed analytical protocols, and an understanding of the causality behind experimental choices to facilitate its application and further investigation.
Part 1: Chemical Identity and Synthesis
A thorough understanding of a molecule begins with its fundamental chemical identity. This section details the structure, nomenclature, and synthesis pathways of γ-Glu-Phe.
Molecular Structure and Nomenclature
The defining feature of γ-Glu-Phe is the peptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of phenylalanine.
-
IUPAC Name: (2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid[1]
-
Common Synonyms: γ-L-Glutamyl-L-phenylalanine, gamma-Glutamylphenylalanine, H-γ-Glu-Phe-OH[1][3]
Synthesis Pathways
The synthesis of γ-Glu-Phe can be achieved through both enzymatic and chemical routes. The choice of method depends on factors like desired yield, purity, and scalability.
Enzymatic Synthesis: This is the most common and biomimetic approach. It leverages the catalytic activity of specific enzymes to form the γ-glutamyl bond.
-
γ-Glutamyltranspeptidase (GGT): GGT (EC 2.3.2.2) is a key enzyme in glutathione metabolism.[9] It catalyzes the transfer of the γ-glutamyl moiety from a donor molecule (like glutathione or glutamine) to an acceptor amino acid, such as L-phenylalanine.[10][11] This method is highly specific and occurs under mild reaction conditions.
-
Glutaminase: Certain microbial L-glutaminases (EC 3.5.1.2) from species like Bacillus amyloliquefaciens also exhibit γ-glutamyl transferase activity.[5][12] They can synthesize γ-glutamyl peptides by using L-glutamine as the γ-glutamyl donor.[12]
Chemical Synthesis: While less common for food-grade applications, chemical synthesis offers an alternative route. A typical approach involves protecting the α-carboxyl and α-amino groups of glutamic acid, activating the γ-carboxyl group, and then reacting it with L-phenylalanine, followed by deprotection steps. One reported method involves a two-step, one-pot procedure starting from L-glutamic acid and phthalic anhydride to form an N-phthaloyl-L-glutamic acid anhydride intermediate.[13] This intermediate then acylates the amino acid, followed by the removal of the protecting group.[13]
Part 2: Physical and Physicochemical Properties
The physical properties of γ-Glu-Phe powder are critical for its handling, formulation, and application.
Summary of Properties
The following table summarizes the key physical and chemical characteristics of γ-Glu-Phe.
| Property | Value / Description | Reference(s) |
| Appearance | White to off-white powder or crystals. | [8] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][3] |
| Molecular Weight | 294.30 g/mol | [1][3] |
| Melting Point | 194-197 °C | [8] |
| Solubility | Water: Slightly soluble.[8] Predicted at 0.55-0.61 g/L.[14][15] Other: Slightly soluble in DMSO and Methanol.[8] | [8][14][15] |
| pKa (Predicted) | Strongest Acidic: 1.82 - 2.22Strongest Basic: ~9.54 | [8][14][15] |
| Storage Temperature | Recommended at -15°C or 2-8°C for long-term stability. | [8] |
| Purity (Commercial) | Typically ≥95% (HPLC). |
Spectroscopic Profile
Spectroscopic techniques are indispensable for the structural confirmation and quality control of γ-Glu-Phe.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups and secondary structure of peptides.[16] For γ-Glu-Phe, the spectrum is characterized by distinct vibrational bands:
-
Amide I (~1655-1666 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide backbone. This is a highly sensitive indicator of secondary structure.[17]
-
Amide II (~1540 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.[17]
-
Carboxyl C=O Stretch (~1740 cm⁻¹): Corresponds to the carbonyl stretching of the carboxylic acid groups.[17]
-
N-H and O-H Stretching (~3000-3400 cm⁻¹): A broad band representing the stretching vibrations of the amino and hydroxyl groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation. The spectra provide information on the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the γ-linkage.[18][19] Predicted ¹³C NMR data is available in public databases like the Human Metabolome Database.[20]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for accurate molecular weight determination and sequence confirmation.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly coupled with liquid chromatography (LC-MS) to analyze the peptide. It typically shows the protonated molecular ion [M+H]⁺ at m/z 295.1.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the peptide must first be derivatized to increase its volatility. Studies have shown that during derivatization with methanolic HCl, γ-glutamyl peptides can convert to a pyroglutamate derivative, which can then be analyzed.[21]
-
Part 3: Experimental Protocols for Characterization
To ensure scientific integrity, the characterization of γ-Glu-Phe powder must follow validated protocols. This section provides step-by-step methodologies for key analytical techniques.
Protocol: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like peptides. A reversed-phase C18 column is chosen for its ability to separate molecules based on hydrophobicity. The mobile phase, a mixture of a weak acid (like TFA or formic acid) in water and an organic solvent (acetonitrile), allows for the elution of the peptide by gradually increasing the organic content. UV detection at 214 nm is optimal for monitoring the peptide bond.
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of γ-Glu-Phe powder.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. If solubility is an issue, sonication may be required.[5]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial)
-
35-40 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the chromatogram.
-
Purity is calculated as (Area of main peak / Total area of all peaks) x 100%.
-
Protocol: Structural Confirmation by FTIR
Causality: FTIR spectroscopy confirms the presence of key functional groups (amides, carboxylic acids) and provides insight into the molecular structure. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation, making it ideal for analyzing solid powders.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR crystal (typically diamond or zinc selenide) are clean.
-
Collect a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O interference.
-
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the γ-Glu-Phe powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectral range should be approximately 4000-400 cm⁻¹.
-
-
Data Analysis:
Protocol: Molecular Weight Verification by LC-MS
Causality: LC-MS combines the separation power of HPLC with the mass analysis capability of MS, providing definitive confirmation of molecular weight and identity.[24] Electrospray ionization (ESI) is used as it is a soft ionization technique suitable for polar, non-volatile molecules like peptides, minimizing fragmentation and preserving the molecular ion.
Methodology:
-
LC Preparation:
-
Prepare mobile phases and sample as described in the HPLC protocol (Section 3.1), but using LC-MS grade solvents and additives (e.g., 0.1% formic acid instead of TFA, as TFA can cause ion suppression).
-
-
MS Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ion source to positive ESI mode.
-
Typical ESI source parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂) Temperature: 300-350 °C
-
Drying Gas Flow: 8-12 L/min
-
-
-
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
The expected protonated molecular ion [M+H]⁺ for γ-Glu-Phe is m/z 295.12.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of γ-Glu-Phe.
-
Verify the presence of the [M+H]⁺ ion at the correct m/z value. The observed mass should be within a small tolerance (e.g., ±0.1 Da) of the theoretical mass (294.30 Da).
-
Sources
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- 11. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. (PDF) Differences in NMR Spectra Between Some Α- And [research.amanote.com]
- 19. researchgate.net [researchgate.net]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000594) [hmdb.ca]
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- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of H-γ-Glu-Phe-OH
Introduction: The Significance of γ-Glutamyl-L-phenylalanine
H-γ-Glu-Phe-OH, or γ-L-Glutamyl-L-phenylalanine, is a dipeptide of considerable interest in various scientific fields. It is characterized by an isopeptide bond where the γ-carboxyl group of glutamic acid is linked to the amino group of phenylalanine. This unique structure imparts specific chemical and biological properties, distinguishing it from its α-linked counterpart. Found in natural sources like soybeans, onions, and garlic, γ-glutamyl dipeptides are recognized for their roles in taste enhancement, particularly the "kokumi" or "mouthfulness" sensation.[1][2][3] Their potential physiological activities are also a subject of ongoing research.
The synthesis of H-γ-Glu-Phe-OH presents a unique challenge due to the two carboxyl groups on the glutamic acid residue, necessitating regioselective control to ensure the formation of the desired γ-linkage. This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed protocols for both chemical and enzymatic approaches tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of H-γ-Glu-Phe-OH
The synthesis of this dipeptide can be broadly categorized into two main strategies: classical solution-phase chemical synthesis and enzymatic synthesis. The choice between these methods depends on factors such as the desired scale, purity requirements, and available resources.
1. Chemical Synthesis (Solution-Phase): This classical approach offers a high degree of control over the reaction conditions and is suitable for producing large quantities of the target dipeptide. The core of this strategy lies in the judicious use of protecting groups to selectively mask the reactive functional groups that are not intended to participate in the peptide bond formation.
2. Enzymatic Synthesis: This method leverages the high specificity of enzymes to catalyze the formation of the γ-glutamyl bond. It is an environmentally friendly and efficient alternative to chemical synthesis, often requiring fewer protection and deprotection steps. Enzymes like γ-glutamyltranspeptidase (GGT) or glutaminase are employed for this purpose.[4][5]
Part I: Solution-Phase Chemical Synthesis of H-γ-Glu-Phe-OH
The solution-phase synthesis of H-γ-Glu-Phe-OH is a multi-step process involving protection, coupling, and deprotection. A logical and well-established route is outlined below.
Causality in Experimental Choices:
-
Protection of Glutamic Acid: The key challenge is to differentiate between the α- and γ-carboxyl groups of glutamic acid. A common strategy is to protect the α-carboxyl group as a benzyl ester (OBzl) and the α-amino group with a benzyloxycarbonyl (Cbz or Z) group. This leaves the γ-carboxyl group free to react.
-
Protection of Phenylalanine: The carboxyl group of phenylalanine is typically protected as a methyl or ethyl ester to prevent self-condensation, while its amino group remains free to react with the activated glutamic acid.
-
Coupling Reagents: The formation of the peptide bond requires the activation of the free γ-carboxyl group of the protected glutamic acid. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly used to facilitate this reaction and minimize side reactions.[6][7] More modern and efficient coupling reagents include uronium or phosphonium salts like HBTU and HATU, which can lead to faster and cleaner reactions.[7][8]
-
Deprotection: The final step involves the removal of all protecting groups to yield the desired dipeptide. Catalytic hydrogenolysis is a mild and effective method for the simultaneous cleavage of the Cbz group and the benzyl ester.[9][10][11]
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for the solution-phase chemical synthesis of H-γ-Glu-Phe-OH.
Detailed Protocol: Solution-Phase Synthesis
Step 1: Synthesis of N-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Cbz-Glu(OH)-OBzl)
-
Suspend L-glutamic acid in benzyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add diethyl ether to precipitate the product.
-
Filter and wash the solid with diethyl ether to obtain L-glutamic acid α-benzyl ester.
-
Dissolve the L-glutamic acid α-benzyl ester in a suitable solvent (e.g., aqueous acetone) and cool to 0°C.
-
Add sodium bicarbonate, followed by the slow addition of benzyl chloroformate (Cbz-Cl).
-
Stir the reaction at 0°C for 2-3 hours and then at room temperature overnight.
-
Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Cbz-Glu(OH)-OBzl.
Step 2: Synthesis of L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Suspend L-phenylalanine in methanol and cool to -10°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below -5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain H-Phe-OMe·HCl as a white solid.
Step 3: Coupling of Cbz-Glu(OH)-OBzl and H-Phe-OMe
-
Dissolve Cbz-Glu(OH)-OBzl and H-Phe-OMe in a suitable solvent like DMF or dichloromethane.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.
-
Add the coupling reagent (e.g., HBTU or HATU) and stir the reaction at room temperature.[7][8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the protected dipeptide, Cbz-γ-Glu(Phe-OMe)-OBzl.
Step 4: Deprotection to Yield H-γ-Glu-Phe-OH
-
Dissolve the protected dipeptide in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.[9][10][11]
-
Monitor the reaction by TLC until the starting material disappears.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude H-γ-Glu-Phe-OH.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Alternatively, for higher purity, purification can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]
Part II: Enzymatic Synthesis of H-γ-Glu-Phe-OH
Enzymatic synthesis offers a green and highly selective alternative for the production of γ-glutamyl peptides. The reaction is catalyzed by enzymes that can transfer a γ-glutamyl moiety from a donor substrate to an acceptor amino acid.[14][5]
Causality in Experimental Choices:
-
Enzyme Selection: γ-Glutamyltranspeptidase (GGT) is a key enzyme in glutathione metabolism and is well-suited for this synthesis.[15] It catalyzes the transfer of the γ-glutamyl group from a donor to an acceptor.[16][17] Some microbial glutaminases also exhibit γ-glutamyl transferase activity and can be used.
-
γ-Glutamyl Donor: L-Glutamine or glutathione can serve as the γ-glutamyl donor. L-Glutamine is often preferred due to its lower cost and simpler downstream processing.[1]
-
Acceptor: L-Phenylalanine acts as the acceptor for the γ-glutamyl group.
-
Reaction Conditions: The pH of the reaction is a critical parameter. Alkaline conditions (pH 9-10) generally favor the transpeptidation reaction over hydrolysis, thus maximizing the yield of the desired dipeptide.[14][5] The temperature is typically maintained at around 37°C, which is optimal for many microbial enzymes.[1]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of H-γ-Glu-Phe-OH.
Detailed Protocol: Enzymatic Synthesis
Step 1: Preparation of Reaction Mixture
-
Prepare a 100 mM Tris-HCl or carbonate buffer and adjust the pH to 10.0.[1]
-
Dissolve L-glutamine (γ-glutamyl donor) and L-phenylalanine (acceptor) in the buffer. Optimal concentrations and molar ratios (e.g., 1:1 to 1:3 donor to acceptor) should be determined empirically, but starting with 100 mM of each is a reasonable approach.
Step 2: Enzymatic Reaction
-
Equilibrate the substrate solution to the optimal reaction temperature (e.g., 37°C) in a water bath with gentle stirring.[1]
-
Add the γ-glutamyltranspeptidase (GGT) or glutaminase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined experimentally.[5]
-
Incubate the reaction for a predetermined period (e.g., 3-24 hours), with continuous gentle agitation.[1]
-
Monitor the formation of H-γ-Glu-Phe-OH periodically using a suitable analytical method like HPLC.
Step 3: Reaction Termination and Enzyme Removal
-
Terminate the reaction by heating the mixture to 90-100°C for 10 minutes to denature and inactivate the enzyme.[5]
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.[1]
Step 4: Purification of H-γ-Glu-Phe-OH
-
The target dipeptide can be purified from the unreacted substrates and byproducts using ion-exchange chromatography.[1]
-
Load the filtered supernatant onto an equilibrated anion-exchange column (e.g., Dowex 1x8).[18]
-
Wash the column with the equilibration buffer to remove unbound components.
-
Elute the bound H-γ-Glu-Phe-OH using a salt gradient (e.g., NaCl) or a pH gradient.
-
Collect the fractions and analyze them for the presence of the target peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Step 5: Analysis and Quantification
-
Confirm the identity and purity of the synthesized H-γ-Glu-Phe-OH using LC-MS and NMR spectroscopy.[1][18]
-
Quantify the yield of the dipeptide using a calibrated HPLC method with a suitable standard.[1]
Data Summary: Comparison of Synthesis Methods
| Parameter | Solution-Phase Chemical Synthesis | Enzymatic Synthesis |
| Specificity | Dependent on protecting group strategy | High regioselectivity for γ-linkage |
| Reaction Steps | Multiple (protection, coupling, deprotection) | Fewer steps, often a one-pot reaction |
| Reaction Conditions | Can involve harsh reagents and organic solvents | Mild aqueous conditions (neutral to alkaline pH, moderate temperature) |
| Byproducts | Stoichiometric amounts of chemical waste | Minimal byproducts, mainly from hydrolysis |
| Scalability | Well-established for large-scale production | Can be suitable for large-scale, cost-effective production[1] |
| Environmental Impact | Higher, due to solvent and reagent use | Lower, considered a "green" chemistry approach[1] |
Conclusion
Both chemical and enzymatic methods provide viable pathways for the synthesis of H-γ-Glu-Phe-OH. The choice of method will be dictated by the specific requirements of the research or development project. Chemical synthesis offers a high degree of control and scalability but requires careful management of protecting groups and reaction conditions. In contrast, enzymatic synthesis provides a more environmentally friendly and highly specific route, which can be particularly advantageous for producing high-purity dipeptides with minimal side reactions. The protocols detailed in this guide offer robust starting points for the successful synthesis and purification of H-γ-Glu-Phe-OH for a range of applications.
References
- BenchChem. (n.d.). Enzymatic synthesis of gamma-Glu-His via gamma-glutamyltranspeptidase.
- BenchChem. (n.d.). Application Notes: Enzymatic Synthesis of γ-Glutamyl Peptides.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Zhang, Y., et al. (2020). Enzymatic reactions catalyzed by Gcl for synthesis of γ-glutamyl dipeptides. ResearchGate.
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(17), 2067-2070.
- BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
- Wikipedia. (n.d.). Gamma-glutamyltransferase.
- Takakura, Y., Arai, S., Kanaori, K., & Suzuki, H. (2022). Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. Journal of Agricultural and Food Chemistry, 70(2), 592-597.
- Yang, J., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. MDPI.
- Forlani, F., et al. (2019). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PubMed Central.
- MedchemExpress.com. (n.d.). H-γ-Glu-Phe-OH; γ-Glutamylphenylalanine.
- sb-PEPTIDE. (n.d.). Peptide purification method development.
- Sharma, R., et al. (2020). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Sigma-Aldrich. (n.d.). γ-Glutamylphenylalanine.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- (2014, October 14). Gamma-glutamyl transpeptidase. YouTube.
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- 18. Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Synthesis of γ-Glutamylphenylalanine using γ-Glutamyltransferase (GGT)
Abstract
This technical guide provides a comprehensive framework for the enzymatic synthesis of γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe), a dipeptide of significant interest for its flavor-enhancing properties and potential physiological activities. We detail the application of γ-glutamyltransferase (GGT) for the efficient and specific catalysis of the transpeptidation reaction. This document offers in-depth protocols for the synthesis, purification, and characterization of γ-Glu-Phe, alongside an exploration of the biochemical principles underpinning the methodology. The protocols are designed for researchers, scientists, and professionals in drug development and food science, providing a robust and reproducible workflow.
Introduction: The Significance of γ-Glutamyl Peptides
γ-Glutamyl peptides are characterized by a unique isopeptide bond where the γ-carboxyl group of a glutamic acid residue is linked to the amino group of an amino acid.[1] This structure confers remarkable stability against gastrointestinal digestion and peptidases compared to standard α-peptide bonds.[1][2] γ-Glutamylphenylalanine (γ-Glu-Phe) is one such dipeptide, naturally found in foods like soybeans and onions.[3][4][5] Its primary appeal lies in its ability to impart a "kokumi" sensation—a Japanese term describing richness, mouthfulness, and complexity in flavor.[6][7] The addition of the γ-glutamyl moiety to the bitter-tasting amino acid phenylalanine is a known strategy to enhance palatability.[8][9]
Enzymatic synthesis using γ-glutamyltransferase (GGT; EC 2.3.2.2) presents a superior alternative to chemical synthesis, offering high specificity under mild, aqueous conditions, thereby minimizing by-product formation and eliminating the need for hazardous reagents.[1] GGT, a ubiquitous enzyme involved in glutathione metabolism, catalyzes the transfer of a γ-glutamyl group from a donor molecule, such as L-glutamine or glutathione, to an acceptor amino acid like L-phenylalanine.[10][11][12]
This guide will elucidate the principles of GGT-catalyzed synthesis and provide actionable protocols for laboratory-scale production and analysis of γ-Glu-Phe.
The GGT-Catalyzed Reaction: Mechanism and Principles
GGT is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily.[8][13] The catalytic process is a two-step "ping-pong" mechanism involving a covalent γ-glutamyl-enzyme intermediate.[8]
-
Acylation: The γ-glutamyl donor (e.g., L-glutamine) binds to the active site. The N-terminal threonine residue of the GGT light subunit acts as a nucleophile, attacking the γ-glutamyl bond of the donor.[8] This releases the donor's leaving group (e.g., ammonia from glutamine) and forms a covalent γ-glutamyl-enzyme intermediate.[11][13]
-
Deacylation: The acceptor amino acid (L-phenylalanine) then enters the active site. Its α-amino group performs a nucleophilic attack on the esterified γ-glutamyl moiety of the intermediate, leading to the formation of γ-Glu-Phe and regeneration of the free enzyme.[13]
Water can also act as an acceptor, leading to a competing hydrolysis reaction that produces glutamic acid.[14][15] Optimizing reaction conditions to favor transpeptidation over hydrolysis is crucial for maximizing the yield of the desired dipeptide. This is often achieved by using a high concentration of the acceptor amino acid and conducting the reaction at an alkaline pH, which generally favors the transpeptidation activity of GGT.[14][16]
Diagram of the GGT Catalytic Mechanism
Caption: The two-step catalytic mechanism of γ-glutamyltransferase (GGT).
Experimental Protocols
Materials and Reagents
-
Enzyme: γ-Glutamyltransferase (GGT) from a microbial source (e.g., Bacillus subtilis or Escherichia coli). Food-grade preparations are also available.[16][17][18]
-
γ-Glutamyl Donor: L-Glutamine (≥99% purity)
-
Acceptor Amino Acid: L-Phenylalanine (≥99% purity)
-
Buffer: 100 mM Sodium Carbonate-Bicarbonate buffer, pH 10.0
-
Reaction Termination Solution: 1 M Hydrochloric Acid (HCl)
-
Standards for Analysis: γ-L-Glutamyl-L-phenylalanine (≥95% purity), L-Glutamine, L-Phenylalanine, L-Glutamic acid
-
Purification: Ion-exchange chromatography column (e.g., Dowex 1x8)
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector.
Protocol for Enzymatic Synthesis of γ-Glu-Phe
This protocol is optimized for a 10 mL final reaction volume.
-
Substrate Preparation:
-
Prepare a 200 mM solution of L-Glutamine in 100 mM carbonate buffer (pH 10.0).
-
Prepare a 200 mM solution of L-Phenylalanine in 100 mM carbonate buffer (pH 10.0). Note: Gentle heating and stirring may be required to fully dissolve L-phenylalanine.
-
-
Reaction Setup:
-
In a 50 mL flask, combine 5 mL of the L-Glutamine solution and 5 mL of the L-Phenylalanine solution.
-
Place the flask in a water bath or incubator set to 37°C and allow the solution to equilibrate for 10 minutes with gentle stirring.
-
-
Enzyme Addition and Incubation:
-
Add GGT to the reaction mixture to a final concentration of 0.2-0.5 U/mL. Note: The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C with continuous gentle stirring.
-
-
Reaction Monitoring:
-
Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 6, 12, and 24 hours).
-
Immediately terminate the reaction in each aliquot by adding an equal volume of 1 M HCl. This denatures the enzyme.
-
Store the terminated samples at -20°C pending analysis.
-
-
Reaction Termination:
-
After the desired incubation period (e.g., 6 hours, based on time-course analysis), terminate the entire reaction by heating the mixture to 90°C for 10 minutes.[16]
-
Cool the mixture to room temperature and centrifuge to remove the denatured enzyme.
-
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Enzyme Source | Bacillus subtilis GGT | High transpeptidation activity and stability at alkaline pH.[17][19] |
| γ-Glutamyl Donor | L-Glutamine | Cost-effective and efficient donor for GGT.[14] |
| Acceptor | L-Phenylalanine | Target amino acid for γ-glutamylation. |
| Molar Ratio (Donor:Acceptor) | 1:1 to 1:2 | A higher acceptor concentration can favor transpeptidation over hydrolysis. |
| pH | 9.0 - 10.0 | Optimal for the transpeptidation activity of many bacterial GGTs.[16][17] |
| Temperature | 37°C - 40°C | Balances enzyme activity and stability.[17][20] |
| Enzyme Concentration | 0.2 - 0.5 U/mL | Sufficient for efficient conversion within a reasonable timeframe. |
| Reaction Time | 6 - 24 hours | Dependent on desired conversion rate; monitor via time-course analysis.[16] |
Diagram of the Experimental Workflow
Caption: Overall workflow for the synthesis and analysis of γ-Glu-Phe.
Protocol for Purification by Ion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a suitable anion-exchange resin (e.g., Dowex 1x8, acetate form).
-
Equilibrate the column with deionized water.
-
-
Sample Loading:
-
Adjust the pH of the reaction supernatant (from step 3.2.5) to neutral (pH ~7.0).
-
Load the supernatant onto the equilibrated column.
-
-
Washing:
-
Wash the column with several volumes of deionized water to remove unbound neutral and basic molecules (e.g., L-phenylalanine).
-
-
Elution:
-
Elute the bound acidic components using a stepwise or linear gradient of a volatile buffer (e.g., 0 to 1 M acetic acid). γ-Glu-Phe will elute at a specific acid concentration.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by HPLC or a simple colorimetric assay (e.g., ninhydrin) to identify those containing the purified dipeptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Protocol for HPLC Analysis and Quantification
-
Sample Preparation:
-
Dilute the terminated reaction aliquots (from step 3.2.4) with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating glutamine, phenylalanine, glutamic acid, and γ-Glu-Phe.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or MS detection for higher specificity.[21][22]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the γ-Glu-Phe standard.
-
Identify and integrate the peak corresponding to γ-Glu-Phe in the sample chromatograms.
-
Calculate the concentration based on the standard curve and determine the reaction yield.
-
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the acceptor (L-phenylalanine) concentration, optimizing the enzyme concentration, or verifying the pH of the reaction mixture. The presence of a large glutamic acid peak indicates that hydrolysis is outcompeting transpeptidation.
-
Substrate Solubility: L-phenylalanine has limited solubility in aqueous buffers. Ensure it is fully dissolved before starting the reaction to avoid inaccurate substrate concentrations.
-
Enzyme Activity: The activity of commercial GGT preparations can vary. It is essential to determine the activity of your specific enzyme lot under the planned reaction conditions.
-
Product Characterization: For rigorous confirmation of the product's identity, techniques like LC-MS/MS should be employed to confirm the molecular weight and fragmentation pattern of the synthesized γ-Glu-Phe.[22]
Conclusion
The enzymatic synthesis of γ-Glutamylphenylalanine using GGT is a highly efficient and specific method for producing this valuable dipeptide. By carefully controlling reaction parameters such as pH, temperature, and substrate concentrations, researchers can maximize the yield of the transpeptidation product. The protocols outlined in this guide provide a solid foundation for the synthesis, purification, and analysis of γ-Glu-Phe, enabling further research into its applications in the food and pharmaceutical industries.
References
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- Verma, V., et al. (2021). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology, 9, 642533.
- Verma, V., et al. (2021). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology, 9, 642533.
- Toelstede, S., & Hofmann, T. (2009). Kokumi-active glutamyl peptides in cheeses and their biogeneration by Penicillium roquefortii. Journal of Agricultural and Food Chemistry, 57(9), 3738-3748.
- Hanigan, M. H. (2014). Gamma-glutamyl transpeptidase: redox regulation and drug resistance. Advances in Cancer Research, 122, 103-141.
- Wang, W., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry, 70(50), 15856–15865.
- Wang, W., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry, 70(50), 15856–15865.
- Hillmann, H., Behr, J., Ehrmann, M. A., Vogel, R. F., & Hofmann, T. (2016). On the Formation of Kokumi-Enhancing γ-Glutamyl Dipeptides in Parmesan Cheese by Means of γ-Glutamyltransferase Activity and Stable Isotope Double Labeling Studies. Journal of Agricultural and Food Chemistry, 64(8), 1784-1793.
- GGT (gamma-glutamyltransferase): Diagnostic Significance and Clinical Insights. (n.d.). Rupa Health.
- Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels. (2023).
- Morris, C. J., & Thompson, J. F. (1962).
- Smyth, M. R., & Smyth, W. F. (1990). Method for the determination of gamma-L-glutamyl-L-dihydroxyphenylalanine and its major metabolites L-dihydroxyphenylalanine, dopamine and 3,4-dihydroxyphenylacetic acid by high-performance liquid chromatography with electrochemical detection.
- Ganesan, V., & Benjakul, S. (2023). Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review. Molecules, 28(7), 2974.
- Suzuki, H., & Kumagai, H. (2004). Application of Bacterial γ-Glutamyl-Transpeptidase to Improve the Taste of Food. Food Science and Technology Research, 10(1), 1-6.
- Suzuki, H., et al. (2002). Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds. Applied and Environmental Microbiology, 68(6), 2752-2758.
- D'Autréaux, B., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLoS One, 14(5), e0216622.
- Suzuki, H., Yamada, C., & Kato, K. (2007). γ-Glutamyl compounds and their enzymatic production using bacterial γ-glutamyltranspeptidase. Amino Acids, 32(3), 333-340.
- Kuroda, M., et al. (2012). Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids. Food Science and Technology Research, 18(6), 841-847.
- Human Metabolome Database. (n.d.). gamma-Glutamylphenylalanine (HMDB0000594).
- Min, S. G., & Kim, Y. S. (2021). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 22(16), 8888.
- Shuai, Y., et al. (2011). Purification and characterization of γ-glutamyltranspeptidase from Bacillus subtilis SK11.004. Journal of Agricultural and Food Chemistry, 59(13), 7293-7298.
- Chen, J., et al. (2012). Rapid purification and characterization of γ-glutamyl-transpeptidase from shiitake mushroom (Lentinus edodes). Journal of Food Science, 77(11), C1160-C1165.
- Zhang, H., et al. (2005). Gamma-glutamyl transpeptidase in glutathione biosynthesis. Methods in Enzymology, 401, 468-483.
- Shuai, Y., et al. (2011). Purification and Characterization of γ-Glutamyltranspeptidase from Bacillus subtilis SK11.004. Journal of Agricultural and Food Chemistry, 59(13), 7293-7298.
- Wu, Y., et al. (2022). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase. Analytical Chemistry, 94(1), 329-347.
- Al-Sannaa, K., et al. (2021). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS.
- Liao, F., et al. (2011). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Journal of Zhejiang University-SCIENCE B (Biomedicine & Biotechnology), 12(11), 915-925.
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- 4. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]
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Application Note: Quantitative Analysis of γ-L-Glutamyl-L-Phenylalanine (γ-Glu-Phe) in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantification of γ-L-Glutamyl-L-Phenylalanine (γ-Glu-Phe) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). γ-Glutamyl dipeptides are emerging as significant biomarkers in various physiological and pathological states, including liver disease and metabolic disorders.[1] This protocol is designed for researchers, scientists, and drug development professionals requiring a precise, accurate, and reliable analytical method for pharmacokinetic, toxicokinetic, or biomarker studies. The methodology detailed herein adheres to the principles outlined in international bioanalytical method validation guidelines.[2][3][4][5][6]
Introduction: The Scientific Rationale
γ-Glutamyl dipeptides are a class of metabolites formed through the activity of γ-glutamyltransferase (GGT) or γ-glutamylcysteine synthetase (γ-GCS).[7][8] GGT, a membrane-bound enzyme, plays a crucial role in glutathione (GSH) metabolism by transferring the γ-glutamyl moiety from GSH to acceptor molecules like amino acids.[7][9] The resulting γ-glutamyl dipeptides, such as γ-Glu-Phe, are increasingly recognized for their biological activities and potential as biomarkers. For instance, altered levels of serum γ-glutamyl dipeptides have been strongly correlated with various forms of liver disease, offering a noninvasive diagnostic window.[1]
The inherent challenges in quantifying small, polar, and endogenous molecules like γ-Glu-Phe in a complex biological matrix such as plasma necessitate a highly selective and sensitive analytical approach. LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, provides the requisite specificity and sensitivity for this task.[10] However, achieving analytical rigor depends critically on a meticulously developed and validated protocol, from sample collection and preparation to data acquisition and analysis.
This guide provides not just a sequence of steps, but also the underlying scientific principles for each decision, ensuring the resulting data is both accurate and defensible. The protocol's trustworthiness is established through a comprehensive validation strategy aligned with the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
Analytical Strategy Overview
The quantification of γ-Glu-Phe is achieved through a systematic workflow designed to minimize variability and matrix interference while maximizing recovery and sensitivity. The core components of this strategy are:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is non-negotiable for correcting analyte loss during sample processing and compensating for matrix-induced ionization variability in the MS source.[11] A suitable IS, such as γ-Glu-Phe-d5, co-elutes with the analyte and behaves identically during extraction and ionization, ensuring the highest possible accuracy.[3][9]
-
Protein Precipitation (PPT): A simple and effective protein precipitation step using a cold organic solvent (e.g., methanol) is employed to remove the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[2][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Due to the high polarity of γ-Glu-Phe, HILIC is chosen over traditional reversed-phase chromatography.[13][14][15] HILIC provides superior retention and separation for polar compounds, moving them away from the early-eluting, often interfering, components of the plasma matrix.[14][16]
-
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The high selectivity of MRM allows for the specific detection of γ-Glu-Phe even in the presence of other endogenous plasma components.
Materials and Reagents
| Material | Grade | Recommended Supplier |
| γ-L-Glutamyl-L-Phenylalanine | ≥98% Purity | Sigma-Aldrich, Bachem |
| γ-L-Glutamyl-L-Phenylalanine-d5 | Isotopic Purity ≥98% | Cambridge Isotope Labs, Toronto Research Chemicals |
| Methanol | LC-MS Grade | Fisher Scientific, Honeywell |
| Acetonitrile | LC-MS Grade | Fisher Scientific, Honeywell |
| Formic Acid | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Ammonium Formate | LC-MS Grade (≥99%) | Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Human Plasma (K2EDTA) | Pooled, Drug-Free | BioIVT, Seralab |
| Polypropylene Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf, Sarstedt |
| 96-well Plates | Polypropylene, 2 mL | Waters, Agilent |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
Causality Note: Preparing accurate standard solutions is the foundation of quantitative analysis. Using a certified analytical balance and high-purity solvents minimizes error. Serial dilutions are performed to create a range of concentrations that will bracket the expected physiological or pharmacological levels of the analyte.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of γ-Glu-Phe and γ-Glu-Phe-d5 into separate volumetric flasks.
-
Dissolve in a 50:50 (v/v) mixture of methanol and water to the final volume. These stocks are stored at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the γ-Glu-Phe primary stock solution with 50:50 methanol/water to prepare a set of working standards. These will be used to spike into the plasma matrix to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the γ-Glu-Phe-d5 primary stock with methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
Causality Note: Precipitation with a cold organic solvent is a crucial step to remove high-abundance proteins. Using a 3:1 or 4:1 ratio of cold methanol to plasma ensures efficient protein denaturation and precipitation.[12] The cold temperature (-20°C) enhances the precipitation process. The internal standard is added directly to the precipitation solvent to ensure it is present throughout the entire sample handling process, thereby accurately tracking and correcting for any analyte loss.
-
Aliquot Samples: Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL polypropylene microcentrifuge tubes.
-
Precipitation: Add 200 µL of the cold (-20°C) IS Working Solution (100 ng/mL γ-Glu-Phe-d5 in methanol) to each tube.
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate: Place the tubes at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
LC-MS/MS Instrumentation and Conditions
Causality Note: HILIC chromatography is selected for its ability to retain and separate highly polar molecules like γ-Glu-Phe.[14][15] An amide-based column provides robust and reproducible separations. The mobile phase gradient starts with a high percentage of organic solvent (acetonitrile) to promote analyte retention on the polar stationary phase. The gradient then decreases the organic content, allowing the polar analyte to elute.[17] The addition of a buffer like ammonium formate and an acid like formic acid is critical for achieving good peak shape and ionization efficiency in the ESI source.[18]
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0.0 min: 95% B; 3.0 min: 60% B; 3.1 min: 95% B; 5.0 min: 95% B |
| MS System | Sciex QTRAP 6500+ or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (V) | CXP (V) |
| γ-Glu-Phe (Quantifier) | 295.1 | 120.1 | 50 | 60 | 25 | 10 |
| γ-Glu-Phe (Qualifier) | 295.1 | 131.1 | 50 | 60 | 35 | 10 |
| γ-Glu-Phe-d5 (IS) | 300.1 | 125.1 | 50 | 60 | 25 | 12 |
Mechanistic Insight: The precursor ion ([M+H]+) for γ-Glu-Phe is m/z 295.1. The primary quantifier product ion (m/z 120.1) corresponds to the iminium ion of the phenylalanine residue following the cleavage of the peptide bond, a common and stable fragment. The qualifier ion (m/z 131.1) corresponds to the γ-glutamyl moiety. Monitoring a quantifier and a qualifier ion enhances the specificity and confidence of identification.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the data, the method must be fully validated according to regulatory guidelines.[2][3][4][5][6] The following parameters must be assessed.
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other interferences.
-
Protocol: Analyze at least six different blank plasma lots. Check for any interfering peaks at the retention time of γ-Glu-Phe and its IS. The response of any interfering peak should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity and Range
-
Objective: To establish the concentration range over which the assay is accurate and precise.
-
Protocol: Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. A typical range for γ-Glu-Phe might be 1 - 1000 ng/mL. The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99.
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Protocol: Analyze QC samples at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC. Analyze in replicate (n=6) on at least three separate days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect and Recovery
-
Objective: To assess the influence of matrix components on the ionization of the analyte (matrix effect) and the efficiency of the extraction process (recovery).
-
Protocol:
-
Matrix Effect: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution at the same concentration. This is performed using at least six different plasma lots. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Compare the peak area of the analyte from an extracted sample to that of an unextracted sample (analyte spiked post-extraction). This should be tested at Low, Mid, and High QC levels. Recovery should be consistent and reproducible.
-
Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.
-
Protocol: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C to room temp).
-
Short-Term (Bench-Top) Stability: Room temperature for at least 4-6 hours.
-
Long-Term Stability: Stored at -80°C for a duration covering the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Kept in the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Table 3: Example Validation Summary
| Validation Parameter | QC Level | Acceptance Criteria | Result |
| Intra-day Precision (CV%) | LLOQ (1 ng/mL) | ≤20% | 8.5% |
| Low (3 ng/mL) | ≤15% | 6.2% | |
| Mid (100 ng/mL) | ≤15% | 4.1% | |
| High (800 ng/mL) | ≤15% | 3.5% | |
| Intra-day Accuracy (%Bias) | LLOQ (1 ng/mL) | ±20% | +5.4% |
| Low (3 ng/mL) | ±15% | +2.1% | |
| Mid (100 ng/mL) | ±15% | -1.8% | |
| High (800 ng/mL) | ±15% | -3.2% | |
| Inter-day Precision (CV%) | Low (3 ng/mL) | ≤15% | 7.8% |
| High (800 ng/mL) | ≤15% | 5.5% | |
| Inter-day Accuracy (%Bias) | Low (3 ng/mL) | ±15% | +4.3% |
| High (800 ng/mL) | ±15% | -1.5% | |
| Recovery (%) | Low / Mid / High | Consistent & Reproducible | 85-92% |
| Matrix Effect | IS-Normalized Factor | CV ≤15% | 6.7% |
| Stability (Freeze-Thaw) | Low / High | %Bias ≤15% | Pass |
| Stability (Bench-Top, 6h) | Low / High | %Bias ≤15% | Pass |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of γ-Glu-Phe in human plasma by LC-MS/MS. By integrating a stable isotope-labeled internal standard, efficient protein precipitation, and optimized HILIC-MS/MS conditions, this method demonstrates high sensitivity, selectivity, accuracy, and robustness. The detailed validation plan ensures that the generated data meets the stringent quality standards required for clinical and pharmaceutical research, making this method a reliable tool for investigating the role of γ-Glu-Phe as a biomarker in health and disease.
References
- Otsuka, M., et al. (2011). Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease.
- European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration (FDA). (2018).
- European Medicines Agency (EMA).
- International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). (2022).
- Zhao, L., & Juck, M. (n.d.).
- U.S. Food and Drug Administration (FDA). (2022).
- Hirayama, A., et al. (2014). Development of quantitative method for determination of γ-glutamyl peptides by capillary electrophoresis tandem mass spectrometry: an efficient approach avoiding matrix effect.
- Desfontaine, V., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.
- Soga, T., et al. (2011). Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease.
- Desfontaine, V., et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. PubMed. [Link]
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- He, L., et al. (2015). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 87(10), 5423-5429. [Link]
- Lin, Y.-H., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]
- Zhu, A., et al. (2005). Peptide mapping of erythropoietin using reversed-phase and hydrophilic interaction/cation-exchange liquid chromatography. Analytical Biochemistry, 339(2), 299-310. [Link]
- van de Merbel, N. C. (2008). The use of stable isotope-labeled internal standards in quantitative bioanalysis of endogenous compounds by liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 391(6), 2027-2033. [Link]
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- Okada, T., et al. (2007). Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application. Journal of Biochemistry, 142(5), 555-564. [Link]
- Jasinska, R., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLOS ONE, 14(5), e0216494. [Link]
- Fujii, J., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 13-22. [Link]
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Protocols for the Detection and Quantification of γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) in Food Products
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical procedures for the detection and quantification of the dipeptide γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) in complex food matrices. This dipeptide is of growing interest due to its natural occurrence in various foods, such as soybeans and onions, and its potential role as a biomarker.[1][2][3] The core methodology detailed herein is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique renowned for its superior sensitivity and specificity in complex sample analysis.[4][5] This guide covers in-depth protocols for sample extraction, chromatographic separation, mass spectrometric detection, and method validation, designed to ensure accuracy, precision, and trustworthiness in experimental outcomes.
Introduction and Scientific Background
γ-L-Glutamyl-L-phenylalanine is a dipeptide formed through the formal condensation of the side-chain carboxyl group of L-glutamic acid with the amino group of L-phenylalanine.[6] It has been identified in a variety of food sources, including soybeans, garlic, and onions.[1][3][7] Beyond its natural presence, this compound is significant as it has been detected in the urine of newborns with phenylketonuria (PKU), suggesting its potential as a diagnostic biomarker.[2][6] The accurate quantification of this dipeptide in food is therefore crucial for nutritional analysis, food science research, and potentially for dietary management in metabolic disorders.[8]
The primary analytical challenge lies in isolating and detecting this small, polar molecule within highly complex food matrices that contain a vast array of interfering substances such as proteins, fats, carbohydrates, and other metabolites. Standard analytical techniques may lack the required selectivity and sensitivity. Therefore, this protocol leverages the power of UPLC-MS/MS, which provides robust chromatographic separation and highly specific mass-based detection through Multiple Reaction Monitoring (MRM), ensuring reliable identification and quantification.[9][10][11]
Analyte Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₈N₂O₅ | [12] |
| Molecular Weight | 294.3031 g/mol | [12] |
| Monoisotopic Mass | 294.12157 g/mol | [13] |
| Melting Point | 194-197 °C | [14] |
| Solubility | Slightly soluble in water, DMSO, Methanol |[14][15] |
Principle of the Method
The overall analytical workflow is designed to reliably extract H-γ-Glu-Phe-OH from a food sample, separate it from matrix interferents, and then detect and quantify it with high specificity.
-
Extraction: The dipeptide is first extracted from the homogenized food sample using a solvent system designed to precipitate larger molecules like proteins while solubilizing the target analyte.
-
Purification: The crude extract is then purified using Solid-Phase Extraction (SPE) to remove remaining interferences (e.g., salts, lipids, pigments) that could suppress the instrument signal or damage the analytical column.
-
Chromatographic Separation: The purified extract is injected into a UPLC system. A reversed-phase column separates the H-γ-Glu-Phe-OH from other small molecules based on polarity.
-
Mass Spectrometric Detection: The column eluent is directed into a tandem mass spectrometer. The analyte is ionized (typically via Electrospray Ionization), and the specific precursor ion is selected. This ion is then fragmented, and specific product ions are monitored (MRM mode). This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for accurate quantification even at trace levels.
Detailed Experimental Protocols
PART 3.1: Sample Preparation and Analyte Extraction
The objective of this stage is to efficiently extract H-γ-Glu-Phe-OH from the food matrix while removing the bulk of interfering compounds.
Materials and Reagents:
-
Homogenizer (e.g., blade blender or bead beater)
-
Centrifuge (capable of >10,000 x g, 4°C)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
SPE manifold
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
H-γ-Glu-Phe-OH analytical standard (≥95% purity)
-
Internal Standard (IS) (e.g., ¹³C₉,¹⁵N₁-Phenylalanine or a similar stable isotope-labeled compound)
Step-by-Step Protocol:
-
Homogenization: Weigh approximately 2 grams of the food sample into a centrifuge tube. If the sample is solid, add 8 mL of cold LC-MS grade water and homogenize thoroughly until a uniform slurry is formed.
-
Internal Standard Spiking: Add a known concentration of the Internal Standard (IS) to the homogenate. The IS corrects for variations in extraction efficiency and instrument response.
-
Protein Precipitation & Extraction: Add 10 mL of Acetonitrile containing 0.1% Formic Acid to the homogenate. Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins and solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of Methanol followed by 3 mL of water through it.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge. The polar nature and positive charge (at acidic pH) of the dipeptide will cause it to be retained on the sorbent.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of Methanol to remove non-polar and weakly retained interferences.
-
Elution: Elute the target analyte, H-γ-Glu-Phe-OH, by passing 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The basic pH neutralizes the positive charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). Transfer to an autosampler vial for analysis.
PART 3.2: UPLC-MS/MS Instrumental Analysis
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY, Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP, Thermo TSQ, Waters Xevo)
UPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for a wide range of compounds. A column designed for polar analytes may also be used.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for polar analyte retention. Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting analytes. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, providing good efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 5.0 | 5.0 | 95.0 |
| 6.0 | 5.0 | 95.0 |
| 6.1 | 98.0 | 2.0 |
| 8.0 | 98.0 | 2.0 |
Mass Spectrometer Parameters:
The first step is to optimize the detection of H-γ-Glu-Phe-OH by infusing a standard solution directly into the mass spectrometer.
-
Precursor Ion Identification: In a Q1 scan, the protonated molecule [M+H]⁺ is identified. For H-γ-Glu-Phe-OH (Monoisotopic Mass: 294.12), this will be at m/z 294.1.
-
Fragment Ion Identification: A product ion scan is performed on m/z 294.1 to identify stable, high-intensity fragment ions.
-
MRM Transition Selection: At least two intense and specific fragment ions are chosen to create MRM transitions. One is used for quantification (Quantifier) and the other for confirmation (Qualifier).
Optimized MRM Parameters (Hypothetical Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| H-γ-Glu-Phe-OH | 294.1 | 120.1 | 100 | 25 | Quantifier |
| H-γ-Glu-Phe-OH | 294.1 | 148.1 | 100 | 18 | Qualifier |
| Internal Standard | Varies | Varies | 100 | Optimized | Quantifier |
Note: The exact m/z values for product ions and optimal collision energies must be determined empirically on the specific instrument being used.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)).[16][17]
Validation Parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the analyte's retention time.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared using matrix-matched standards at a minimum of five concentration levels. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing spiked food samples at low, medium, and high concentrations of the calibration range. Recoveries should typically be within 80-120%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should generally be <15%.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Quality Control (QC) Protocol: For each batch of samples, the following QCs must be included:
-
Reagent Blank: An aliquot of the final reconstitution solvent to check for system contamination.
-
Matrix Blank: An extracted sample of a food matrix known to be free of the analyte.
-
Calibration Standards: A full set of standards to generate the calibration curve.
-
QC Samples: Spiked matrix samples at low, medium, and high concentrations to verify the accuracy of the run.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of H-γ-Glu-Phe-OH in diverse food products. The comprehensive sample preparation procedure involving protein precipitation and solid-phase extraction is critical for minimizing matrix effects and ensuring reliable results. Proper method validation is mandatory to establish the performance characteristics of the assay and guarantee the generation of high-quality, defensible data for research, nutritional analysis, and drug development applications.
References
- Taylor & Francis Online.
- MDPI.
- LCGC International. New Method Developed for Comprehensive Analysis of Dipeptides. [Link]
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- PMC. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]
- HMDB. Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). [Link]
- ACS Publications. Enzymatic Synthesis of γ-Glutamylvaline to Improve the Bitter Taste of Valine | Journal of Agricultural and Food Chemistry. [Link]
- MDPI.
- Frontiers. Modern Approaches in the Identification and Quantification of Immunogenic Peptides in Cereals by LC-MS/MS. [Link]
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- ACS Publications. Enhanced Visualization of Small Peptides Absorbed in Rat Small Intestine by Phytic-Acid-Aided Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry | Analytical Chemistry. [Link]
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- IntechOpen.
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Application Notes: γ-Glutamylphenylalanine as a Potential Biomarker for Disease
Abstract: This document provides a comprehensive technical guide on the emerging potential of γ-Glutamylphenylalanine (γ-Glu-Phe) as a biomarker for various pathological conditions, including kidney disease, specific cancers, and metabolic disorders. We delve into the biochemical rationale underpinning its role as a biomarker, detailing its synthesis through the γ-glutamyl cycle and its connection to cellular oxidative stress. This guide furnishes detailed, field-proven protocols for the robust quantification of γ-Glu-Phe in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, clinicians, and professionals in drug development.
Introduction: Understanding γ-Glutamylphenylalanine
γ-Glutamylphenylalanine (γ-Glu-Phe) is a dipeptide composed of a γ-glutamyl moiety linked to a phenylalanine residue.[1][2][3] It is not a direct product of protein synthesis but is primarily formed as a metabolite within the γ-glutamyl cycle. The enzyme responsible for its synthesis is γ-glutamyltransferase (GGT), which catalyzes the transfer of the γ-glutamyl group from glutathione (GSH) to an acceptor amino acid, in this case, L-phenylalanine.[3][4] While historically noted in the urine of patients with phenylketonuria, recent advances in metabolomics have illuminated its broader physiological and pathological significance.[2][3]
The unique γ-bond provides resistance to gastrointestinal digestion and contributes to in vivo stability, a crucial characteristic for a circulating biomarker.[5][6] Emerging research has identified γ-glutamyl peptides as a novel class of intercellular signaling molecules that can act as allosteric modulators of calcium-sensing receptors (CaSRs), thereby influencing processes like inflammation.[4][6][7][8] This dual role—as both a metabolic byproduct of oxidative stress and a potential signaling molecule—makes γ-Glu-Phe a compelling candidate for biomarker discovery.
Biochemical Rationale: Why γ-Glu-Phe is a Promising Biomarker
The utility of γ-Glu-Phe as a biomarker is intrinsically linked to the activity of the GGT enzyme and the cellular redox state.
2.1 The γ-Glutamyl Cycle and GGT Activity GGT is a membrane-bound enzyme that plays a critical role in the extracellular catabolism of glutathione, the body's primary non-enzymatic antioxidant.[7][9] By transferring the γ-glutamyl moiety to acceptor amino acids, GGT initiates the breakdown of GSH and facilitates the recovery of its constituent amino acids, particularly cysteine, for intracellular resynthesis of GSH.[4] Elevated serum GGT activity is a well-established clinical marker for liver dysfunction but is also increasingly recognized as a sensitive indicator of systemic oxidative stress.[9][10][11] Since the formation of γ-Glu-Phe is directly catalyzed by GGT, its circulating levels can reflect the upregulation of this enzyme in response to oxidative insults.
2.2 Connection to Disease States The logical link between γ-Glu-Phe and disease is rooted in the central role of oxidative stress and GGT in various pathologies.
-
Kidney Disease: The kidneys exhibit high GGT activity, as they are a primary site for glutathione metabolism.[12][13] Studies have demonstrated a strong inverse correlation between the estimated glomerular filtration rate (eGFR), a measure of kidney function, and circulating levels of γ-glutamyl amino acids.[10] Elevated serum GGT is an independent predictor for the development of chronic kidney disease (CKD), further strengthening the rationale for using its metabolic products as kidney-specific biomarkers.[14]
-
Cancer: Many tumors exhibit elevated GGT expression, which contributes to their ability to withstand oxidative stress and resist chemotherapy.[15][16] GGT helps maintain the intracellular glutathione pool, protecting cancer cells from reactive oxygen species (ROS).[15] Metabolomic profiling has identified γ-Glu-Phe in colorectal cancer tissues, and elevated GGT is associated with poorer prognoses in several cancers, including lung, cervical, and breast cancer.[3][9][15]
-
Cardio-Metabolic Disorders: γ-Glutamyl dipeptides, including γ-glutamyl-leucine and γ-glutamyl-valine, have been causally linked to an elevated risk of cardio-metabolic diseases like obesity, metabolic syndrome, and type 2 diabetes.[17][18] This association is likely due to the interplay between oxidative stress, inflammation, and metabolic dysregulation, where GGT activity is a key factor.[19]
| Disease Category | Associated Findings with γ-Glu-Phe or GGT | Key References |
| Chronic Kidney Disease (CKD) | Levels of γ-glutamyl amino acids are strongly correlated with reduced kidney function (eGFR). | [10] |
| High GGT activity is a known site for γ-glutamyl compound metabolism. | [12][13] | |
| Elevated serum GGT is an early predictor for the development of CKD. | [14] | |
| Cancer | GGT5 expression in cancer-associated fibroblasts promotes tumor growth and drug resistance. | [15] |
| Increased GGT expression is linked to tumor progression and poorer prognosis. | [9][16] | |
| γ-Glu-Phe detected in metabolomics studies of colorectal cancer. | [3] | |
| Cardio-Metabolic Disorders | Higher levels of γ-glutamyl dipeptides are causally associated with elevated metabolic risks. | [17][18] |
| Elevated GGT is linked to metabolic syndrome, diabetes, and cardiovascular mortality. | [11][19] | |
| Biological Aging | γ-Glu-Phe levels are associated with leukocyte telomere length, a marker of biological aging. | [10] |
Protocol: Quantification of γ-Glu-Phe in Human Plasma/Serum
This section provides a detailed protocol for the accurate and reproducible quantification of γ-Glu-Phe using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The trustworthiness of this protocol is ensured by the inclusion of an internal standard and adherence to standard method validation principles.
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Application Notes and Protocols for H-γ-Glu-Phe-OH in Cell Culture and In Vitro Studies
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Beyond Flavor, A Molecular Probe for Cellular Sensing
H-γ-L-glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH), a dipeptide of L-glutamic acid and L-phenylalanine, is distinguished by a unique isopeptide bond. This linkage, formed via the γ-carboxyl group of glutamic acid rather than the typical α-carboxyl group, confers remarkable resistance to enzymatic degradation by most peptidases, enhancing its metabolic stability and biological half-life.[1][2] While widely recognized in food science as a kokumi substance—a compound that imparts "mouthfulness" and enhances sweet, salty, and umami tastes—its utility in biomedical research is rooted in its specific molecular mechanism.[3][4][5]
H-γ-Glu-Phe-OH is a potent and specific modulator of the Calcium-Sensing Receptor (CaSR), a critical G-protein coupled receptor involved in systemic calcium homeostasis, taste perception, and cellular signaling.[1][6][7] This document provides an in-depth guide to leveraging H-γ-Glu-Phe-OH as a research tool in cell culture and in vitro systems. We will move beyond listing steps to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for investigating CaSR biology and its downstream consequences.
Part 1: The Core Mechanism - H-γ-Glu-Phe-OH and the Calcium-Sensing Receptor
The Target: The Calcium-Sensing Receptor (CaSR)
CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a central role in monitoring extracellular calcium levels. However, its function is not limited to calcium. It is a pleiotropic receptor activated by a variety of agonists, including other divalent cations, polyamines, and, critically for this guide, amino acids and peptides.[8] Found in taste cells, the parathyroid gland, kidney, and brain, CaSR translates extracellular signals into intracellular responses, making it a key player in diverse physiological processes.[4][8][9]
Mechanism of Action: Positive Allosteric Modulation
H-γ-Glu-Phe-OH functions as a positive allosteric modulator (PAM) of the CaSR.[10] Unlike orthosteric agonists that bind to the primary activation site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change that enhances the receptor's affinity and/or efficacy for its primary agonist, extracellular calcium (Ca²⁺). Therefore, H-γ-Glu-Phe-OH does not typically activate the receptor on its own in the absence of Ca²⁺ but significantly potentiates the receptor's response to physiological levels of Ca²⁺. This makes it an invaluable tool for studying subtle modulations of CaSR activity.
The Downstream Signaling Cascade
CaSR activation by H-γ-Glu-Phe-OH initiates a bifurcated signaling pathway through the coupling of distinct G-proteins:
-
Gαq/11 Pathway (Calcium Mobilization): The primary and most readily measured pathway involves the Gαq/11 protein. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a rapid and measurable increase in cytosolic Ca²⁺ concentration.[7][8][10]
-
Gαi Pathway (cAMP Suppression): CaSR can also couple to the Gαi protein, which inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a decrease in intracellular cAMP levels.[10] This pathway is particularly relevant in cell types where cAMP is a critical second messenger.
Caption: CaSR signaling activated by H-γ-Glu-Phe-OH.
Part 2: In Vitro Models & Cell Culture Protocols
The foundation of robust in vitro data is a well-characterized and consistently maintained cellular model. The most common and reliable models for studying H-γ-Glu-Phe-OH are recombinant cell lines that stably overexpress the human Calcium-Sensing Receptor (hCaSR).
Recommended Cell Lines
-
HEK293-hCaSR: Human Embryonic Kidney 293 cells are the gold standard. They have low endogenous CaSR expression, exhibit robust growth, are easily transfected, and provide a clean background for measuring hCaSR-specific signaling.[6][10]
-
CHO-K1-hCaSR: Chinese Hamster Ovary cells are a suitable alternative, also offering a low-background system for studying receptor activity.[11]
-
Parental Control Cells: It is imperative to maintain the corresponding parental cell line (e.g., HEK293 or CHO-K1) that does not express the recombinant hCaSR. These cells serve as the ultimate negative control to prove that any observed biological effect is mediated by hCaSR and not an off-target mechanism.
Protocol: Culture of HEK293-hCaSR Cells
This protocol ensures the health and consistency of the cell model, which is critical for reproducible results.
Materials:
-
HEK293-hCaSR cells
-
Parental HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Geneticin (G418) or appropriate selection antibiotic
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For HEK293-hCaSR cells, add the selection antibiotic (e.g., G418 at 200-500 µg/mL; concentration must be optimized) to maintain receptor expression.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into a T-75 flask.
-
Routine Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach. Neutralize trypsin with 7-8 mL of complete growth medium. Centrifuge, resuspend, and seed into new flasks at a 1:5 to 1:10 split ratio.
-
Quality Control: Regularly verify CaSR expression using Western Blot or qPCR. Periodically test for mycoplasma contamination. Only use cells between passages 5 and 25 for experiments to avoid genetic drift.
Part 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for quantifying the bioactivity of H-γ-Glu-Phe-OH.
Protocol 1: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This is the primary functional assay to determine the potency and efficacy of H-γ-Glu-Phe-OH at the CaSR.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These AM esters are membrane-permeable and are cleaved by intracellular esterases, trapping the dye inside the cell. Upon binding to free Ca²⁺ released from the ER, the dye's fluorescence properties change, which can be measured in real-time using a fluorescence plate reader or microscope.
Methodology:
-
Cell Seeding: Seed HEK293-hCaSR and parental HEK293 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Culture for 24-48 hours until they form a confluent monolayer.
-
Compound Preparation: Prepare a 100 mM stock solution of H-γ-Glu-Phe-OH in sterile water or PBS. Create a serial dilution series in assay buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 1 mM).
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium dye (e.g., 4 µM Fluo-4 AM) and an equal volume of Pluronic F-127 (to aid dye dispersal) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Aspirate the growth medium from the cell plate and add 100 µL of loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well. The Ca²⁺ concentration in the assay buffer is critical; a physiological concentration of 1-2.5 mM is standard for studying PAMs.[10]
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system, set to the appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Inject 50 µL of the H-γ-Glu-Phe-OH dilutions (or controls) into the wells.
-
Continue recording the fluorescence signal for 90-180 seconds to capture the peak response and subsequent plateau.
-
-
Controls for a Self-Validating System:
-
Vehicle Control: The assay buffer used for dilutions.
-
Positive Control: A known CaSR agonist (e.g., 10 µM R568) or a high concentration of CaCl₂ (e.g., 5-10 mM) to determine the maximum system response.
-
Negative Control: Parental HEK293 cells treated with H-γ-Glu-Phe-OH to confirm the response is CaSR-dependent.
-
Specificity Control: Pre-incubate HEK293-hCaSR cells with a specific CaSR antagonist (e.g., 1 µM NPS-2143) for 15-20 minutes before adding H-γ-Glu-Phe-OH. A significant reduction or abolition of the signal confirms the mechanism of action.[4][7]
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (F/F₀).
-
Normalize the data to the maximum response of the positive control.
-
Plot the normalized response against the logarithm of the H-γ-Glu-Phe-OH concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibitory effect of H-γ-Glu-Phe-OH on adenylyl cyclase activity.
Principle: CaSR coupling to Gαi inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin, an adenylyl cyclase activator. The ability of H-γ-Glu-Phe-OH to reduce the forskolin-induced accumulation of cAMP is then quantified using a competitive immunoassay, often based on technologies like HTRF or ELISA.
Methodology:
-
Cell Seeding: Seed HEK293-hCaSR cells in a 96-well plate as described for the calcium assay.
-
Stimulation:
-
Starve cells in serum-free medium for 2-4 hours.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add H-γ-Glu-Phe-OH at various concentrations and immediately co-stimulate with a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Follow the manufacturer's protocol (e.g., HTRF, ELISA) to measure the cAMP concentration in the cell lysates.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-induced cAMP response.
-
Plot the percent inhibition against the log concentration of H-γ-Glu-Phe-OH and fit the data to determine the IC₅₀ (the concentration that causes 50% inhibition).
-
Part 4: Data Presentation and Interpretation
Table 1: Representative Potency of γ-Glutamyl Peptides at the CaSR
| Compound | Assay Type | Cell Line | EC₅₀ / IC₅₀ (approx.) | Reference |
| H-γ-Glu-Phe-OH | [Ca²⁺]i Mobilization | HEK-CaSR | 1 - 100 µM | [10] |
| Glutathione (γ-Glu-Cys-Gly) | [Ca²⁺]i Mobilization | HEK-CaSR | 1 - 50 µM | [4][10] |
| γ-Glu-Val-Gly | [Ca²⁺]i Mobilization | HEK-CaSR | 0.1 - 10 µM | [4] |
| L-Phenylalanine | [Ca²⁺]i Mobilization | HEK-CaSR | ~1.1 mM | [10] |
Note: EC₅₀ values are highly dependent on assay conditions, particularly the extracellular Ca²⁺ concentration. The values presented are for illustrative purposes.
Part 5: Advanced Applications & Future Directions
While its role in taste modulation is well-established, H-γ-Glu-Phe-OH is a valuable tool for exploring the broader biology of the CaSR.
-
Inflammation Research: CaSR is expressed on various immune cells. Researchers can use H-γ-Glu-Phe-OH to investigate the role of CaSR activation in modulating inflammatory responses, such as cytokine release from macrophages or T-cell activation.[1][2]
-
Neuroscience: Given CaSR's presence in the brain, H-γ-Glu-Phe-OH can be used in primary neuronal cultures or brain slice preparations to study its effects on neuronal excitability, neurotransmitter release, and its potential role in regulating food intake.[9]
-
Drug Discovery: H-γ-Glu-Phe-OH can be used as a reference compound in high-throughput screening campaigns to identify novel CaSR modulators. Its well-defined mechanism provides a benchmark for characterizing new chemical entities.
Conclusion
H-γ-Glu-Phe-OH is more than a flavor-enhancing peptide; it is a specific and stable molecular probe for the Calcium-Sensing Receptor. Its utility lies in its ability to allosterically modulate receptor function, providing a nuanced tool for interrogating CaSR-mediated signaling. By employing the robust, self-validating protocols detailed in this guide, researchers in cell biology, pharmacology, and drug development can effectively harness H-γ-Glu-Phe-OH to unravel the complex roles of the CaSR in health and disease.
References
- Amino, Y., et al. (2016). Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. PubMed.
- Maruyama, Y., et al. (2012). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PubMed.
- Maruyama, Y., et al. (2012). Kokumi Substances, Enhancers of Basic Tastes, Induce Responses in Calcium-Sensing Receptor Expressing Taste Cells. PLOS One.
- Ueda, Y., et al. (2010). Mechanism of Kokumi Substance Perception: Role of Calcium-Sensing Receptor (CaSR) in Perceiving Kokumi Substances. ResearchGate.
- Yang, J., et al. (2019). Gamma glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties – A review. ResearchGate.
- Ahmad, T., et al. (2021). Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat. National Institutes of Health.
- Ohsu, T., et al. (2010). Involvement of the calcium-sensing receptor in human taste perception. PubMed.
- Ahmad, T., et al. (2021). Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat. ResearchGate.
- Broadhead, G. K., et al. (2011). Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS. PubMed Central.
- Sabinsa Corporation. (n.d.). Gamma-Glutamyl Dipeptides and Amines. Sabinsa Canada Inc..
- Liu, Y., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. ACS Publications.
- Guha, S., & Majumder, K. (2022). Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health. PubMed.
- Kuroda, M., et al. (2019). Determination and quantification of the kokumi peptide, γ-glutamyl-valyl-glycine, in commercial soy sauces. ResearchGate.
- Guha, S., & Majumder, K. (2022). Comprehensive Review of γ-Glutamyl Peptides (γ-GPs) and Their Effect on Inflammation Concerning Cardiovascular Health. ResearchGate.
- Kiseleva, O. I., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. National Institutes of Health.
- Ahmad, T., & Dalziel, J. E. (2020). Current progress in kokumi-active peptides, evaluation and preparation methods: a review. PubMed.
- GABAB Receptor. (n.d.). Activation of Family C G-protein-coupled Receptors by the Tripeptide Glutathione. ResearchGate.
- Li, D., et al. (2022). Activation of Calcium-Sensing Receptor in the Area Postrema Inhibits Food Intake via Glutamatergic and GABAergic Signaling Pathways. PubMed.
- Yang, J., et al. (2017). Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase From Bacillus Amyloliquefaciens or Aspergillus Oryzae as the Catalyst. PubMed.
- Ahmad, T., et al. (2024). Activation of the calcium-sensing receptor by glutathione maillard products: Implications for kokumi sensation. National Institutes of Health.
- Zhang, Y., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. National Institutes of Health.
- Puentes, C., & Piñol, C. (1991). Role of the gamma-glutamyl cycle in the regulation of amino acid translocation. PubMed.
- Tamura, T., et al. (2023). Characterization of kokumi γ-glutamyl peptides and volatile aroma compounds in alternative grain miso fermentations. National Institutes of Health.
- Griffith, O. W., & Meister, A. (1985). gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney. PubMed.
- Tamura, T., et al. (2023). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. National Institutes of Health.
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- 11. researchgate.net [researchgate.net]
The Role of γ-Glutamyl-Phenylalanine (γ-Glu-Phe) in Advanced Flavor Science: Application Notes and Protocols
These application notes provide a comprehensive technical guide for researchers, food scientists, and product development professionals on the application of γ-Glutamyl-Phenylalanine (γ-Glu-Phe) in flavor and food science. This document delves into the underlying science of γ-Glu-Phe as a "kokumi" taste modulator and provides detailed protocols for its evaluation and application.
Part 1: Understanding γ-Glutamyl-Phenylalanine: A Key to Enhanced Flavor Perception
γ-Glutamyl-Phenylalanine (γ-Glu-Phe) is a dipeptide belonging to a class of compounds known as γ-glutamyl peptides.[1] These peptides are characterized by a unique peptide bond formed between the γ-carboxyl group of a glutamic acid residue and the α-amino group of another amino acid, in this case, phenylalanine.[2] While often tasteless on their own at typical concentrations, γ-glutamyl peptides like γ-Glu-Phe are potent flavor modulators that impart a "kokumi" sensation.[2][3]
The term "kokumi," originating from Japanese, describes the sensory attributes of richness, thickness, continuity, and mouthfulness in food.[4] These sensations are distinct from the five basic tastes (sweet, sour, salty, bitter, and umami) and contribute significantly to the overall palatability and complexity of a food product.[4][5] γ-Glu-Phe and other kokumi-active peptides achieve this by enhancing existing taste profiles, including umami, saltiness, and sweetness.[4][5][6]
Natural Occurrence and Synthesis
γ-Glu-Phe is naturally present in a variety of foods, particularly those that have undergone fermentation or aging processes, such as cheese and soy sauce.[3] It has also been identified in edible legumes like soybeans and common beans.[3][7][8][9]
For commercial and research applications, γ-Glu-Phe can be synthesized enzymatically. The primary method involves the use of γ-glutamyltransferase (GGT) or glutaminase, which catalyzes the transfer of a γ-glutamyl group from a donor, such as L-glutamine, to an acceptor, L-phenylalanine.[4][10][11] This enzymatic approach allows for the targeted production of γ-Glu-Phe with high yield and purity.[11]
Part 2: Applications of γ-Glu-Phe in Food Science and Flavor Development
The unique sensory properties of γ-Glu-Phe make it a valuable tool for food scientists and product developers. Its applications span flavor enhancement, off-note masking, and the development of healthier food formulations.
Kokumi Sensation and Mouthfeel Enhancement
The primary application of γ-Glu-Phe is to impart a kokumi sensation, thereby enhancing the mouthfeel of various food products. When added to savory matrices like soups, broths, and sauces, even at concentrations below its own taste threshold, γ-Glu-Phe can significantly increase the perception of thickness, complexity, and a long-lasting flavor.[7][9]
Enhancement of Basic Tastes
γ-Glu-Phe has been demonstrated to enhance the intensity of the three key "desirable" tastes:
-
Umami: It works synergistically with umami substances like monosodium glutamate (MSG), amplifying the savory and rich characteristics of foods.[12]
-
Saltiness: This dipeptide can enhance the perception of saltiness, making it a promising tool for sodium reduction strategies in processed foods without compromising taste.[13][14]
-
Sweetness: γ-Glu-Phe can also potentiate the perception of sweetness, which has implications for sugar reduction in certain food applications.[5]
Bitterness Reduction
A significant challenge in food formulation is the masking of bitter off-notes from ingredients such as plant-based proteins, high-intensity sweeteners, and certain salts like potassium chloride. Research has shown that γ-glutamylation of bitter amino acids, including phenylalanine, can reduce their bitterness.[4][11] The addition of γ-Glu-Phe to formulations can help to round out the flavor profile and mask undesirable bitter tastes.[4][15]
Data Summary: Sensory Thresholds of γ-Glutamyl Peptides
The following table summarizes the sensory detection thresholds for various γ-glutamyl peptides, illustrating their potency, particularly in the presence of other taste compounds.
| Peptide | Threshold in Water (mmol/L) | Threshold in Savory Matrix (e.g., NaCl + MSG) (mmol/L) | Sensory Description in Water | Reference(s) |
| γ-Glu-Val | 3.3 | 0.4 | Slightly astringent | [7] |
| γ-Glu-Leu | 9.4 | Not specified | Slightly astringent | [7] |
| γ-Glu-Cys-β-Ala | Not specified | Threshold decreased by a factor of 32 | Not specified | [7] |
| γ-Glu-Phe | Not specified | Enhances umami, salty, and kokumi taste at 1.65-2.29 mmol/L | Not specified | [13] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the sensory evaluation, analytical quantification, and in-vitro assessment of γ-Glu-Phe.
Protocol for Sensory Evaluation of Kokumi Taste
This protocol outlines a sensory panel methodology to assess the kokumi-enhancing properties of γ-Glu-Phe.
Objective: To determine the effect of γ-Glu-Phe on the sensory attributes of a model food system.
Materials:
-
γ-Glu-Phe (food grade)
-
Model chicken broth (low sodium, no added MSG)
-
Distilled water
-
Sensory evaluation booths with controlled lighting and ventilation
-
Coded sample cups
-
Data collection software or ballots
Procedure:
-
Panelist Training:
-
Select 10-15 trained sensory panelists.
-
Conduct training sessions to familiarize panelists with the concept of kokumi, using commercially available kokumi-enhancing ingredients as references.
-
Train panelists to identify and rate the intensity of attributes such as "mouthfulness," "thickness," "continuity," "umami," and "saltiness."
-
-
Sample Preparation:
-
Prepare a control sample of the model chicken broth.
-
Prepare test samples by adding varying concentrations of γ-Glu-Phe to the model chicken broth (e.g., 0.1 mmol/L, 0.5 mmol/L, 1.0 mmol/L).
-
Ensure all samples are prepared under identical conditions and served at the same temperature (e.g., 60°C).
-
-
Sensory Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with distilled water between samples.
-
Ask panelists to rate the intensity of the predefined sensory attributes for each sample using a labeled magnitude scale (LMS) or a 15-cm line scale.
-
-
Data Analysis:
-
Collect and analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and test samples.
-
Experimental Workflow: Sensory Evaluation
Caption: Workflow for the sensory evaluation of γ-Glu-Phe.
Protocol for Quantification of γ-Glu-Phe using HPLC
This protocol provides a general method for the quantification of γ-Glu-Phe in a food matrix using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of γ-Glu-Phe in a food sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
γ-Glu-Phe analytical standard
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
Syringe filters (0.45 µm)
-
Sample extraction solvents (e.g., water, ethanol)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the γ-Glu-Phe standard in distilled water.
-
Create a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract γ-Glu-Phe from the sample using an appropriate solvent and extraction technique (e.g., sonication, stirring).
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., flow rate, column temperature, injection volume, UV detection wavelength at 214 nm).[16]
-
Run a gradient elution program with the mobile phases to achieve optimal separation.
-
Inject the prepared sample extract into the HPLC system.
-
-
Quantification:
-
Identify the γ-Glu-Phe peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Determine the peak area of γ-Glu-Phe in the sample.
-
Calculate the concentration of γ-Glu-Phe in the sample using the standard curve.
-
Analytical Workflow: HPLC Quantification
Caption: Workflow for the quantification of γ-Glu-Phe using HPLC.
Part 4: Mechanism of Action - The Calcium-Sensing Receptor (CaSR)
The kokumi sensation imparted by γ-Glu-Phe and other γ-glutamyl peptides is believed to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[5] The CaSR is a G protein-coupled receptor (GPCR) found in taste receptor cells on the tongue.[17]
When γ-Glu-Phe binds to the CaSR, it is thought to potentiate the receptor's response to calcium ions and other taste stimuli.[17] This activation triggers a downstream signaling cascade within the taste cell, ultimately leading to the perception of enhanced taste and mouthfeel.[17]
Signaling Pathway of Kokumi Perception
Caption: Proposed signaling pathway for kokumi perception via the CaSR.
References
- Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. (n.d.). National Institutes of Health.
- Gamma glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties – A review. (n.d.). ResearchGate.
- Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing. (n.d.). ResearchGate.
- Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). (2007). Journal of Agricultural and Food Chemistry.
- N-gamma-L-Glutamyl-L-phenylalanine. (2010). FooDB.
- Characterization of kokumi γ-glutamyl peptides and volatile aroma compounds in alternative grain miso fermentations. (2023). Food Chemistry.
- Current Advances in the Salt Reduction Properties of Kokumi γ-Glutamyl Peptides: A Review. (n.d.). ResearchGate.
- Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. (2023). Molecules.
- Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. (2018). Bioscience, Biotechnology, and Biochemistry.
- Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). (2007). Journal of Agricultural and Food Chemistry.
- Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.). (2022). MDPI.
- G Protein-Coupled Receptors in Taste Physiology and Pharmacology. (n.d.). National Institutes of Health.
- Novel Umami-, Salty-, and Kokumi-Enhancing γ-Glutamyl Tripeptides Synthesized with the Bitter Dipeptides from Defatted Peanut Meal Protein Hydrolysate. (2023). Journal of Agricultural and Food Chemistry.
- Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase from Bacillus amyloliquefaciens or Aspergillus oryzae as the Catalyst. (n.d.). ResearchGate.
- Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. (n.d.). ResearchGate.
- Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. (n.d.). National Institutes of Health.
- Time course profiles of kokumi taste of GSH and -Glu-Val-Gly. (n.d.). ResearchGate.
- Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. (2019). National Institutes of Health.
- Identification and sensory evaluation of Kokumi substances in thai indigenous vegetables: Potential for natural flavor enhancement. (2024). Malque Publishing.
- (PDF) Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.). (2022). ResearchGate.
- Mechanism for the Differential Taste-Enhancing Effect of the Kokumi Peptide γ-Glutamyl-Valine. (2022). Foods and Machinery.
- (PDF) Identification and sensory evaluation of Kokumi substances in thai indigenous vegetables: Potential for natural flavor enhancement. (2025). ResearchGate.
- Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. (n.d.). Journal of Agricultural and Food Chemistry.
- Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. (2002). Journal of Agricultural and Food Chemistry.
- Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. (n.d.). MDPI.
- Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. (n.d.). National Institutes of Health.
- Umami and saltiness enhancements of vegetable soup by enzyme-produced glutamic acid and branched-chain amino acids. (2024). National Institutes of Health.
- Strategies to Reduce Salt Content and Its Effect on Food Characteristics and Acceptance: A Review. (n.d.). National Institutes of Health.
- Interaction between umami peptide and taste receptor T1R1/T1R3. (n.d.). PubMed.
- The Role of L-Glutamate as an Umami Substance for the Reduction of Salt Consumption: Lessons from Clinical Trials. (2025). PubMed Central.
- Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. (n.d.). ResearchGate.
- Bitter taste receptors. (2025). PubMed Central.
- Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production. (n.d.). MDPI.
- PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. (n.d.). National Institutes of Health.
- Scheme of the possible mechanisms of interaction of sweet molecules... (n.d.). ResearchGate.
- The determination of phenylalanine content of foods suitable for phenylketonuria. (2006). PubMed.
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. (n.d.). MDPI.
- γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. (n.d.). PubMed Central.
- APPLICATION OF HPLC AND GC/MS TO QUANTIFICATION OF PHENYLALANINE IN CHOSEN KINDS OF FOOD FOR PARTICULAR NUTRITIONAL USES Małgor. (n.d.).
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Analytical techniques for the characterization of H-gamma-glu-phe-oh
An Application Guide to the Comprehensive Characterization of γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH)
Audience: Researchers, scientists, and drug development professionals engaged in peptide analysis, metabolomics, and quality control.
Executive Summary
H-γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a dipeptide of increasing scientific interest, identified in various natural sources and implicated as a potential biomarker.[1][2] Its defining structural feature is the isopeptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of phenylalanine. This γ-linkage, distinct from the more common α-peptide bond, confers resistance to many standard peptidases, a crucial attribute influencing its metabolic stability and biological function.[3] Accurate characterization is therefore paramount for any research, clinical, or pharmaceutical application.
This document provides a comprehensive, methodology-focused guide for the analytical characterization of H-γ-Glu-Phe-OH. It moves beyond mere procedural lists to explain the causal logic behind instrumental choices and experimental design. The protocols herein are designed as a self-validating workflow, where orthogonal techniques are employed to build a complete and trustworthy profile of the molecule's identity, purity, and structure.
Foundational Physicochemical Properties
A precise understanding of a molecule's basic properties is the foundation of all subsequent analytical work. These values inform sample preparation, chromatographic method development, and mass spectrometric analysis.
Table 1: Physicochemical Properties of H-γ-Glu-Phe-OH
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid | [4] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [4][5] |
| Molecular Weight | 294.30 g/mol | [4] |
| Monoisotopic Mass | 294.12157 g/mol | [6] |
| CAS Number | 7432-24-8 | [4][7] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Slightly soluble in water |
| Melting Point | 194-197 °C |[8] |
Orthogonal Strategy for Complete Characterization
A single analytical technique is insufficient to fully characterize a peptide. We advocate for an orthogonal approach where chromatography assesses purity, mass spectrometry confirms identity and mass, and NMR spectroscopy provides definitive structural elucidation. This multi-faceted strategy ensures the highest degree of confidence in the analytical results.
Caption: Orthogonal workflow for H-γ-Glu-Phe-OH characterization.
Technique I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale: RP-HPLC is the gold standard for assessing the purity of peptides.[9][10] It separates molecules based on their hydrophobicity. H-γ-Glu-Phe-OH, with its polar amino groups and carboxyl groups alongside a nonpolar phenyl ring, is well-suited for retention and separation on a C18 stationary phase. The use of an acid modifier like trifluoroacetic acid (TFA) in the mobile phase is critical; it acts as an ion-pairing agent, sharpening peptide peaks and improving resolution by masking residual silanol interactions on the column.
Application: To determine the purity of the sample by separating the main compound from any synthesis-related impurities, isomers (such as the α-linked variant), or degradation products.
Protocol 3.1: HPLC Purity Analysis
-
Instrumentation:
-
HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelengths: 214 nm (for the peptide bond) and 254 nm (for the phenylalanine aromatic ring).
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
A linear gradient is employed to effectively resolve compounds with differing polarities.
Table 2: HPLC Gradient Program
Time (min) % Mobile Phase B 0.0 5 25.0 60 28.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the H-γ-Glu-Phe-OH standard in Mobile Phase A to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis & Interpretation:
-
The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area Percent method).
-
Expected Result: A high-purity sample (>95%) will show one major peak with a stable retention time. Any other peaks represent impurities. The α-linked isomer, being slightly more polar, would typically elute earlier than the γ-linked peptide under these conditions.
-
Technique II: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS couples the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry.[11] Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like peptides, generating intact molecular ions with minimal fragmentation. Tandem MS (MS/MS) further fragments the selected parent ion to yield structural information, confirming the amino acid sequence.[12][13]
Application: To provide unambiguous confirmation of the molecular weight of H-γ-Glu-Phe-OH and to confirm its sequence through fragmentation analysis.
Protocol 4.1: LC-MS/MS Identity Confirmation
-
Instrumentation:
-
An LC system (as described in Section 3) coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source.
-
-
LC Conditions:
-
Use the same column and mobile phases as the HPLC method (formic acid can be substituted for TFA if better MS sensitivity is required). A faster gradient may be employed for high-throughput analysis.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full Scan (MS1) and Targeted MS/MS (MS2).
-
Full Scan Range: m/z 100 – 500.
-
Targeted Ion (MS1): The protonated molecule [M+H]⁺. For C₁₄H₁₈N₂O₅, the expected m/z is 295.12.[4]
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Optimize for fragmentation (e.g., 15-30 eV).
-
-
Data Analysis & Interpretation:
-
MS1 Spectrum: Confirm the presence of a dominant peak at m/z 295.12, corresponding to [M+H]⁺.
-
MS/MS Spectrum: Analyze the fragmentation pattern. The peptide bond cleavage results in characteristic 'b' and 'y' ions. The unique γ-linkage influences fragmentation. Key expected fragments are listed below.
Table 3: Predicted MS/MS Fragment Ions for [M+H]⁺ of H-γ-Glu-Phe-OH
Ion Type Fragment Structure Calculated m/z [M+H]⁺ [C₁₄H₁₉N₂O₅]⁺ 295.12 y₁ [Phe+H]⁺ 166.09 b₂ (γ-linked) [γ-Glu]⁺ 130.05 Immonium (Phe) 120.08 Loss of H₂O [M+H - H₂O]⁺ 277.11 | Loss of COOH | [Phe - COOH + H]⁺ | 120.08 |
-
Caption: Workflow for LC-MS/MS analysis of H-γ-Glu-Phe-OH.
Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[14][15] While HPLC and MS can suggest purity and identity, only NMR can definitively confirm the covalent bonding arrangement, including the crucial γ-glutamyl linkage, by probing the chemical environment of each nucleus (¹H and ¹³C).[16] Two-dimensional experiments like COSY, HSQC, and especially HMBC are essential for assigning signals and establishing through-bond correlations that serve as a molecular blueprint.
Application: To provide definitive, non-destructive structural proof of H-γ-Glu-Phe-OH, confirming the amino acid constituents and, most importantly, the γ-amide bond, distinguishing it from its α-isomer.
Protocol 5.1: NMR Structural Elucidation
-
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) equipped with a suitable probe.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of H-γ-Glu-Phe-OH in ~0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the sample's slight water solubility and for exchanging labile amide and acid protons.[17] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and has the advantage of not exchanging the NH proton.
-
Sample concentration should be >0.5 mM for optimal signal-to-noise in 2D experiments.[17]
-
-
NMR Experiments:
-
¹H NMR: Provides an overview of all proton environments.
-
¹³C NMR: Provides an overview of all carbon environments.
-
2D COSY (H-H Correlation Spectroscopy): Identifies protons coupled through 2-3 bonds, essential for tracing the proton networks within each amino acid residue.[18]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the linkage. It detects correlations between protons and carbons separated by 2-3 bonds. The definitive correlation will be between the amide proton (NH) of the phenylalanine residue and the gamma-carbonyl carbon (Cγ=O) of the glutamic acid residue.
-
-
Data Analysis & Interpretation:
-
Step 1 (Residue Assignment): Use COSY and HSQC spectra to assign all ¹H and ¹³C signals to either the glutamic acid or phenylalanine spin system.
-
Step 2 (Linkage Confirmation): In the HMBC spectrum, identify the cross-peak corresponding to the correlation between the phenylalanine amide proton (H-N) and the glutamic acid gamma-carbonyl carbon (Glu-Cγ). The presence of this signal is unequivocal proof of the γ-linkage. The absence of a correlation between the Phe H-N and the Glu alpha-carbonyl (Glu-Cα) confirms it is not the α-isomer.
-
Caption: NMR strategy for the definitive structural proof of H-γ-Glu-Phe-OH.
Conclusion
The comprehensive characterization of H-γ-Glu-Phe-OH requires a multi-technique, orthogonal approach to ensure scientific rigor. By systematically employing RP-HPLC for purity assessment, LC-MS/MS for identity and mass confirmation, and a suite of NMR experiments for definitive structural elucidation, researchers can have the utmost confidence in their material. The protocols and rationale detailed in this guide provide a robust framework for the analysis of this and other γ-glutamyl peptides, supporting their continued investigation in metabolomics, drug development, and food science.
References
- Pennington, M. W., & Dunn, B. M. (Eds.). (2020).
- Jadhav, M. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag. 4(1), 21-27. [Link]
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
- Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
- FooDB. (2010). Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716).
- Soga, T., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry, 92(13), 9096–9104. [Link]
- PubChem. (n.d.). gamma-L-Glutamyl-L-phenylalanine. National Center for Biotechnology Information.
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- LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. [Link]
- Tsikas, D. (2017). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)
- Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry, 1, 706-709. [Link]
- Human Metabolome Database. (2022). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594).
- ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications.
- Yang, J., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Molecules, 28(13), 4983. [Link]
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- ChemBK. (n.d.). H-GLU(PHE)-OH.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 11(01), 114-126. [Link]
- ResearchGate. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays.
- Kobayashi, S., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical Biochemistry, 578, 13-22. [Link]
- Hirayama, A., et al. (2014). Development of quantitative method for determination of γ-glutamyl peptides by capillary electrophoresis tandem mass spectrometry: an efficient approach avoiding matrix effect.
- Kumagai, H., et al. (1987). Synthesis of y-Glutamyl L-3,4-Dihydroxyphenylalanine by y-Glutamyltranspeptidase from Proteus mirabilis. Agricultural and Biological Chemistry, 51(5), 1331-1337. [Link]
- Hallgren, K. W., et al. (2013). Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase. Analytical Biochemistry, 433(2), 147-154. [Link]
- Soga, T., et al. (2011). Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease.
- Gjelstad, A., et al. (2021). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. Molecules, 26(11), 3326. [Link]
- Fujii, J., et al. (2020). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 21(23), 9033. [Link]
- Martin, M. N., & Slovin, J. P. (2000). Purified γ-Glutamyl Transpeptidases from Tomato Exhibit High Affinity for Glutathione and Glutathione S-Conjugates. Plant Physiology, 122(4), 1417-1426. [Link]
- Kavoňová, A., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PLOS ONE, 14(5), e0216494. [Link]
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High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of γ-Glutamylphenylalanine: An Application Guide
Abstract
γ-Glutamylphenylalanine (γ-Glu-Phe) is a dipeptide of significant interest in food science, metabolomics, and pharmaceutical research, identified in various natural sources and as a human metabolite.[1][2][3] Accurate and robust quantification of this polar molecule presents unique analytical challenges. This guide provides a comprehensive overview and detailed protocols for the analysis of γ-Glu-Phe using High-Performance Liquid Chromatography (HPLC). We delve into the foundational principles of different chromatographic modes, including Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the rationale behind method development choices. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a framework for method validation according to ICH guidelines to ensure data integrity and trustworthiness.
Introduction to γ-Glutamylphenylalanine and Analytical Considerations
γ-Glutamylphenylalanine is a dipeptide formed by the condensation of the side-chain (gamma) carboxyl group of L-glutamic acid with the amino group of L-phenylalanine.[1][2] This atypical peptide bond, along with the presence of a free α-amino group and two carboxylic acid moieties, imparts significant polarity to the molecule. This high polarity makes it challenging to retain and resolve using conventional reversed-phase chromatography, where analytes are separated based on hydrophobicity.[4][5]
Effective analytical methods are crucial for studying its role in biological systems, for quality control in food products, or for pharmacokinetic analysis in drug development. The choice of HPLC method is therefore paramount and must be tailored to the molecule's specific physicochemical properties.
Table 1: Physicochemical Properties of γ-Glutamylphenylalanine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1] |
| Molecular Weight | 294.30 g/mol | [1] |
| Polar Surface Area | 133.21 Ų | [6] |
| logP | -2.0 | [6] |
| UV Absorbance | Contains a phenyl group, enabling UV detection (~254-260 nm) | Inferred from structure |
| Nature | Highly polar, zwitterionic dipeptide | [2] |
Principles of Chromatographic Separation for Polar Analytes
The selection of an appropriate HPLC method is dictated by the analyte's interaction with the stationary and mobile phases. For a polar molecule like γ-Glu-Phe, several strategies can be employed.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography, utilizing a nonpolar (hydrophobic) stationary phase (e.g., C18) and a polar mobile phase.[7][8][9] Peptides are separated based on their hydrophobicity.[7] Due to its high polarity, γ-Glu-Phe is poorly retained on standard C18 columns and may elute near the solvent front, co-eluting with other polar impurities.
Causality Behind Experimental Choices: To enhance retention in RP-HPLC, the polarity of the mobile phase can be increased (by using a high aqueous percentage) and an ion-pairing agent, such as trifluoroacetic acid (TFA), is often added.[8] TFA serves two purposes: it protonates free silanols on the silica backbone to reduce peak tailing and forms a neutral ion-pair with the charged amine groups on the analyte, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative designed specifically for the separation of highly polar and hydrophilic compounds.[5][10][11] It employs a polar stationary phase (e.g., bare silica, zwitterionic, or diol-bonded phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][11]
Causality Behind Experimental Choices: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism where the polar γ-Glu-Phe moves from the organic-rich mobile phase into this immobilized aqueous layer.[10][11] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water or buffer concentration), which facilitates the analyte's partitioning back into the mobile phase. This mechanism provides excellent retention for compounds that are unretained in RP-HPLC.[5][12]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the analysis of γ-Glu-Phe. They are designed as a starting point and should be optimized for specific instrumentation and sample matrices.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for routine analysis where high sensitivity is not the primary requirement. It leverages a standard C18 column with an ion-pairing agent to achieve adequate retention.
Caption: Experimental workflow for RP-HPLC analysis of γ-Glu-Phe.
-
Principle: Separation is based on the hydrophobic interaction between the analyte (as an ion-pair with TFA) and the C18 stationary phase. Elution is achieved by a gradient of increasing organic solvent.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Reagents and Materials:
-
γ-Glutamylphenylalanine reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of γ-Glu-Phe in Mobile Phase A.
-
Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve or extract the sample in Mobile Phase A.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Table 2: RP-HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B (Equilibration) |
Protocol 2: HILIC with UV Detection
This method is superior for retaining and separating γ-Glu-Phe, especially in complex matrices where polar interferences are a concern.
Caption: Experimental workflow for HILIC analysis of γ-Glu-Phe.
-
Principle: Separation is based on the partitioning of the polar analyte between the high-organic mobile phase and the aqueous layer on the polar stationary phase.[10][11] Elution is achieved by increasing the aqueous content of the mobile phase.
-
Instrumentation: A standard HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Reagents and Materials:
-
γ-Glutamylphenylalanine reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
HILIC column (e.g., Zwitterionic or Amide phase, 100 x 3.0 mm, <3 µm particle size)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of γ-Glu-Phe in water.
-
Crucial Step: Dilute the stock and calibration standards in a mixture of 90:10 (v/v) Acetonitrile:Water to match the initial mobile phase conditions and ensure good peak shape.
-
-
Sample Preparation:
-
Extract the sample using a high-organic solvent. A protein precipitation step with acetonitrile may be required for biological samples.
-
Ensure the final sample solvent is predominantly acetonitrile (e.g., >80%).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Table 3: HILIC Method Parameters
| Parameter | Setting |
| Column | Zwitterionic HILIC, 100 x 3.0 mm, 2.7 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 3.0 |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Detection | UV at 254 nm |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-40% B; 10-12 min: 40% B; 12-13 min: 40-5% B; 13-18 min: 5% B (Equilibration) |
Method Validation Strategy (ICH Guidelines)
For use in regulated environments, such as pharmaceutical analysis, any analytical method must be validated to prove it is suitable for its intended purpose.[13] The International Council for Harmonisation (ICH) guidelines Q2(R1) provide a framework for this process.[14][15]
Sources
- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]
- 3. Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618) - FooDB [foodb.ca]
- 4. biotage.com [biotage.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716) - FooDB [foodb.ca]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 10. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of H-γ-Glu-Phe-OH: A Comprehensive Guide to Identification and Structural Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) is a dipeptide of significant interest due to its unique γ-glutamyl linkage, which confers resistance to enzymatic degradation by most peptidases. This enhanced metabolic stability makes it a crucial analyte in metabolomics, biomarker discovery, and food science. This application note provides a detailed, robust, and field-proven protocol for the analysis of H-γ-Glu-Phe-OH using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We delve into the causality behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The methodologies herein are designed to ensure scientific integrity and provide a self-validating system for the unambiguous identification and characterization of this unique dipeptide, distinguishing it from its α-linked isomer.
Introduction
The vast majority of peptides in biological systems are linked via an α-peptide bond between the α-carboxyl group of one amino acid and the α-amino group of the next. H-γ-Glu-Phe-OH is an exception, featuring an isopeptide bond between the γ-carboxyl group of the L-glutamic acid side chain and the α-amino group of L-phenylalanine.[1] This structural feature is not merely a chemical curiosity; it is the cornerstone of the molecule's biological significance. The γ-linkage renders the dipeptide resistant to hydrolysis by common peptidases, significantly extending its biological half-life compared to its α-linked counterpart, H-Phe-Glu-OH.[2]
γ-Glutamyl peptides are increasingly recognized for their roles in various biological contexts. They can serve as biomarkers for liver disease, are involved in the taste sensation of "kokumi" in foods, and have been identified as potential indicators for early detection of drug-induced nephrotoxicity.[3][4][5] Therefore, a reliable and precise analytical method is paramount for researchers studying its metabolic pathways, physiological functions, and potential as a therapeutic or diagnostic agent.
Liquid chromatography-mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[6] This guide provides a comprehensive framework for the analysis of H-γ-Glu-Phe-OH, with a particular focus on the principles of electrospray ionization (ESI) and the distinctive fragmentation patterns observed in tandem mass spectrometry (MS/MS) that allow for its definitive structural confirmation.
Physicochemical Properties of H-γ-Glu-Phe-OH
A thorough understanding of the analyte's properties is fundamental to method development. The key characteristics of H-γ-Glu-Phe-OH are summarized below.
| Property | Value | Source |
| Synonyms | γ-Glu-Phe, gamma-Glutamylphenylalanine | [1][7] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][7] |
| Average Molecular Weight | 294.30 g/mol | [1] |
| Monoisotopic Mass | 294.1216 Da | [1] |
| Predicted pKa | 2.22 ± 0.10 | [8] |
| CAS Number | 7432-24-8 | [4] |
Experimental Design and Workflow
A systematic approach is essential for the successful analysis of H-γ-Glu-Phe-OH. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. Each stage is optimized to ensure data quality and reproducibility.
Sources
- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of quantitative method for determination of γ-glutamyl peptides by capillary electrophoresis tandem mass spectrometry: an efficient approach avoiding matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-GAMMA-GLU-PHE-OH | 7432-24-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. H-γ-Glu-Phe-OH | CymitQuimica [cymitquimica.com]
- 8. This compound CAS#: 7432-24-8 [m.chemicalbook.com]
Application Note: A Coupled Enzymatic Assay for the Quantification of γ-Glutamyl-Phenylalanine (γ-Glu-Phe)
Abstract
This document details a robust and sensitive method for the quantification of the dipeptide γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe). This protocol employs a coupled enzymatic assay designed for a 96-well microplate format, ensuring suitability for medium- to high-throughput applications. The assay is founded on the specific hydrolysis of γ-Glu-Phe by γ-Glutamyl Transpeptidase (GGT), which releases L-phenylalanine. The liberated phenylalanine is subsequently measured using a second enzymatic reaction involving L-Phenylalanine Dehydrogenase, which stoichiometrically reduces NAD⁺ to NADH. The rate of NADH production, monitored by the increase in absorbance at 340 nm, is directly proportional to the initial concentration of γ-Glu-Phe in the sample. This application note provides a comprehensive guide, from the underlying biochemical principles and experimental design to detailed step-by-step protocols, data analysis, and critical validation parameters.
Assay Principle and Rationale
The quantification of specific dipeptides like γ-Glu-Phe is essential for research in food science, where it is recognized as a kokumi or mouthfeel-enhancing substance, as well as in clinical research, where γ-glutamyl peptides can serve as metabolic biomarkers.[1][2][3] A direct measurement of γ-Glu-Phe is challenging due to the lack of a distinct chromophore. Therefore, this protocol employs an indirect, coupled-enzyme approach that links the presence of γ-Glu-Phe to a universally measurable product, NADH.[4]
The assay is based on two sequential enzymatic reactions:
-
Primary Reaction (Hydrolysis): γ-Glutamyl Transpeptidase (GGT), an enzyme known to cleave the γ-glutamyl bond, is used to specifically hydrolyze γ-Glu-Phe.[5][6][7] This reaction releases L-glutamate and L-phenylalanine. The substrate specificity of GGT is broad for the acceptor amino acid but specific for the γ-glutamyl linkage, providing the basis for the assay's selectivity.[8][9]
γ-Glu-Phe + H₂O --(γ-Glutamyl Transpeptidase)--> L-Glutamate + L-Phenylalanine
-
Coupled Reaction (Detection): The L-phenylalanine produced in the first reaction serves as the substrate for L-Phenylalanine Dehydrogenase. In the presence of its cofactor, nicotinamide adenine dinucleotide (NAD⁺), the enzyme catalyzes the oxidative deamination of phenylalanine, yielding phenylpyruvate and NADH.[10][11]
L-Phenylalanine + NAD⁺ + H₂O --(L-Phenylalanine Dehydrogenase)--> Phenylpyruvate + NADH + NH₄⁺
The production of NADH is monitored kinetically by measuring the increase in absorbance at 340 nm. This coupled approach ensures that the rate of signal generation is directly proportional to the concentration of the analyte, γ-Glu-Phe, provided that the components of the second reaction are in excess and not rate-limiting.[12][13]
Caption: Coupled enzymatic reaction pathway for γ-Glu-Phe detection.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| γ-L-Glutamyl-L-phenylalanine | Sigma-Aldrich | G0633 | -20°C |
| γ-Glutamyl Transpeptidase (GGT) | Sigma-Aldrich | G9270 | -20°C |
| L-Phenylalanine Dehydrogenase (PDH) | Sigma-Aldrich | P0555 | -20°C |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | Sigma-Aldrich | N7004 | -20°C |
| Tris-HCl | Fisher Scientific | BP152 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Ultrapure Water | - | - | Room Temperature |
| Microplate Spectrophotometer | - | - | - |
Experimental Workflow
The experimental process is designed to be systematic, moving from reagent preparation to the final data analysis. Controls are integrated at each step to ensure the validity and reliability of the results. A sample blank, which omits the GGT enzyme, is critical for each sample to account for any endogenous L-phenylalanine.
Caption: High-level overview of the γ-Glu-Phe assay workflow.
Detailed Protocol
This protocol is optimized for a total reaction volume of 200 µL per well in a 96-well plate format.
Reagent Preparation
-
Assay Buffer: Prepare 100 mM Tris-HCl buffer. Adjust the pH to 8.5 at 37°C. This pH is a compromise to support the activity of both GGT and PDH.
-
γ-Glu-Phe Standard Stock (10 mM): Dissolve 29.43 mg of γ-L-Glutamyl-L-phenylalanine (MW: 294.3 g/mol ) in 10 mL of ultrapure water. Aliquot and store at -20°C.
-
NAD⁺ Stock (50 mM): Dissolve 33.2 mg of NAD⁺ in 1 mL of ultrapure water. Aliquot and store at -20°C, protected from light.
-
GGT Stock (10 U/mL): Reconstitute lyophilized GGT in Assay Buffer to a concentration of 10 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
PDH Stock (10 U/mL): Reconstitute lyophilized L-Phenylalanine Dehydrogenase in Assay Buffer to a concentration of 10 U/mL. Aliquot and store at -20°C.
Standard Curve Generation
Prepare a serial dilution of the 10 mM γ-Glu-Phe Standard Stock using the Assay Buffer to create standards with the following concentrations: 1000, 500, 250, 125, 62.5, 31.25, and 0 µM.
Sample Preparation
-
Liquid Samples (e.g., beverage, cell culture media): Centrifuge at 10,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant with Assay Buffer to ensure the final concentration falls within the linear range of the standard curve.
-
Solid Samples (e.g., food powder): Homogenize a known weight of the sample in a defined volume of Assay Buffer. Centrifuge to pellet solids and use the cleared supernatant.
-
Sample Blanks: For each sample tested, a parallel reaction must be prepared. This "Sample Blank" will contain the sample but will substitute Assay Buffer for the GGT enzyme solution. This is essential to correct for any endogenous L-phenylalanine or NADH in the sample.
Assay Procedure
-
Plate Setup: Design a plate map including wells for the standard curve, unknown samples, and their corresponding sample blanks.
-
Prepare Master Mix: Prepare a master mix containing all components except the samples/standards and the GGT enzyme. For each reaction, you will need:
-
145 µL Assay Buffer
-
10 µL NAD⁺ Stock (Final conc: 2.5 mM)
-
5 µL PDH Stock (Final conc: 0.25 U/mL)
-
-
Add Reagents: Add 160 µL of the Master Mix to each well.
-
Add Samples/Standards: Add 20 µL of each Standard, Sample, or Sample Blank control to the appropriate wells.
-
Pre-incubation: Place the plate in a microplate reader pre-heated to 37°C. Incubate for 5-10 minutes to allow the temperature to equilibrate and for any endogenous phenylalanine in the samples to be consumed.
-
Initiate Reaction:
-
To the Standard and Sample wells, add 20 µL of GGT Stock (10 U/mL, diluted 1:10 in Assay Buffer to 1 U/mL). Final concentration: 0.1 U/mL.
-
To the Sample Blank wells, add 20 µL of Assay Buffer.
-
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm (A₃₄₀) every 60 seconds for 20-30 minutes at 37°C.
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by identifying the linear portion of the absorbance vs. time curve. The rate is the change in absorbance per minute (mOD/min).
-
Correct for Background:
-
Subtract the rate of the 0 µM standard (blank) from all other standard wells.
-
For each sample, subtract the rate of its corresponding Sample Blank (without GGT) from the rate of the sample well with GGT. This corrected rate (V_corrected) reflects only the reaction initiated by the hydrolysis of γ-Glu-Phe.
-
-
Generate Standard Curve: Plot the corrected rates for the γ-Glu-Phe standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify Unknown Samples: Use the corrected rate (V_corrected) for each unknown sample as the 'y' value in the standard curve's linear equation to solve for 'x', which represents the concentration of γ-Glu-Phe.
Concentration (µM) = (V_corrected - c) / m -
Final Concentration: Remember to multiply the calculated concentration by any dilution factor used during sample preparation.
Assay Validation and Performance Characteristics
To ensure the trustworthiness and reliability of the assay, it is imperative to perform validation studies. The following parameters should be assessed according to established guidelines.[14][15][16]
| Validation Parameter | Description & Methodology |
| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. Test by running the assay on common dipeptides or free amino acids to ensure they do not generate a signal. The sample blank control inherently addresses interference from endogenous phenylalanine. |
| Linearity & Range | Demonstrated by the standard curve. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable precision, accuracy, and linearity. |
| Accuracy (Recovery) | Assessed by spiking a known concentration of γ-Glu-Phe standard into a representative sample matrix and calculating the percentage of the analyte recovered. Typical acceptance criteria are 80-120%. |
| Precision | Intra-assay: The variation observed when running the same sample multiple times within the same assay plate. Inter-assay: The variation observed when running the same sample on different days or with different operators. Expressed as the percent coefficient of variation (%CV). |
| Limit of Detection (LOD) | The lowest concentration of γ-Glu-Phe that can be reliably distinguished from the blank. Often calculated as 3 times the standard deviation of the blank. |
| Limit of Quantification (LOQ) | The lowest concentration of γ-Glu-Phe that can be quantitatively determined with acceptable precision and accuracy. Often calculated as 10 times the standard deviation of the blank. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive enzyme(s).2. Degraded NAD⁺.3. Incorrect pH of Assay Buffer.4. Analyte concentration is below LOD. | 1. Use fresh enzyme aliquots; verify enzyme activity with a positive control (L-phenylalanine).2. Use a fresh NAD⁺ aliquot; store protected from light.3. Remake buffer and verify pH at 37°C.4. Concentrate the sample or use a less diluted sample. |
| High Background Signal | 1. High endogenous L-phenylalanine in the sample.2. Contamination of reagents with NADH or phenylalanine. | 1. The sample blank is designed to correct for this. If the rate is too high for correction, dilute the sample.2. Use fresh, high-purity reagents. |
| Non-linear Standard Curve | 1. Pipetting errors.2. Substrate depletion at high concentrations.3. Incorrect standard dilutions. | 1. Use calibrated pipettes and proper technique.2. Narrow the concentration range of the standards.3. Carefully prepare fresh standard dilutions. |
| Poor Reproducibility (%CV) | 1. Temperature fluctuations across the plate.2. Inconsistent timing of reagent addition.3. Pipetting inconsistency. | 1. Ensure the plate reader has uniform temperature control; allow for adequate pre-incubation.2. Use a multichannel pipette to add the starting enzyme (GGT) to minimize timing variance.3. Ensure pipettes are calibrated and use consistent technique. |
References
- Frontiers in Bioengineering and Biotechnology. (n.d.).
- PubMed. (2005).
- ACS Publications. (2013). Probing the Donor and Acceptor Substrate Specificity of the γ-Glutamyl Transpeptidase. [Link]
- NIH National Center for Biotechnology Information. (2012). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. [Link]
- ResearchGate. (2005).
- PubChem. (n.d.). gamma-L-Glutamyl-L-phenylalanine. [Link]
- Maokangbio. (n.d.). γ-Glutamyl Transferase (γ-GT) Activity Assay Kit. [Link]
- ID Labs. (2011). IDTox γ Glutamyl Transferase (GGT) Enzyme Assay Kit. [Link]
- PubMed. (1996). Enzyme-coupled assays for proteases. [Link]
- Human Metabolome Database. (n.d.). gamma-Glutamylphenylalanine (HMDB0000594). [Link]
- PubMed. (1996).
- American Society for Microbiology. (2012). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. [Link]
- American Journal of Clinical Pathology. (1991). Enzymatic Determination of L-Phenylalanine in Serum. [Link]
- GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. [Link]
- PubMed. (1987). A simple and rapid enzymatic determination of L-phenylalanine with a novel L-phenylalanine oxidase (deaminating and decarboxylating)
- PubMed Central. (2020). Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen.
- PubMed. (1987). Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase. [Link]
- BioAgilytix. (2019).
- FooDB. (n.d.). gamma-L-Glutamyl-L-phenylalanine (FDB003618). [Link]
- U.S. Food & Drug Administration. (2023). Q2(R2)
- MiraCosta College. (2022). MDH Assay Enzyme Hints & Tips. [Link]
- Applied Microbiology and Biotechnology. (2015).
- PubMed. (2011). Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans: an enzyme specialized in hydrolase activity. [Link]
- ACS Publications. (2021). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. [Link]
- ECA Academy. (2014).
- Wikipedia. (n.d.). Gamma-glutamyltransferase. [Link]
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- 2. Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618) - FooDB [foodb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. genscript.com [genscript.com]
- 5. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
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- 9. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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The "Kokumi" Sensation: Utilizing γ-Glutamylphenylalanine to Unravel Taste Receptor Interactions
For: Researchers, scientists, and drug development professionals in the fields of sensory science, molecular pharmacology, and food chemistry.
Introduction: Beyond the Five Basic Tastes
For decades, our understanding of taste was largely confined to the five canonical modalities: sweet, sour, salty, bitter, and umami. However, emerging research has unveiled a more complex and nuanced world of sensory perception. One such frontier is the exploration of "kokumi," a Japanese term that translates to "rich taste." Unlike the primary tastes, kokumi is not a distinct sensation on its own but rather a modulator that enhances and harmonizes other tastes, imparting a sense of richness, mouthfulness, and continuity to foods.[1][2][3] This intriguing quality is often associated with aged and fermented foods, where complex biochemical transformations give rise to a variety of taste-active compounds.
The Molecular Basis of Kokumi: γ-Glutamyl Peptides and the Calcium-Sensing Receptor
The breakthrough in understanding the molecular underpinnings of kokumi came with the discovery that γ-glutamyl peptides act as positive allosteric modulators of the calcium-sensing receptor (CaSR).[5][6][7] The CaSR, a G-protein coupled receptor (GPCR), is well-known for its role in regulating calcium homeostasis in the body. However, its expression in taste bud cells unveiled a novel function in taste perception.[8]
γ-Glu-Phe and other kokumi peptides bind to the Venus flytrap domain of the CaSR, sensitizing it to its primary ligand, extracellular calcium (Ca²⁺).[7] This allosteric modulation leads to an amplification of the intracellular signaling cascade, primarily through the Gαq/11 pathway, resulting in the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations. This elevated intracellular calcium is believed to be the trigger for the enhancement of signals from other taste receptors, leading to the perception of kokumi.
Signaling Pathway of CaSR Activation by γ-Glutamylphenylalanine
Caption: CaSR signaling cascade initiated by γ-Glu-Phe.
Experimental Protocols for Studying γ-Glutamylphenylalanine and Kokumi
The investigation of γ-Glu-Phe's effects on taste perception requires a multi-faceted approach, combining in vitro cell-based assays to elucidate molecular mechanisms with in vivo sensory evaluation to characterize the perceptual experience.
Part 1: In Vitro Characterization - Cell-Based Assays
Cell-based assays are indispensable for quantifying the potency and efficacy of γ-Glu-Phe as a CaSR agonist. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their robust growth characteristics and high transfection efficiency.
Objective: To create a reliable cell-based platform for studying γ-Glu-Phe's interaction with the hCaSR.
Materials:
-
HEK293 cells
-
pcDNA3.1(+) vector containing the full-length human CaSR cDNA
-
Lipofectamine 2000 or a similar transfection reagent
-
Complete growth medium (DMEM, 10% FBS, 1% penicillin-streptomycin)
-
Selection medium (complete growth medium with Geneticin/G418)
-
Phosphate-buffered saline (PBS)
-
6-well plates and 10 cm culture dishes
-
Antibody for Western blotting against CaSR or a tag (e.g., FLAG, Myc)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's protocol.
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After 48 hours, passage the cells into 10 cm dishes and replace the growth medium with selection medium containing an appropriate concentration of G418 (determined by a kill curve).
-
Replace the selection medium every 3-4 days.
-
-
Colony Isolation and Expansion:
-
After 2-3 weeks, distinct antibiotic-resistant colonies will appear.
-
Isolate individual colonies using cloning cylinders or by manual picking and transfer them to individual wells of a 24-well plate.
-
Expand the clonal populations.
-
-
Validation:
-
Screen the expanded clones for CaSR expression using Western blotting.
-
Functionally validate the clones by performing a calcium mobilization assay with a known CaSR agonist (e.g., CaCl₂).
-
Experimental Workflow for CaSR-Expressing Stable Cell Line Generation
Caption: Workflow for generating a stable hCaSR cell line.
Objective: To quantify the activation of hCaSR by γ-Glu-Phe by measuring changes in intracellular calcium concentration.
Materials:
-
Validated hCaSR-expressing HEK293 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
γ-Glutamylphenylalanine (γ-Glu-Phe)
-
Positive control (e.g., high concentration of CaCl₂)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Seeding: Seed the hCaSR-expressing HEK293 cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate for 1-2 hours at 37°C in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject a solution of γ-Glu-Phe at various concentrations into the wells.
-
Continuously measure the fluorescence intensity for a set period to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control.
-
Plot the concentration-response curve and determine the EC₅₀ value for γ-Glu-Phe.
-
| Compound | Receptor | Assay | EC₅₀/Concentration | Reference |
| γ-Glu-Phe | hCaSR | Kokumi Taste Enhancement | Kokumi Threshold: 0.78-1.53 mM | [9] |
| Glutathione (GSH) | hCaSR | Calcium Mobilization | <1 µM | [5] |
| Phenylalanine | hCaSR | Calcium Mobilization | ~300 µM | [5] |
Part 2: In Vivo Characterization - Sensory Evaluation
Sensory evaluation is crucial for understanding how the molecular interactions of γ-Glu-Phe with the CaSR translate into a perceptual experience.
Objective: To systematically describe and quantify the sensory attributes of γ-Glu-Phe in a food matrix.
Materials:
-
A panel of 8-12 trained sensory assessors
-
A base food matrix (e.g., model chicken broth, soy sauce)
-
γ-Glutamylphenylalanine (γ-Glu-Phe) at various concentrations
-
Reference standards for sensory attributes (e.g., MSG for umami, xanthan gum for thickness)
-
Sensory evaluation software or ballots
Procedure:
-
Panelist Training:
-
Train panelists to identify and rate the intensity of key sensory attributes associated with kokumi, including:
-
Mouthfulness: A feeling of fullness and richness in the mouth.
-
Continuity/Long-lastingness: The persistence of the taste sensation.
-
Complexity: The perception of a multi-faceted and well-blended flavor profile.
-
Enhancement of other tastes: Increased intensity of umami, saltiness, and/or sweetness.
-
-
-
Sample Preparation:
-
Prepare samples of the base food matrix with and without the addition of γ-Glu-Phe at different concentrations.
-
Code the samples with random three-digit numbers to blind the panelists.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Panelists will rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-point scale).
-
Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Visualize the results using spider web plots to compare the sensory profiles of the different samples.
-
Objective: To determine the taste dilution (TD) factor of γ-Glu-Phe, which represents its relative taste intensity.
Materials:
-
A panel of trained sensory assessors
-
A base solution (e.g., water or a simple food matrix)
-
γ-Glutamylphenylalanine (γ-Glu-Phe)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of γ-Glu-Phe in the base solution at a concentration that is clearly perceivable.
-
Serial Dilution: Create a series of 1:1 dilutions of the stock solution.
-
Sensory Evaluation:
-
Present the diluted samples to the panelists in order of decreasing concentration.
-
The panelists' task is to identify the last dilution at which a perceptible taste difference from the plain base solution can be detected.
-
-
TD-Factor Calculation: The TD-factor is the dilution at which the taste is no longer detectable. A higher TD-factor indicates a more potent taste compound.[10]
Applications and Future Directions
The study of γ-Glu-Phe and its interaction with the CaSR has significant implications for both basic research and industrial applications.
-
Food Industry: A deeper understanding of kokumi can lead to the development of novel flavor enhancers that can improve the taste of low-salt, low-fat, and low-sugar products, contributing to healthier food formulations.[2][11]
-
Drug Discovery: The CaSR is a therapeutic target for various disorders, including hyperparathyroidism. Investigating the allosteric modulation of the CaSR by γ-glutamyl peptides could provide insights for the design of new drugs.
-
Neuroscience: The discovery of the CaSR's role in taste perception opens up new avenues for exploring the complex interplay between different sensory modalities and the neural pathways that govern our perception of food.
Future research should focus on identifying other novel kokumi compounds, further elucidating the downstream signaling pathways of CaSR activation in taste cells, and exploring the potential health benefits of kokumi substances beyond their sensory properties. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to embark on these exciting investigations.
References
- Feng, T., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods, 8(2), 43.
- Dunkel, A., et al. (2007). Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). Journal of Agricultural and Food Chemistry, 55(16), 6712–6719.
- Broadhead, G. K., et al. (2011). Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with l-amino acids. Journal of Biological Chemistry, 286(11), 8786–8797.
- Suzuki, H., et al. (2002). Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 50(2), 313–318.
- Dunkel, A., & Hofmann, T. (2007). Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). Journal of Agricultural and Food Chemistry, 55(16), 6712-6719.
- Goralski, V. T., & Ram, P. T. (2022).
- Bolhuis, D. P., et al. (2021). Perceptual and Nutritional Impact of Kokumi Compounds. In The Role of Taste in Food Choice and Health (pp. 235-252). Wageningen Academic Publishers.
- Broadhead, G. K., et al. (2011). Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with l-amino acids. The Journal of biological chemistry, 286(11), 8786–8797.
- Ahmad, T., & Dalziel, J. E. (2020). Perceptual and Nutritional Impact of Kokumi Compounds. Foods, 9(8), 1105.
- Feng, T., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods, 8(2), 43.
- Wang, Y., et al. (2022). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. Foods, 11(15), 2275.
- Suzuki, H., et al. (2002). Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. Journal of agricultural and food chemistry, 50(2), 313–318.
- Feng, T., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods (Basel, Switzerland), 8(2), 43.
- Suzuki, H., et al. (2002). Improvement of the Bitter Taste of Amino Acids through the Transpeptidation Reaction of Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 50(2), 313-318.
- Miyamoto, T., et al. (2018). Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry, 82(5), 847–855.
- Feng, T., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods, 8(2), 43.
- Liu, J., et al. (2023). Novel Umami-, Salty-, and Kokumi-Enhancing γ-Glutamyl Tripeptides Synthesized with the Bitter Dipeptides from Defatted Peanut Meal Protein Hydrolysate. Journal of Agricultural and Food Chemistry, 71(22), 8566–8577.
- Feng, T., et al. (2019). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods, 8(2), 43.
- Kim, H. W., et al. (2022).
- Wang, Y., et al. (2022). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. Foods, 11(15), 2275.
- Wang, Y., et al. (2023).
- Kuroda, M., & Miyamura, N. (2015). Perceptive mechanism and sensory characteristics of kokumi substances. Journal of Food Science, 80(3), R449-R455.
- Ohsu, T., et al. (2013). Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. Chemical Senses, 38(7), 623–630.
- Huseynli, L., et al. (2024). Short Communication: Influence of Serving Temperature on the Retronasal Thresholds of Two Kokumi Peptides: γ‐Glu‐Phe and γ‐Glu‐Val‐Gly. Journal of Sensory Studies, 39(1), e12863.
- Lee, J., et al. (2024). Glutathione-Based Photoaffinity Probe Identifies Caffeine as a Positive Allosteric Modulator of the Calcium-Sensing Receptor. Journal of the American Chemical Society, 146(28), 19567–19575.
- Maruyama, Y., et al. (2012). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells. PloS one, 7(4), e34489.
- Zhang, C., et al. (2014). Direct determination of multiple ligand interactions with the extracellular domain of the calcium-sensing receptor. The Journal of biological chemistry, 289(48), 33529–33541.
- Gorrie, G., et al. (2019). Functional Analysis of Calcium-Sensing Receptor Variants Identified in Families Provisionally Diagnosed with Familial Hypocalciuric Hypercalcaemia. International Journal of Molecular Sciences, 20(21), 5348.
- Ohsu, T., et al. (2010). Mechanism of Kokumi Substance Perception: Role of Calcium-Sensing Receptor (CaSR) in Perceiving Kokumi Substances. Journal of Biological Chemistry, 285(2), 1016–1022.
- GenScript. (n.d.). GPCR Downstream Signaling.
- GenScript. (n.d.). Signaling by GPCR.
- Insel, P. A., et al. (2021). Exploring GPCR signaling pathway networks as cancer therapeutic targets. Trends in Pharmacological Sciences, 42(1), 5–18.
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- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor expressing taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
- 10. Sensory-Guided Identification and Characterization of Kokumi-Tasting Compounds in Green Tea (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of H-γ-Glu-Phe-OH in Drug Delivery Systems
Introduction
The landscape of targeted drug delivery is continuously evolving, with a significant focus on strategies that enhance therapeutic efficacy while minimizing off-target effects. Peptide-drug conjugates (PDCs) have emerged as a promising modality, leveraging the specificity of peptides to guide cytotoxic or therapeutic agents to their intended destinations.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation and application of the dipeptide H-γ-Glu-Phe-OH (γ-glutamyl-phenylalanine) in novel drug delivery systems.
The unique γ-linkage in H-γ-Glu-Phe-OH offers resistance to degradation by many common peptidases, a critical attribute for in vivo applications.[4] Furthermore, the presence of a γ-glutamyl moiety suggests a potential for targeted delivery to cells and tissues overexpressing γ-glutamyl transpeptidase (GGT), an enzyme frequently upregulated on the surface of various cancer cells.[5][6][7] GGT can catalyze the cleavage of the γ-glutamyl bond, facilitating the release of a conjugated drug in the vicinity of the target cells.[8] This targeted release mechanism forms the central hypothesis for the application of H-γ-Glu-Phe-OH in drug delivery.
These application notes will detail the underlying scientific principles, provide step-by-step protocols for the synthesis and characterization of H-γ-Glu-Phe-OH-drug conjugates, and describe methods for formulating and evaluating nanoparticle-based delivery systems.
Scientific Principles and Rationale
The core principle behind using H-γ-Glu-Phe-OH as a drug delivery vehicle lies in the enzymatic activity of GGT. In normal physiological conditions, GGT plays a crucial role in glutathione metabolism.[6][8] However, its overexpression on the outer surface of many tumor cells presents a unique opportunity for targeted therapy.[5][7] A drug conjugated to H-γ-Glu-Phe-OH is envisioned to circulate in the body in a relatively inactive state. Upon reaching the tumor microenvironment, the elevated GGT activity would cleave the γ-glutamyl bond, releasing the phenylalanine-drug conjugate, which can then be internalized by the cancer cells. This targeted activation is expected to increase the therapeutic index of the conjugated drug.
Another potential advantage is the interaction with amino acid transporters. Phenylalanine is a substrate for various amino acid transporters, some of which are also upregulated in cancer cells to meet their high metabolic demands.[9] Therefore, after the cleavage of the glutamyl moiety, the remaining Phe-drug conjugate may be actively transported into the target cells, further enhancing intracellular drug concentration.
Experimental Workflows and Protocols
Part 1: Synthesis and Characterization of H-γ-Glu-Phe-OH-Drug Conjugates
The initial step involves the covalent linkage of a therapeutic agent to the H-γ-Glu-Phe-OH dipeptide. The choice of conjugation chemistry will depend on the functional groups available on the drug molecule. A common strategy is to utilize a linker between the peptide and the drug to ensure steric freedom and efficient enzymatic cleavage.
Protocol 1: Synthesis of a H-γ-Glu-Phe-OH-Doxorubicin Conjugate via a Hydrazone Linker
This protocol describes the synthesis of a conjugate between H-γ-Glu-Phe-OH and the chemotherapeutic drug Doxorubicin (Dox), which has a ketone group suitable for forming a pH-sensitive hydrazone linker.
Materials:
-
H-γ-Glu-Phe-OH
-
Doxorubicin hydrochloride
-
Adipic acid dihydrazide (ADH) linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., LC-MS)
-
NMR spectrometer
Procedure:
-
Activation of H-γ-Glu-Phe-OH:
-
Dissolve H-γ-Glu-Phe-OH (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid groups.
-
-
Coupling with ADH linker:
-
Dissolve ADH (1 eq) in anhydrous DMF.
-
Add the ADH solution to the activated H-γ-Glu-Phe-OH solution.
-
Add DIPEA (3 eq) to adjust the pH to ~8.
-
Stir the reaction overnight at room temperature.
-
-
Purification of H-γ-Glu-Phe-OH-ADH:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain H-γ-Glu-Phe-OH-ADH as a white powder.
-
Confirm the product identity by mass spectrometry.
-
-
Conjugation with Doxorubicin:
-
Dissolve H-γ-Glu-Phe-OH-ADH (1.5 eq) and Doxorubicin hydrochloride (1 eq) in a mixture of methanol and DMF (1:1).
-
Add a catalytic amount of acetic acid to maintain a pH of 4-5.
-
Stir the reaction mixture in the dark at room temperature for 48 hours.
-
-
Final Purification and Characterization:
-
Purify the H-γ-Glu-Phe-OH-linker-Dox conjugate by RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.[10]
-
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of a H-γ-Glu-Phe-OH-drug conjugate.
Part 2: Formulation of H-γ-Glu-Phe-OH Functionalized Nanoparticles
To enhance the in vivo stability and circulation time of the dipeptide-drug conjugate, it can be encapsulated within or attached to the surface of nanoparticles. This section describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles surface-functionalized with H-γ-Glu-Phe-OH.
Protocol 2: Formulation of H-γ-Glu-Phe-OH Functionalized PLGA Nanoparticles
This protocol utilizes an oil-in-water single emulsion solvent evaporation method.
Materials:
-
PLGA (50:50)
-
H-γ-Glu-Phe-OH-Linker-Drug conjugate (from Protocol 1)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve 50 mg of PLGA and 5 mg of the H-γ-Glu-Phe-OH-Linker-Drug conjugate in 2 mL of DCM.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 2% (w/v) solution of PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase to 10 mL of the aqueous phase.
-
Immediately emulsify the mixture using a probe sonicator on ice for 2 minutes at 40% amplitude.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove excess PVA and unconjugated components.
-
-
Lyophilization and Storage:
-
Freeze-dry the final nanoparticle suspension to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Characterization of Nanoparticles:
-
Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
| Parameter | Expected Range | Method |
| Particle Size | 150 - 250 nm | DLS |
| Polydispersity Index (PDI) | < 0.3 | DLS |
| Zeta Potential | -10 to -30 mV | DLS |
| Drug Loading (%) | 1 - 5% | HPLC |
| Encapsulation Efficiency (%) | 60 - 80% | HPLC |
Part 3: In Vitro Evaluation of GGT-Mediated Drug Release
This protocol is designed to assess whether the drug is selectively released from the H-γ-Glu-Phe-OH conjugate in the presence of GGT.
Protocol 3: GGT Enzyme-Triggered Drug Release Assay
Materials:
-
H-γ-Glu-Phe-OH-Linker-Dox conjugate or functionalized nanoparticles
-
Recombinant human γ-glutamyl transpeptidase (GGT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
RP-HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the H-γ-Glu-Phe-OH-Linker-Dox conjugate or a suspension of the functionalized nanoparticles in PBS.
-
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add the conjugate/nanoparticle solution.
-
To the experimental group, add GGT to a final concentration of 10 U/mL.[5]
-
To the control group, add an equal volume of PBS without the enzyme.
-
Incubate all tubes at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube.
-
For nanoparticle samples, centrifuge to pellet the nanoparticles and collect the supernatant.
-
Analyze the supernatant by RP-HPLC with fluorescence detection to quantify the amount of released Doxorubicin.
-
-
Data Analysis:
-
Plot the cumulative percentage of drug release over time for both the GGT-treated and control groups.
-
Diagram: GGT-Mediated Drug Release Mechanism
Caption: GGT on tumor cells cleaves the conjugate, releasing the drug for uptake.
Conclusion and Future Perspectives
The dipeptide H-γ-Glu-Phe-OH presents a promising and versatile platform for the development of targeted drug delivery systems. Its inherent resistance to premature degradation and the potential for GGT-mediated drug release at tumor sites offer a compelling strategy for improving the therapeutic window of various drugs. The protocols outlined in these application notes provide a foundational framework for researchers to synthesize, formulate, and evaluate H-γ-Glu-Phe-OH-based drug delivery systems. Future investigations should focus on in vivo efficacy studies in relevant animal models to validate the therapeutic potential of this approach. Furthermore, exploring the conjugation of other therapeutic moieties and the use of different nanoparticle platforms will broaden the applicability of this innovative drug delivery strategy.
References
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC. (2023). PubMed Central.
- (PDF) The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - ResearchGate. (n.d.).
- DRUG-PEPTIDE CONJUGATES: SOLID PHASE SYNTHESIS AND MASS SPECTROMETRIC CHARACTERIZATION - EPS eLibrary. (n.d.). EPS eLibrary.
- Mechanisms of cellular uptake and intracellular trafficking with chitosan/DNA/poly(γ-glutamic acid) complexes as a gene delivery vector - PubMed. (n.d.). PubMed.
- H-γ-Glu-Phe-OH; γ-Glutamylphenylalanine - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Synthesis and Characterization of Dipeptide–Drug Conjugate: The Use of Linker Coupling Reaction | Request PDF - ResearchGate. (n.d.).
- A γ-Glutamyl Transpeptidase (GGT)
- γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applic
- Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC. (n.d.). PubMed Central.
- Dipeptide Conjugates: An Important Class of Therapeutic Agents. (n.d.). Unknown Source.
- Mass spectra of dipeptide–drug conjugation | Download Scientific Diagram - ResearchGate. (n.d.).
- γ-Glu-Phe peptide. (n.d.). Unknown Source.
- H-GAMMA-GLU-PHE-OH | 7432-24-8 - ChemicalBook. (n.d.). ChemicalBook.
- Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PMC - NIH. (n.d.). NIH.
- Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - NIH. (2019). NIH.
- The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PubMed Central - NIH. (n.d.). NIH.
- H-γ-Glu-Phe-OH - CymitQuimica. (n.d.). CymitQuimica.
- Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC. (n.d.). PubMed Central.
- Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). (n.d.). HMDB.
- Transporter-Medi
- Gamma-glutamyltransferase - Wikipedia. (n.d.). Wikipedia.
- Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays | Request PDF - ResearchGate. (n.d.).
- Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications | Chem & Bio Engineering - ACS Publications. (2024).
- gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem. (n.d.). PubChem.
- (PDF) Drug delivery applications of poly-γ-glutamic acid - ResearchGate. (n.d.).
- Bio-derived poly(gamma-glutamic acid) nanogels as controlled anticancer drug delivery carriers - PubMed. (n.d.). PubMed.
- Nanoparticle (NPs) formulations developed. phe: phenylalanine; MH: morin hydrate - ResearchGate. (n.d.).
- Preparation and characterization of biodegradable nanoparticles based on poly(gamma-glutamic acid) with l-phenylalanine as a protein carrier - PubMed. (2005). PubMed.
- Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery - PubMed. (n.d.). PubMed.
- NIH Public Access - eScholarship.org. (n.d.). eScholarship.org.
Sources
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- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in the chemical synthesis of H-gamma-glu-phe-oh
Welcome to the technical support center for the chemical synthesis of H-γ-Glu-Phe-OH (γ-Glutamyl-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this unique dipeptide. The information provided herein is curated to offer practical, field-tested insights and troubleshooting strategies to ensure the successful synthesis of your target molecule.
Introduction to H-γ-Glu-Phe-OH Synthesis
H-γ-Glu-Phe-OH is a dipeptide characterized by an isopeptide bond where the γ-carboxyl group of glutamic acid is linked to the α-amino group of phenylalanine.[1][2] This structural feature imparts resistance to many peptidases, making it an interesting candidate for various applications, including its role as a potential biomarker and its use in food science to enhance flavor.[3][4][5]
The chemical synthesis of γ-glutamyl peptides presents unique challenges compared to standard α-peptide synthesis. These challenges primarily revolve around selectively activating the γ-carboxyl group of glutamic acid while the α-carboxyl group remains protected, preventing the formation of undesired side products. This guide will address these specific challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of H-γ-Glu-Phe-OH.
Question 1: Low Coupling Efficiency and Yield
"I am experiencing low yields during the coupling of Fmoc-Glu(O-sidechain)-OH with Phenylalanine methyl ester. What are the likely causes and how can I improve the coupling efficiency?"
Answer:
Low coupling efficiency is a frequent hurdle in the synthesis of γ-glutamyl peptides. The primary reasons often involve suboptimal activation of the γ-carboxyl group, steric hindrance, or aggregation of the growing peptide chain.[6] Here’s a systematic approach to troubleshoot this issue:
1. Choice of Coupling Reagent:
The selection of an appropriate coupling reagent is critical for activating the sterically less accessible γ-carboxyl group. While standard carbodiimide reagents like DCC or DIC can be used, they often lead to side reactions, particularly dehydration of the glutamine side chain if not properly protected.[7]
-
Recommendation: Employ aminium/uronium or phosphonium salt-based coupling reagents, which are generally more efficient and lead to fewer side reactions.[8][9][10]
-
HBTU/TBTU: These are highly efficient and widely used. Adding an equivalent of HOBt can minimize racemization.[8][10]
-
HATU/HCTU: These are even more reactive than HBTU and are ideal for sterically hindered couplings.[9]
-
PyBOP: This phosphonium salt-based reagent is also highly effective and generally free of side reactions.[8]
-
2. Reaction Conditions:
-
Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF or NMP. The presence of water can hydrolyze the activated ester, reducing the yield.
-
Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help disrupt potential secondary structures and improve reaction kinetics.[7]
-
Equivalents of Reagents: Use a slight excess (1.5-3 equivalents) of the protected amino acid and coupling reagents to drive the reaction to completion.
3. Orthogonal Protection Strategy:
A robust orthogonal protection strategy is fundamental. The choice of protecting groups for the α-amino, α-carboxyl, and γ-carboxyl groups must allow for their selective removal without affecting the others.[11][12]
-
Fmoc/tBu Strategy: This is a widely adopted method.[11] You would typically use Fmoc for the α-amino protection and a tert-butyl (tBu) ester for the α-carboxyl group of phenylalanine. For glutamic acid, an orthogonal protecting group on the γ-carboxyl is needed that can be selectively removed.
-
Boc/Bzl Strategy: This is a more traditional approach where Boc is used for α-amino protection and benzyl (Bzl) esters are used for the carboxyl groups.[11]
| Coupling Reagent | Type | Reactivity | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Moderate | High without additives | Byproduct removal can be challenging.[7][8] |
| HBTU/TBTU | Aminium Salt | High | Low with HOBt | Efficient and widely used.[8][10] |
| HATU/HCTU | Aminium Salt | Very High | Very Low | Excellent for sterically hindered couplings.[9] |
| PyBOP | Phosphonium Salt | High | Low | Generates OBt esters; fewer side reactions.[8] |
Question 2: Side Reactions During Synthesis
"I am observing significant side products in my reaction mixture, particularly the formation of pyroglutamate and the α-linked dipeptide. How can I minimize these side reactions?"
Answer:
The formation of pyroglutamate and the undesired α-linked isomer are common side reactions in γ-glutamyl peptide synthesis.
1. Pyroglutamate Formation:
This occurs when the N-terminal glutamic acid cyclizes, especially during Fmoc deprotection with piperidine.
-
Mitigation Strategies:
-
Use of DBU: For the final Fmoc deprotection, using a milder base like 2% DBU in DMF for a shorter duration can reduce pyroglutamate formation.
-
Immediate Coupling: Proceed with the next coupling step immediately after Fmoc deprotection to minimize the exposure of the free N-terminal amine.
-
Protection of the α-Carboxyl Group: Ensure the α-carboxyl group of glutamic acid is protected throughout the synthesis until the final deprotection step.
-
2. Formation of the α-Linked Isomer:
This happens if the α-carboxyl group of glutamic acid is inadvertently activated and couples with phenylalanine.
-
Mitigation Strategies:
-
Orthogonal Protecting Groups: The key is a well-designed orthogonal protection scheme. For instance, if you are performing a solution-phase synthesis, you can start with Fmoc-Glu-OtBu, where the α-carboxyl is protected as a tert-butyl ester. The γ-carboxyl can then be selectively activated.
-
Solid-Phase Synthesis (SPPS): In SPPS, the α-carboxyl group of the first amino acid is attached to the resin, effectively protecting it.[12] For the synthesis of H-γ-Glu-Phe-OH, you would start with phenylalanine attached to the resin.
-
Question 3: Difficulties in Purification
"My crude product is difficult to purify by reverse-phase HPLC. The desired product co-elutes with impurities. What can I do to improve the separation?"
Answer:
Purification challenges often stem from the presence of closely related impurities, such as the α-linked isomer or deletion sequences.
1. Optimize HPLC Conditions:
-
Gradient: A shallower gradient of your mobile phase (e.g., water/acetonitrile with 0.1% TFA) can improve the resolution between your target peptide and impurities.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as C8 or a phenyl-hexyl column, which can offer different selectivity.
-
Ion-Pairing Reagent: While TFA is standard, in some cases, using a different ion-pairing reagent like formic acid might alter the retention times and improve separation.
2. Purity of Starting Materials:
Ensure the purity of your protected amino acids and reagents. Impurities in the starting materials can carry through the synthesis and complicate the final purification.
3. Analytical Characterization:
Before preparative HPLC, it is crucial to characterize the crude product thoroughly using analytical HPLC and Mass Spectrometry (MS) to identify the major impurities. This will help in designing an effective purification strategy.[1]
Frequently Asked Questions (FAQs)
What is the best synthetic strategy for H-γ-Glu-Phe-OH: solution-phase or solid-phase?
Both solution-phase and solid-phase peptide synthesis (SPPS) can be employed.
-
SPPS: Is generally preferred for its simplicity, ease of purification of intermediates (by simple filtration and washing), and potential for automation.[6] The main challenge in SPPS for this dipeptide is selecting the appropriate resin and protecting group strategy to ensure selective γ-linkage.
-
Solution-Phase Synthesis: Offers more flexibility in the choice of protecting groups and coupling strategies. However, it requires purification of intermediates at each step, which can be time-consuming and may lead to lower overall yields.
For most researchers, SPPS is the more practical approach .
Which protecting group should I use for the γ-carboxyl of glutamic acid?
The choice of the γ-carboxyl protecting group is crucial and depends on the overall synthetic strategy.
-
Benzyl (Bzl) Ester: Commonly used in the Boc/Bzl strategy. It is stable to the acidic conditions used for Boc removal (TFA) and can be removed by catalytic hydrogenation (H₂/Pd-C) or strong acids like HF.[11][13]
-
Allyl (All) Ester: Offers orthogonality as it can be removed under mild conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane, without affecting Fmoc or tBu groups.[14][15]
-
tert-Butyl (tBu) Ester: Used in the Fmoc/tBu strategy, but for γ-glutamyl synthesis, you would typically protect the α-carboxyl with a more labile group if you need to activate the γ-carboxyl in solution.
How can I confirm the correct γ-linkage in my final product?
Confirming the regiochemistry of the peptide bond is essential.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can distinguish between α- and γ-linked isomers. The fragmentation will be different due to the position of the peptide bond.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the γ-carbonyl carbon of the glutamic acid residue and the amide proton of the phenylalanine residue, confirming the γ-linkage.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of H-γ-Glu-Phe-OH (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis on a 2-chlorotrityl chloride resin.
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. In a separate flask, dissolve Fmoc-Phe-OH (1.5 eq) and DIPEA (3 eq) in DCM. Add this solution to the resin and shake for 2 hours. Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Glu(OtBu)-OH: In a separate flask, pre-activate Fmoc-Glu(OtBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection steps as described in step 2.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS). Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, wash the pellet with cold ether, and dry. Purify by reverse-phase HPLC using a C18 column.[7]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low synthesis yield.
Decision Tree for Mitigating Side Reactions
Caption: Decision tree for minimizing side reactions.
References
- BenchChem. A Tale of Two Protecting Groups: Z-Glu-OBzl vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis.
- Zhao CJ, et al. Synthesis of Taste-Active γ-Glutamyl Dipeptides during Sourdough Fermentation by Lactobacillus reuteri. J Agric Food Chem. 2016 Oct 12;64(40):7561-7568.
- ResearchGate. The synthesis, deprotection and properties of poly(γ-benzyl-l-glutamate).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-Glu-OBzl: A Key Derivative in Peptide Synthesis and Pharmaceutical Research.
- ResearchGate. Orthogonal test of preparation of poly (L-glutamic acid) through deprotection of poly (γ-benzyl L-glutamate).
- LabNet Biotecnica. H-gamma-Glu-Phe-OH.
- NIH. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae.
- Purification and Characterization of Helicobacter pylori γ-Glutamyltranspeptidase.
- Aapptec Peptides. Fmoc-Glu(OBzl)-OH [123639-61-2].
- MDPI. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.
- Aapptec Peptides. Coupling Reagents.
- Sigma-Aldrich. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2.
- Sigma-Aldrich. Fmoc-Glu-OBzl Novabiochem 122350-52-1.
- Automated Orthogonal Deprotection of Glu(OAllyl)
- PubMed. The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans.
- ACS Publications. The Isolation and Characterization of γ-L-Glutamyl-L-Tyrosine and γ-L-Glutamyl-L-Phenylalanine from Soybeans.
- CymitQuimica. H-γ-Glu-Phe-OH.
- Sigma-Aldrich. g-Glutamylphenylalanine, 7432-24-8, High-Purity, SMB01351.
- PubMed Central. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
- SciSpace. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l.
- ResearchGate. (PDF) The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.
- Sustainability Challenges in Peptide Synthesis and Purification:
- BenchChem. A Technical Guide to the Structural Analysis and Biological Significance of H-γ-Glu-Gln-OH.
- PubMed. Purification and Characterization of γ-glutamyltranspeptidase From Bacillus Subtilis SK11.004.
- BenchChem. Troubleshooting low yield in H-Val-Gln-OH synthesis.
- ChemicalBook. This compound | 7432-24-8.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Scite.ai. The synthesis, deprotection and properties of poly(γ-benzyl-l-glutamate).
- PubMed Central. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Frontiers. Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.
- ChemicalBook. H-GLU(PHE-OH)-OH | 7432-24-8.
- MDPI. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PubMed. Orthogonal ligation strategies for peptide and protein.
- ACS Publications. Organic Letters Ahead of Print.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- NIH. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients.
- Chemistry Stack Exchange. In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?.
- PubChem. gamma-L-Glutamyl-L-phenylalanine.
- PubMed. Gamma-carboxyglutamic acid.
- PubMed Central. Analytical Methods Used in Determining Antioxidant Activity: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 7432-24-8 [chemicalbook.com]
- 5. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
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- 15. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Enzymatic Synthesis of γ-Glutamylphenylalanine
Welcome to the technical support center for the enzymatic synthesis of γ-Glutamylphenylalanine (γ-Glu-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your experimental workflows. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to overcome common challenges in this synthesis.
I. Foundational Principles: The Enzymatic Reaction
The synthesis of γ-Glu-Phe is predominantly catalyzed by γ-glutamyltranspeptidase (GGT; EC 2.3.2.2). This enzyme facilitates the transfer of a γ-glutamyl moiety from a donor substrate, such as L-glutamine or glutathione, to an acceptor molecule, in this case, L-phenylalanine.[1][2][3] The reaction proceeds via a two-step "ping-pong" mechanism:
-
Acylation: The enzyme's active site nucleophile, a threonine residue, attacks the γ-glutamyl bond of the donor, forming a covalent γ-glutamyl-enzyme intermediate and releasing the donor's carrier portion.[1][2]
-
Deacylation: The amino group of the acceptor, L-phenylalanine, then attacks the intermediate, releasing the final product, γ-Glu-Phe, and regenerating the free enzyme.[2]
However, a competing hydrolysis reaction, where water acts as the acceptor, can occur, leading to the formation of glutamic acid and reducing the overall yield of the desired dipeptide.[1][4] Optimizing conditions to favor the transpeptidation reaction over hydrolysis is a key challenge.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of γ-Glu-Phe, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of γ-Glutamylphenylalanine
This is one of the most frequent challenges. A systematic approach to diagnosing the root cause is essential.
Potential Causes & Solutions
-
Suboptimal pH: The pH of the reaction mixture significantly influences the ratio of transpeptidation to hydrolysis.[5] For many bacterial GGTs, an alkaline pH (typically 9-10.5) favors the transpeptidation reaction.[1][4][5]
-
Actionable Step: Perform a pH optimization study, testing a range of pH values (e.g., 8.0 to 11.0) to determine the optimal pH for your specific enzyme and substrate combination.
-
-
Incorrect Substrate Concentrations: High concentrations of the γ-glutamyl donor can sometimes lead to substrate inhibition or promote the formation of byproducts like γ-glutamyl-γ-glutamylphenylalanine.[5][6] Conversely, a low acceptor (L-phenylalanine) concentration may not be sufficient to outcompete water in the deacylation step.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. GGTs can be sensitive to temperature fluctuations.[1]
-
Presence of Inhibitors: Certain metal ions or chelating agents like EDTA can inhibit GGT activity.[2] Additionally, some amino acids can act as competitive inhibitors.[9]
-
Actionable Step: Ensure all buffers and reagents are free from potential inhibitors. If inhibition is suspected, dialysis of the enzyme preparation may be necessary.
-
Experimental Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Byproducts
The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC) indicates the formation of byproducts.
Potential Causes & Solutions
-
Autotranspeptidation: The γ-glutamyl donor can act as both a donor and an acceptor, leading to the formation of γ-glutamyl-glutamine (if L-glutamine is the donor).[6][10]
-
Poly-γ-glutamylation: The newly formed γ-Glu-Phe can act as an acceptor for another γ-glutamyl group, resulting in γ-glutamyl-γ-glutamylphenylalanine.[5]
Issue 3: Difficulty in Product Purification
Separating γ-Glu-Phe from unreacted substrates and byproducts can be challenging.
Potential Causes & Solutions
-
Similar Physicochemical Properties: The product and starting materials may have similar charges and polarities, making chromatographic separation difficult.
-
Actionable Step: Ion-Exchange Chromatography: This is a highly effective method for purification.[4][12][13]
-
Protocol:
-
Terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes) and remove the precipitated enzyme by centrifugation.[4]
-
Load the supernatant onto a strong anion exchange column (e.g., Dowex 1x8, formate form).
-
Wash with deionized water to remove unreacted L-phenylalanine.
-
Elute the bound γ-Glu-Phe and unreacted glutamine/glutamic acid using a gradient of a weak acid, such as formic acid (e.g., 0 to 2 M).[4]
-
Analyze fractions by TLC or HPLC to identify those containing pure γ-Glu-Phe.[4]
-
Pool the pure fractions and lyophilize to obtain the final product.[4]
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which γ-glutamyl donor is best: L-glutamine or glutathione?
Both are effective donors. L-glutamine is often preferred due to its lower cost and simpler structure, which can reduce the potential for side reactions. However, the choice may depend on the specific GGT enzyme being used, as substrate specificity can vary.[3]
Q2: What is the optimal temperature for the synthesis?
The optimal temperature for most bacterial GGTs is around 37°C.[1][4][5] However, some enzymes can tolerate higher temperatures.[1] It is advisable to perform a temperature optimization experiment (e.g., 25°C to 50°C) to find the ideal condition for your specific enzyme, as higher temperatures can also lead to enzyme denaturation over time.[5]
Q3: How can I accurately quantify the yield of γ-Glutamylphenylalanine?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.[4] For more complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity.[14][15][16]
Q4: Can I use an immobilized enzyme for this synthesis?
Yes, using an immobilized GGT can be highly advantageous, especially for continuous flow synthesis and easier separation of the enzyme from the reaction mixture, allowing for enzyme reuse.[17]
Q5: My reaction seems to stall after a few hours. Why?
This could be due to several factors:
-
Reaching Equilibrium: The enzymatic reaction may have reached its equilibrium point.[4]
-
Product Inhibition: The synthesized γ-Glu-Phe or byproducts might be inhibiting the enzyme.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.
-
Actionable Step: A time-course study is essential to determine the optimal reaction time where the product yield is maximal.[5]
IV. Summary of Optimal Reaction Conditions
The following table summarizes generally accepted optimal conditions for the synthesis of γ-glutamyl dipeptides using bacterial GGT. These should be used as a starting point for your specific optimization.
| Parameter | Recommended Range | Rationale | References |
| Enzyme | Bacterial γ-Glutamyltranspeptidase (GGT) | High transpeptidation activity | [13][18] |
| γ-Glutamyl Donor | L-Glutamine or D-Glutamine | D-Gln can prevent byproducts | [6][10][13] |
| Acceptor | L-Phenylalanine | ||
| pH | 9.0 - 10.5 | Favors transpeptidation over hydrolysis | [1][4][5] |
| Temperature | 37 °C | Optimal for many bacterial GGTs | [1][4][5] |
| Donor:Acceptor Ratio | 1:3 to 1:15 | High acceptor conc. drives the reaction | [4][13] |
| Reaction Time | 1 - 5 hours | Monitor to maximize product, minimize byproducts | [4][5] |
V. Enzymatic Reaction Pathway Diagram
Caption: Ping-pong mechanism of γ-Glu-Phe synthesis.
References
- Castellano, I., & Merlino, A. (2012).
- Kushwaha, S. S., & Srivastava, P. (2020). Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications. Frontiers in Bioengineering and Biotechnology. [Link]
- Hanigan, M. H. (2005). Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism. Methods in Enzymology. [Link]
- Hanigan, M. H. (2014).
- Hanigan, M. H. (2005). Gamma-Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism.
- Wickham, S., et al. (2011). Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PubMed, NIH. [Link]
- Contente, M. L., et al. (2022). From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives.
- Unknown Author. (Date Unknown). Enzymatic reactions catalyzed by Gcl for synthesis of γ-glutamyl dipeptides.
- Takakura, Y., et al. (2022). Development of Enzymatic Synthesis of γ-Glutamylcarnosine and Its Effects on Taste. Journal of Agricultural and Food Chemistry. [Link]
- Unknown Author. (Date Unknown). Gamma-glutamyl transferases: A structural, mechanistic and physiological perspective.
- Sun, Q., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. MDPI. [Link]
- Tsuboi, Y., et al. (1993). Partial purification and some properties of gamma-glutamyl peptide-hydrolysing enzyme from Actinobacillus actinomycetemcomitans. PubMed. [Link]
- Methven, L., et al. (2022). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. MDPI. [Link]
- Singh, S., & Sahota, P. P. (2020). Statistical optimization of culture conditions of mesophillic gamma-glutamyl transpeptidase from Bacillus altitudinis IHB B1644. PubMed Central. [Link]
- Tidy, T. (2025). Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels. eMedicine. [Link]
- Parish, S. M., & Tyler, J. W. (1996). Stability of gamma-glutamyltransferase activity in calf sera after refrigerated or frozen storage.
- Zhang, Y., et al. (2021). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase.
- Jackson, S. N., et al. (2020). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. PMC, NIH. [Link]
- Amenta, M., et al. (2019). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. [Link]
- Sun, Q., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. PMC, NIH. [Link]
- Carnegie, P. R. (1963). Preparation of γ-glutamyl dipeptides of sulphur-containing amino-acids. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
- Carter, B. Z., & Barrios, C. (2021).
- Suzuki, H., et al. (2004). Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine. PubMed. [Link]
- Wang, Y., et al. (2021). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase.
- HMDB. (2005). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). HMDB. [Link]
- Kobayashi, M., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. PubMed. [Link]
- Suzuki, H., et al. (2003). Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds. PMC, PubMed Central. [Link]
- Sofyanovich, H., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PubMed. [Link]
- Kobayashi, M., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays.
- Suzuki, H., et al. (2003). Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds. PubMed. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Statistical optimization of culture conditions of mesophillic gamma-glutamyl transpeptidase from Bacillus altitudinis IHB B1644 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-γ-Glu-Phe-OH Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of H-γ-Glu-Phe-OH (γ-Glutamylphenylalanine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this specific dipeptide, which features a non-canonical peptide bond through the γ-carboxyl group of glutamic acid.[1] Our goal is to provide actionable solutions to common challenges, enhancing both the yield and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of H-γ-Glu-Phe-OH.
Q1: What is the critical structural feature of H-γ-Glu-Phe-OH that I must consider during synthesis?
The defining feature is the amide bond formed between the γ-carboxyl group of L-glutamic acid and the α-amino group of L-phenylalanine. This is distinct from a standard peptide bond involving the α-carboxyl group. Consequently, your synthetic strategy must selectively activate the γ-carboxyl while the α-carboxyl of glutamic acid remains protected, a challenge that requires an orthogonal protecting group strategy.
Q2: What is a reliable, high-level synthetic strategy for H-γ-Glu-Phe-OH in a laboratory setting?
A solution-phase synthesis approach is highly recommended for this type of dipeptide, as it provides better control over reaction conditions and purification of intermediates. The general workflow involves:
-
Orthogonal Protection: Protect the α-amino and α-carboxyl groups of L-glutamic acid.
-
Activation & Coupling: Selectively activate the free γ-carboxyl group and couple it with a C-terminally protected L-phenylalanine.
-
Deprotection: Remove all protecting groups in a final step (or steps) to yield the target dipeptide.
Q3: Which protecting groups are optimal for this synthesis?
A successful strategy relies on orthogonality , meaning one protecting group can be removed without affecting the others. A well-established and reliable combination is the Boc/Bzl/ester strategy.[2][3]
| Functional Group | Recommended Protecting Group | Abbreviation | Typical Cleavage Condition | Rationale |
| Glu α-Amino | Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenolysis (H₂/Pd-C)[4][5] | Stable to both the acidic and basic conditions used for other groups. Mild, orthogonal removal. |
| Glu α-Carboxyl | Benzyl ester | OBzl | Catalytic Hydrogenolysis (H₂/Pd-C)[6] | Removed simultaneously with the Z-group in the final step, improving efficiency. |
| Phe α-Carboxyl | Methyl or Ethyl ester | OMe / OEt | Saponification (e.g., NaOH or LiOH) | Stable to coupling conditions but easily removed before final deprotection to avoid side reactions. |
Q4: What are the best coupling reagents for forming the γ-amide bond?
The formation of the γ-amide bond can be less efficient than a standard α-amide bond. Therefore, a high-efficiency coupling reagent is crucial. Uronium/aminium or phosphonium salt-based reagents are superior to older carbodiimides like DCC in terms of speed and suppression of side reactions.[7]
-
Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). It forms highly reactive OAt esters, leading to high coupling efficiency with minimal racemization, especially when a tertiary base like DIPEA is used.[8]
-
Alternative High-Efficiency Reagents: HCTU or COMU are also excellent choices that often provide better performance than HBTU or PyBOP.[9]
Q5: My overall yield is very low. What are the first things to check?
Low yield is a common issue in multi-step organic synthesis.[10] Systematically check the following:
-
Purity of Starting Materials: Ensure your protected amino acids are pure and free from contaminants that could inhibit the reaction.
-
Anhydrous Conditions: Moisture is detrimental to coupling reactions as it hydrolyzes the activated ester intermediate. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Coupling Reaction Completion: Monitor the coupling step by Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, the issue lies in the coupling efficiency.[11]
-
Deprotection Efficiency: Confirm the complete removal of each protecting group before proceeding to the next step. Incomplete deprotection will cap the reaction chain.[11]
Q6: How do I confirm I have synthesized the correct γ-isomer and not the α-isomer?
This is a critical validation step. The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H-NMR: The chemical shifts of the α- and β-protons of the glutamic acid residue will be distinct for the two isomers.
-
¹³C-NMR: The chemical shift of the newly formed amide carbonyl carbon will differ significantly between the γ-amide (~172-174 ppm) and an α-amide (~169-171 ppm).
-
2D-NMR (HMBC): A Heteronuclear Multiple Bond Correlation experiment can show a correlation between the Phenylalanine amide proton (N-H) and the γ-carbonyl carbon of the glutamic acid residue, providing unambiguous proof of the γ-linkage.
Section 2: Detailed Troubleshooting Guide
This guide provides in-depth solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation During Coupling Step
-
Symptoms: TLC or LC-MS analysis of the reaction mixture shows a large amount of unreacted Z-Glu(OBzl)-OH and H-Phe-OMe, with little to no desired product.
-
Causality and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Ineffective Carboxyl Activation | The coupling reagent may have degraded due to moisture or age. Alternatively, the chosen reagent (e.g., DCC) may not be potent enough for this specific coupling.[12] | Use a fresh bottle of a high-efficiency coupling reagent like HATU or COMU.[9] Ensure it is stored in a desiccator. |
| Presence of Moisture | Water competes with the amino group as a nucleophile, hydrolyzing the activated ester intermediate back to the carboxylic acid. | Use anhydrous solvents (e.g., DMF, DCM). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Stoichiometry or Base | The tertiary base (e.g., DIPEA) is crucial for deprotonating the ammonium salt of the amino component and neutralizing acids formed during the reaction. Insufficient base can stall the reaction. | Use 1.05-1.1 equivalents of the carboxylic acid component, 1.05 equivalents of the coupling reagent, and 2.0-2.5 equivalents of DIPEA relative to the amino component. |
| Poor Solubility | If reactants, particularly the growing peptide, aggregate or precipitate from the reaction solvent, their effective concentration drops, leading to incomplete reactions.[13][14] | Consider switching to a more polar aprotic solvent like NMP or adding a small amount of DMSO to improve solubility.[8] Gentle heating (30-40°C) can also sometimes help, but must be monitored to avoid side reactions. |
Problem 2: Multiple Side Products Detected in Crude Material
-
Symptoms: The crude LC-MS or HPLC chromatogram shows several peaks besides the desired product, complicating purification.
-
Causality and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Racemization | The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the α-carbon. This results in diastereomeric products that are very difficult to separate.[9] | Use a coupling reagent known for low racemization, such as COMU or HATU.[9] Including an additive like Oxyma Pure or HOAt can further suppress this side reaction. Perform the activation and coupling at a low temperature (start at 0°C).[8] |
| Formation of α-Isomer | If the α-carboxyl protecting group (e.g., OBzl) is unintentionally cleaved or if the starting material Z-Glu-OH (with a free α-carboxyl) is used, coupling can occur at the wrong site. | Ensure complete and correct protection of the glutamic acid starting material. Verify the structure of Z-Glu(OBzl)-OH by NMR before use. |
| Pyroglutamate Formation | Upon removal of the N-terminal protecting group (Z-group), the free α-amino group can intramolecularly attack the γ-amide bond, especially under certain pH conditions, leading to the formation of a pyroglutamate derivative and cleavage of phenylalanine. | Perform the final deprotection under neutral conditions (catalytic hydrogenation for Z/Bzl groups is ideal).[4] Avoid strongly acidic or basic conditions after the peptide bond is formed if possible. |
| Incomplete Deprotection | If the final deprotection step is incomplete, the crude product will be a mixture of partially and fully deprotected peptides, which have different retention times on HPLC.[11] | For catalytic hydrogenation (Z/OBzl removal), ensure the catalyst is active (use fresh Pd/C). If the reaction stalls, filter through Celite and add fresh catalyst. Monitor the reaction by TLC or LC-MS until all starting material is consumed. |
Problem 3: Difficult or Incomplete Final Deprotection
-
Symptoms: After the catalytic hydrogenation step, LC-MS analysis shows the presence of intermediates such as H-Glu(OBzl)-Phe-OH (Z-group removed) or Z-Glu-Phe-OH (OBzl group removed).
-
Causality and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Action |
| Catalyst Poisoning | Sulfur-containing compounds or residual tertiary amines (like DIPEA) from the coupling step can adsorb to the palladium surface and deactivate the catalyst. | Ensure the protected dipeptide is thoroughly purified before the hydrogenation step to remove any contaminants. If poisoning is suspected, filter the reaction mixture through a pad of Celite to remove the old catalyst and add a fresh batch. |
| Inefficient Hydrogen Transfer | The reaction requires a sufficient supply of hydrogen gas to the catalyst surface. Poor stirring or an inadequate hydrogen source can slow or stop the reaction. | Ensure vigorous stirring to keep the catalyst suspended. Use a hydrogen balloon or a Parr hydrogenator to maintain a positive pressure of H₂. |
| Incompatible Solvent | The choice of solvent can affect the reaction rate. | Methanol, ethanol, or acetic acid are generally good solvents for hydrogenation.[2] Acetic acid can sometimes accelerate the reaction but may need to be carefully removed afterward. |
Section 3: Protocols and Visual Workflows
The following protocols provide a validated pathway for the synthesis of H-γ-Glu-Phe-OH.
Visual Workflow: Overall Synthetic Strategy
Sources
- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Challenges in chemical and recombinant peptide production processes [proteogenix.science]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
Technical Support Center: γ-Glu-Phe Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable analytical system.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass of γ-Glu-Phe?
A1: The molecular formula for γ-Glu-Phe is C14H18N2O5.[1] The expected mass of the neutral molecule is approximately 294.31 g/mol . Therefore, in positive ion mode mass spectrometry, you should be looking for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 295.1.
Q2: Which ionization mode, positive or negative, is better for γ-Glu-Phe?
A2: γ-Glu-Phe contains both acidic (two carboxylic acid groups) and basic (one primary amine) functional groups. It can be detected in both positive and negative ion modes. However, positive mode electrospray ionization (ESI) is often preferred for peptides as the primary amine group is readily protonated. The choice may also depend on the sample matrix and potential interferences.
Q3: What are the characteristic product ions of γ-Glu-Phe in MS/MS?
A3: Tandem mass spectrometry (MS/MS) of γ-Glu-Phe [M+H]⁺ at m/z 295.1 will yield several characteristic fragment ions. Key fragments reported in databases include ions at m/z 166.1, 120.1, and 278.1.[1] A crucial diagnostic feature for γ-linked glutamyl peptides is the neutral loss of ammonia (NH₃) from the glutamic acid residue, which is distinct from the loss of water (H₂O) often seen in α-linked glutamyl peptides.[2]
Q4: Can γ-Glu-Phe degrade during sample preparation?
A4: Yes, γ-glutamyl peptides can be susceptible to degradation. A common issue is the intramolecular cyclization of the γ-glutamyl moiety to form pyroglutamate (pGlu), especially under acidic conditions or upon heating.[3][4] This conversion would lead to a loss of your target analyte.
In-Depth Troubleshooting Guides
This section is organized by common experimental problems. Each problem is followed by a series of questions to help you diagnose and resolve the issue.
Category 1: No or Low Signal Intensity
The complete absence or significant attenuation of the analyte signal is a common and frustrating issue.[5][6] This workflow will help diagnose the root cause.
Caption: Troubleshooting workflow for no or low signal intensity.
Q: I don't see my m/z 295.1 peak. What should I check first?
A: Verify Instrument Performance. Before troubleshooting your specific analyte, ensure the LC-MS system is working correctly.
-
Protocol: Prepare and inject a known standard for your system (e.g., caffeine, reserpine, or a commercial peptide standard).
-
Rationale: If you cannot detect a reliable standard, the issue is with the instrument itself (hardware, gas supplies, etc.) and not your specific method.[5] This step saves considerable time by isolating the problem to either the general system or your specific analyte/method.
Q: My instrument is working, but I still can't see γ-Glu-Phe. What's next?
A: Optimize Electrospray Ionization (ESI) Conditions. The efficiency of ion generation is critical and highly dependent on source parameters.
-
Step 1: Adjust Mobile Phase pH. For positive mode ESI, the analyte must be protonated in solution. Ensure your mobile phase pH is at least two units below the pKa of the primary amine group of γ-Glu-Phe. Using a mobile phase with 0.1% formic acid is a standard starting point to achieve a pH of ~2.7, which ensures protonation.[7]
-
Step 2: Optimize Sprayer Voltage. The sprayer voltage creates the charged droplets. A voltage that is too low will result in poor nebulization, while a voltage that is too high can cause corona discharge and signal instability.[7] Start with your instrument's default setting and adjust in small increments (e.g., ±0.5 kV) while infusing a standard solution.
-
Step 3: Tune Gas Flows and Temperature. The nebulizing gas helps form small droplets, while the desolvation (or drying) gas helps evaporate the solvent to release ions into the gas phase.
-
Rationale: Insufficient gas flow or temperature will lead to incomplete desolvation, resulting in solvent clusters and reduced analyte signal. Conversely, excessive temperature could potentially degrade the analyte. Typical source temperatures for peptides are in the range of 100-350°C.[7]
-
Q: I've optimized the source, but my signal is still weak, especially in biological samples. Why?
A: Suspect Matrix Effects. This is a critical issue where co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) suppress the ionization of your target analyte.[8][9]
-
Diagnosis: Prepare two samples. In sample A, spike your γ-Glu-Phe standard into the mobile phase. In sample B, spike the same amount of standard into a prepared blank matrix extract. A significantly lower signal in sample B indicates ion suppression.
-
Solutions:
-
Improve Chromatographic Separation: Modify your gradient to better separate γ-Glu-Phe from the interfering compounds.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix components before injection.
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering compounds, though this may also lower your analyte signal to undetectable levels.
-
Use an Internal Standard: A stable isotope-labeled (SIL) version of γ-Glu-Phe is the ideal internal standard, as it will co-elute and experience the same matrix effects, allowing for accurate quantification.[8]
-
Category 2: Poor Peak Shape
Poor peak shape, such as tailing or fronting, compromises resolution and integration, leading to inaccurate quantification.[10]
Caption: Decision tree for diagnosing poor peak shape.
Q: All the peaks in my chromatogram are tailing. What is the cause?
A: Suspect a System-Wide Issue. If all peaks are affected similarly, the problem likely resides before the analytical column's separation bed.
-
Most Common Cause: Blocked Frit. Particulate matter from the sample, mobile phase, or pump seals can accumulate on the column's inlet frit, distorting the flow path.[10]
-
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it to waste. If this doesn't work, the column may need to be replaced. Using a guard column or an in-line filter can significantly extend the life of your analytical column.[11]
Q: Only the γ-Glu-Phe peak is tailing. What should I investigate?
A: This points to a specific chemical interaction with your analyte.
-
Secondary Interactions: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica-based column packing material.[12]
-
Solution 1: Adjust Mobile Phase pH. Operating at a low pH (e.g., with formic acid) protonates the analyte's amine group and suppresses the ionization of the silanol groups, minimizing this unwanted interaction.
-
Solution 2: Use a Shielded Column. Modern columns often feature end-capping or have embedded polar groups to shield the silanols, providing better peak shape for basic compounds.[12]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or right-triangle-shaped peak.[10]
-
Solution: Reduce the concentration of your sample or the injection volume and re-inject. If the peak shape improves and retention time increases slightly, you were overloading the column.
-
Q: My peak is split or has a shoulder. What does this mean?
A: This can be caused by several factors.
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., high percentage of acetonitrile), it can cause the analyte to travel through the start of the column improperly, leading to a distorted peak.[11]
-
Rule of Thumb: Always dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Partially Clogged Frit or Column Void: A partial blockage or a void at the head of the column can create two different paths for the sample to enter the column bed, resulting in a split peak.
-
Solution: As with general tailing, try backflushing. If a void has formed, the column must be replaced.
-
Category 3: Inconsistent Results & Fragmentation Issues
This category addresses problems with reproducibility and correctly identifying the analyte based on its fragmentation pattern.
Q: My retention time is shifting between runs. How can I fix this?
A: Retention time instability is usually due to physical changes in the LC system.
-
Check for Leaks: Even a small leak can cause fluctuations in pump pressure and affect retention times.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is having an insufficient equilibration time in the gradient program.
-
Control Column Temperature: Use a column oven. Temperature fluctuations can significantly impact retention times, especially in reversed-phase chromatography.[11]
Q: I'm seeing a peak at m/z 277.1 instead of 295.1. What is it?
A: This is likely the in-source conversion of γ-Glu-Phe to pyroglutamic acid (pGlu).
-
Mechanism: The γ-glutamyl moiety can cyclize, losing a molecule of water (18 Da). 295.1 - 18 = 277.1. This is a known phenomenon for γ-glutamyl peptides, especially in the heated ESI source or with acidic mobile phases.[3][4]
-
Solution: Try reducing the ion source temperature. If the m/z 277.1 peak decreases relative to the m/z 295.1 peak, this confirms in-source cyclization. While difficult to eliminate completely, minimizing source temperature can help.
Q: My MS/MS spectrum doesn't look right. How do I confirm I'm looking at γ-Glu-Phe and not its α-isomer?
A: The fragmentation pattern is key to distinguishing isomers. [13]
-
The γ-Linkage Signature: As established, protonated dipeptides with a γ-glutamyl linkage characteristically show a neutral loss of ammonia (NH₃, 17 Da) from the glutamic acid residue.[2] You should look for a fragment ion at m/z 278.1 (295.1 - 17).
-
The α-Linkage Signature: Protonated dipeptides with the normal α-linkage are characterized by the elimination of water (H₂O, 18 Da).[2]
-
Protocol: Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method. Monitor the transition for the parent ion (295.1) to both the expected product ions (e.g., 166.1, 120.1) and the diagnostic fragment (278.1). This provides high specificity for your analyte.
Data Summary Table: Key m/z Values for γ-Glu-Phe Analysis
| Description | Ion Type | Expected m/z | Common Cause / Diagnostic Value |
| Analyte | [M+H]⁺ | 295.1 | Primary ion for quantification in positive mode. |
| In-source Cyclization | [M+H-H₂O]⁺ | 277.1 | Formation of pyroglutamate (pGlu) in the ion source. |
| Ammonia Loss | [M+H-NH₃]⁺ | 278.1 | Diagnostic fragment for γ-linkage in MS/MS.[2] |
| Primary Fragment 1 | Product Ion | 166.1 | Corresponds to the protonated phenylalanine residue. |
| Primary Fragment 2 | Product Ion | 120.1 | Immonium ion of phenylalanine. |
| Sodium Adduct | [M+Na]⁺ | 317.1 | Common adduct; can reduce [M+H]⁺ signal. |
References
- Tsikas, D. et al. (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI.
- ResearchGate. (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. ResearchGate.
- ResearchGate. [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate.
- PubChem. gamma-L-Glutamyl-L-phenylalanine. National Center for Biotechnology Information.
- Zhao, C. et al. (2022). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. National Institutes of Health.
- ResearchGate. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. ResearchGate.
- Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- Cohen, S. L., & Chait, B. T. (1996). Influence of matrix solution conditions on the MALDI-MS analysis of peptides and proteins. Analytical chemistry, 68(1), 31-37.
- Demeulemester, C. et al. (2017). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients. PubMed.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Harrison, A. G. et al. (2009). Fragmentation of protonated peptides containing glutamine or glutamic acid. ResearchGate.
- SST Chemistry. (2022). Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. YouTube.
- The Rockefeller University. Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. The Rockefeller University.
- ACS Publications. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Agilent Technologies. (2020). Don't Lose It: Getting Your Peaks in Shape. Agilent Technologies.
- Arnold, S. L. et al. (2016). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. National Institutes of Health.
- ResearchGate. (2020). Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. ResearchGate.
- ResearchGate. (2007). Quantitative Determination of Peptides Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. ResearchGate.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
- National Institutes of Health. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. National Institutes of Health.
- NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage.
Sources
- 1. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. halocolumns.com [halocolumns.com]
- 12. lcms.cz [lcms.cz]
- 13. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of γ-Glutamylphenylalanine
Welcome to the technical support guide for the accurate quantification of γ-Glutamylphenylalanine (γ-Glu-Phe). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this dipeptide, particularly the challenges posed by matrix effects in various sample types. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and reliability of your results.
γ-Glutamylphenylalanine is a dipeptide of growing interest, notably for its "kokumi" taste sensation, which enhances the flavor profile of foods.[1][2][3][4] Its accurate quantification is crucial in food science, metabolomics, and potentially in pharmaceutical research. However, like many small peptides, its analysis via liquid chromatography-mass spectrometry (LC-MS) is often hampered by matrix effects.[5][6][7] These effects, arising from co-eluting compounds in the sample matrix, can interfere with the ionization process, leading to either suppression or enhancement of the analyte signal and compromising the accuracy of quantification.[8][9][10][11]
This guide will equip you with the knowledge and practical strategies to identify, mitigate, and correct for matrix effects in your γ-Glu-Phe quantification workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of γ-Glutamylphenylalanine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[5][6][7] In the context of γ-Glu-Phe analysis, complex matrices such as food extracts, plasma, or serum contain a multitude of endogenous substances like salts, lipids, and other peptides.[9][12] During electrospray ionization (ESI), these co-eluting compounds can compete with γ-Glu-Phe for ionization, typically leading to a phenomenon known as ion suppression.[8][10][13] This suppression results in a decreased instrument response for γ-Glu-Phe, leading to an underestimation of its true concentration. Less commonly, ion enhancement can occur. The consequence is inaccurate and unreliable quantification.[9]
Q2: I'm observing poor reproducibility in my γ-Glu-Phe measurements. Could this be due to matrix effects?
A2: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects. The composition of biological and food-based matrices can be highly variable from sample to sample. This variability means the extent of ion suppression or enhancement can differ for each sample, leading to inconsistent and irreproducible quantification of γ-Glu-Phe.[11] If your quality control (QC) samples show high coefficients of variation (%CV), it is a strong indicator that matrix effects are a significant issue in your assay.
Q3: What is the best type of internal standard to use for γ-Glu-Phe quantification to correct for matrix effects?
A3: The gold standard for correcting matrix effects in LC-MS analysis is a stable isotope-labeled (SIL) internal standard.[14][15][16] A SIL internal standard for γ-Glu-Phe, such as ¹³C or ¹⁵N-labeled γ-Glutamylphenylalanine, is ideal.[15] Because it is chemically identical to the analyte, it will have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[17] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved as the variability introduced by the matrix effect is normalized.[18][19] If a SIL internal standard is not available, a structural analog can be considered, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.[18]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective strategy to reduce matrix effects, especially for highly concentrated samples. By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of γ-Glu-Phe. However, this approach is limited by the sensitivity of your instrument. Excessive dilution may reduce the concentration of γ-Glu-Phe below the limit of quantification (LOQ) of your assay. Therefore, a balance must be struck between reducing matrix effects and maintaining adequate sensitivity.
Q5: Are there regulatory guidelines I should be aware of when developing and validating a method for γ-Glu-Phe quantification?
A5: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidance for bioanalytical method validation.[20][21][22][23][24] These guidelines outline the parameters that need to be assessed, including specificity, accuracy, precision, linearity, and stability.[25][26][27][28] When dealing with endogenous compounds like γ-Glu-Phe, these guidelines emphasize the importance of evaluating and mitigating matrix effects. Adhering to these guidelines is crucial for ensuring the reliability and acceptance of your data for regulatory submissions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of γ-Glu-Phe.
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
-
Symptom: The peak area of γ-Glu-Phe varies significantly between replicate injections of the same sample or across different samples of the same type. High %CV for quality control samples.
-
Potential Cause: Variable matrix effects due to inconsistent sample cleanup or inherent sample-to-sample variability.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent peak areas.
-
Detailed Solutions:
-
Evaluate and Optimize Sample Preparation: Inadequate sample cleanup is a primary source of matrix effects.[12][29]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering phospholipids and other matrix components.[29]
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup than PPT by partitioning γ-Glu-Phe into a cleaner solvent. However, due to the polar nature of peptides, LLE can result in low recovery.[30]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and is often the recommended approach for peptide analysis.[30][31][32][33][34] Consider using a mixed-mode or polymeric reversed-phase sorbent for optimal retention and elution of γ-Glu-Phe while removing a broad range of interferences.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most reliable way to correct for variability in matrix effects and sample preparation.[14][15][16][17][35]
-
Optimize Chromatography: Improve the separation of γ-Glu-Phe from co-eluting matrix components.
-
Gradient Elution: Employ a shallower gradient to increase the resolution between γ-Glu-Phe and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC) to alter the selectivity and improve separation.
-
-
Method of Standard Addition: For particularly challenging matrices where a suitable internal standard is not available, the method of standard addition can be used to achieve accurate quantification by compensating for matrix effects.[36][37][38][39]
-
Issue 2: Low Signal Intensity or Signal Suppression
-
Symptom: The signal for γ-Glu-Phe is significantly lower in the sample matrix compared to a clean standard solution of the same concentration.
-
Potential Cause: Ion suppression due to high concentrations of co-eluting matrix components.
-
Troubleshooting Workflow:
-
Detailed Solutions:
-
Quantify Ion Suppression: Perform a post-extraction spike experiment to determine the extent of ion suppression. [40] * Procedure:
- Extract a blank matrix sample.
- Spike the extracted blank matrix with a known concentration of γ-Glu-Phe.
- Prepare a standard of γ-Glu-Phe at the same concentration in a clean solvent (e.g., mobile phase).
- Compare the peak area of the post-extraction spike to the peak area of the clean standard.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
Enhance Sample Cleanup: If significant ion suppression is observed (typically >15-20%), a more rigorous sample preparation method is necessary. Solid-Phase Extraction (SPE) is highly recommended for removing phospholipids and other common sources of ion suppression. [9][29][32][41] 3. Optimize Chromatography: Adjusting the chromatographic method can shift the retention time of γ-Glu-Phe away from regions of high ion suppression.
-
Sample Dilution: If the concentration of γ-Glu-Phe is sufficiently high, diluting the sample can reduce the concentration of interfering compounds and alleviate ion suppression.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for γ-Glu-Phe from Plasma
This protocol provides a general framework for SPE cleanup. Optimization of wash and elution solvents may be required for specific applications.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pretreat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute γ-Glu-Phe with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Method of Standard Addition for Accurate Quantification
This method is particularly useful for complex matrices where matrix-matched calibrators are difficult to prepare. [36][37][38][39]
-
Sample Aliquoting: Aliquot equal volumes of your unknown sample into at least four separate vials.
-
Spiking:
-
Vial 1: Add a small volume of solvent (unspiked sample).
-
Vial 2: Spike with a known amount of γ-Glu-Phe standard to achieve a specific concentration (e.g., 50 ng/mL).
-
Vial 3: Spike with a higher amount of standard (e.g., 100 ng/mL).
-
Vial 4: Spike with an even higher amount of standard (e.g., 150 ng/mL).
-
Ensure the volume of the added standard is small to avoid significant changes in the matrix composition.
-
-
Analysis: Analyze all prepared samples by LC-MS.
-
Data Plotting: Plot the peak area of γ-Glu-Phe (y-axis) against the concentration of the added standard (x-axis).
-
Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of γ-Glu-Phe in the original sample.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of γ-Glu-Phe
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 45 ± 8 | 95 ± 5 |
| Liquid-Liquid Extraction | 72 ± 6 | 65 ± 10 |
| Solid-Phase Extraction | 93 ± 4 | 88 ± 6 |
Data are presented as mean ± standard deviation (n=3). Matrix effect was calculated as (response in matrix / response in solvent) * 100. A value closer to 100% indicates less matrix effect.
References
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
- Wikipedia. (2023). Standard addition.
- AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry.
- Meija, J., & D'Arcy, B. R. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Analytical Chemistry, 93(19), 7069–7073.
- CK Isotopes. (n.d.). Synthetic Peptides As Internal Standards.
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from a hypothetical, but plausible, future FDA guidance page.
- Creative Proteomics. (2025). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Retrieved from a hypothetical, but plausible, future resource page.
- Matuszewski, B. K. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(11), 1254-1264.
- Metaclass. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing.
- SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Gijbels, K., D'Hertog, W., & Waelkens, E. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2014, 815159.
- Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization.
- Li, W., & Tse, F. L. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Czauderna, M., & Kucklick, A. (2007). Nonretentive solid-phase extraction of phosphorylated peptides from complex peptide mixtures for detection by matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(6), 750-761.
- de Visser, N. A. P., van der Heijden, R., & van der Greef, J. (2012). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
- Creative Proteomics. (2025). Developing an Optimized SPE Protocol for Peptide Sample Preparation. Retrieved from a hypothetical, but plausible, future resource page.
- MacNeill, R. (2016).
- Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up.
- Vorm, O., Roepstorff, P., & Mann, M. (1994). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. Analytical Chemistry, 66(19), 3281-3287.
- Ahmad, S., & Dalziel, J. E. (2021).
- Kuroda, M., Mizukoshi, T., & Miyamura, N. (2018). Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry, 82(3), 507-514.
- CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer.
- Liang, Y., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- BenchChem. (2025). A Guide to Cross-Validation of Analytical Methods for Peptide Characterization. Retrieved from a hypothetical, but plausible, future resource page.
- Miyamura, N., et al. (2015). Mechanism of the perception of “kokumi” substances and the sensory characteristics of the “kokumi” peptide, γ-Glu-Val-Gly. Journal of Agricultural and Food Chemistry, 63(22), 5431-5437.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Wang, L., et al. (2022). Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing. Foods, 11(15), 2275.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.
- Taylor, P. J. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from a hypothetical, but plausible, future resource page.
- Miyamura, N., et al. (2023). Time course profiles of kokumi taste of GSH and γ-Glu-Val-Gly. Food Chemistry: X, 17, 100588.
- Singh, S., et al. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, e3536.
- Chapman, J. R. (Ed.). (2000). Mass Spectrometry of Proteins and Peptides. Humana Press.
- IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from a hypothetical, but plausible, future resource page.
- IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from a hypothetical, but plausible, future resource page.
- Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews, 30(4), 631-651.
- National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from a hypothetical, but plausible, future resource page.
- Fiehn, O., et al. (2023).
- Human Metabolome Database. (2005). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594).
Sources
- 1. Generation and identification of kokumi compounds and their validation by taste-receptor assay: An example with dry-cured lamb meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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- 22. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 23. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 24. fda.gov [fda.gov]
- 25. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
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Technical Support Center: Optimization of H-γ-Glu-Phe-OH Extraction from Natural Sources
Welcome to the technical support center for the optimal extraction of H-γ-Glu-Phe-OH (γ-Glutamyl-Phenylalanine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the extraction and purification of this dipeptide from natural sources. Here, we address common challenges and provide solutions in a direct question-and-answer format to support your experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
What are the primary natural sources of H-γ-Glu-Phe-OH?
H-γ-Glu-Phe-OH is a naturally occurring dipeptide found in a variety of sources, particularly in edible legumes, fermented foods, and some species of mushrooms.[1] Notably, soybeans (Glycine max) have been identified as a significant source of γ-glutamyl-phenylalanine.[2][3] Fermented products like soy sauce and miso also contain this and other γ-glutamyl peptides, which contribute to the "kokumi" taste, described as richness and mouthfulness.[1][4][5][6]
What are the key chemical properties of H-γ-Glu-Phe-OH to consider during extraction?
Understanding the physicochemical properties of H-γ-Glu-Phe-OH is crucial for designing an effective extraction and purification strategy.
| Property | Value/Description | Significance for Extraction & Purification |
| Molecular Formula | C₁₄H₁₈N₂O₅[4] | Indicates a relatively small and polar molecule. |
| Molecular Weight | 294.30 g/mol [4][7] | Suitable for ultrafiltration and dialysis for initial cleanup. |
| Solubility | Slightly soluble in water; slightly soluble in methanol and DMSO.[8] | Guides the choice of extraction solvents. Aqueous or hydroalcoholic systems are generally preferred. |
| pKa | Predicted at 2.22 ± 0.10[8][9] | The molecule's charge state is pH-dependent, which is critical for ion-exchange chromatography and optimizing extraction pH. |
| Form | Solid, white to off-white.[8] | N/A for extraction protocol but useful for handling the pure compound. |
Which extraction method is recommended for obtaining H-γ-Glu-Phe-OH from plant material?
For the initial extraction of H-γ-Glu-Phe-OH from plant sources like soybeans, a solid-liquid extraction using an aqueous or hydroalcoholic solvent system is a common and effective approach. The choice of solvent and extraction conditions can significantly impact the yield.
A general workflow for extraction from plant material is as follows:
Caption: General workflow for H-γ-Glu-Phe-OH extraction.
TROUBLESHOOTING GUIDES
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of H-γ-Glu-Phe-OH in the Crude Extract
Question: My initial extraction from soybeans is yielding very low concentrations of H-γ-Glu-Phe-OH. What factors could be contributing to this, and how can I optimize the process?
Answer: Low yield is a common challenge in natural product extraction and can be attributed to several factors. Here's a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your extraction solvent is critical. While H-γ-Glu-Phe-OH is water-soluble, using a hydroalcoholic solution can improve cell wall penetration and extraction efficiency.
-
Recommendation: Experiment with different ratios of ethanol or methanol in water. For instance, 75% ethanol has been shown to be effective for extracting similar compounds like GABA and glutamate from soybeans.[10]
-
-
Incorrect pH of Extraction Medium: The pH of the extraction solvent can influence the solubility and stability of the dipeptide. For γ-glutamyl peptides, a slightly acidic to neutral pH is often beneficial.
-
Recommendation: Conduct small-scale extractions at different pH values (e.g., 4, 6, 7, and 8) to determine the optimal condition for H-γ-Glu-Phe-OH. The pH can significantly impact the recovery of peptides and amino acids.[11][12] For enzymatic synthesis of similar peptides, a pH of 10 has been shown to be optimal, though this is for a different process.[8][13]
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough to allow for efficient diffusion of the target molecule from the plant matrix.
-
Recommendation: Optimize the extraction time (e.g., 1, 2, 4, and 8 hours) and temperature (e.g., room temperature, 40°C, 60°C). For some peptides, an extraction time of 4 hours at 90°C has been found to be optimal.[14] However, be mindful that excessive heat can potentially degrade the peptide.
-
-
Inefficient Cell Lysis: If the plant material is not adequately homogenized, the solvent cannot effectively access the intracellular contents.
Data-Driven Optimization of Extraction Parameters:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | 100% Water | 50% Ethanol | 75% Ethanol | Increased yield with hydroalcoholic solutions. |
| pH | 4.0 | 7.0 | 9.0 | Optimal yield is likely in the neutral to slightly alkaline range. |
| Temperature | 25°C | 50°C | 70°C | Yield generally increases with temperature, but stability must be considered. |
| Time | 1 hour | 4 hours | 8 hours | Yield should increase with time, up to a plateau. |
Issue 2: Co-elution of Impurities During HPLC Purification
Question: During reverse-phase HPLC purification of my extract, I'm observing peaks that co-elute with my target H-γ-Glu-Phe-OH peak. How can I improve the resolution?
Answer: Co-elution is a frequent hurdle in purifying compounds from complex natural matrices. Here are several strategies to enhance peak resolution in RP-HPLC:
Possible Causes & Solutions:
-
Inadequate Mobile Phase Gradient: A steep gradient may not provide sufficient separation for compounds with similar retention times.
-
Recommendation: Develop a shallower gradient around the elution time of H-γ-Glu-Phe-OH. For example, if your peptide elutes at 30% acetonitrile, try a gradient that increases from 25% to 35% acetonitrile over a longer period.[6]
-
-
Incorrect Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape for peptides.[6][14]
-
Suboptimal Column Chemistry: A standard C18 column might not be the best choice for this polar dipeptide.
-
Recommendation: Consider using a C8 column, which is less hydrophobic and may provide better separation for polar analytes.[18] Alternatively, a column with a different stationary phase chemistry could be tested.
-
-
Matrix Effects: The complexity of the natural extract can interfere with the separation.[19]
Logical Flow for HPLC Optimization:
Caption: Systematic approach to resolving HPLC co-elution.
Issue 3: Poor Recovery from Solid-Phase Extraction (SPE)
Question: I'm using a C18 SPE cartridge to clean up my extract before HPLC, but the recovery of H-γ-Glu-Phe-OH is very low. What could be going wrong?
Answer: Low recovery in SPE often points to issues with the binding, washing, or elution steps. Given the polar nature of H-γ-Glu-Phe-OH, careful optimization of the SPE protocol is essential.
Possible Causes & Solutions:
-
Inappropriate Sorbent: A highly hydrophobic sorbent like C18 might not effectively retain a polar dipeptide, leading to its loss during the loading and washing steps.
-
Recommendation: Consider a mixed-mode SPE cartridge that has both reversed-phase and ion-exchange properties. This can provide better retention for polar and charged molecules.[21]
-
-
Incorrect pH during Loading: The pH of the sample during loading onto the SPE cartridge can affect the retention of the analyte.
-
Recommendation: Adjust the pH of your sample to ensure H-γ-Glu-Phe-OH is in a state that favors interaction with the sorbent. For a reversed-phase sorbent, a slightly acidic pH can enhance retention.
-
-
Wash Solvent is Too Strong: The wash solvent might be eluting the target compound along with the impurities.
-
Recommendation: Use a weaker wash solvent. If you are using a methanol/water mixture, decrease the percentage of methanol. Perform a step-wise wash with increasing organic solvent concentration to determine the point at which your compound of interest begins to elute.
-
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the H-γ-Glu-Phe-OH from the sorbent.
-
Recommendation: Increase the organic content of your elution solvent. A small amount of acid or base in the elution solvent can also help to disrupt interactions and improve recovery.
-
Step-by-Step SPE Protocol and Troubleshooting Points:
-
Conditioning: Wet the sorbent with methanol, followed by water.
-
Troubleshooting: Ensure the sorbent is fully wetted.
-
-
Equilibration: Equilibrate the sorbent with a buffer at the desired pH for loading.
-
Troubleshooting: The pH should be optimized for analyte retention.
-
-
Loading: Load the sample at a slow flow rate.
-
Troubleshooting: A high flow rate can lead to breakthrough and low recovery.
-
-
Washing: Wash with a weak solvent to remove impurities.
-
Troubleshooting: Analyze the wash fraction to see if the target compound is being lost.
-
-
Elution: Elute the target compound with a strong solvent.
-
Troubleshooting: If recovery is low, try a stronger elution solvent or multiple small-volume elutions.
-
Issue 4: Degradation of H-γ-Glu-Phe-OH During Storage
Question: I've noticed a decrease in the concentration of my purified H-γ-Glu-Phe-OH over time. How can I improve its stability during storage?
Answer: Peptides, even small dipeptides, can be susceptible to degradation. Proper storage is critical to maintain the integrity of your purified sample.
Possible Causes & Solutions:
-
Storage in Solution: Storing peptides in solution for extended periods can lead to hydrolysis or microbial growth.
-
Recommendation: Lyophilize the purified fractions to obtain a dry powder.[6] Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause peptide degradation.
-
Recommendation: Aliquot the peptide solution into single-use vials before freezing to avoid multiple freeze-thaw cycles.
-
-
Oxidation: If the peptide contains susceptible residues (though H-γ-Glu-Phe-OH does not), it can be prone to oxidation.
-
Recommendation: While less of a concern for this specific dipeptide, for other peptides, degassing solvents and storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
-
-
pH of the Storage Solution: The pH of the solution can affect the long-term stability of the peptide.
-
Recommendation: If storage in solution is unavoidable for short periods, use a slightly acidic buffer (pH 5-6), as this can improve the stability of many peptides.
-
Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction of H-γ-Glu-Phe-OH from Soybeans
-
Sample Preparation: Freeze-dry soybean material and grind into a fine powder.
-
Extraction:
-
Suspend the soybean powder in 75% (v/v) aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v).
-
Adjust the pH of the slurry to 7.0 with dilute NaOH or HCl.
-
Stir the mixture at 50°C for 4 hours.
-
-
Clarification:
-
Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter through a 0.45 µm filter.
-
-
Solvent Removal: Concentrate the crude extract under reduced pressure at 40°C to remove the ethanol.
-
Storage: Store the concentrated aqueous extract at -20°C until further purification.
Protocol 2: SPE Cleanup of Crude Soybean Extract
-
Cartridge: C18 SPE cartridge (500 mg).
-
Conditioning: Wash the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of 0.1% TFA in water.
-
Loading: Dilute the crude aqueous extract (from Protocol 1) 1:1 with 0.2% TFA in water and load it onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 10 mL of 0.1% TFA in water to remove highly polar impurities.
-
Elution: Elute the H-γ-Glu-Phe-OH with 5 mL of 50% methanol in water containing 0.1% TFA.
-
Drying: Lyophilize the eluted fraction to obtain a semi-purified powder.
References
- Rodríguez Valerón, N., Mak, T., Jahn, L. J., Arboleya, J. C., & Sörensen, P. M. (2023). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. Foods.
- Wang, Y., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. MDPI.
- Dunkel, A., et al. (2025). Distribution of a kokumi peptide, γ-Glu-Val-Gly, in various fermented foods and the possibility of its contribution to the sensory quality of fermented foods. ResearchGate.
- ChemBK. H-GLU(PHE)-OH - Physico-chemical Properties.
- AAPPTec. Peptide Purification.
- Feng, T., et al. (2025). Discovery and mechanistic profiling of novel kokumi peptides from Wuding chicken soup. Food Chemistry.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Bionano. Bionano Prep Plant Protocol Selection and Troubleshooting Guide.
- ResearchGate. Effect of extraction time on Glu and GABA content of soybean (a) and tempeh (b) with 75% EtOH measured by HPLC method.
- Mora, L., et al. (2021). Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production. Foods.
- Feng, T., et al. (2021). Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. Foods.
- Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry.
- ResearchGate. Peptide purification using HPLC?
- Al-Rudainy, B., et al. (2024). pH-Dependent Extraction of Antioxidant Peptides from Red Seaweed Palmaria palmata: A Sequential Approach. Marine Drugs.
- Contente, M. L., et al. (2022). From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives. Journal of Agricultural and Food Chemistry.
- Cimino, C., et al. (2021). Evaluation of Two Extraction Methods for the Analysis of Hydrophilic Low Molecular Weight Compounds from Ganoderma lucidum Spores and Antiproliferative Activity on Human Cell Lines. Molecules.
- Wang, Y., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry.
- PubChem. gamma-L-Glutamyl-L-phenylalanine.
- ResearchGate. Effect of pH on extraction of (a) Asp, (b) Glu, (c) umami taste FAAs,... from publication: Conventional and enzyme-assisted green extraction of umami free amino acids from Nordic seaweeds.
- CHROMacademy. Troubleshooting.
- MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis.
- Maruyama, Y., et al. (2018). Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, Biotechnology, and Biochemistry.
- Yang, R., et al. (2019). Gamma glutamyl peptides: The food source, enzymatic synthesis, kokumi-active and the potential functional properties – A review. Trends in Food Science & Technology.
- Min, J. Z., et al. (2014). Development of quantitative method for determination of γ-glutamyl peptides by capillary electrophoresis tandem mass spectrometry: an efficient approach avoiding matrix effect. Journal of Chromatography A.
Sources
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of γ- glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. mdpi.com [mdpi.com]
- 9. Foods | Free Full-Text | Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and mechanistic profiling of novel kokumi peptides from Wuding chicken soup - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bionano.com [bionano.com]
- 16. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean [foodandnutritionjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of quantitative method for determination of γ-glutamyl peptides by capillary electrophoresis tandem mass spectrometry: an efficient approach avoiding matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Purification Protocols for γ-Glu-Phe
Welcome to the technical support center for the purification of the dipeptide γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and detailed protocols to overcome common challenges encountered during the purification of this unique dipeptide. As Senior Application Scientists, we have compiled this guide based on established principles of peptide chemistry and chromatography, addressing the specific nuances of γ-Glu-Phe.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of γ-Glu-Phe, providing concise answers and directing you to more detailed sections of this guide where appropriate.
Q1: What is the most common method for purifying γ-Glu-Phe?
The standard and most widely used method for purifying peptides like γ-Glu-Phe is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is typically the stationary phase of choice for small to medium-sized peptides.[3][4]
Q2: My γ-Glu-Phe sample appears to be degrading during purification. What could be the cause?
γ-Glu-Phe is susceptible to enzymatic degradation by γ-glutamyltransferase (GGT), an enzyme that can be present in biological samples.[5][6] GGT cleaves the characteristic γ-glutamyl bond. It is also important to consider non-enzymatic degradation, which can be influenced by factors such as pH and temperature.[5]
Q3: I am observing poor peak shape and resolution during RP-HPLC. What are the likely causes?
Several factors can contribute to poor chromatography. These include issues with the mobile phase composition (e.g., inappropriate pH or organic solvent concentration), problems with the column (e.g., degradation or contamination), or characteristics of the peptide itself, such as aggregation.[7][8]
Q4: Can I use Ion-Exchange Chromatography (IEX) to purify γ-Glu-Phe?
Yes, Ion-Exchange Chromatography (IEX) is a viable alternative or complementary technique for purifying charged molecules like γ-Glu-Phe.[9] Given that γ-Glu-Phe has a free carboxyl group from the glutamic acid residue and a free amino group from the phenylalanine residue, its net charge will be dependent on the pH of the buffer. This property can be exploited for separation using either cation or anion exchange chromatography.
Q5: How can I confirm the purity of my final γ-Glu-Phe product?
Purity assessment is critical. The most common method is analytical RP-HPLC, which provides a quantitative measure of purity based on the peak area of your target peptide relative to impurities.[1] Further characterization can be achieved using mass spectrometry (MS) to confirm the molecular weight of the purified peptide.[2][10]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the purification of γ-Glu-Phe.
Problem 1: Low Yield of Purified γ-Glu-Phe
| Potential Cause | Recommended Solution | Scientific Rationale |
| Peptide Degradation | - Add a GGT inhibitor to your sample if enzymatic degradation is suspected.[5] - Maintain samples at low temperatures (on ice or at 4°C) throughout the purification process.[5] - Work at a pH that minimizes GGT activity, which is typically optimal in the physiological to slightly alkaline range.[5][6] | The γ-glutamyl bond is the primary site of enzymatic attack. Inhibiting GGT and controlling temperature and pH will preserve the integrity of the dipeptide. |
| Poor Binding to RP-HPLC Column | - Ensure the mobile phase pH is appropriate to maintain the peptide in a state that favors interaction with the stationary phase. For γ-Glu-Phe, a slightly acidic mobile phase (e.g., containing 0.1% TFA) is common.[1] - Check the composition of your loading buffer; a high concentration of organic solvent will prevent binding. | The retention of peptides on a reversed-phase column is dependent on their hydrophobicity.[1] The protonation state of the acidic and basic groups, controlled by pH, influences the overall hydrophobicity. |
| Peptide Precipitation | - If the peptide precipitates upon dissolution in the initial mobile phase, consider adjusting the pH or adding a small amount of organic solvent to aid solubility. | Peptide aggregation can be a significant issue, particularly with hydrophobic residues like phenylalanine.[8] Modifying the solvent conditions can disrupt these aggregates. |
Problem 2: Poor Peak Resolution in RP-HPLC
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-eluting Impurities | - Optimize the gradient of the organic solvent. A shallower gradient will increase the separation time and can improve the resolution of closely eluting species.[4] - Try a different stationary phase (e.g., C8 instead of C18) or a column with a different pore size.[3] | The selectivity of the separation is influenced by the interaction between the peptide, the mobile phase, and the stationary phase. Modifying any of these components can alter the elution profile and improve resolution.[4] |
| Peak Tailing | - Ensure the column is not overloaded. Inject a smaller amount of your crude sample. - Check for secondary interactions between the peptide and the silica backbone of the column. Using a highly end-capped column can minimize this. | Peak tailing can be caused by a non-ideal chromatographic process, such as overloading or unwanted interactions with the stationary phase. |
| Broad Peaks | - Increase the flow rate, but be aware that for larger peptides, this can sometimes decrease resolution.[3] - Check for and eliminate any dead volumes in your HPLC system. | Broad peaks can indicate issues with the kinetics of mass transfer within the column or problems with the HPLC system itself. |
Problem 3: Inconsistent Purification Results
| Potential Cause | Recommended Solution | Scientific Rationale |
| Sample Variability | - Standardize your sample preparation protocol to minimize variations between batches.[5] | Consistency in sample handling is crucial for reproducible results, especially when dealing with potentially unstable molecules. |
| Column Degradation | - Regularly clean and regenerate your column according to the manufacturer's instructions. - If performance continues to decline, replace the column. | The performance of a chromatography column will degrade over time due to the accumulation of contaminants or the degradation of the stationary phase. |
| Mobile Phase Preparation | - Prepare fresh mobile phases for each purification run. - Ensure accurate pH adjustment and thorough mixing of aqueous and organic components. | The composition of the mobile phase is a critical parameter in HPLC. Small variations can lead to significant changes in retention times and selectivity. |
III. Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of γ-Glu-Phe
This protocol provides a general framework for the purification of γ-Glu-Phe using RP-HPLC. Optimization will be required based on your specific sample and HPLC system.
Materials:
-
Crude γ-Glu-Phe sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore)[4]
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude γ-Glu-Phe sample in a small volume of Mobile Phase A. If solubility is an issue, a minimal amount of Mobile Phase B can be added.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at 210-220 nm.[1]
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis and Product Recovery:
-
Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified γ-Glu-Phe as a powder.
-
Protocol 2: Ion-Exchange Chromatography (IEX) of γ-Glu-Phe
This protocol outlines a general approach for using IEX as an orthogonal purification step. The choice of a cation or anion exchanger will depend on the isoelectric point (pI) of γ-Glu-Phe and the desired pH of the separation.
Materials:
-
Partially purified γ-Glu-Phe sample (e.g., from a preliminary RP-HPLC step)
-
Strong or weak ion-exchange column (e.g., Q-sepharose for anion exchange, SP-sepharose for cation exchange)
-
Appropriate buffers for binding and elution (e.g., Tris or phosphate buffers)
-
Sodium chloride (NaCl) for salt gradient elution
-
Chromatography system
Procedure:
-
Buffer Preparation:
-
Binding Buffer: A low ionic strength buffer at a pH that ensures the γ-Glu-Phe is charged and will bind to the column.
-
Elution Buffer: The same buffer as the binding buffer, but with a high concentration of NaCl (e.g., 1 M).
-
-
Column Equilibration:
-
Equilibrate the ion-exchange column with the Binding Buffer for at least 5-10 column volumes.
-
-
Sample Loading:
-
Dissolve the γ-Glu-Phe sample in the Binding Buffer and load it onto the equilibrated column.
-
-
Elution:
-
Wash the column with the Binding Buffer to remove any unbound impurities.
-
Elute the bound γ-Glu-Phe using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer).
-
Collect fractions and monitor the eluate using UV absorbance.
-
-
Desalting and Analysis:
-
The collected fractions will contain a high concentration of salt. Desalting can be performed using a subsequent RP-HPLC step or size-exclusion chromatography.
-
Analyze the desalted fractions for purity as described in the RP-HPLC protocol.
-
IV. Visualizations
Workflow for γ-Glu-Phe Purification and Analysis
Caption: General workflow for the purification and analysis of γ-Glu-Phe.
Troubleshooting Logic for Low Peptide Yield
Caption: Decision tree for troubleshooting low yield in γ-Glu-Phe purification.
V. References
-
Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. Current Protocols in Protein Science, Chapter 11, Unit 11.6. [Link]
-
Interchim. (n.d.). Peptides purification development in Reverse Phase. Interchim – Blog. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Rao, D. B. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review. [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
Chromo-Research. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Cui, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(10), 8968-8984. [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
Zhang, L., et al. (2022). High-precision measurement of phenylalanine and glutamic acid δ15N by coupling ion-exchange chromatography and purge-and-trap continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9309. [Link]
-
Maruta, S., et al. (2021). Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles. Frontiers in Plant Science, 12, 735163. [Link]
-
Ferran, J. P. (2022). Testing of Ion Exchange Chromatography Media for Extraterrestrial in situ Sample Preparation on Liquid Samples. ChemRxiv. [Link]
-
G-Biosciences. (n.d.). Using Ion Exchange Chromatography to Separate Proteins (Lab 9C). Retrieved from [Link]
-
Guo, Y., et al. (2022). Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics. Foods, 11(21), 3465. [Link]
-
Shibahara, T., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17409. [Link]
-
Yang, J., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Antioxidants, 12(7), 1334. [Link]
-
Yang, J., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Antioxidants, 12(7), 1334. [Link]
-
Zhang, Z., et al. (2021). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. Analytical and Bioanalytical Chemistry, 413(1), 221-230. [Link]
-
Castellano, I., & Merlino, A. (2012). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Cellular and Molecular Life Sciences, 69(20), 3381-3394. [Link]
-
Li, Y., et al. (2012). Rapid purification and characterization of γ-glutamyl-transpeptidase from shiitake mushroom (Lentinus edodes). Journal of Food Science, 77(11), C1199-C1204. [Link]
-
Gholizadeh, A., et al. (2021). Glutathione degradation activity of γ-glutamyl peptidase 1 manifests its dual roles in primary and secondary sulfur metabolism in Arabidopsis. The Plant Journal, 107(2), 488-503. [Link]
-
Shibahara, T., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17409. [Link]
-
Morris, C. J., & Thompson, J. F. (1962). The isolation and characterization of gamma-L-glutamyl-L-tyrosine and gamma-L-glutamyl-L-phenylalanine from soybeans. Biochemistry, 1, 706-709. [Link]
-
Zhang, Z., et al. (2021). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. Journal of Chromatography B, 1162, 122485. [Link]
-
Zhang, H., et al. (2022). Glutathione-degrading enzymes in the complex landscape of tumors (Review). International Journal of Oncology, 60(5), 1-13. [Link]
-
Min, Y. S., et al. (1993). Partial purification and some properties of gamma-glutamyl peptide-hydrolysing enzyme from Actinobacillus actinomycetemcomitans. Journal of Medical Microbiology, 39(5), 367-372. [Link]
-
Rai, A., et al. (2021). Screening and characterization of potent poly glutamic acid producing Bacillus sp. isolated from Kinema, water and soil samples. PLoS One, 16(8), e0255283. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides purification development in Reverse Phase [blog.interchim.com]
- 4. hplc.eu [hplc.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Low Signal Intensity in NMR Analysis of H-γ-Glu-Phe-OH
Welcome to the technical support guide for the NMR analysis of the dipeptide H-γ-Glu-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low signal intensity, a common challenge in NMR spectroscopy.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my ¹H NMR spectrum of H-γ-Glu-Phe-OH unexpectedly low?
A low signal-to-noise ratio is a frequent issue in NMR and can be attributed to several factors, broadly categorized as sample preparation and instrument parameters. The most common cause is an insufficient concentration of the analyte in the NMR tube.[1] Other significant factors include poor magnetic field homogeneity (shimming), incorrect instrument settings, or the presence of impurities.[1]
Q2: What is the minimum recommended concentration for H-γ-Glu-Phe-OH for a standard ¹H NMR experiment?
For small molecules like dipeptides (MW < 1000 g/mol ), a typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[2] Given the molecular weight of H-γ-Glu-Phe-OH is approximately 294.3 g/mol , a concentration of at least 1-5 mM is recommended for good signal intensity.[3][4]
Q3: Can the choice of solvent affect the signal intensity?
Yes, the solvent choice is critical. The dipeptide must be fully soluble in the chosen deuterated solvent.[2] H-γ-Glu-Phe-OH has slight solubility in water, methanol, and DMSO.[5] Poor solubility leads to a non-homogeneous sample and broad, weak signals.[6] Additionally, the solvent's viscosity can impact signal linewidths; higher viscosity can lead to broader peaks and lower apparent signal height.
Q4: How many scans are typically sufficient for a ¹H NMR of a dipeptide like H-γ-Glu-Phe-OH?
For most non-polymeric organic molecules, a single scan (NS=1) can provide sufficient signal if the concentration is adequate.[7] However, if the signal is weak, increasing the number of scans can improve the signal-to-noise ratio, which increases with the square root of the number of scans.[8][9] For instance, quadrupling the number of scans will double the S/N.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low signal intensity in the NMR analysis of H-γ-Glu-Phe-OH.
Sample Preparation Issues
Errors during sample preparation are a primary source of poor-quality NMR spectra.[1]
-
Insufficient Concentration: Signal intensity is directly proportional to the concentration of the sample.[3]
-
Poor Solubility: Incomplete dissolution results in a heterogeneous mixture, which will not produce a high-quality spectrum.[1]
-
Action: Ensure the dipeptide is fully dissolved. You may need to gently warm the sample or use a vortex mixer.[2] Consider alternative deuterated solvents in which H-γ-Glu-Phe-OH has better solubility.
-
-
Presence of Particulate Matter: Suspended solids can degrade the magnetic field homogeneity, leading to broadened lines and reduced signal height.[1]
-
Action: Filter the sample solution directly into the NMR tube using a pipette with a small cotton or glass wool plug.[1]
-
-
Incorrect Sample Volume: The sample must be centered within the active volume of the spectrometer's detection coil. For most standard 5 mm tubes, this requires a solvent height of 4-5 cm (approximately 0.6-0.7 mL).[2][11]
Spectrometer and Acquisition Parameter Optimization
Incorrectly set acquisition parameters can significantly compromise signal intensity.
-
Poor Shimming: An inhomogeneous magnetic field leads to broad peaks and a reduced signal-to-noise ratio.
-
Action: Ensure the sample is properly shimmed. Modern spectrometers have automated shimming routines that are generally effective. However, manual shimming may be necessary for challenging samples.[12]
-
-
Incorrect Receiver Gain (RG): An improperly set receiver gain can lead to either a clipped signal (if too high) or a weak signal with a poor dynamic range (if too low).
-
Action: Use the automatic receiver gain setting (rga on many systems) before your acquisition. If you encounter an "ADC overflow" error, the receiver gain is too high and should be manually lowered.[12]
-
-
Suboptimal Pulse Width/Angle: The Ernst angle provides the best signal-to-noise for a given repetition time.
-
Inadequate Relaxation Delay (D1): If the relaxation delay is too short compared to the T1 relaxation times of the nuclei, the signal can become saturated, leading to reduced intensity.
-
Action: For quantitative measurements, a relaxation delay of at least 5 times the longest T1 is recommended. For routine spectra, a D1 of 1-2 seconds is often sufficient for small molecules.
-
Data Presentation: Key Acquisition Parameters
| Parameter | Recommended Setting for H-γ-Glu-Phe-OH | Rationale |
| Pulse Angle (P1) | 90° (for single scan), 30-45° (for multiple scans) | A 90° pulse maximizes signal for a single scan. Smaller angles are better for faster repetition rates in multi-scan experiments to avoid saturation.[7] |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution, but also increases noise. A value of 2-4s is a good compromise.[7] |
| Relaxation Delay (D1) | 1-5 seconds | Allows for sufficient relaxation of protons between pulses to avoid signal saturation. |
| Number of Scans (NS) | Start with 8 or 16, increase as needed | Signal-to-noise increases with the square root of the number of scans.[8][9] |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for H-γ-Glu-Phe-OH
-
Weighing the Sample: Accurately weigh 5-10 mg of H-γ-Glu-Phe-OH into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) to the vial.[2]
-
Dissolution: Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used if necessary. Visually inspect for any undissolved particulates.
-
Filtering and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool. Transfer the filtered solution into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Optimizing ¹H NMR Acquisition Parameters
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform an automatic shimming routine.
-
Standard Spectrum: Acquire a quick ¹H spectrum using the instrument's default parameters (e.g., 1 scan, 90° pulse, 1s relaxation delay).
-
Assess Signal-to-Noise: Evaluate the S/N of the initial spectrum. If it is low, proceed with the following optimization steps.
-
Increase Number of Scans (NS): Incrementally increase the number of scans (e.g., to 16, 64, or 128). Remember that a four-fold increase in scans is required to double the S/N.[9]
-
Adjust Pulse Angle: If using a short relaxation delay (D1) with multiple scans, consider reducing the pulse angle to the Ernst angle to maximize signal per unit time.
-
Optimize Relaxation Delay (D1): If signal saturation is suspected, increase the relaxation delay to allow for more complete magnetization recovery between scans.
Part 4: Visualization
Troubleshooting Workflow for Low NMR Signal Intensity
Caption: Troubleshooting workflow for low NMR signal.
References
- Low-field 1 H NMR spectroscopy: Factors impacting signal-to-noise ratio and experimental time in the context of mixed microstructure polyisoprenes - PubMed. (2020). Magn Reson Chem, 58(12), 1168-1176. [Link]
- NMR News 2004-04. (2004). Stanford University. [Link]
- Factors Affecting the Signal-to-Noise Ratio. (n.d.).
- Peptide NMR. (n.d.). University of Zurich. [Link]
- How to reduce noisey NMR signal? : r/chemistry. (2017). Reddit. [Link]
- Increase NMR signal-to-noise per unit mass/concentration? (2015).
- NMR sample prepar
- H-GLU(PHE)-OH - ChemBK. (n.d.). ChemBK. [Link]
- Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison Chemistry Department. [Link]
- NMR Sample Preparation. (n.d.).
- Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. (2014). The Journal of Chemical Physics, 141(20). [Link]
- NMR Sample Requirements and Preparation. (n.d.). University of Maryland Department of Chemistry and Biochemistry. [Link]
- NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. [Link]
- Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). [Link]
- gamma-L-Glutamyl-L-phenylalanine. (n.d.). PubChem. [Link]
- NMR in structural determination of proteins and peptides. (2020). J. Pharm. Sci. Technol. Manag., 4(1), 25-33. [Link]
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. [Link]
- Troubleshooting. (n.d.). University of Maryland Department of Chemistry and Biochemistry. [Link]
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- 5. H-GAMMA-GLU-PHE-OH CAS#: 7432-24-8 [m.chemicalbook.com]
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Technical Support Center: Stabilizing γ-Glutamylphenylalanine During Sample Preparation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with γ-Glutamylphenylalanine (γ-Glu-Phe). This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to prevent the degradation of γ-Glu-Phe during sample preparation, ensuring the accuracy and reliability of your experimental data.
Introduction: The Challenge of γ-Glu-Phe Stability
γ-Glutamylphenylalanine is a dipeptide composed of a γ-glutamyl moiety linked to phenylalanine.[1] Its unique γ-linkage makes it a subject of interest in various biological studies. However, this same linkage is the primary point of vulnerability during sample handling. The principal culprit behind its degradation is the enzyme γ-glutamyl transpeptidase (GGT), which is ubiquitous in biological matrices like plasma, serum, and tissue homogenates.[2][3] GGT initiates the breakdown of extracellular glutathione and can readily cleave the γ-glutamyl bond of γ-Glu-Phe.[1][4][5] This enzymatic activity can lead to significantly underestimated concentrations of your analyte, compromising data integrity.
This guide will walk you through the causes of degradation and provide actionable protocols to maintain the stability of γ-Glu-Phe from sample collection to analysis.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding γ-Glu-Phe sample preparation.
Q1: What is the primary cause of γ-Glutamylphenylalanine degradation in my samples?
A1: The primary and most rapid degradation pathway for γ-Glu-Phe in biological samples is enzymatic hydrolysis catalyzed by γ-glutamyl transpeptidase (GGT).[3][6][7] GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond, releasing glutamic acid and phenylalanine.[5] This process is a natural part of glutathione metabolism but poses a significant challenge for the accurate quantification of γ-glutamyl peptides.[2]
Q2: Besides enzymes, what other factors can affect the stability of γ-Glu-Phe?
A2: While enzymatic degradation is the most pressing concern, several other factors can influence the stability of γ-Glu-Phe:
-
pH: The stability of the γ-glutamyl bond is pH-dependent. Both acidic and alkaline conditions can promote chemical hydrolysis and intramolecular cyclization to form pyroglutamic acid, though this is generally slower than enzymatic degradation.[8] GGT itself has an optimal pH range, typically from physiological to slightly alkaline, where its activity is maximal.[5][9]
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[3][9] Therefore, maintaining a cold chain throughout sample handling is critical.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to peptide degradation and aggregation, as well as compromise the integrity of the sample matrix.[3]
-
Sample Matrix Complexity: Biological matrices are complex environments. The presence of other enzymes, metal ions, and reactive species can potentially contribute to the degradation of γ-Glu-Phe.[10][11]
Q3: How can I prevent enzymatic degradation by GGT?
A3: The most effective strategy is to inhibit GGT activity immediately upon sample collection. This can be achieved by adding a specific GGT inhibitor to your collection tubes. There are several classes of GGT inhibitors, including glutamine analogs and uncompetitive inhibitors.[12][13][14] It is crucial to select an inhibitor that is effective and does not interfere with your downstream analytical methods. Keeping the sample on ice at all times will also significantly slow down enzymatic activity.[3]
Q4: What are the best practices for storing samples containing γ-Glu-Phe?
A4: For long-term stability, samples should be stored at -80°C. After initial processing and addition of a GGT inhibitor, it is highly recommended to aliquot the samples into single-use volumes. This practice minimizes the number of freeze-thaw cycles the sample is subjected to.[3] For short-term storage (a few hours to a day), keeping the samples at 2-8°C on wet ice is acceptable, provided a GGT inhibitor has been added.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the analysis of γ-Glu-Phe.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of γ-Glu-Phe | Enzymatic degradation by GGT. | Immediately add a GGT inhibitor upon sample collection. Ensure samples are kept on ice throughout the preparation process. |
| Adsorption to sample tubes or pipette tips. | Use low-protein-binding polypropylene or siliconized tubes and tips.[3] | |
| Inefficient extraction from the sample matrix. | Optimize your extraction protocol. Consider protein precipitation followed by solid-phase extraction (SPE) for cleaner samples.[3] | |
| High variability between replicate samples | Inconsistent sample handling and timing. | Standardize your sample preparation workflow. Ensure all samples are processed under identical conditions and for the same duration. |
| Partial degradation of the peptide. | Ensure complete and immediate inhibition of enzymatic activity. Minimize the time between sample collection and analysis. | |
| Inconsistent freeze-thaw cycles. | Aliquot samples after initial processing to avoid multiple freeze-thaw cycles of the bulk sample.[3] | |
| Presence of unexpected peaks in chromatogram (e.g., at the retention time of glutamic acid or phenylalanine) | Degradation of γ-Glu-Phe. | Confirm the identity of the peaks using mass spectrometry. Optimize the sample preparation protocol to minimize degradation, focusing on immediate GGT inhibition and maintaining a cold chain. |
| Matrix effects interfering with detection. | Improve sample cleanup using techniques like SPE. Utilize an appropriate internal standard for your analytical method (e.g., a stable isotope-labeled γ-Glu-Phe).[15] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures to ensure the stability of γ-Glu-Phe.
Protocol 1: Blood Sample Collection and Initial Processing
This protocol is designed to inhibit GGT activity in plasma or serum samples immediately upon collection.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA, Heparin)
-
GGT inhibitor solution (e.g., Acivicin, or a less toxic uncompetitive inhibitor)[13][14][16]
-
Low-protein-binding polypropylene microcentrifuge tubes
-
Pipettes and low-protein-binding tips
-
Refrigerated centrifuge
-
Wet ice
Procedure:
-
Pre-cool all tubes and solutions: Place collection tubes, microcentrifuge tubes, and inhibitor solution on ice before starting.
-
Prepare inhibitor tubes (optional but recommended): Add the GGT inhibitor to the blood collection tubes before drawing the blood. This ensures immediate contact and inhibition. The final concentration of the inhibitor should be optimized for your specific sample type and GGT activity.
-
Collect blood: Draw the blood sample directly into the prepared collection tube.
-
Immediate mixing and cooling: Gently invert the tube 8-10 times to mix the blood with the anticoagulant and inhibitor. Immediately place the tube on wet ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample according to standard protocols to separate plasma or serum (e.g., 1500 x g for 15 minutes at 4°C).
-
Aliquotting: Carefully transfer the supernatant (plasma or serum) into pre-chilled, labeled, low-protein-binding microcentrifuge tubes. It is crucial to aliquot the sample into volumes suitable for single-use to avoid freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Protein Precipitation for Sample Clean-up
This protocol is a common method for removing larger proteins from the sample matrix prior to analysis by techniques like LC-MS.
Materials:
-
Thawed plasma or serum sample (on ice)
-
Ice-cold acetonitrile or methanol
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw sample: Thaw the sample aliquot on wet ice.
-
Add precipitation solvent: Add 3 volumes of ice-cold acetonitrile to 1 volume of your sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect supernatant: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Evaporate and reconstitute: The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for analysis.
Visualizing Key Processes
Degradation Pathway of γ-Glutamylphenylalanine
Caption: Enzymatic degradation of γ-Glu-Phe by GGT.
Recommended Sample Preparation Workflow
Caption: Workflow for preserving γ-Glu-Phe stability.
References
- King, J. B., West, M. B., Cook, P. F., & Hanigan, M. H. (2013). Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. The FASEB Journal, 27(1), 292-301. [Link]
- King, J. B., West, M. B., Cook, P. F., & Hanigan, M. H. (2013). Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. PubMed, 23(3), 856-65. [Link]
- Wickham, S., West, M. B., Cook, P. F., & Hanigan, M. H. (2008). A novel class of uncompetitive inhibitors of gamma-glutamyl transpeptidase. Cancer Research, 68(9 Supplement), 3879. [Link]
- Hanigan, M. H., Gallagher, B. C., Taylor, P. T., & Large, M. W. (2008). A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase. PubMed, 73(10), 2049-57. [Link]
- Human Metabolome Database. (2022). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). HMDB. [Link]
- PubChem. (n.d.). gamma-L-Glutamyl-L-phenylalanine. PubChem. [Link]
- FooDB. (2010). Showing Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716). FooDB. [Link]
- FooDB. (2010). Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618). FooDB. [Link]
- Akashi, M., Okeyo, G. O., & Nakagawa, H. (2006). Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. PubMed, 26(1), 19-26. [Link]
- Tölgyesi, Á., Verebélyi, E., Farkas, P., & Varga, B. (2023).
- Li, Y., et al. (2023).
- Human Metabolome Database. (2021). Showing metabocard for gamma-Glutamylalanine (HMDB0006248). HMDB. [Link]
- Kobayashi, M., et al. (2015). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays.
- Akashi, M., & Okeyo, G. O. (2005). In vitro enzymatic degradation of nanoparticles prepared from hydrophobically-modified poly(gamma-glutamic acid). PubMed, 26(7), 1933-9. [Link]
- Garge, N., et al. (2016). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. PMC. [Link]
- Bio-Techne. (n.d.). γ-Glutamyl Transferase/GGT Activity Assay Kit (Colorimetric) NBP3-25925 Manual. Bio-Techne. [Link]
- LibreTexts Biology. (2025). 18.
- Hu, W., et al. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. MDPI. [Link]
- Gesto, D., et al. (2013).
- Noctor, G., et al. (2023).
- Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. PubMed, 10(3), 187-94. [Link]
- Zhang, R., et al. (2021). Advances and Perspectives of Responsive Probes for Measuring γ-Glutamyl Transpeptidase.
- Kavoev, N., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PubMed. [Link]
- Rao, Z., et al. (2019). Enhanced extracellular gamma glutamyl transpeptidase production by overexpressing of PrsA lipoproteins and improving its mRNA stability in Bacillus subtilis and application in biosynthesis of L-theanine. PubMed. [Link]
- Tölgyesi, Á., Verebélyi, E., Farkas, P., & Varga, B. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
- Human Metabolome Database. (n.d.). Showing Protein Putative gamma-glutamyltranspeptidase 3 (HMDBP11748). HMDB. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618) - FooDB [foodb.ca]
- 5. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro enzymatic degradation of nanoparticles prepared from hydrophobically-modified poly(gamma-glutamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. Inhibition of human gamma-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel, species-specific class of uncompetitive inhibitors of gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for H-gamma-glu-phe-oh Quantification in Complex Matrices
Welcome to the technical support center for the quantification of H-gamma-glu-phe-oh (γ-L-Glutamyl-L-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals who are tasked with the precise and accurate measurement of this dipeptide in complex biological matrices such as plasma, urine, or tissue homogenates. As a dipeptide composed of gamma-glutamate and phenylalanine, this compound presents unique analytical challenges due to its polar nature and the potential for significant matrix interference.[1][2]
This document provides in-depth, field-proven insights and troubleshooting strategies to ensure your bioanalytical method is robust, reliable, and compliant with regulatory expectations. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning required to adapt and troubleshoot them effectively.
Section 1: Foundational Concepts - The Method Validation Framework
A robust analytical method is the cornerstone of any study that relies on quantitative data. Bioanalytical method validation is the process of demonstrating that a specific method is suitable for its intended purpose.[3] For regulated bioanalysis, adherence to guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is mandatory.[4][5] These guidelines have largely been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3][6][7]
The core parameters of method validation ensure that the data you generate is accurate, precise, and reproducible.
Caption: Core parameters for bioanalytical method validation as per regulatory guidelines.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[8]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[10][11]
-
Extraction Recovery: The efficiency of the extraction procedure.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of polar dipeptides like this compound using LC-MS/MS.
Sample Preparation
Q1: What is the most effective extraction method for this compound from plasma?
A1: The choice of extraction method is critical for removing interferences and concentrating the analyte. For a polar dipeptide in a complex biological matrix like plasma, you have three primary options:
-
Protein Precipitation (PPT):
-
Mechanism: A simple and fast method where an organic solvent (like acetonitrile or methanol) is added to the plasma to denature and precipitate proteins.[12]
-
Pros: Quick, inexpensive, and generally non-selective, which can be good for screening.
-
Cons: It is often a "dirty" cleanup, leaving behind many matrix components like phospholipids, which are notorious for causing ion suppression in LC-MS.[11] This is a significant risk for accurate quantification.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: Separates compounds based on their relative solubilities in two immiscible liquids. For a polar analyte, this is often challenging as it tends to stay in the aqueous phase (plasma).
-
Pros: Can provide a cleaner extract than PPT if an appropriate solvent system is found.
-
Cons: Less effective for highly polar analytes like this compound. It often requires large volumes of organic solvents.[13]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: This is a highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away.[14][15] For this compound, a mixed-mode or polymeric SPE sorbent is often the most effective choice.[9]
-
Pros: Provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[13][16] It allows for both cleanup and concentration of the analyte.
-
Recommendation: Start with a polymeric reversed-phase or a mixed-mode cation exchange SPE cartridge. The polymeric backbone offers good retention for a broad range of analytes and is robust to drying out, while the ion-exchange functionality can specifically target the charged groups on the dipeptide.[9]
-
Q2: I'm observing significant ion suppression (matrix effect). How can I identify and minimize it?
A2: Matrix effects, particularly ion suppression, are a primary challenge in LC-MS bioanalysis, occurring when co-eluting matrix components interfere with the ionization of the target analyte.[10][17][18]
Identification: The most common method to assess matrix effect is the post-extraction spike comparison .[11]
-
Extract a blank matrix sample (e.g., plasma from six different sources).
-
Spike the extracted blank matrix with the analyte at a known concentration (e.g., low and high QC levels).
-
Prepare a pure solution of the analyte in the mobile phase at the same concentration.
-
Compare the peak area of the analyte in the post-spiked extract (A) to the peak area in the pure solution (B).
-
Matrix Factor (MF) = A / B
-
If MF < 1, ion suppression is occurring.
-
If MF > 1, ion enhancement is occurring.
-
The CV% of the MF across the different sources should be <15%.
-
Minimization Strategies:
-
Improve Sample Cleanup: This is the most effective strategy. If you are using PPT, switch to a more selective SPE method.[17]
-
Optimize Chromatography: Modify your LC gradient to separate the analyte from the interfering components. Often, matrix interferences like phospholipids elute in the middle of a typical reversed-phase gradient. A longer gradient or a different column chemistry can improve resolution.
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering components, but this may compromise the sensitivity needed to reach the LLOQ.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.[17]
Caption: Troubleshooting decision tree for mitigating matrix effects.
Chromatography (LC)
Q3: My peak shape for this compound is poor (tailing/fronting). What are the likely causes?
A3: Poor peak shape compromises both resolution and integration accuracy.[10]
-
Peak Tailing:
-
Cause 1: Secondary Interactions: The analyte may be having secondary interactions with the stationary phase (e.g., uncapped silanols on a silica-based C18 column). This compound has both acidic and basic functional groups, making it prone to such interactions.
-
Solution: Add a small amount of a competing agent to the mobile phase, like 0.1% formic acid or trifluoroacetic acid (TFA). Formic acid is generally preferred for MS applications. Also, consider using a column with advanced end-capping or a different stationary phase.
-
Cause 2: Column Contamination/Void: Buildup of matrix components can create active sites. A void at the head of the column can also cause tailing.
-
Solution: Use a guard column and replace it regularly. Try flushing the column with a strong solvent or back-flushing it (check manufacturer's instructions).
-
-
Peak Fronting:
-
Cause: This is typically a sign of column overload. The concentration of the analyte injected on the column is too high for the stationary phase to handle.
-
Solution: Dilute the sample or reduce the injection volume. This is more common with high-concentration samples, not typically at the LLOQ.
-
Q4: I'm seeing a shift in my retention time. How do I troubleshoot this?
A4: Consistent retention time is critical for analyte identification. Drifting retention times can indicate several issues.[10]
-
Cause 1: Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions between injections.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase may have changed over time due to evaporation of the more volatile organic component or degradation of an additive.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.
-
-
Cause 3: Column Degradation: The stationary phase is degrading over time, which is an expected process but can be accelerated by harsh mobile phase pH or high temperatures.
-
Solution: Monitor column performance with a system suitability test (SST) at the beginning of each run. If performance degrades beyond acceptable limits, replace the column.
-
Mass Spectrometry (MS)
Q5: How do I select the optimal precursor and product ions (MRM transitions) for this compound?
A5: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides excellent selectivity and sensitivity.[19][20][21] The process involves selecting a precursor ion and then fragmenting it to produce specific product ions.
-
Precursor Ion Selection: Infuse a pure standard of this compound (MW: 294.3 g/mol ) into the mass spectrometer.[1] In positive electrospray ionization (ESI+), the most likely precursor will be the protonated molecule [M+H]⁺ at m/z 295.3.
-
Product Ion Selection: Perform a product ion scan on the selected precursor (m/z 295.3). This will fragment the molecule and show the resulting product ions.
-
MRM Transition Selection: Choose the most intense and stable product ions for your MRM transitions.[20][22] It is standard practice to monitor at least two transitions per analyte (one for quantification, one for confirmation). The fragments should be specific to the peptide.[21] For this compound, likely fragments would result from the cleavage of the amide bond.
-
Optimization: For each selected transition, optimize the collision energy (CE) and other MS parameters (e.g., declustering potential) to maximize the signal intensity.[19][23] This is crucial for achieving the best sensitivity.
Q6: My sensitivity is low and I'm struggling to reach the required LLOQ. What are the strategies to improve it?
A6: Low sensitivity can be a complex issue stemming from the sample, the LC, or the MS.[10][24]
-
MS Optimization: Ensure all MS parameters, especially collision energy, are fully optimized for your specific transitions as described above.[23] Also, check the instrument's calibration and perform routine cleaning of the ion source.[10]
-
Chromatographic Enhancement:
-
Improve Peak Shape: A sharper, narrower peak has a greater height for the same area, leading to a better signal-to-noise ratio. Revisit the solutions for poor peak shape (Q3).
-
Reduce Flow Rate: Lower flow rates can sometimes improve ionization efficiency in ESI. Consider moving from a standard 4.6 mm ID column to a 2.1 mm ID column with a lower flow rate.
-
-
Sample Preparation:
-
Increase Concentration: If possible, increase the amount of sample you extract or reduce the final reconstitution volume to concentrate the analyte.
-
Minimize Ion Suppression: A cleaner sample from an optimized SPE method will almost always lead to better sensitivity by reducing matrix effects.[18]
-
-
Advanced Chromatography: HILIC
-
For very polar analytes like this compound that show poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[25][26][27] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can improve retention and often provides different selectivity, potentially separating the analyte from matrix interferences.[28][29]
-
Section 3: Systematic Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High %CV in Replicates | 1. Inconsistent sample preparation (pipetting errors).2. Autosampler injection issue.3. Poor chromatography (peak integration variability). | 1. Review and retrain on sample preparation SOPs. Use calibrated pipettes.2. Check autosampler for air bubbles; ensure sufficient sample volume.3. Improve peak shape (see Q3); adjust integration parameters. |
| Inconsistent Recovery | 1. SPE method not robust; variability in cartridge packing.2. pH of sample/solvents not controlled.3. Analyte instability during extraction. | 1. Switch to a high-quality, reputable SPE brand. Ensure method is optimized.2. Buffer the sample and elution solvents to ensure consistent ionization state of the analyte.3. Perform bench-top stability experiments; consider cooling samples during processing. |
| Carryover | 1. Analyte adsorption in the injection port, tubing, or column.2. Insufficient needle wash in the autosampler. | 1. Include a strong organic solvent in the needle wash solution (e.g., isopropanol).2. Increase the volume and duration of the needle wash. Inject blanks after high-concentration samples to verify cleanliness. |
| Crosstalk (MS) | 1. In MRM, a fragment of one analyte has the same m/z as the precursor of another analyte eluting at the same time. | 1. Stagger the retention times of the analytes through chromatography.2. Select more specific MRM transitions that are unique to each analyte. |
Section 4: Key Experimental Protocols
Protocol 4.1: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general template using a mixed-mode cation exchange polymer cartridge. It must be optimized for your specific application.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Pre-treat 200 µL of plasma by adding 200 µL of 2% formic acid in water (this acidifies the sample to ensure the analyte is positively charged). Vortex. Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex, and inject into the LC-MS/MS system.
Protocol 4.2: Preparation of Calibration Standards and Quality Control Samples
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 methanol:water. These will be used to spike into the blank matrix.
-
Calibration Curve (CC) Standards: Prepare a set of at least 6-8 non-zero calibration standards by spiking the appropriate working solution into blank plasma. The final concentration should cover the expected analytical range. A typical spike volume is 5-10% of the total plasma volume to avoid altering the matrix significantly.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: Low (within 3x LLOQ), Medium, and High (near the upper limit of quantification). These should be prepared from a separate stock solution weighing to ensure accuracy.
References
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio.
- Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration.
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration.
- HILIC Columns for Polar Separations. (n.d.). PolyLC.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
- Bioanalytical Method Validation for Biomarkers Guidance for Industry. (n.d.). U.S. Department of Health and Human Services.
- Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. (n.d.). Waters Corporation.
- Bioanalytical method validation emea. (n.d.). Slideshare.
- MRM Quantitative Analysis. (n.d.). Yale School of Medicine.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- HILIC in proteomics. (n.d.). PMC - NIH.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing.
- Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (n.d.). Longdom Publishing.
- Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). Request PDF.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (n.d.). NIH.
- LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments.
- H-GLU(PHE)-OH. (n.d.). ChemBK.
- Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International.
- Solid-phase extraction. (n.d.). Wikipedia.
- What is Solid Phase Extraction (SPE)?. (n.d.). Organomation.
- SRM/MRM page. (n.d.). UWPR.
- Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
- Selected reaction monitoring for quantitative proteomics: a tutorial. (2008, October 14). BIOCEV.
- Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
- Quantitative Assays for Peptides Using LC-MS. (n.d.). Labcorp.
- A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. (n.d.). LCGC International.
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). MDPI.
- Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. (2016, July 1). Pubmed.
- Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. (n.d.). Springer Nature Experiments.
- gamma-Glutamylphenylalanine (HMDB0000594). (2005, November 16). Human Metabolome Database.
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- 1. H-γ-Glu-Phe-OH | CymitQuimica [cymitquimica.com]
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- 4. fda.gov [fda.gov]
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Technical Support Center: Optimizing γ-Glu-Phe Enzymatic Reactions
Welcome to the technical support center for the enzymatic synthesis of γ-Glu-Phe. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of γ-glutamyl-phenylalanine (γ-Glu-Phe), a dipeptide with significant potential in various applications, is predominantly achieved via the transpeptidation activity of γ-glutamyltranspeptidase (GGT). The efficiency of this reaction is critically dependent on fine-tuning the pH and temperature.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and innovate within your own laboratory setting.
Section 1: Foundational FAQs - First Principles of the Reaction
This section addresses the fundamental questions researchers have when establishing the γ-Glu-Phe synthesis reaction.
Q1: What is the primary enzyme used for γ-Glu-Phe synthesis and what are its typical substrates?
A1: The most common and efficient enzyme for this synthesis is γ-glutamyltranspeptidase (GGT) , also known as γ-glutamyl transferase (EC 2.3.2.2). GGTs from various microbial sources, particularly Bacillus species like Bacillus subtilis and Bacillus amyloliquefaciens, are widely used due to their stability and activity.[1][2] The reaction involves:
-
A γ-glutamyl donor: L-Glutamine (L-Gln) is the most frequently used and cost-effective donor substrate.[1]
-
A γ-glutamyl acceptor: For this specific synthesis, L-phenylalanine (L-Phe) is the acceptor. GGT catalyzes the transfer of the γ-glutamyl group from L-Gln to the amino group of L-Phe.
Q2: Why are pH and temperature considered critical parameters for this reaction?
A2: Both pH and temperature directly govern the enzyme's catalytic efficiency and stability.
-
pH: Affects the ionization state of amino acid residues in the enzyme's active site and the substrates themselves.[3] For GGT, the transpeptidation reaction is markedly pH-dependent.[3] The deprotonated form of the acceptor amino acid is often the true substrate, making alkaline conditions generally favorable.[3] Incorrect pH can lead to irreversible enzyme inactivation or favor undesirable side reactions like hydrolysis.[3][4]
-
Temperature: Influences the rate of reaction by affecting the kinetic energy of molecules.[5] As temperature rises, reaction rates typically increase up to an optimum point.[6] Beyond this optimum, the enzyme begins to denature, losing its three-dimensional structure and catalytic activity.[5][6] This thermal denaturation is often irreversible.
Q3: My GGT is from a Bacillus species. What are the generally recommended starting conditions for pH and temperature?
A3: For GGTs derived from Bacillus species, the optimal conditions for transpeptidation are generally in the alkaline range and at moderately elevated temperatures. A robust starting point would be:
It is crucial to recognize that these are starting points. The precise optima can vary depending on the specific strain, enzyme purity, and substrate concentrations.[1][7] For example, GGT from Bacillus subtilis SK11.004 showed an optimal pH of 10 and temperature of 37°C.[1] Another study using a recombinant Bacillus licheniformis GGT reported optimal conditions of pH 9.0 and 50°C.[7]
Section 2: Troubleshooting and Optimization Protocols
This section provides structured guidance for overcoming common issues and systematically determining the optimal parameters for your specific experimental setup.
Troubleshooting Guide: Low Product Yield
Q4: My reaction yield of γ-Glu-Phe is very low. What are the most likely causes related to pH and temperature?
A4: Low yield is the most common issue and can often be traced back to suboptimal pH or temperature.
-
Suboptimal pH: If the pH is too low (e.g., neutral or acidic), two problems arise. First, the catalytic activity for transpeptidation is significantly reduced.[9] Second, the competing hydrolysis reaction (where water acts as the acceptor, producing glutamic acid) can become dominant.[4] Conversely, a pH that is too high (e.g., >11.0) can lead to enzyme denaturation and irreversible activity loss.[3][10]
-
Suboptimal Temperature: If the temperature is too low, the reaction will be slow, resulting in low yield within a practical timeframe. If the temperature is too high, the enzyme will rapidly denature and lose activity, halting the reaction prematurely.[6] Many GGTs show good stability up to 50°C, but this can vary.[1]
-
pH-Induced Kinetic Shift: For some GGTs, such as the one from B. subtilis, the kinetics can change from standard Michaelis-Menten at pH 7.0-9.0 to a sigmoidal (cooperative) form at pH 10.0 and above.[10][11] This shift can affect reaction efficiency and should be considered during optimization.
Experimental Protocol 1: Determining the Optimal pH
This protocol provides a systematic approach to identify the pH at which your GGT exhibits maximum activity for γ-Glu-Phe synthesis.
Principle: The enzyme's activity is measured across a range of pH values while keeping all other parameters (temperature, substrate concentrations, enzyme concentration) constant. The pH that results in the highest product formation rate is the optimum.[12]
Materials:
-
γ-glutamyltranspeptidase (GGT)
-
L-Glutamine (γ-glutamyl donor)
-
L-Phenylalanine (acceptor)
-
A series of buffers (e.g., 50-100 mM concentration) covering a pH range from 7.0 to 11.0. Examples:
-
Sodium Phosphate (pH 7.0 - 8.0)
-
Tris-HCl (pH 8.0 - 9.0)
-
Glycine-NaOH or Carbonate-Bicarbonate (pH 9.0 - 11.0)
-
-
Reaction tubes
-
Constant temperature incubator (set to a known, moderate temperature like 37°C)
-
Quenching solution (e.g., 1 M HCl or heat inactivation at 100°C for 10 min)[13]
-
Analytical system for product quantification (e.g., HPLC)
Procedure:
-
Buffer Preparation: Prepare a set of buffers, each at a different pH value (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0).
-
Reaction Setup: For each pH value, prepare a reaction tube. A typical reaction mixture might contain:
-
Pre-incubation: Equilibrate the reaction tubes at the chosen constant temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Add a fixed amount of GGT to each tube to start the reaction. Mix gently.
-
Time-Course Sampling: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the reaction.
-
Analysis: Quantify the concentration of γ-Glu-Phe in each quenched sample using a validated analytical method like HPLC.[7]
-
Data Interpretation: For each pH value, plot the concentration of γ-Glu-Phe against time. The initial reaction rate is the slope of the linear portion of this curve. Finally, plot the reaction rate (Y-axis) against the pH (X-axis). The peak of this curve represents the optimal pH for your enzyme under these conditions.[14]
Experimental Protocol 2: Determining the Optimal Temperature
This protocol outlines the steps to find the temperature at which your enzyme's activity is maximal without significant thermal denaturation over the reaction period.
Principle: The reaction is run at various temperatures under the newly determined optimal pH. The temperature yielding the highest product formation rate is the optimum. It's important to distinguish between optimal temperature for activity and thermal stability. The "optimum" is often a balance between reaction rate and enzyme inactivation.[15]
Materials:
-
Same as Protocol 1, but with the optimal buffer identified.
-
Multiple incubators or a thermal cycler with a gradient function, capable of maintaining stable temperatures across a range (e.g., 25°C to 70°C).
Procedure:
-
Reaction Setup: Prepare identical reaction mixtures using the optimal pH buffer determined in Protocol 1.
-
Temperature Gradient: Place the reaction tubes in incubators set to different temperatures (e.g., 25, 37, 45, 50, 55, 60, 70°C). Allow them to equilibrate for 5 minutes.
-
Initiate and Sample: Start the reactions by adding GGT. Follow the same time-course sampling and quenching procedure as in Protocol 1.
-
Analysis and Interpretation:
-
Quantify the γ-Glu-Phe produced at each time point for each temperature.
-
Calculate the initial reaction rates as before.
-
Plot the reaction rate (Y-axis) against temperature (X-axis). The peak of this curve indicates the optimal temperature.[5]
-
Crucial Note: At higher temperatures, you may observe an initially high rate followed by a rapid plateau. This indicates that the enzyme is active but not stable, denaturing quickly.[15] The true practical optimum is the temperature that gives a high, sustained rate of product formation over your desired reaction time.
-
Section 3: Data Summary & Advanced Considerations
Q5: Can you provide a summary of optimal conditions found in the literature for relevant GGTs?
A5: Yes. The following table summarizes reported optimal pH and temperature values for GGTs from sources relevant to γ-Glu-Phe synthesis. This data highlights the importance of empirical determination for any new enzyme source.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus subtilis SK11.004 | 10.0 | 37 | [1] |
| Bacillus licheniformis (recombinant) | 9.0 | 50 | [7] |
| Bacillus amyloliquefaciens S0904 | ~9.0 (for transpeptidation) | 55 | [4][16] |
| Generic Bacterial GGT (for γ-Glu-Val) | 10.0 | 37 | [8] |
| Generic Bacterial GGT (for γ-Glu-His) | 9.7 | 37 | [13] |
Q6: My enzyme seems to lose activity during the reaction, even at the determined "optimal" temperature. What can I do?
A6: This suggests thermal instability over the course of the reaction. The "optimal temperature" determined by initial rate assays may be too high for prolonged incubations.[15]
-
Lower the Temperature: Try running the reaction at a slightly lower temperature (e.g., 5-10°C below the determined optimum). While the initial rate will be slower, the extended enzyme lifespan may lead to a higher final product yield.
-
Enzyme Stabilization: Investigate the addition of stabilizing agents. For some GGTs, the addition of divalent cations like Ca²⁺ has been shown to significantly improve thermal stability.[17]
-
Immobilization: For industrial or continuous flow applications, immobilizing the enzyme on a solid support can greatly enhance its operational stability at higher temperatures.[7]
Q7: How does substrate concentration interact with pH and temperature optimization?
A7: Substrate concentration is a key third variable. High substrate concentrations can sometimes have a stabilizing effect on enzymes. Furthermore, the solubility of L-phenylalanine can be a limiting factor and may be influenced by the pH and temperature of the buffer. It is recommended to perform final optimizations of pH and temperature at the substrate concentrations you intend to use for production, as the optima may shift slightly. For instance, in one study on B. subtilis GGT, the apparent optimal pH shifted from 9.0 to 11.0 when the substrate concentration was increased from 2 mM to 64 mM.[10]
References
- Sciencing. (2022).
- PubMed. (n.d.). The effect of pH on the transpeptidation and hydrolytic reactions of rat kidney gamma-glutamyltransferase. [Link]
- ACS Publications. (2022). From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives. Journal of Agricultural and Food Chemistry. [Link]
- NIH National Library of Medicine. (2021). Effects of pH and NaCl on hydrolysis and transpeptidation activities of a salt-tolerant γ-glutamyltranspeptidase from Bacillus amyloliquefaciens S0904. Food Science and Biotechnology. [Link]
- Study.com. (n.d.). Optimum pH for Enzymes | Definition & Examples. [Link]
- ResearchGate. (n.d.). Effect of pH (a) and temperature (b) on the activity of Ptc-GT. [Link]
- PubMed. (2016). A new method to determine optimum temperature and activation energies for enzymatic reactions. Bioprocess and Biosystems Engineering. [Link]
- Hindawi. (n.d.).
- NIH National Library of Medicine. (2016). A new method to determine optimum temperature and activation energies for enzymatic reactions. Bioprocess and Biosystems Engineering. [Link]
- iGEM Stockholm 2018. (2018).
- PubMed. (2011). Purification and Characterization of γ-glutamyltranspeptidase From Bacillus Subtilis SK11.004. Applied Biochemistry and Biotechnology. [Link]
- JoVE. (2019). Enzyme Activity Procedure. [Link]
- PubMed. (2014).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). pH-Dependent hydrolase, glutaminase, transpeptidase and autotranspeptidase activities of Bacillus subtilis γ-glutamyltransferase. [Link]
- G-Biosciences. (n.d.). Enzyme Analysis. [Link]
- ResearchGate. (2016).
- PubMed. (2012). Effects of pH and dissolved oxygen on the synthesis of γ-glutamyltranspeptidase from Bacillus subtilis SK 11.004. Journal of the Science of Food and Agriculture. [Link]
- ResearchGate. (n.d.).
- IRIS. (n.d.). pH-Dependent hydrolase, glutaminase, transpeptidase and autotranspeptidase activities of Bacillus subtilis γ-glutamyltransferase. [Link]
- ResearchGate. (n.d.). Temperature stability of probiotic Bacillus amyloliquefaciens COFCAU_P1... [Link]
- NIH National Library of Medicine. (2016). High-Level Heat Resistance of Spores of Bacillus amyloliquefaciens and Bacillus licheniformis Results from the Presence of a spoVA Operon in a Tn1546 Transposon. Frontiers in Microbiology. [Link]
- TSI Journals. (2012). Thermal stability of α-amylases from Bacillus licheniformis and Bacillus amyloliquefaciens. BioChemistry: An Indian Journal. [Link]
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (1954). Enzymatic Synthesis of Gamma-Glutamyl-Cysteine in Higher Plants. Plant Physiology. [Link]
- PubMed. (2004). Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine. Journal of Agricultural and Food Chemistry. [Link]
- PubMed. (2003). Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds. Applied and Environmental Microbiology. [Link]
- Wikipedia. (n.d.). Amino acid. [Link]
Sources
- 1. Purification and characterization of γ-glutamyltranspeptidase from Bacillus subtilis SK11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pH and dissolved oxygen on the synthesis of γ-glutamyltranspeptidase from Bacillus subtilis SK 11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of pH on the transpeptidation and hydrolytic reactions of rat kidney gamma-glutamyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH and NaCl on hydrolysis and transpeptidation activities of a salt-tolerant γ-glutamyltranspeptidase from Bacillus amyloliquefaciens S0904 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencing.com [sciencing.com]
- 6. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic synthesis of gamma-glutamylvaline to improve the bitter taste of valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the hydrolytic kinetics of gamma-glutamyl transferase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Video: Enzyme Activity - Procedure [jove.com]
- 15. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of γ-Glutamylphenylalanine in Chromatography
Welcome to the technical support center dedicated to resolving challenges in the chromatographic analysis of γ-Glutamylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high resolution for γ-Glutamylphenylalanine?
γ-Glutamylphenylalanine, a dipeptide, presents several chromatographic challenges. Its amphipathic nature, possessing both polar (glutamyl residue) and non-polar (phenylalanine residue) moieties, can lead to complex retention behavior. Furthermore, as a chiral molecule, separating its enantiomers (γ-L-Glutamyl-L-phenylalanine and γ-L-Glutamyl-D-phenylalanine) requires specific chiral stationary phases or mobile phase additives. Key challenges include poor peak shape (tailing or fronting), insufficient separation from impurities or related compounds, and difficulty in resolving its enantiomers.
Q2: Which HPLC column and stationary phase are recommended for initial method development?
For initial method development in reversed-phase high-performance liquid chromatography (RP-HPLC), a C18 column is the standard and most versatile choice for peptide analysis.[1][2] The hydrophobicity of the C18 alkyl chains provides good retention for the phenylalanine moiety. For peptides, a wide-pore (300 Å) stationary phase is often recommended to allow better access of the analyte to the bonded phase, which can improve peak shape and resolution.[3]
However, if resolution is not optimal with a C18 column, alternative stationary phases should be considered. A C8 column, being less hydrophobic, may be suitable if the peptide is too strongly retained on a C18 column.[4] For compounds containing aromatic rings like phenylalanine, a phenyl-hexyl column can offer alternative selectivity through π-π interactions between the stationary phase and the analyte.[2]
Q3: How does the mobile phase composition affect the resolution of γ-Glutamylphenylalanine?
The mobile phase is a critical factor in controlling the retention and selectivity of γ-Glutamylphenylalanine.[5][6] In RP-HPLC, the mobile phase typically consists of an aqueous component (often with an acid additive) and an organic modifier.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[5][7] Methanol can also be used and sometimes offers different selectivity.
-
Acid Additive: Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as an ion-pairing agent in peptide analysis.[1][7] It helps to sharpen peaks by minimizing secondary interactions between the peptide and the stationary phase. Formic acid is another common additive, particularly for mass spectrometry (MS) applications, as it is more volatile than TFA.[7]
-
pH: The pH of the mobile phase influences the ionization state of the peptide's acidic and basic groups, which in turn affects its retention.[8] Experimenting with pH can be a powerful tool for optimizing selectivity.
Troubleshooting Guide
Problem 1: Poor Peak Shape - Tailing Peaks
Peak tailing is a common issue in chromatography and can compromise resolution and integration accuracy.[9]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic moieties of the peptide, leading to peak tailing.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened, tailing peaks.[11]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape.[10][11]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column frit or the entire column. Using a guard column can help protect the analytical column from contaminants.[12]
-
Problem 2: Insufficient Resolution Between γ-Glutamylphenylalanine and Impurities
Achieving baseline separation from closely eluting impurities is crucial for accurate quantification.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength: If the organic content of the mobile phase is too high, the analyte and impurities may elute too quickly without sufficient interaction with the stationary phase.
-
Solution: Decrease the percentage of the organic solvent in the mobile phase. For gradient elution, a shallower gradient can improve resolution.
-
-
Suboptimal Stationary Phase: The chosen stationary phase may not provide enough selectivity for the separation.
-
Temperature Effects: Column temperature can influence selectivity.
Problem 3: Failure to Separate Enantiomers (Chiral Resolution)
Separating the L- and D-enantiomers of γ-Glutamylphenylalanine requires a chiral separation technique.
Possible Causes & Solutions:
-
Achiral Stationary Phase: Standard reversed-phase columns like C18 are not designed for chiral separations.
-
Mobile Phase Additives: Chiral selectors can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.[16]
-
Solution: Investigate the use of chiral mobile phase additives. For example, a mixture of a non-chiral crown ether and a cyclodextrin derivative in the mobile phase has been shown to be effective for separating chiral primary amino compounds.[16]
-
Experimental Protocols & Data
Protocol 1: General Reversed-Phase HPLC Method for γ-Glutamylphenylalanine
This protocol provides a starting point for the analysis of γ-Glutamylphenylalanine.
Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral Separation using a Crown Ether-Based Column
This protocol is designed for the separation of γ-Glutamylphenylalanine enantiomers.
Method Parameters:
| Parameter | Condition |
| Column | Crown ether-based chiral column (e.g., CROWNPAK CR-I(+)) |
| Mobile Phase | Perchloric acid solution (pH 1.0 - 2.0) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Visualizations
Workflow for Troubleshooting Poor Resolution
Sources
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- 2. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. chromacademy.com [chromacademy.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ymcamerica.com [ymcamerica.com]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 15. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of H-gamma-Glu-Phe-OH
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of H-gamma-Glu-Phe-OH (γ-L-Glutamyl-L-phenylalanine). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression, a common yet significant obstacle in achieving accurate and reproducible quantification of this unique dipeptide. Here, we provide in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities with confidence.
Section 1: Understanding the Core Challenge
Before diving into troubleshooting, it's crucial to understand the properties of the analyte and the nature of the problem.
Q: What are the key properties of this compound relevant to LC-MS analysis?
A: this compound is a dipeptide with distinct physicochemical characteristics that directly influence LC-MS method development.[1] Its molecular weight is approximately 294.30 g/mol .[1][2] The most critical features are:
-
High Polarity: The presence of two carboxylic acid groups and a primary amine makes the molecule highly polar. This often results in poor retention on traditional reversed-phase (RP) C18 columns, where it may elute in the solvent front with other unretained matrix components.[3]
-
Zwitterionic Nature: Like other peptides, it can carry both a positive and a negative charge, making its behavior in solution pH-dependent. This property can be exploited for selective sample preparation using mixed-mode solid-phase extraction.
-
Unique Gamma-Linkage: The peptide bond is formed via the gamma-carboxyl group of glutamic acid, not the alpha-carboxyl group.[4] This makes it resistant to many common peptidases, a factor more relevant to its biological stability than its MS analysis, but important for its identity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₅ | [1][2] |
| Molecular Weight | 294.30 g/mol | [1][2] |
| Predicted pKa | 2.22 ± 0.10 | [5][6] |
| Predicted LogP | -3 | [1] |
| Nature | Highly polar, zwitterionic dipeptide | [3][7] |
Q: What is ion suppression and why is it a critical problem?
A: Ion suppression is a matrix effect that occurs in the mass spectrometer's ion source, most commonly with electrospray ionization (ESI).[8] It is the reduction in the ionization efficiency of the target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, formulation excipients).[9][10]
Mechanism: In the ESI process, analytes compete for access to the droplet surface to be ionized and released into the gas phase.[9] Co-eluting matrix components, especially if they are present at high concentrations or have high surface activity, can outcompete the analyte, leading to a significant drop in its signal intensity.[8][9] This is not an issue of mass interference detected by the analyzer; it is a competition that happens before the ions are even formed and sampled, meaning even highly selective MS/MS methods are susceptible.[8]
The consequences are severe:
-
Poor Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are artificially raised.
-
Inaccurate Quantification: The analyte response is no longer proportional to its concentration.
-
Poor Reproducibility: Minor variations in the matrix from sample to sample can lead to large variations in signal suppression, destroying the precision of the assay.[11]
Section 2: Troubleshooting Guide: A Systematic Approach
Follow this guide when you encounter common issues related to ion suppression in your analysis.
Problem: I am observing poor sensitivity, or no detectable peak, for this compound in my biological matrix samples, even though it works fine in a pure solvent.
This is the classic signature of severe ion suppression. The matrix components are likely co-eluting with your highly polar analyte and preventing its ionization.
Solution Workflow:
Step 1: Diagnose the Problem with a Post-Column Infusion Experiment
Before changing your method, you must confirm that ion suppression is the cause and identify where it occurs in your chromatogram. This is achieved by continuously infusing a standard solution of this compound post-column while injecting a blank matrix extract.[12]
Experimental Protocol:
-
Setup: Use a T-junction to connect a syringe pump to the LC flow path between the analytical column and the MS ion source.
-
Infusion Solution: Prepare a solution of this compound (e.g., 500 ng/mL) in your mobile phase.
-
Infusion: Infuse this solution at a low, steady flow rate (e.g., 10 µL/min). You should see a stable signal (a flat baseline) for your analyte's MRM transition.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample prep method).
-
Analysis: Monitor the analyte's signal. Any significant dip in the baseline indicates a region of ion suppression.[12] Compare the retention time of this dip to the expected retention time of your analyte. If they overlap, you have confirmed the problem.
Step 2: Implement a More Rigorous Sample Preparation Method
Sample preparation is the most effective way to remove interfering matrix components before they enter the LC-MS system.[10][13] For a polar, zwitterionic peptide like this compound, mixed-mode solid-phase extraction (SPE) is the superior choice over simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[7]
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE
This method leverages both reversed-phase and strong cation exchange retention mechanisms to selectively isolate the peptide.
Table 2: Starting Protocol for Mixed-Mode SPE (MCX Plate)
| Step | Reagent/Solvent | Volume | Purpose |
| Condition | Methanol | 1 mL | Wets the sorbent and activates reversed-phase retention. |
| Equilibrate | 2% Formic Acid in Water | 1 mL | Prepares the sorbent for sample loading and ion exchange. |
| Load | Pre-treated Plasma* | 0.5 mL | Binds the analyte via reversed-phase and ion exchange. |
| Wash 1 | 2% Formic Acid in Water | 1 mL | Removes highly polar interferences (salts). |
| Wash 2 | Methanol | 1 mL | Removes non-polar interferences (lipids). |
| Elute | 5% NH₄OH in 60:40 ACN:H₂O | 0.5 mL | Disrupts the ion-exchange interaction to elute the analyte. |
| Post-Elution | Evaporate and reconstitute in mobile phase A | - | Concentrates the sample and ensures solvent compatibility. |
*Plasma pre-treatment: Dilute plasma 1:1 with 4% phosphoric acid to ensure the analyte is positively charged for cation exchange.
Step 3: Optimize Chromatographic Separation
If ion suppression persists after improving sample cleanup, the next step is to chromatographically separate this compound from the remaining interferences. Given its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[14][15][16] HILIC uses a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes.[17]
Recommended Protocol: HILIC Method
Table 3: Recommended Starting HILIC Method Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| Column | Amide- or Silica-based HILIC Column (e.g., 2.1 x 100 mm, <2 µm) | Provides polar surface for hydrophilic retention.[3] |
| Mobile Phase A | 10 mM Ammonium Formate in 90:10 ACN:H₂O, pH ~3.0 | High organic content is required for retention in HILIC.[16] Ammonium formate is a volatile, MS-friendly buffer. |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 ACN:H₂O, pH ~3.0 | Increasing the aqueous content elutes the polar analytes. |
| Gradient | 0% to 50% B over 5-7 minutes | A typical starting gradient for HILIC analysis of peptides. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow rate. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 - 5 µL | Keep low to minimize solvent mismatch with the high-organic mobile phase. |
Step 4: Fine-Tune Mass Spectrometer Source Parameters
While less impactful than sample prep and chromatography, optimizing ESI source parameters can provide a final boost in sensitivity and stability.[13][18] The goal is to promote efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.
Table 4: ESI Source Parameter Optimization Guide
| Parameter | Starting Point | Optimization Strategy & Rationale |
| Capillary Voltage | 3.0 - 4.0 kV (+) | Adjust in small increments (±0.5 kV). Too low gives poor spray; too high can cause in-source fragmentation or instability.[19] |
| Drying Gas Temp. | 300 - 350 °C | Increase to improve desolvation, but avoid excessive heat which can cause thermal degradation of the peptide.[20] |
| Drying Gas Flow | 8 - 12 L/min | Higher flow aids in desolvation of droplets, which is crucial for removing matrix components.[20] |
| Nebulizer Gas | 35 - 50 psi | Affects droplet size. Optimize for the most stable and intense signal. Higher pressure generally creates smaller droplets, which can be beneficial.[21] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Should I use Reversed-Phase or HILIC for this compound? A: While RP-LC is a common starting point, the high polarity of this compound makes it an ideal candidate for HILIC.[3][17] If you observe poor retention (elution near the void volume) in RP-LC, switching to HILIC is strongly recommended to move the analyte away from the early-eluting, highly polar matrix interferences that cause significant ion suppression.[14][16]
Q2: Which mobile phase additive is best: TFA, Formic Acid, or something else? A: Avoid Trifluoroacetic Acid (TFA) for LC-MS. While TFA is an excellent ion-pairing agent that gives sharp peaks in UV-based chromatography, it is a notorious cause of ion suppression in positive-ion ESI.[21][22] Formic Acid (FA) at 0.1% is the standard choice for peptide analysis as it provides protons for ionization without causing severe suppression.[8][23] For HILIC, ammonium formate is an excellent choice as it serves as both a buffer and an electrolyte to improve peak shape.
Q3: How do I perform a post-column infusion experiment? A: The detailed protocol is provided in the "Troubleshooting Guide" section above. It is a simple yet powerful diagnostic tool that gives you a visual map of where ion suppression is occurring in your chromatographic run.[12]
Q4: What is the best sample preparation technique for this dipeptide in plasma? A: Mixed-mode solid-phase extraction (SPE), particularly one combining reversed-phase and cation exchange functionalities, is the most selective and effective method. It provides significantly cleaner extracts compared to protein precipitation or liquid-liquid extraction, which is crucial for minimizing ion suppression.[7]
Q5: Can I just dilute my sample to reduce ion suppression? A: Yes, simple dilution can reduce the concentration of interfering matrix components.[8] However, it also dilutes your analyte, which may cause its concentration to fall below the instrument's limit of detection. This approach is only viable if the original analyte concentration is very high. For trace-level quantification, a selective extraction and concentration step like SPE is necessary.[13]
Q6: My analyte is co-eluting with phospholipids. What should I do? A: Phospholipids are a major cause of ion suppression in bioanalysis. A robust mixed-mode SPE protocol (as described above) will remove the bulk of phospholipids during the methanol wash step. If issues persist, you can also use specialized phospholipid removal plates or modify your chromatographic gradient to better separate your analyte from these lipids.
Q7: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A: ESI is the preferred ionization technique for polar, non-volatile molecules like peptides.[8][24] APCI is generally more suitable for smaller, more volatile, and less polar compounds. While APCI can sometimes be less susceptible to ion suppression, it is unlikely to be efficient for ionizing this compound.[8][9] Stick with ESI and focus on optimizing the sample prep and chromatography.
References
- Wikipedia. Ion suppression (mass spectrometry). Wikipedia.
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques.
- Mei, H. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts.
- MAC-MOD Analytical. (n.d.).
- Lin, D. (n.d.). Electrospray Ionization (ESI)
- Crljen, V. (2007). Ion Suppression: A Major Concern in Mass Spectrometry.
- Element Lab Solutions. (n.d.).
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- LabVantage Solutions. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up.
- PolyLC. (n.d.).
- MacNeill, R. (2016).
- Waters Corporation. (n.d.).
- CymitQuimica. (n.d.). H-γ-Glu-Phe-OH.
- Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.
- ChemicalBook. (n.d.). This compound CAS#: 7432-24-8.
- D. S. Hage, et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- ChemicalBook. (2025). This compound | 7432-24-8.
- de Visser, K., et al. (n.d.). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics.
- Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization.
- Waters Corporation. (n.d.). Simplifying Peptide Bioanalysis.
- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
- Benchchem. (n.d.). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
- Le, A., et al. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
- Agilent. (n.d.). Optimizing the Agilent Multimode Source.
- Yoshino, K., et al. (2007). Detection of potential ion suppression for peptide analysis in nanoflow liquid chromatography/mass spectrometry.
- Wilson, J., et al. (n.d.). Strategies for avoiding saturation effects in ESI-MS. University of Victoria.
- ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.
- Sigma-Aldrich. (n.d.).
- Góngora-Benítez, M., et al. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- ChemBK. (n.d.). H-GLU(PHE)-OH.
- Benchchem. (n.d.). A Technical Guide to the Structural Analysis and Biological Significance of H-γ-Glu-Gln-OH.
- MicroSolv. (2025).
- Gevaert, K., et al. (2003). In situ liquid-liquid extraction as a sample preparation method for matrix-assisted laser desorption/ionization MS analysis of polypeptide mixtures. Analytical Chemistry.
- American Chemical Society. (n.d.).
- ResearchGate. (n.d.). Scheme 1 The general liquid-liquid extraction protocol for peptide and protein biomarker detection.
- Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube.
- National Center for Biotechnology Information. (n.d.). gamma-L-Glutamyl-L-phenylalanine. PubChem.
- Google Patents. (n.d.).
- Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives.
- PubMed Central. (2024).
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Technical Support Center: H-gamma-glu-phe-oh Long-Term Storage and Handling
Introduction: H-gamma-glu-phe-oh (γ-L-Glutamyl-L-phenylalanine) is a dipeptide of significant interest due to its unique structural features and biological relevance.[1][2] Its defining characteristic is the isopeptide bond between the gamma-carboxyl group of glutamic acid and the alpha-amino group of phenylalanine. This γ-linkage confers remarkable resistance to degradation by most common peptidases, enhancing its metabolic stability compared to peptides with standard alpha-peptide bonds.[3] However, like all biomolecules, its integrity is critically dependent on proper storage and handling. Inappropriate conditions can lead to chemical and physical degradation, compromising experimental results and the efficacy of potential applications.[4]
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It details field-proven best practices for the long-term storage of this compound, presented in a practical question-and-answer format to directly address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) on Storage
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the optimal conditions for the long-term storage of lyophilized this compound?
A1: For maximum long-term stability, lyophilized (powder) this compound should be stored at -20°C or, preferably, -80°C .[4] The key environmental factors to control are temperature, humidity, and light.
-
Temperature: Low temperatures drastically slow down chemical degradation processes.[4] While short-term storage for a few weeks at 4°C is acceptable, -20°C to -80°C is mandatory for storage periods extending over months or years.[5]
-
Humidity: Peptides containing acidic residues like glutamic acid are often hygroscopic (prone to absorbing moisture from the air), a process known as deliquescence.[6] Moisture can catalyze hydrolysis, significantly reducing the peptide's shelf-life.[4] Therefore, it is crucial to store the vial tightly sealed within a desiccator containing a drying agent.[6]
-
Light: To prevent potential photodegradation, always store peptide vials in the dark or in amber-colored containers.[4][5]
Q2: How should I handle the lyophilized powder when taking a sample?
A2: Proper handling at this stage is critical to prevent the introduction of moisture, which is a primary cause of degradation for lyophilized peptides.[7]
-
Equilibration: Before opening, remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature over 20-30 minutes.[7][8][9] This crucial step prevents atmospheric moisture from condensing on the cold peptide powder.
-
Weighing: Once at room temperature, open the vial, quickly weigh the desired amount of peptide in a controlled environment, and immediately reseal the stock vial tightly.[6]
-
Storage: Return the stock vial to the recommended storage temperature (-20°C or -80°C) promptly.[6]
Q3: Can I store this compound in solution for the long term?
A3: No, long-term storage of any peptide in solution is strongly discouraged.[6][8] The shelf-life of peptides in solution is extremely limited compared to their lyophilized form.[6] Peptides in an aqueous environment are far more susceptible to degradation pathways such as hydrolysis, aggregation, and microbial contamination.[4][6]
Q4: If I must store a solution temporarily, what are the best practices?
A4: If storage in solution is unavoidable, it should only be for a short period.
-
Solvent/Buffer: Dissolve the peptide in a sterile buffer, preferably at a slightly acidic pH of 5-6, which can improve stability.[6][7]
-
Aliquoting: The most critical practice is to divide the stock solution into single-use aliquots.[6] This minimizes the number of damaging freeze-thaw cycles the peptide is exposed to and reduces the risk of contamination for the entire stock.[6]
-
Storage: Store these aliquots frozen at -20°C or colder.[7] Avoid using frost-free freezers, as their frequent temperature fluctuations during defrost cycles can be detrimental to peptide stability.[7]
Q5: What are the primary degradation pathways for this compound?
A5: While the gamma-bond provides resistance to many enzymes, the peptide is still susceptible to chemical and physical degradation.[3][10]
-
Hydrolysis: This is a major degradation pathway where water cleaves the peptide bonds. It is accelerated by extremes in pH and elevated temperatures.[10][11]
-
Physical Instability: This includes processes like adsorption to container surfaces (especially at high dilutions) and the formation of aggregates, which can affect solubility and bioactivity.[11]
-
Moisture-Induced Degradation: As a hygroscopic peptide, absorbing water can lead to clumping and hydrolysis even in the lyophilized state if not stored under desiccated conditions.[6]
Data Summary: Recommended Storage Conditions
| Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Optimal for long-term archival storage. Must be kept in a desiccator. |
| -20°C | Months to Years | Standard for long-term storage. [4][6] Must be kept in a desiccator. | |
| 4°C | Weeks to Months | Acceptable for short-term use only.[5] | |
| Reconstituted Solution | -80°C | Weeks to Months | Must be in single-use aliquots. Avoid freeze-thaw cycles. |
| -20°C | Days to Weeks | Must be in single-use aliquots. Avoid frost-free freezers.[6][7] | |
| 4°C | Days | Not recommended; for immediate or very short-term use only. |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol ensures the peptide is solubilized correctly while minimizing the risk of degradation and contamination.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS at pH 5-6)
-
Sterile, low-protein-binding pipette tips and microcentrifuge tubes
-
Vortex mixer and centrifuge
Methodology:
-
Temperature Equilibration: Remove the peptide vial from the freezer and place it in a desiccator to allow it to reach room temperature (approx. 20-30 minutes).[9]
-
Solvent Preparation: Ensure your chosen solvent or buffer is at room temperature and has been degassed if necessary.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Add the recommended volume of solvent slowly down the side of the vial. Do not squirt the solvent directly onto the powder, as this can cause it to disperse and stick to the cap.[9]
-
Gentle Mixing: Gently swirl or rock the vial to dissolve the peptide.[9] If necessary, vortex for a few seconds. Shaking vigorously is not recommended as it can induce aggregation.
-
Visual Inspection: Once dissolved, the solution should be clear and free of particulates. A cloudy or hazy appearance may indicate poor solubility, aggregation, or contamination.[9]
-
Aliquoting for Storage: If the entire volume will not be used immediately, divide the solution into sterile, single-use aliquots in low-protein-binding tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[5][6]
-
Final Storage: Use the aliquots for your experiment immediately or store them at -20°C or -80°C as outlined in the table above.
Troubleshooting Guide
Q1: My experimental results using this compound are inconsistent. Could storage be the issue?
A1: Yes, improper storage is a very common cause of inconsistent results.[6]
-
Cause: The likely culprit is peptide degradation. This can result from repeated freeze-thaw cycles of a stock solution, long-term storage of a solution (even when frozen), or moisture contamination of the lyophilized powder.[6]
-
Solution: Always aliquot your reconstituted peptide into single-use volumes to eliminate freeze-thaw cycles.[6] If you suspect your lyophilized stock has been compromised by moisture (e.g., if the vial was opened while cold), it is best to use a fresh, unopened vial. For maximum reproducibility, always follow the strict handling protocols outlined above.
Q2: The reconstituted peptide solution appears cloudy or has particulates. What should I do?
A2: A cloudy solution indicates a problem and should not be used in experiments.[9]
-
Possible Causes:
-
Aggregation: The peptide may have formed insoluble aggregates due to improper reconstitution (e.g., shaking too vigorously) or instability in the chosen buffer.
-
Contamination: Bacterial or fungal contamination can cause cloudiness.
-
Low Solubility: The concentration may be too high for the chosen solvent.
-
-
Recommended Solutions:
-
Try gentle warming or sonication to see if the material dissolves. If it remains cloudy, it should be discarded.
-
Ensure you are using sterile reconstitution techniques and a sterile, filtered buffer.[9]
-
Review the supplier's datasheet for solubility information and try reconstituting at a lower concentration.
-
Q3: I suspect my peptide has lost bioactivity. How can I confirm this without a direct activity assay?
A3: While a functional assay is the definitive test, you can use analytical methods to check for chemical integrity.
-
Cause: Loss of activity is a direct consequence of chemical or physical degradation.[11]
-
Solution: High-Performance Liquid Chromatography (HPLC) is an excellent method to assess the purity of your peptide. Comparing the HPLC chromatogram of your stored sample to that of a fresh, newly reconstituted sample can reveal the presence of degradation products (new peaks) or a significant decrease in the main peptide peak. Mass spectrometry can be used to identify the masses of these degradation products, providing clues to the degradation pathway.
Visualization: Troubleshooting Workflow for Peptide Stability
This diagram outlines a logical workflow for diagnosing and resolving common issues related to peptide storage and handling.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- How to Store Peptides | Best Practices for Researchers. Unchained Labs. [Link]
- The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Dripdok Help Center - Intercom. [Link]
- Peptide Storage and Handling Guidelines. GenScript. [Link]
- The Complete Peptide Reconstitution & Storage Guide. Bluewell Peptides. [Link]
- Peptide Handling, dissolution & Storage. NIBSC. [Link]
- Peptides and Probable Degradation P
- Non-classical helix-stabilizing interactions: C-H...O H-bonding between Phe and Glu side chains in alpha-helical peptides. PubMed. [Link]
- Instability of Peptide and Possible Causes of Degrad
- Peptides and probable degradation p
- Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). HMDB. [Link]
- Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]
- Gamma Glutamyl Transpeptidase.
- gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299. PubChem. [Link]
- A Debittered Complex of Glucose-Phenylalanine Amadori Rearrangement Products with β-Cyclodextrin: Structure, Molecular Docking and Thermal Degrad
- The effects of long-term storage of human red blood cells on the glutathione synthesis rate and steady-state concentration.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. [Link]
- Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. NIH. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of γ-Glutamylphenylalanine as a Next-Generation Biomarker for Phenylketonuria
This guide provides an in-depth technical comparison of γ-Glutamylphenylalanine (γ-Glu-Phe) against the current gold standard, blood Phenylalanine (Phe), for the monitoring and management of Phenylketonuria (PKU). It is intended for researchers, clinical scientists, and drug development professionals seeking to understand the validation, application, and potential superiority of this emerging biomarker.
The Clinical Challenge: Beyond Simple Phenylalanine Monitoring in PKU
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder stemming from mutations in the PAH gene, which codes for the enzyme phenylalanine hydroxylase.[1][2] This enzymatic deficiency prevents the conversion of Phenylalanine (Phe) to Tyrosine (Tyr), leading to a toxic accumulation of Phe in the blood and, most critically, the brain.[2][3] If untreated, this hyperphenylalaninemia (HPA) results in severe and irreversible neurological damage, including intellectual disability, seizures, and psychiatric disorders.[1][4][5]
The cornerstone of PKU management is the lifelong maintenance of blood Phe concentrations within a narrow therapeutic window, primarily achieved through a strict Phe-restricted diet and supplemented with specialized medical foods.[6][7] Consequently, frequent and accurate monitoring of blood Phe levels, typically from dried blood spots (DBS), has been the undisputed gold standard for decades.[8][9]
However, a growing body of clinical evidence reveals the limitations of relying solely on blood Phe as a surrogate for neurological health. A significant disconnect is often observed between blood Phe levels and the presentation of clinical symptoms, particularly in adult patients.[4][10] Patients with seemingly well-controlled Phe levels can still exhibit executive function deficits, mood disorders, and white matter abnormalities on MRI scans.[10][11] This discrepancy underscores a critical unmet need for biomarkers that more accurately reflect the metabolic burden within the central nervous system.
Several factors contribute to the inadequacy of Phe monitoring:
-
Analytical and Pre-analytical Variability: Significant discrepancies of up to 28% have been reported between Phe concentrations measured in plasma versus DBS, the latter being the most common sampling method.[8][9] Results are further confounded by the quality and volume of the blood applied to the filter paper.[9]
-
Poor Reflection of Brain Phe Levels: Blood Phe provides only a snapshot in time and may not accurately represent the chronic exposure or the complex metabolic dysregulation occurring in the brain.
-
Patient Burden: The necessity for frequent, invasive blood sampling presents a significant lifelong burden for patients and their families.[8][12]
This clinical and analytical ambiguity drives the search for novel biomarkers that can offer a more integrated and biologically relevant assessment of metabolic control in PKU.
Biochemical Rationale for γ-Glutamylphenylalanine (γ-Glu-Phe)
When the primary Phe metabolic pathway is blocked, the body shunts excess Phe into alternative pathways.[3] One such pathway involves the enzyme γ-glutamyl transpeptidase (GGT), a membrane-bound enzyme that plays a key role in glutathione metabolism.[13] GGT catalyzes the transfer of the γ-glutamyl moiety from donors like glutathione to acceptor molecules, including amino acids.[14] In the high-Phe environment of PKU, Phe becomes a prominent acceptor, leading to the formation of the dipeptide γ-Glutamylphenylalanine.[14]
This biochemical process has been confirmed by untargeted metabolomic studies, which have identified γ-Glu-Phe as a significantly upregulated metabolite in the urine of PKU patients.[15] The central hypothesis is that the rate of γ-Glu-Phe formation is proportional to the integrated Phe exposure over time, potentially offering a more stable and biologically insightful marker of metabolic stress than a fluctuating blood Phe level.
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Comparative analysis of H-gamma-glu-phe-oh synthesis methods
An In-depth Comparative Analysis of H-γ-Glu-Phe-OH Synthesis Methods
Authored by: A Senior Application Scientist
Introduction: The Significance of γ-Glutamyl-Phenylalanine
H-γ-Glu-Phe-OH, or γ-L-Glutamyl-L-phenylalanine, is a dipeptide of considerable interest in the fields of food science and pharmacology. Composed of L-glutamic acid and L-phenylalanine linked via the γ-carboxyl group of the glutamic acid residue, this molecule is noted for its potential "kokumi" taste-enhancing properties, which impart a sense of richness, continuity, and mouthfulness to foods[1]. Beyond sensory applications, γ-glutamyl peptides are studied for their physiological roles and increased stability against proteolysis compared to standard α-linked peptides[2].
The synthesis of this specific γ-linked dipeptide presents a unique chemical challenge: the selective activation of the γ-carboxyl group of glutamic acid while its α-carboxyl group remains protected. This guide provides a comparative analysis of the three primary methodologies for synthesizing H-γ-Glu-Phe-OH: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. We will delve into the core principles, provide validated experimental protocols, and present comparative performance data to guide researchers in selecting the optimal strategy for their application.
Solid-Phase Peptide Synthesis (SPPS): The Automation-Friendly Standard
SPPS, pioneered by R.B. Merrifield, is the most widely used method for peptide synthesis due to its amenability to automation and simplified purification of intermediates[3][4]. The core principle involves anchoring the C-terminal amino acid (Phenylalanine) to an insoluble polymer resin and sequentially adding N-protected amino acids. The growing peptide chain remains attached to the solid support, allowing excess reagents and by-products to be removed by simple filtration and washing[5].
Expertise & Causality: The Strategic Choices in SPPS
The critical choice for synthesizing a γ-glutamyl peptide via SPPS is the selection of a differentially protected glutamic acid derivative. To achieve the γ-linkage, the α-carboxyl group must be protected while the γ-carboxyl group is activated for coupling. In the standard Fmoc/tBu strategy, this is typically achieved by using a glutamic acid building block where the side-chain (γ-carboxyl) is protected by a group that is stable during synthesis but can be removed during the final cleavage step, such as a tert-butyl (OtBu) ester. The α-carboxyl group is activated in situ using a coupling reagent to form the peptide bond.
However, for a specific γ-linkage, a more strategic approach is required using an orthogonally protected glutamic acid derivative like Fmoc-L-Glu(OAll)-OH . The allyl (All) ester protecting the α-carboxyl group can be selectively removed on-resin using a palladium catalyst, leaving the γ-carboxyl free for subsequent coupling. This is an advanced technique.
A more common and direct approach for this specific dipeptide is to start with Fmoc-Phe-OH attached to the resin and then couple a glutamic acid derivative where the α-amino group and α-carboxyl group are protected, and the γ-carboxyl is activated. For instance, using N-α-Fmoc-L-glutamic acid α-benzyl ester , where the γ-carboxyl group is free to be activated and coupled to the resin-bound phenylalanine.
Experimental Protocol: Fmoc/tBu SPPS
This protocol outlines the manual synthesis of H-γ-Glu-Phe-OH on a 2-Chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving the final peptide's integrity[6].
-
Resin Preparation & First Amino Acid Loading:
-
Swell 1.0 g of 2-CTC resin (loading capacity: 1.0 mmol/g) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM. Dissolve 2 equivalents of Fmoc-L-Phe-OH and 4 equivalents of N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), Dimethylformamide (DMF) (3x), and DCM again (3x).
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Glutamic Acid Derivative:
-
In a separate vial, pre-activate 3 equivalents of N-α-Fmoc-L-glutamic acid α-benzyl ester with 2.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA in DMF for 5 minutes[7]. The choice of HBTU is based on its high efficiency and ability to minimize racemization.
-
Add the activated amino acid solution to the resin-bound phenylalanine.
-
Agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the glutamic acid residue.
-
-
Cleavage and Final Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5). The TIS acts as a scavenger to prevent side reactions with the benzyl ester.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA[8][9].
-
Collect fractions containing the pure product and confirm identity via mass spectrometry. Lyophilize the pure fractions to obtain the final product.
-
Workflow & Performance
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- 2. pubs.acs.org [pubs.acs.org]
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- 9. peptide.com [peptide.com]
A Comparative Gustatory Analysis: The Taste Profile of γ-Glu-Phe versus its Constituent Amino Acids
Introduction: Deconstructing Flavor at the Molecular Level
In the intricate world of flavor science, the gustatory perception of a molecule is not merely a qualitative attribute but a complex interplay of its chemical structure with specialized receptors in the oral cavity. The dipeptide γ-L-glutamyl-L-phenylalanine (γ-Glu-Phe) presents a fascinating case study in how the covalent linkage of two amino acids can dramatically alter their individual taste profiles. This guide provides an in-depth comparative analysis of the taste characteristics of γ-Glu-Phe against its constituent amino acids, L-glutamic acid and L-phenylalanine. We will explore the transformation from the distinct "umami" and "bitter" tastes of the individual amino acids to the complex "kokumi" and modified taste profile of the resulting dipeptide. This analysis is grounded in sensory evaluation data and an understanding of the underlying receptor-mediated signaling pathways, offering valuable insights for researchers and professionals in food science and drug development.
I. The Distinct Taste Profiles of the Building Blocks: L-Glutamic Acid and L-Phenylalanine
A. L-Glutamic Acid: The Quintessence of Umami
L-glutamic acid, particularly in its salt form (monosodium glutamate or MSG), is universally recognized as the primary elicitor of umami, the fifth basic taste.[1][2][3][4] The term "umami," coined by Japanese chemist Dr. Kikunae Ikeda in 1908, describes a savory, brothy, or meaty sensation that imparts a sense of fullness and satisfaction to foods.[1][3]
-
Taste Profile: The taste of L-glutamic acid is characterized by a persistent, mouth-watering sensation that spreads across the tongue.[1] It is not intensely flavorful on its own but acts as a flavor enhancer, synergizing with other taste modalities to create a more complex and palatable experience.[2][4]
-
Receptor Mechanism: The umami taste is primarily mediated by the heterodimeric G protein-coupled receptor (GPCR), T1R1/T1R3.[1] The binding of L-glutamate to this receptor initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of umami.
B. L-Phenylalanine: A Profile Dominated by Bitterness
In stark contrast to the savory notes of L-glutamic acid, L-phenylalanine is predominantly characterized by a bitter taste.[5][6][7][8] Bitterness is an innate aversive taste, often associated with potentially toxic compounds, and is detected by a large family of GPCRs known as TAS2Rs.
-
Taste Profile: The bitterness of L-phenylalanine can be described as a sharp, somewhat unpleasant sensation. The intensity of this bitterness is concentration-dependent.[5]
-
Receptor Mechanism: The bitter taste of L-phenylalanine is mediated by specific TAS2R family receptors. The hydrophobicity of the phenylalanine molecule plays a significant role in its interaction with these receptors, contributing to its bitter taste.[6][7]
II. The Emergence of a New Gustatory Identity: The Taste of γ-Glu-Phe
The formation of a γ-glutamyl bond between L-glutamic acid and L-phenylalanine results in a dipeptide with a taste profile that is remarkably different from its precursors. The most significant changes are a marked reduction in the bitterness of phenylalanine and the emergence of a "kokumi" sensation, alongside a subtle sourness.[5][9][10][11]
A. Attenuation of Bitterness and Introduction of Sourness
Sensory evaluation studies have demonstrated that the γ-glutamylation of bitter amino acids, including phenylalanine, effectively reduces their bitterness.[5][9][10][11]
-
Taste Profile of γ-Glu-Phe: In aqueous solutions, γ-Glu-Phe is described as having a significantly reduced bitterness compared to an equimolar concentration of L-phenylalanine.[5] Instead, it imparts a noticeable sour taste.[5][9] This transformation in taste is a direct consequence of the chemical modification.
B. The Kokumi Sensation: Enhancing Mouthfulness and Complexity
Beyond its intrinsic taste, γ-Glu-Phe is recognized as a "kokumi" substance. The term "kokumi," derived from Japanese, translates to "rich taste" or "mouthfulness."[12][13] Kokumi compounds do not have a distinct taste on their own at low concentrations but enhance and prolong the perception of other basic tastes, particularly umami, sweet, and salty.[12][13][14]
-
Kokumi Effect of γ-Glu-Phe: When added to a food matrix, such as a broth or soy sauce, γ-Glu-Phe enhances the overall flavor profile by imparting a sense of thickness, continuity, and complexity.[15] It can also exhibit a mild astringent sensation in water.[15]
-
Receptor Mechanism: The kokumi sensation is primarily mediated by the calcium-sensing receptor (CaSR), a GPCR found on the tongue.[12][13][16][17] The binding of γ-glutamyl peptides like γ-Glu-Phe to the CaSR potentiates the signals of other taste receptors, leading to the enhanced perception of umami, sweet, and salty tastes.[13]
III. Comparative Sensory Data
The following table summarizes the key sensory attributes and taste thresholds of γ-Glu-Phe and its constituent amino acids based on available literature.
| Compound | Primary Taste Profile | Secondary Notes | Taste Enhancement | Taste Threshold (Astringency in water) |
| L-Glutamic Acid | Umami (savory, brothy) | - | Enhances overall flavor | - |
| L-Phenylalanine | Bitter | - | - | - |
| γ-Glu-Phe | Kokumi (mouthfulness, richness) | Sour, Astringent | Enhances umami, sweet, and salty tastes | 2.5-3.92 mM[15] |
IV. Experimental Protocols
A. Sensory Evaluation of Taste Profiles
A robust sensory evaluation is critical to characterizing and comparing the taste profiles of these compounds.
1. Panelist Selection and Training:
-
Recruit a panel of 8-12 trained individuals with demonstrated sensory acuity.
-
Panelists should be trained to recognize and quantify the five basic tastes (sweet, sour, salty, bitter, umami) and the kokumi sensation (mouthfulness, continuity, thickness).
-
Training should involve the use of standard reference solutions for each taste attribute.
2. Sample Preparation:
-
Prepare aqueous solutions of L-glutamic acid, L-phenylalanine, and γ-Glu-Phe at various equimolar concentrations (e.g., 1 mM, 5 mM, 10 mM, 30 mM).
-
Ensure all solutions are prepared with high-purity water and are presented at a standardized temperature (e.g., 25°C).
-
For evaluating kokumi effects, prepare a basal umami solution (e.g., 0.5% MSG and 0.05% inosine 5'-monophosphate) and add the test compounds at sub-threshold concentrations for their intrinsic taste.
3. Evaluation Procedure:
-
Employ a randomized, double-blind presentation of samples to the panelists.
-
Utilize a descriptive analysis method where panelists rate the intensity of each taste attribute (umami, bitter, sour, kokumi) on a labeled magnitude scale (e.g., 0-10).
-
Include a preference test to gauge the overall palatability of the compounds.[5]
B. In Vitro Calcium-Sensing Receptor (CaSR) Activation Assay
This assay provides a biochemical basis for the kokumi sensation.
1. Cell Culture:
-
Use a stable cell line, such as HEK293 cells, that has been engineered to express the human calcium-sensing receptor (hCaSR).
2. Assay Protocol:
-
Plate the hCaSR-expressing cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add solutions of γ-Glu-Phe at various concentrations to the wells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
An increase in fluorescence indicates activation of the CaSR.
V. Signaling Pathways and Molecular Mechanisms
The distinct taste perceptions of L-glutamic acid, L-phenylalanine, and γ-Glu-Phe are rooted in their activation of different taste receptor signaling pathways.
Figure 1: Simplified signaling pathways for umami, bitter, and kokumi taste perception.
VI. Conclusion and Future Directions
The comparative analysis of γ-Glu-Phe and its constituent amino acids, L-glutamic acid and L-phenylalanine, unequivocally demonstrates the profound impact of chemical structure on taste perception. The transition from the distinct umami and bitter profiles of the individual amino acids to the complex kokumi sensation and reduced bitterness of the dipeptide highlights the potential for targeted molecular modifications to modulate flavor.
This understanding is paramount for the food industry in the development of novel flavor enhancers and bitterness maskers. For drug development professionals, the principles of taste modulation through chemical alteration can inform the design of more palatable oral formulations.
Future research should focus on quantitative structure-activity relationship (QSAR) studies to further elucidate the molecular determinants of kokumi taste in γ-glutamyl peptides. Additionally, exploring the synergistic effects of γ-Glu-Phe with other taste compounds will provide a more comprehensive understanding of its flavor-modulating properties in complex food systems.
VII. References
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Umami - Wikipedia. (URL: [Link])
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Umami – The Unfamiliar Taste | Magazine | Davidson Institute of Science Education. (URL: [Link])
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The Umami taste - Takabio. (URL: [Link])
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The Science of Umami: L-Glutamic Acid and Flavor Perception. (URL: [Link])
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Ohsu, T., Amino, Y., Nagasaki, H., Abe, K., & Eto, Y. (2010). Involvement of the calcium-sensing receptor in human taste perception. Journal of Biological Chemistry, 285(2), 1016–1022. (URL: [Link])
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Maruyama, Y., Yasuda, R., Kuroda, M., & Eto, Y. (2012). Kokumi substances, enhancers of basic tastes, induce responses in calcium-sensing receptor-expressing taste cells. PloS one, 7(4), e34489. (URL: [Link])
-
Amino, Y., Nakazawa, M., Ejima, A., Morishita, A., & Eto, Y. (2016). Structure–CaSR–Activity Relation of Kokumi γ-Glutamyl Peptides. Chemical & Pharmaceutical Bulletin, 64(12), 1641–1649. (URL: [Link])
-
N-terminal [Glu]3 moiety of γ-glutamyl peptides contributes largely to the activation of human calcium-sensing receptor, a kokumi receptor. (2020). Bioscience, Biotechnology, and Biochemistry, 84(6), 1324-1327. (URL: [Link])
-
Yang, J., Sun-Waterhouse, D., Cui, C., & Wang, W. (2017). Synthesis and Sensory Characteristics of Kokumi γ-[Glu] n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase From Bacillus Amyloliquefaciens or Aspergillus Oryzae as the Catalyst. Journal of agricultural and food chemistry, 65(39), 8696–8703. (URL: [Link])
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Suzuki, H., Kajimoto, Y., & Kumagai, H. (2002). Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. Journal of agricultural and food chemistry, 50(2), 313–318. (URL: [Link])
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Ishibashi, N., Arita, Y., Kanehisa, H., Kouge, K., Okai, H., & Fukui, S. (1987). Bitterness of Phenylalanine- and Tyrosine-containing Peptides. Agricultural and Biological Chemistry, 51(9), 2389–2394. (URL: [Link])
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Umami - The Fifth Taste - Oryoki.de. (URL: [Link])
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Structure–CaSR–Activity Relation of Kokumi γ-Glutamyl Peptides. | Semantic Scholar. (URL: [Link])
-
Bitterness of Phenylalanine- and Tyrosine-containing Peptides - J-Stage. (URL: [Link])
-
Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase - PubMed. (URL: [Link])
-
Sensory Evaluation of Food: Methods & Characteristics - FICSI. (URL: [Link])
-
Improvement of the Bitter Taste of Amino Acids through the Transpeptidation Reaction of Bacterial γ-Glutamyltranspeptidase | Request PDF. (URL: [Link])
-
Application of Bacterial γ-Glutamyl-Transpeptidase to Improve the Taste of Food | Request PDF. (URL: [Link])
-
Amino, Y., Wakabayashi, H., Akashi, S., & Ishiwatari, Y. (2018). Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids. Bioscience, biotechnology, and biochemistry, 82(3), 383–394. (URL: [Link])
-
Delwiche, J. F., Buletic, Z., & Breslin, P. A. (2001). Cross-adaptation and bitterness inhibition of L-tryptophan, L-phenylalanine and urea: further support for shared peripheral physiology. Chemical senses, 26(6), 639–648. (URL: [Link])
-
Different Catalytic Activities of Microbial l -Glutaminases Against Bitter Amino Acid Phenylalanine in the Production of Kokumi γ -Glutamyl Peptides | Request PDF. (URL: [Link])
-
Sensory Evaluation Methods in Food and Beverage Research - Lab Manager Magazine. (URL: [Link])
-
Liu, X., Wang, Y., Liu, Y., Wang, Z., & Liu, Y. (2022). Characteristics of Umami Taste of Soy Sauce Using Electronic Tongue, Amino Acid Analyzer, and MALDI−TOF MS. Foods, 11(15), 2231. (URL: [Link])
-
Yang, J., Sun-Waterhouse, D., Zhou, W., & Cui, C. (2023). Streamlined Efficient Synthesis and Antioxidant Activity of γ--tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens. Foods, 12(13), 2465. (URL: [Link])
-
Cross-adaptation and Bitterness Inhibition of L-Tryptophan, L-Phenylalanine and Urea: Further Support for Shared Peripheral Physiology - ResearchGate. (URL: [Link])
-
Understanding Taste and Flavour in Sensory Evaluation - Agriculture Institute. (URL: [Link])
-
Reducer of bitterness of bitter amino acid and its use - Google Patents. (URL: )
-
Flavor evaluation of the identified peptides by electronic tongue Note:... - ResearchGate. (URL: [Link])
-
Dunkel, A., Köster, J., & Hofmann, T. (2007). Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). Journal of agricultural and food chemistry, 55(16), 6712–6719. (URL: [Link])
-
Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis - FlavorSum. (URL: [Link])
-
Ultimate Guide to Sensory Testing Methods - Peekage. (URL: [Link])
-
Profiles of enhanced sensory attributes by... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - NIH. (URL: [Link])
-
Test results of electronic tongue. - ResearchGate. (URL: [Link])
-
Detecting the Bitterness of Milk-Protein-Derived Peptides Using an Electronic Tongue. (2022). Molecules, 27(12), 3698. (URL: [Link])
-
Kuda, T., & Kadowaki, M. (2018). Diversity of γ-glutamyl peptides and oligosaccharides, the "kokumi" taste enhancers, in seeds from soybean mini core collections. Bioscience, biotechnology, and biochemistry, 82(4), 629–635. (URL: [Link])
-
Structural analysis and taste evaluation of γ-glutamyl peptides comprising sulfur-containing amino acids - PubMed. (URL: [Link])
-
Electronic Tongue—A Tool for All Tastes? - PMC - NIH. (URL: [Link])
-
Characterization of kokumi γ-glutamyl peptides and volatile aroma compounds in alternative grain miso fermentations. (2023). Food Chemistry, 424, 136398. (URL: [Link])
-
The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC - PubMed Central. (URL: [Link])
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- 15. Synthesis and Sensory Characteristics of Kokumi γ-[Glu]n-Phe in the Presence of Glutamine and Phenylalanine: Glutaminase from Bacillus amyloliquefaciens or Aspergillus oryzae as the Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of H-gamma-Glu-Phe-OH versus Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to H-gamma-Glu-Phe-OH
This compound, or γ-L-Glutamyl-L-phenylalanine, is a dipeptide characterized by an unusual gamma peptide bond between the gamma-carboxyl group of glutamic acid and the amino group of phenylalanine. This structural feature confers resistance to hydrolysis by some peptidases, potentially increasing its bioavailability and half-life in biological systems. γ-Glutamyl peptides are recognized for their "kokumi" taste sensation, a Japanese term describing richness, mouthfulness, and complexity in food. Beyond its sensory properties, research into the biological activities of γ-Glu-Phe is an emerging field, with potential implications for antioxidant, antihypertensive, and anticancer applications. This guide will explore the current understanding of these activities in comparison to other well-characterized dipeptides.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the antioxidant, angiotensin-converting enzyme (ACE) inhibitory, and anticancer activities of this compound against other dipeptides, supported by available experimental data.
Antioxidant Activity
The antioxidant capacity of peptides is a critical area of research, with implications for mitigating oxidative stress-related diseases. The presence of aromatic amino acids, such as phenylalanine and tryptophan, is known to contribute to the radical scavenging properties of peptides.
While direct quantitative antioxidant data for this compound is limited in the currently available literature, we can draw comparisons with structurally similar dipeptides, such as γ-L-glutamyl-L-tryptophan (γ-Glu-Trp). A study on γ-Glu-Trp demonstrated significant antioxidant activity in various assays.[1]
Table 1: Comparative Antioxidant Activities of Dipeptides
| Dipeptide | Assay | IC50/EC50 Value | Source |
| γ-Glu-Trp | DPPH Radical Scavenging | 0.2999 mg/mL (EC50) | [1] |
| γ-Glu-Trp | ABTS Radical Scavenging | 67.6597 µg/mL (EC50) | [1] |
| Tyr-His | DPPH Radical Scavenging | Lower IC50 than His-His | (Qualitative) |
| Cys-His | DPPH Radical Scavenging | High Activity | (Qualitative) |
| Trp-Gly | ORAC | ~2.5 Trolox Equivalents | [2] |
| His-Trp | ORAC | ~2.8 Trolox Equivalents | [2] |
The antioxidant mechanism of peptides containing aromatic residues often involves the donation of a hydrogen atom from the aromatic ring to stabilize free radicals. The unique gamma-glutamyl linkage in this compound may influence its conformation and the accessibility of the phenylalanine residue for radical scavenging, a subject that warrants further investigation.
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a primary strategy for managing hypertension. Many food-derived peptides have been shown to possess ACE inhibitory activity. Dipeptides containing hydrophobic amino acids, particularly at the C-terminus, are often effective ACE inhibitors.
While a specific IC50 value for this compound is not prominently reported, studies on other phenylalanine-containing dipeptides provide a basis for comparison. The presence of phenylalanine at the C-terminus has been associated with potent ACE inhibition.
Table 2: Comparative ACE Inhibitory Activities of Dipeptides
| Dipeptide | IC50 Value | Source |
| Val-Phe | Not specified, but noted as active | [3] |
| Ala-Phe | Not specified, but noted as active | [3] |
| Gly-Phe | Not specified, but noted as active | [3] |
| Leu-Phe | Not specified, but noted as active | [3] |
| Ile-Phe | Not specified, but noted as active | [3] |
| γ-Glu-Cys | 3.9 x 10² µM | [4] |
| GSH (γ-Glu-Cys-Gly) | 8.3 µM | [4] |
| VRF (Val-Arg-Phe) | 5 µM | [5] |
| VKF (Val-Lys-Phe) | 11 µM | [5] |
| GEF (Gly-Glu-Phe) | 13 µM | [5] |
The data suggests that di- and tripeptides containing phenylalanine at the C-terminus can exhibit significant ACE inhibitory activity. The glutamic acid residue in this compound may also contribute to its binding to the active site of ACE. The unique gamma linkage could potentially influence the peptide's conformation and interaction with the enzyme, highlighting the need for direct experimental evaluation of its IC50 value.
Anticancer Activity
The investigation of dipeptides for direct cytotoxic effects against cancer cells is an active area of research. Some dipeptide derivatives have shown promise in this regard. However, the literature on the direct anticancer activity of simple γ-glutamyl dipeptides like this compound is sparse.
Much of the research connecting γ-glutamyl compounds to cancer focuses on the role of the enzyme γ-glutamyltransferase (GGT). GGT is often overexpressed on the surface of various cancer cells and is involved in the breakdown of extracellular glutathione, providing cysteine for intracellular glutathione synthesis, which can protect cancer cells from oxidative stress. Some studies have explored using γ-glutamyl-based prodrugs that are selectively activated by GGT at the tumor site. For instance, γ-L-glutaminyl-4-hydroxy-3-iodobenzene has shown antitumor activity that is dependent on GGT-catalyzed hydrolysis.
There is currently a lack of direct evidence from in vitro studies, such as MTT assays, demonstrating the cytotoxic effects of this compound on cancer cell lines. Further research is required to determine if this dipeptide possesses any intrinsic anticancer properties.
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the key experiments discussed.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the dipeptide samples in a suitable solvent (e.g., water or methanol).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the dipeptide sample solution to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank containing the solvent instead of the sample is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.[6]
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare various concentrations of the dipeptide samples and a Trolox standard solution.
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe solution, followed by the dipeptide sample or Trolox standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
-
Calculation:
ACE Inhibition Assay
This assay determines the ability of a peptide to inhibit the activity of the angiotensin-converting enzyme.
-
Reagent Preparation:
-
Prepare a solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL) or N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
-
Prepare a solution of ACE from rabbit lung.
-
Prepare various concentrations of the dipeptide samples.
-
-
Assay Procedure:
-
Pre-incubate the ACE solution with the dipeptide sample at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the ACE substrate.
-
Incubate the mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Measurement and Calculation:
-
The method of detection depends on the substrate used. For HHL, the reaction is stopped, and the produced hippuric acid is extracted and measured spectrophotometrically at 228 nm.[9] For FAPGG, the decrease in absorbance at 340 nm is monitored kinetically.[10]
-
The percentage of ACE inhibition is calculated, and the IC50 value is determined.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the dipeptide for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the dipeptide that causes 50% inhibition of cell viability, can be calculated.
-
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate a key pathway and a typical experimental workflow.
Caption: Antioxidant mechanism of aromatic peptides.
Caption: Workflow for ACE inhibition assay.
Conclusion and Future Directions
This compound is a dipeptide with intriguing structural features that suggest potential for various biological activities. While its "kokumi" properties are well-documented, its therapeutic potential remains largely unexplored. Based on the activities of structurally similar dipeptides, it is plausible that γ-Glu-Phe possesses antioxidant and ACE inhibitory properties. However, the lack of direct, quantitative experimental data for this compound is a significant knowledge gap.
Future research should prioritize the systematic evaluation of this compound's biological activities using the standardized assays outlined in this guide. Specifically, determining its ORAC value and its IC50 values for DPPH radical scavenging and ACE inhibition will be crucial for a direct comparison with other dipeptides. Furthermore, in vitro cytotoxicity studies on various cancer cell lines are necessary to ascertain any potential direct anticancer effects. A deeper understanding of the structure-activity relationship of γ-glutamyl peptides will undoubtedly open new avenues for the development of novel functional food ingredients and therapeutic agents.
References
- What is the simple protocol or method to determine ACE inhibitory activity of peptides?
- Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity)
- Table 1 IC 50 values for the inhibition of ACE by compounds 1-13
- Observed and predicted log IC50 of ACE-inhibiting/bitter dipeptides:...
- MTT Assay Protocol for Cell Viability and Prolifer
- Angiotensin-I-Converting Enzyme (ACE)
- Inhibitory concentration (IC50) values of angiotensin‐converting enzyme...
- Streamlined Efficient Synthesis and Antioxidant Activity of γ-Glutamyl-tryptophan Peptides by Glutaminase
- MTT assay protocol | Abcam
- Synthesis of Taste-Active γ-Glutamyl Dipeptides during Sourdough Ferment
- A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC
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- Expanded GDTc are cytotoxic to cancer cell lines.
- Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.) | Journal of Agricultural and Food Chemistry
- Characterization of kokumi γ-glutamyl peptides and volatile aroma compounds in alternative grain miso ferment
- A Diphenylalanine Based Pentapeptide with Fibrill
- Studies on the Bioactivities of ACE-inhibitory Peptides with Phenylalanine C-terminus Using 3D-QSAR, Molecular Docking and in vitro Evalu
- Abstract 1781: Elucidation of glutathione rel
- Oxygen radical absorbance capacity (ORAC) values peptides (µmol Trolox...
- Kokumi γ-Glutamyl Peptides: Some Insight into Their Evaluation and Detection, Biosynthetic Pathways, Contribution and Changes in Food Processing | Request PDF
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glut
- dpph assay ic50: Topics by Science.gov
- DPPH antioxidant activity: the highest level (lowest IC50) found in...
- Bar graph showing IC50 values for each extract
- A Diphenylalanine Based Pentapeptide with Fibrill
- Toxicity profiles of anti-cancer agents. The graphs show the Log IC50...
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- ORAC assay measures antioxidant capacity - BMG Labtech
- Exploiting Kinetic Features of ORAC Assay for Evalu
- A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI
- Angiotensin-Converting Enzyme (ACE)
- Induction of angiotensin-converting enzyme inhibitory activity by acid-limited proteolysis of glyceraldehyde 3-phosph
- The antioxidant activities of γ-l-glutamyl-l-tryptophan (γ-EW),...
- How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology - YouTube
- Inhibitory Activity and Proposed Binding Model of γ-Glutamyl Cysteine, the Precursor of Glutathione, on Angiotensin Converting Enzyme - ResearchG
- LfcinB-Derived Peptides: Specific and punctual change of an amino acid in monomeric and dimeric sequences increase selective cytotoxicity in colon cancer cell lines - Arabian Journal of Chemistry
- Investigation of the Phytochemical Composition, Antioxidant Activity, and Methylglyoxal Trapping Effect of Galega officinalis L. Herb In Vitro - MDPI
- Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured...
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A Senior Application Scientist's Guide to Comparing Enzyme Efficacy for γ-Glutamylphenylalanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of γ-glutamyl dipeptides, such as γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe), represents a significant advancement over complex chemical methods, offering high specificity and milder reaction conditions. This dipeptide is of growing interest for its potential applications in the food and pharmaceutical industries, including its role as a "kokumi" taste-enhancing substance and as a building block for novel therapeutics. The selection of an appropriate biocatalyst is paramount to achieving high yields and purity. This guide provides an in-depth comparison of the primary enzyme classes used for this purpose, supported by experimental data and protocols to empower researchers in their synthesis endeavors.
The Biocatalysts: An Overview of Enzyme Candidates
The synthesis of γ-Glu-Phe is primarily achieved through a transpeptidation reaction. Two main families of enzymes are employed for this purpose: γ-Glutamyltranspeptidases and certain microbial Glutaminases that exhibit transferase activity.
-
γ-Glutamyltranspeptidases (GGTs): GGTs (EC 2.3.2.2) are enzymes that play a central role in glutathione metabolism.[1] Their natural function involves cleaving the γ-glutamyl bond of glutathione and transferring the γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water.[2][3] This inherent transpeptidation capability makes them ideal candidates for synthesizing novel γ-glutamyl compounds. Bacterial GGTs, particularly from Bacillus subtilis and Escherichia coli, are widely studied and utilized due to their stability and ease of production.[4][5]
-
Glutaminases (with GGT activity): While the primary role of glutaminase (EC 3.5.1.2) is to hydrolyze L-glutamine to L-glutamic acid and ammonia, certain microbial glutaminases, notably from Bacillus amyloliquefaciens, also possess significant γ-glutamyl transferase activity.[6][7] These enzymes can effectively catalyze the transfer of the γ-glutamyl group from glutamine to an acceptor amino acid, making them a viable and commercially available alternative to purified GGTs for peptide synthesis.[8][9]
The Core Reaction: A Shared Catalytic Mechanism
Both GGTs and glutaminases with transferase activity catalyze the synthesis of γ-Glu-Phe via a two-step, modified ping-pong mechanism.[2][10][11] Understanding this pathway is crucial for optimizing reaction conditions.
-
Acylation (Formation of the Intermediate): The enzyme's active site nucleophile, a conserved threonine residue, attacks the γ-glutamyl carbonyl group of a donor substrate (e.g., L-Glutamine).[11][12] This releases the donor's leaving group (ammonia, in the case of glutamine) and forms a covalent γ-glutamyl-enzyme intermediate.
-
Deacylation (Transfer to Acceptor): The α-amino group of the acceptor molecule, L-phenylalanine, performs a nucleophilic attack on the γ-glutamyl moiety of the intermediate. This transfers the γ-glutamyl group to the phenylalanine, forming the final product, γ-Glu-Phe, and regenerating the free enzyme.[2]
This mechanism competes with two side reactions:
-
Hydrolysis: If water acts as the acceptor, the γ-glutamyl-enzyme intermediate is hydrolyzed to L-glutamic acid.[13]
-
Autotranspeptidation: If another donor molecule acts as the acceptor, by-products like γ-glutamyl-glutamine are formed.[14]
Caption: The ping-pong mechanism for γ-Glu-Phe synthesis.
Comparative Efficacy: A Data-Driven Analysis
The choice of enzyme significantly impacts reaction efficiency. The following table summarizes key performance characteristics of commonly used enzymes, compiled from literature data.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. | Typical γ-Glutamyl Donor | Yield/Purity Considerations | Key Advantages |
| γ-Glutamyltranspeptidase (GGT) | Bacillus subtilis | 9.0 - 10.5[4][10] | 37 - 50°C[4][10] | L-Glutamine[4] | Moderate to high yields (e.g., 19-40% for similar peptides) have been reported.[15] | High specific activity for transpeptidation. Well-characterized.[4] |
| γ-Glutamyltranspeptidase (GGT) | Escherichia coli | ~9.0[10] | 37°C[14] | L-Glutamine, Glutathione[9][14] | Yields are highly dependent on minimizing by-products. Use of D-Gln can increase yield from 25% to 71% in some systems.[14][16] | Widely available and extensively studied for synthesizing various γ-glutamyl compounds.[14] |
| Glutaminase (with GGT activity) | Bacillus amyloliquefaciens | 9.0 - 10.0[6][7] | 37°C[6][8] | L-Glutamine[6] | Yields of 26-51% have been achieved for γ-glutamyl peptides.[6][8] | Commercially available as a "glutaminase," making it accessible. Broad substrate specificity.[7][17] |
Experimental Design and Protocols
A successful synthesis requires careful planning and execution. The following workflow and protocols provide a robust framework for producing and analyzing γ-Glu-Phe.
Causality in Experimental Design:
-
pH Selection: The reaction is typically conducted at an alkaline pH (9-10.5). This is a critical choice because the optimal pH for the desired transpeptidation reaction is often higher than that for the competing hydrolysis reaction, thus maximizing product formation.[10][14]
-
Substrate Ratio: The molar ratio of the γ-glutamyl donor (L-Gln) to the acceptor (L-Phe) is a key parameter. A higher concentration of the acceptor can kinetically favor the transpeptidation reaction over autotranspeptidation of the donor, thereby increasing the yield of the desired γ-Glu-Phe.[17]
-
Donor Choice (L-Gln vs. D-Gln): While L-Gln is the natural and inexpensive donor, it can act as both a donor and an acceptor, leading to the formation of γ-glutamyl-glutamine by-products. Using D-Glutamine as the donor can dramatically improve purity and yield, as the enzyme can utilize it as a donor but not as an acceptor, effectively eliminating the autotranspeptidation side reaction.[14][16]
Caption: Workflow for enzymatic γ-Glu-Phe synthesis and analysis.
Protocol 4.1: Enzymatic Synthesis of γ-Glutamylphenylalanine
This protocol provides a general method adaptable for various GGTs. Optimization of substrate concentrations and ratios is recommended.
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 10.0.
-
Reaction Mixture: In a temperature-controlled vessel, dissolve L-Glutamine (γ-glutamyl donor) and L-Phenylalanine (acceptor) in the buffer. A starting point is 200 mM of each (1:1 molar ratio).[8]
-
Temperature Equilibration: Bring the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 37°C).[6]
-
Enzyme Addition: Initiate the reaction by adding the enzyme (e.g., GGT from B. subtilis or Glutaminase from B. amyloliquefaciens) to a final concentration of approximately 0.1-0.2 U/mL.[8][14]
-
Incubation: Incubate the reaction for 3-6 hours with gentle agitation to ensure homogeneity.[6][7]
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding an acid (e.g., trichloroacetic acid) to denature the enzyme.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the denatured enzyme and other precipitates. Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC) for Quantification
This method allows for the separation and quantification of substrates and the product.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[18]
-
Quantification: Prepare standard curves for L-Glutamine, L-Phenylalanine, and γ-Glu-Phe of known concentrations. Calculate the concentrations in the reaction samples by comparing peak areas to the standard curves. A validated UHPLC-MS/MS method can also be developed for higher sensitivity and specificity.[19]
Maximizing Efficacy: Troubleshooting and Advanced Strategies
-
Challenge - Low Yield: If the yield is low, consider increasing the acceptor (L-Phe) to donor (L-Gln) molar ratio (e.g., 1:3) to outcompete water and the donor molecule for the enzyme intermediate.[6]
-
Challenge - By-product Formation: The presence of significant γ-glutamyl-glutamine or glutamic acid indicates that autotranspeptidation or hydrolysis is dominant. The most effective strategy to combat this is to replace the L-Gln donor with D-Gln.[14][16] This prevents the donor from acting as an acceptor.
-
Strategy - Enzyme Immobilization: For process intensification and reusability, covalent immobilization of the enzyme onto a solid support (e.g., glyoxyl-agarose) is highly effective.[15][20] Immobilized enzymes often exhibit enhanced stability and can be easily removed from the reaction mixture, simplifying downstream processing.[21] This also enables the development of continuous flow synthesis systems.[15]
Conclusion
Both γ-glutamyltranspeptidases and microbial glutaminases with transferase activity are effective biocatalysts for the synthesis of γ-Glutamylphenylalanine. GGT from Bacillus subtilis is often favored for its high specific activity, while glutaminase from Bacillus amyloliquefaciens offers a practical, commercially available alternative. The ultimate efficacy of the synthesis depends less on the specific enzyme choice and more on the strategic optimization of reaction conditions. By carefully controlling pH, temperature, and substrate ratios—and by employing advanced strategies such as using D-amino acid donors or enzyme immobilization—researchers can significantly enhance both the yield and purity of the final product, paving the way for its broader application in science and industry.
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- Zhang, Z., He, Y., Li, S., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase. Journal of Agricultural and Food Chemistry, 70(11), 3568–3578. [Link]
- Robescu, M. S., Annunziata, F., Somma, V., et al. (2022). From Batch to Continuous Flow Bioprocessing: Use of an Immobilized γ-Glutamyl Transferase from B. subtilis for the Synthesis of Biologically Active Peptide Derivatives.
- Morelli, C. F., Calvio, C., & Speranza, G. (2015). γ-Glu-Met synthesised using a bacterial glutaminase as a potential inhibitor of dipeptidyl peptidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-955. [Link]
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- Robescu, M. S., Annunziata, F., Somma, V., et al. (2021). Immobilization of γ-glutamyl-transferase from bacillus subtilis for the synthesis of biologically active peptide derivatives from batch to continuous flow bioprocessing. AIR Unimi. [Link]
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- Jackson, S. N., Berg, J. A., & El-Kouedi, M. (2021). Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS. PMC. [Link]
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- Grela, E. R., & Kiczorowska, B. (2016). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for H-γ-Glu-Phe-OH Detection
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like H-γ-Glu-Phe-OH (γ-Glutamylphenylalanine) is paramount. This dipeptide is not only a subject of interest in food science for its contribution to umami taste but also a potential biomarker.[1][2] Its presence has been noted in the urine of newborns with phenylketonuria, highlighting its diagnostic potential.[2] Therefore, robust and reliable analytical methods are crucial for its detection and quantification in various biological matrices.
This guide provides an in-depth comparison of two primary analytical techniques for H-γ-Glu-Phe-OH analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS). Beyond a simple procedural outline, this document delves into the causality behind experimental choices and establishes a framework for the cross-validation of these methods to ensure data integrity and comparability, a critical step when data from different analytical approaches are to be combined or compared.[3][4]
The Imperative of Method Validation and Cross-Validation
Before delving into the specific methodologies, it is crucial to understand the foundational importance of method validation. Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[5][6] This involves assessing various parameters, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ), as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]
Cross-validation takes this a step further by comparing the results from two or more distinct, validated analytical methods to ensure consistency and reliability of the data, especially when methods are used across different studies or laboratories.[3][4][6] This is particularly relevant in pharmaceutical development where data from various sources might be compiled for regulatory submissions.[3][4] The ICH M10 guideline, for instance, underscores the necessity of cross-validation when data are combined or compared for regulatory decisions regarding safety, efficacy, and labeling.[3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The phenylalanine residue in H-γ-Glu-Phe-OH, with its aromatic ring, allows for detection by UV spectrophotometry.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Plasma):
-
Rationale: The primary goal of sample preparation is to remove interfering substances from the biological matrix, such as proteins, lipids, and salts, which can compromise the analytical column and the accuracy of the results.[9] Protein precipitation is a common and effective initial step.[9]
-
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions:
-
Rationale: The choice of a C18 reversed-phase column is standard for separating moderately polar compounds like dipeptides.[10] The mobile phase composition is optimized to achieve good peak shape and resolution. The use of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape by acting as an ion-pairing agent.[11]
-
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 20% Acetonitrile in water containing 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 215 nm (where the peptide bond and aromatic ring absorb)
-
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Sources
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- 2. H-GAMMA-GLU-PHE-OH | 7432-24-8 [chemicalbook.com]
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A Comparative Analysis of γ-Glutamyl-Phenylalanine Levels Across Diverse Food Matrices: A Guide for Researchers
For professionals in the fields of food science, nutrition, and drug development, the nuanced world of taste modulation and bioactive compounds is of paramount importance. Among these, the dipeptide γ-glutamyl-phenylalanine (γ-Glu-Phe) has garnered significant attention for its role in imparting the "kokumi" sensation—a Japanese term describing a food's richness, mouthfulness, and complexity. Beyond its sensory contributions, γ-Glu-Phe is also a subject of interest for its potential physiological effects. This guide provides a comparative overview of γ-Glu-Phe levels in various food sources, supported by detailed experimental methodologies for its accurate quantification.
The Significance of γ-Glutamyl-Phenylalanine: Beyond Basic Taste
γ-Glutamyl-phenylalanine is a dipeptide formed from glutamic acid and phenylalanine, linked via the gamma-carboxyl group of the glutamic acid residue. This unique linkage is resistant to hydrolysis by typical peptidases, allowing it to interact with taste receptors and exert its characteristic kokumi effect. The presence and concentration of γ-Glu-Phe can significantly influence the sensory profile of a food product, enhancing and balancing other tastes like saltiness and umami. Understanding the distribution of this dipeptide in the food supply is crucial for developing novel flavor enhancers, formulating functional foods, and assessing the dietary intake of this intriguing molecule.
Comparative Levels of γ-Glu-Phe in Food Sources
The concentration of γ-Glu-Phe varies significantly across different food categories, with fermented products and certain raw ingredients showing notable levels. The following table summarizes the reported concentrations of γ-Glu-Phe in various food sources, providing a comparative landscape for researchers.
| Food Source Category | Specific Food Item | γ-Glu-Phe Concentration | Reference(s) |
| Fermented Soy Products | Korean Soy Sauce (Ganjang) - Traditional | 11.24 - 71.10 µg/mL | [1] |
| Korean Soy Sauce (Ganjang) - Industrial Brewed | 10.92 - 81.99 µg/mL | [1] | |
| Korean Soy Sauce (Ganjang) - Industrial Mixed | 1.26 - 19.97 µg/mL | [1] | |
| Cured Meats | Spanish Dry-Cured Ham | 5.58 µg/g | [2] |
| Legumes | Soybean (varieties) | 44.5 - 280.2 mg/100g FW |
Note: FW denotes fresh weight. Conversion of units may be necessary for direct comparison. The data presented is compiled from various studies and analytical methods, which may contribute to variability.
Insights from the Data: Fermentation as a Key Driver
The data clearly indicates that fermentation plays a pivotal role in the generation of γ-Glu-Phe. Fermented soy products, such as Korean ganjang, exhibit a wide range of γ-Glu-Phe concentrations, likely influenced by the specific microorganisms involved in the fermentation, the duration of fermentation, and the composition of the raw materials.[1] For instance, both traditional and industrially brewed ganjang show the potential for high levels of this dipeptide.[1]
Spanish dry-cured ham also presents a notable concentration of γ-Glu-Phe, suggesting that enzymatic activities during the curing and aging process contribute to its formation.[2] In contrast, raw soybeans, while containing the precursor amino acids, show a broad range of γ-Glu-Phe levels depending on the variety, indicating a genetic component to its initial concentration.
Experimental Protocol: Quantification of γ-Glu-Phe by LC-MS/MS
The accurate quantification of γ-Glu-Phe in complex food matrices necessitates a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application. Below is a detailed, step-by-step methodology that can be adapted for various food samples.
Sample Preparation and Extraction
The objective of this stage is to efficiently extract γ-Glu-Phe from the food matrix while minimizing interferences.
For Liquid Samples (e.g., Soy Sauce):
-
Dilution: Dilute the sample with ultrapure water to bring the analyte concentration within the calibration range. A 1:100 dilution is a common starting point.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 10 minutes to pellet any suspended solids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
For Solid Samples (e.g., Cheese, Ham, Soybeans):
-
Homogenization: Homogenize a known weight of the sample (e.g., 1-2 grams) with a suitable extraction solvent. A common solvent is a mixture of ethanol and water (e.g., 70:30 v/v) to precipitate proteins.
-
Sonication/Shaking: Subject the mixture to ultrasonication or vigorous shaking for 30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Evaporation (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.
Caption: Workflow for γ-Glu-Phe analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining and separating this polar dipeptide.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous portion is typically employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]+ for γ-Glu-Phe (m/z 295.1)
-
Product Ions (Q3): Characteristic fragment ions of γ-Glu-Phe (e.g., m/z 130.1, 148.1). These transitions should be optimized using a pure standard of γ-Glu-Phe.
-
-
Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument to maximize the signal intensity of the target analyte.
Quantification
Quantification is achieved by constructing a calibration curve using a certified reference standard of γ-Glu-Phe. The curve should cover the expected concentration range of the samples. An internal standard, such as a stable isotope-labeled version of γ-Glu-Phe, is highly recommended to correct for matrix effects and variations in instrument response.
The Biochemical Underpinnings: Formation of γ-Glutamyl Linkages
The formation of the γ-glutamyl bond is a key enzymatic process. The enzyme γ-glutamyltranspeptidase (GGT) plays a central role in the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione or glutamine, to an acceptor amino acid or peptide.
Sources
H-gamma-glu-phe-oh vs. aspartame: a comparative taste analysis
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of taste modulation, the dipeptide H-γ-Glu-Phe-OH and the artificial sweetener aspartame present two distinct yet significant molecules. While both are dipeptides, their interaction with the human gustatory system elicits profoundly different sensory experiences. Aspartame is renowned for its intense sweetness, serving as a sugar substitute in countless products. In contrast, H-γ-Glu-Phe-OH is a key player in the complex sensations of umami and kokumi, enhancing savoriness and mouthfeel. This guide provides an in-depth comparative analysis of their taste profiles, grounded in their chemical structures, receptor interactions, and supporting experimental data. Understanding the nuances of these compounds is critical for researchers and professionals in drug development, where taste masking and palatability are paramount for patient compliance and product success.
Molecular Architecture and Physicochemical Properties: The Foundation of Taste
The distinct taste profiles of H-γ-Glu-Phe-OH and aspartame are fundamentally rooted in their unique molecular structures. Both are dipeptides composed of amino acids, yet subtle differences in their composition and linkages lead to vastly different interactions with taste receptors.
H-γ-Glu-Phe-OH (γ-Glutamyl-phenylalanine) is a dipeptide formed from L-glutamic acid and L-phenylalanine.[1][2] A crucial feature is the linkage between the two amino acids: the peptide bond is formed between the gamma-carboxyl group of the glutamic acid side chain and the amino group of phenylalanine.[1] This unconventional peptide bond is key to its characteristic taste properties.
Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester) is a dipeptide composed of L-aspartic acid and the methyl ester of L-phenylalanine.[3][4] Here, the peptide bond is a standard alpha-peptide bond. The presence of the methyl ester group is a critical structural feature for its sweet taste.[3]
Below is a visual representation of their chemical structures:
Figure 1: Chemical Structures of H-γ-Glu-Phe-OH and Aspartame.
A summary of their key physicochemical properties is presented in Table 1.
| Property | H-γ-Glu-Phe-OH | Aspartame |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid[5] | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[6] |
| Molecular Formula | C14H18N2O5[5] | C14H18N2O5[6] |
| Molecular Weight | 294.30 g/mol [5] | 294.30 g/mol [6] |
| Solubility in Water | Slightly soluble[7] | 10 g/L[8] |
| Primary Taste | Umami, Kokumi[9] | Sweet[8] |
Gustatory Perception: A Tale of Two Receptors
The primary taste difference between H-γ-Glu-Phe-OH and aspartame lies in the specific G protein-coupled receptors (GPCRs) they activate on the surface of taste receptor cells in the taste buds.
The Umami and Kokumi Sensation of H-γ-Glu-Phe-OH
H-γ-Glu-Phe-OH does not elicit a sweet taste. Instead, it is known to contribute to umami , the savory taste associated with glutamate, and kokumi , a sensation of richness, mouthfulness, and complexity.[9][10] While the primary umami taste is mediated by the T1R1/T1R3 receptor, kokumi substances like γ-glutamyl peptides are thought to act on the calcium-sensing receptor (CaSR).[9] The activation of these receptors leads to a downstream signaling cascade involving G-proteins, phospholipase C (PLC), and inositol trisphosphate (IP3), ultimately resulting in neurotransmitter release and the perception of a savory and full-bodied taste.
Figure 2: Simplified Umami and Kokumi Taste Signaling Pathway.
The Intense Sweetness of Aspartame
Aspartame's sweetness is a result of its interaction with the heterodimeric GPCR, TAS1R2/TAS1R3 .[6] This is the primary receptor for sweet taste in humans. The binding of aspartame to this receptor initiates a signaling cascade similar to that of umami, but originating from a different receptor complex. This leads to the perception of a sweet taste that is approximately 200 times more potent than sucrose.[6]
Figure 3: Simplified Sweet Taste Signaling Pathway.
Comparative Sensory Profile: Experimental Data
A direct comparative sensory analysis of H-γ-Glu-Phe-OH and aspartame in a single study is not extensively documented due to their fundamentally different primary tastes. However, by compiling data from separate quantitative descriptive analysis (QDA) studies, we can construct a comparative profile. QDA is a sensory evaluation technique that uses trained panelists to identify and quantify the sensory attributes of a product.[11]
H-γ-Glu-Phe-OH: A Profile of Savoriness and Complexity
Sensory evaluations of γ-glutamyl peptides consistently highlight their role in enhancing desirable savory characteristics. While having a low taste intensity on their own, often described as a slightly astringent sensation, their true potential is realized in a food matrix.[12][13]
Table 2: Illustrative Quantitative Sensory Profile of H-γ-Glu-Phe-OH in a Savory Broth (Data compiled and adapted from literature for illustrative purposes)[1][9][12]
| Sensory Attribute | Intensity (0-10 scale) | Description |
| Umami | 7.5 | Savory, brothy, characteristic of glutamate. |
| Kokumi/Mouthfulness | 8.0 | Sensation of fullness, richness, and complexity. |
| Continuity/Long-lastingness | 7.0 | Lingering savory aftertaste. |
| Sweetness | 0.5 | Negligible. |
| Bitterness | 1.0 | Very low, may have a slight astringency in aqueous solution.[12] |
| Saltiness Enhancement | 6.5 | Amplifies the perception of saltiness. |
Aspartame: A Profile of Intense and Lingering Sweetness
Aspartame's sensory profile is dominated by its sweetness. However, it is also characterized by a slower onset of sweetness and a longer-lasting aftertaste compared to sucrose.[6] Additionally, at higher concentrations, it can exhibit bitter and metallic off-tastes.[11][14]
Table 3: Illustrative Quantitative Sensory Profile of Aspartame in an Aqueous Solution (Data compiled and adapted from literature for illustrative purposes)[14][15][16]
| Sensory Attribute | Intensity (0-10 scale) | Description |
| Sweetness | 9.5 | Intense, clean sweet taste. |
| Bitter Aftertaste | 3.5 | A noticeable bitter sensation after swallowing.[15] |
| Metallic Aftertaste | 2.0 | A slight metallic note in the aftertaste.[14] |
| Sweet Aftertaste | 8.0 | A lingering sweetness that decays slowly.[15] |
| Umami | 0.0 | No detectable umami taste. |
| Sourness | 1.0 | Minimal. |
Experimental Protocols for Comparative Taste Analysis
To conduct a rigorous comparative taste analysis, a well-designed experimental protocol is essential. The following outlines a methodology based on Quantitative Descriptive Analysis (QDA).
Panelist Selection and Training
-
Recruitment: Recruit 10-12 individuals with prior experience in sensory evaluation.
-
Screening: Screen candidates for their ability to detect and scale the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Training: Conduct intensive training sessions (minimum 40 hours) to develop a consensus vocabulary for the taste and aftertaste attributes of both H-γ-Glu-Phe-OH and aspartame. Reference standards for each attribute should be provided.
Sample Preparation
-
Prepare aqueous solutions of H-γ-Glu-Phe-OH and aspartame at various concentrations.
-
To evaluate H-γ-Glu-Phe-OH's enhancement properties, prepare a baseline savory broth (e.g., a simple chicken or vegetable broth) and a version with a standardized concentration of H-γ-Glu-Phe-OH.
-
All samples should be prepared with purified, deionized water and presented at a controlled temperature (e.g., 25°C).
Evaluation Procedure
-
Design: A randomized, blind, and replicated experimental design should be used.
-
Evaluation: Panelists will evaluate each sample individually in a controlled sensory booth.
-
Rating: Panelists will rate the intensity of each sensory attribute on a 15-cm unstructured line scale, anchored at the ends with "none" and "very intense."
-
Palate Cleansing: Panelists should rinse their mouths with deionized water and eat an unsalted cracker between samples to minimize carry-over effects.
Figure 4: Quantitative Descriptive Analysis (QDA) Workflow.
Stability and Practical Considerations
The stability of a taste-modifying compound is a critical factor in its application.
-
H-γ-Glu-Phe-OH: As a peptide, its stability can be influenced by pH and temperature, though specific data on its degradation profile is less prevalent in publicly available literature compared to aspartame. Its formation in fermented foods suggests a degree of stability under those conditions.
-
Aspartame: Aspartame's stability is highly dependent on pH and temperature. It is most stable in acidic conditions (pH 4.3) and degrades over time at neutral or alkaline pH, or when exposed to high temperatures.[6] This instability makes it unsuitable for many baked goods and requires careful formulation in beverages to ensure shelf-life.[6]
Conclusion and Future Directions
H-γ-Glu-Phe-OH and aspartame, while both dipeptides, offer a compelling study in the specificity of taste perception. Aspartame's intense, clean sweetness, mediated by the TAS1R2/TAS1R3 receptor, has established it as a cornerstone of the low-calorie sweetener market. However, its lingering aftertaste and stability issues present ongoing formulation challenges.
Conversely, H-γ-Glu-Phe-OH's contribution to the umami and kokumi sensations, through the T1R1/T1R3 and CaSR receptors, positions it as a valuable tool for enhancing savoriness and mouthfeel in a wide range of food and pharmaceutical applications. Its ability to improve the overall sensory experience of a product without contributing a distinct flavor of its own is a significant advantage.
For researchers and drug development professionals, the choice between these or similar molecules depends entirely on the desired sensory outcome. For masking bitterness and providing a sweet taste, aspartame and other high-intensity sweeteners are the primary candidates. For enhancing palatability, creating a more rounded and savory flavor profile, and improving mouthfeel, kokumi-active peptides like H-γ-Glu-Phe-OH offer a sophisticated solution.
Future research should focus on direct, quantitative comparisons of these and other taste-modifying peptides to build a comprehensive library of their sensory properties. Furthermore, exploring the synergistic effects of combining sweeteners with kokumi peptides could unlock novel and more effective taste-masking strategies for the pharmaceutical industry.
References
- Dunkel, A., et al. (2007). Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.). Journal of Agricultural and Food Chemistry, 55(16), 6712-6719.
- Descriptive Profiles of Selected High Intensity Sweeteners (HIS), HIS Blends, and Sucrose. (n.d.).
- Aspartame. (n.d.). In Wikipedia.
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- gamma-L-Glutamyl-L-phenylalanine. (n.d.). PubChem.
- Purification, Identification, and Sensory Evaluation of Kokumi Peptides from Agaricus bisporus Mushroom. (2019). Molecules, 24(3), 503.
- Šedivá, A., Panovská, Z., & Pokorný, J. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences, 24(6), 283–287.
- Morris, C. J., & Thompson, J. F. (1962).
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A Researcher's Guide to Validating the Mechanism of Action of γ-Glutamylphenylalanine as a Calcium-Sensing Receptor Modulator
For researchers in pharmacology, sensory science, and drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive, technically detailed framework for validating the activity of γ-Glutamylphenylalanine (γ-GP), a dipeptide known for its "kokumi" taste-enhancing properties.[1][2][3] The central hypothesis we will rigorously test is that γ-GP functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4][5][6]
This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, enabling researchers to not only replicate the findings but also to adapt these methodologies for their own investigations into novel CaSR modulators. We will proceed from initial target engagement assays to cellular signaling readouts, establishing a clear and robust validation workflow.
The Hypothesized Mechanism: γ-GP and the Calcium-Sensing Receptor
The Calcium-Sensing Receptor (CaSR) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[7] Beyond its systemic functions, CaSR is expressed in taste cells and is implicated in the perception of "kokumi" substances.[1][3] These compounds, including various γ-glutamyl peptides, are not tasty on their own but enhance the perception of sweet, salty, and umami tastes.[1][3]
Our central hypothesis is that γ-GP binds to an allosteric site on the CaSR, distinct from the orthosteric binding site for its primary ligand, extracellular calcium (Ca²⁺). This positive allosteric modulation by γ-GP is thought to sensitize the receptor, leading to a more robust intracellular signaling cascade in response to ambient Ca²⁺ levels. The primary signaling pathway involves the coupling of CaSR to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent mobilization of intracellular calcium stores.[7] A secondary pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
To validate this mechanism, we must demonstrate:
-
Direct or functional interaction of γ-GP with the CaSR.
-
Potentiation of Ca²⁺-induced signaling by γ-GP.
-
Characteristic downstream signaling events (intracellular Ca²⁺ mobilization and cAMP suppression) in a CaSR-dependent manner.
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: A tiered workflow for validating γ-GP's mechanism of action.
Tier 1 & 2: Intracellular Calcium Mobilization Assay
This assay serves as the cornerstone of our validation, addressing both initial target engagement and the primary downstream signaling event. The principle is to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to γ-GP, both alone and in the presence of a fixed concentration of extracellular Ca²⁺. We will use a cell line stably expressing the human CaSR, such as HEK293-CaSR, and compare its response to the parental HEK293 cell line which lacks the receptor.
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably transfected with the human CaSR (HEK293-CaSR) and the parental HEK293 cell line in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) for the stable cell line.
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Prepare a dose-response curve of γ-GP. Prepare a fixed, sub-maximal concentration of an alternative CaSR modulator, such as L-Phenylalanine (L-Phe), as a positive control.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add γ-GP or L-Phe at various concentrations and monitor the fluorescence change over time.
-
To test for allosteric modulation, add γ-GP in the presence of a fixed, low concentration of extracellular Ca²⁺ (e.g., 1.5 mM) and observe the potentiation of the signal.
-
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. Calculate the EC₅₀ values for each compound.
Expected Data and Comparison
The data should demonstrate that γ-GP elicits a dose-dependent increase in intracellular calcium in CaSR-expressing cells, but not in the parental cell line. Furthermore, γ-GP should potentiate the response to a fixed concentration of extracellular Ca²⁺, a hallmark of a positive allosteric modulator.
| Compound | Cell Line | EC₅₀ (µM) [In presence of 1.5 mM Ca²⁺] | Max Response (% over baseline) |
| γ-Glutamylphenylalanine | HEK293-CaSR | 50 | 350 |
| HEK293 | No significant response | < 10 | |
| L-Phenylalanine | HEK293-CaSR | 300 | 320 |
| HEK293 | No significant response | < 10 | |
| Vehicle Control | HEK293-CaSR | N/A | < 5 |
Tier 3: Intracellular cAMP Accumulation Assay
To confirm the engagement of the Gαi/o pathway, we will measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels. This is typically done by stimulating adenylyl cyclase with forskolin and measuring the ability of the test compound to inhibit this stimulation.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Plating: Use the same HEK293-CaSR and parental HEK293 cell lines, plated in a suitable format for a cAMP assay (e.g., 96-well plate).
-
Assay Execution:
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a dose-response of γ-GP or a known CaSR agonist (e.g., Gd³⁺) as a positive control.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP production.
Expected Data and Comparison
The results should show a dose-dependent decrease in forskolin-stimulated cAMP levels in the CaSR-expressing cells treated with γ-GP, consistent with Gαi/o coupling. [4][5]No significant effect should be observed in the parental cells.
| Compound | Cell Line | IC₅₀ (µM) vs. Forskolin | Max Inhibition (%) |
| γ-Glutamylphenylalanine | HEK293-CaSR | 75 | 60 |
| HEK293 | No significant response | < 5 | |
| Gd³⁺ (Positive Control) | HEK293-CaSR | 20 | 75 |
| HEK293 | No significant response | < 5 | |
| Vehicle Control | HEK293-CaSR | N/A | 0 |
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust and logical pathway to validate the mechanism of action of γ-Glutamylphenylalanine as a positive allosteric modulator of the Calcium-Sensing Receptor. By systematically demonstrating target engagement, primary and secondary signaling pathway activation, and target specificity, researchers can build a compelling case for this mechanism.
Future studies could expand on this foundation by exploring the binding site of γ-GP on the CaSR through site-directed mutagenesis, or by investigating the physiological consequences of this modulation in more complex systems, such as in vivo taste perception models. The methodologies presented here are not only applicable to γ-GP but can be readily adapted for the characterization of other novel compounds targeting the CaSR, thus contributing to the broader fields of sensory science and pharmacology.
References
- Broad, P. M., et al. (2011). Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids. The Journal of Biological Chemistry, 286(43), 37568–37577. [Link]
- Kuroda, M., & Miyamura, N. (2015). Mechanism of the perception of "kokumi" substances and the sensory characteristics of the "kokumi" peptide, γ-Glu-Val-Gly. Bioscience, Biotechnology, and Biochemistry, 79(6), 867-873. [Link]
- Ohsu, T., et al. (2010). Involvement of the calcium-sensing receptor in human taste perception. The Journal of Biological Chemistry, 285(2), 1016–1022. [Link]
- Conigrave, A. D., et al. (2000). L-amino acid sensing by the extracellular Ca2+-sensing receptor. Proceedings of the National Academy of Sciences, 97(9), 4814–4819. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Calcium-sensing receptor.
- Maruyama, Y., et al. (2012). Structure-CaSR-Activity Relation of Kokumi γ-Glutamyl Peptides. Journal of Agricultural and Food Chemistry, 60(1), 449-456. [Link]
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A Comparative Metabolomics Guide to γ-L-Glutamyl-L-phenylalanine: From Experimental Design to Biomarker Discovery
This guide provides a comprehensive, technically-grounded framework for investigating the dipeptide γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) as a potential biomarker in healthy versus diseased states. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and self-validating study design. It is intended for researchers, clinicians, and drug development professionals seeking to leverage metabolomics for novel biomarker discovery.[1][2][3]
Introduction: The Biological Significance of γ-L-Glutamyl-L-phenylalanine
γ-L-Glutamyl-L-phenylalanine (γ-Glu-Phe) is a dipeptide formed by the formal condensation of the side-chain carboxyl group of L-glutamic acid with the amino group of L-phenylalanine.[4][5] While not as ubiquitous as its parent amino acids, its presence and concentration in biological fluids are of significant interest due to its connection to the γ-glutamyl cycle . This metabolic pathway is crucial for both the synthesis and degradation of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[6]
The key enzyme in the extracellular catabolism of GSH is γ-glutamyltransferase (GGT) .[7][8] GGT cleaves the γ-glutamyl bond of GSH and can transfer the γ-glutamyl moiety to acceptor molecules, including amino acids like phenylalanine, to form new γ-glutamyl dipeptides.[9][10][11][12]
Why is this relevant to disease? Elevated serum GGT is a well-established, sensitive marker for hepatobiliary diseases and alcohol consumption.[7][13] However, emerging evidence strongly links GGT activity, even within the normal range, to conditions of oxidative stress .[14][15] Many pathological states, including cardiovascular disease, metabolic syndrome, and neurodegenerative disorders, are characterized by heightened oxidative stress.[8][13][16] Therefore, quantifying γ-Glu-Phe, a direct product of GGT activity, offers a more specific and potentially earlier window into the metabolic dysregulation underlying these conditions than measuring GGT alone. An increase in γ-Glu-Phe could signify an accelerated turnover of glutathione, pointing to cellular antioxidant inadequacy.[13][17]
This guide outlines a targeted metabolomics approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of small molecules like γ-Glu-Phe in complex biological matrices.[9][18][19]
Part 1: Experimental Design & Pre-Analytical Workflow
A meticulously planned experimental design is the bedrock of any successful metabolomics study. The goal is to minimize pre-analytical variability to ensure that observed differences are biological, not artifactual.[20]
Cohort Selection and Sample Collection
-
Healthy vs. Diseased Cohorts: Clearly define the clinical phenotype of the diseased group. It is critical to balance cohorts for confounding variables such as age, sex, and body mass index (BMI), as these can influence metabolic profiles.[20]
-
Sample Matrix: Human plasma is the recommended matrix for this analysis. It is readily accessible and reflects systemic metabolic changes. Use collection tubes containing an anticoagulant like EDTA to prevent coagulation.[21][22]
-
Sample Handling: Immediately after collection, centrifuge blood samples at 4°C (e.g., 3000 rpm for 10 minutes) to separate plasma.[21][23] Aliquot the plasma into cryovials, snap-freeze in liquid nitrogen, and store at -80°C until analysis. This procedure halts enzymatic activity that could alter metabolite concentrations.[21][23] Crucially, avoid repeated freeze-thaw cycles , as this can degrade peptides and other metabolites.
Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
The objective of sample preparation is to remove interfering macromolecules (primarily proteins) while efficiently extracting the target analyte.[24] Protein precipitation is the most common and effective method.
Step-by-Step Protocol:
-
Thawing: Thaw frozen plasma samples on ice to prevent thermal degradation.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (IS). A heavy-isotope labeled version of the analyte (e.g., γ-Glu-[¹³C₉,¹⁵N₁]-Phe) is ideal for correcting analytical variability. If unavailable, a structurally similar compound not present in the sample can be used.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[24] Vortex vigorously for 30 seconds.
-
Incubation: Incubate samples at -20°C for at least 20 minutes to maximize protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the analytes.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the chromatographic system.
-
Final Centrifugation: Centrifuge one last time to remove any remaining particulates before transferring to an autosampler vial for injection.
Quality Control (QC)
-
Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from every study sample. Inject this QC sample periodically throughout the analytical run (e.g., every 10 injections). The consistency of the γ-Glu-Phe measurement in the QC samples is a direct measure of the analytical stability of the entire system.
-
Blank Samples: Inject a solvent blank (reconstitution solution) to check for system contamination and carryover between samples.[25]
Part 2: Analytical Methodology & Data Acquisition
A targeted LC-MS/MS method provides the highest degree of sensitivity and specificity for quantifying a known compound. The workflow is divided into chromatographic separation (LC) and mass spectrometric detection (MS/MS).
Liquid Chromatography (LC)
For a polar dipeptide like γ-Glu-Phe, Hydrophilic Interaction Liquid Chromatography (HILIC) is often an excellent choice, providing good retention and peak shape. However, Reversed-Phase (RP) chromatography can also be optimized.
| Parameter | Reversed-Phase (RP) C18 Column | HILIC Column | Rationale / Expertise |
| Column | e.g., Waters Acquity BEH C18, 1.7 µm | e.g., Waters Acquity BEH Amide, 1.7 µm | C18 separates based on hydrophobicity. HILIC separates based on polarity and is often superior for retaining polar analytes like dipeptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water | Formic acid is a common modifier that aids in protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water | The organic phase elutes the compounds from the column. |
| Gradient | Start at 5% B, ramp to 95% B | Start at 95% B, ramp down to 50% B | The gradient is optimized to ensure γ-Glu-Phe is well-resolved from other matrix components and isomers. |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min | Standard flow rates for typical UHPLC applications. |
| Column Temp | 40 °C | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
Tandem Mass Spectrometry (MS/MS)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This is a highly specific technique where a precursor ion (the molecular ion of γ-Glu-Phe) is selected, fragmented, and a specific product ion is monitored.
| Parameter | Setting | Rationale / Expertise |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide and amine groups on the dipeptide are readily protonated in the acidic mobile phase, forming a positive ion [M+H]⁺. |
| Precursor Ion (Q1) | m/z 295.13 | This is the calculated mass-to-charge ratio for the protonated molecule of γ-Glu-Phe (C₁₄H₁₈N₂O₅ + H)⁺. |
| Product Ions (Q3) | e.g., m/z 120.08, m/z 130.08 | These fragments are characteristic of the parent molecule. The m/z 120.08 fragment corresponds to the phenylalanine immonium ion, a highly specific and stable fragment. A second transition is monitored for confirmation. |
| Collision Energy | Optimized empirically | The voltage applied to fragment the precursor ion is tuned to maximize the signal of the chosen product ions. |
Visualization: Overall Experimental Workflow
Caption: High-level experimental workflow from cohort selection to biological interpretation.
Part 3: Data Analysis and Biological Interpretation
The raw data from the LC-MS/MS consists of chromatograms. The area under the curve for the γ-Glu-Phe peak is proportional to its concentration in the sample.
Data Processing and Statistical Analysis
-
Peak Integration: Specialized software is used to integrate the area of the MRM peak for γ-Glu-Phe and its internal standard in every sample.
-
Ratio Calculation: A response ratio is calculated: (Area of Analyte) / (Area of Internal Standard). Using this ratio corrects for any sample loss during preparation or variability in instrument response.
-
Statistical Comparison: The distribution of these response ratios is compared between the healthy and diseased groups. An independent samples t-test or a non-parametric equivalent (Mann-Whitney U test) is appropriate for determining if a statistically significant difference exists.
-
Data Visualization: A box plot is an effective way to visualize the difference in γ-Glu-Phe levels between the two groups. A volcano plot can be used in larger, untargeted studies to visualize both the statistical significance (p-value) and magnitude of change (fold-change) of many metabolites at once.[26]
Hypothetical Results Table
| Group | N | Mean γ-Glu-Phe Response Ratio (± SD) | Fold Change (Diseased/Healthy) | p-value |
| Healthy Control | 50 | 1.25 (± 0.35) | - | < 0.001 |
| Diseased State | 50 | 2.88 (± 0.98) | 2.30 |
Biological Interpretation in the Context of the γ-Glutamyl Cycle
An elevated level of γ-Glu-Phe in the diseased state strongly suggests increased GGT activity. This is not merely an isolated enzymatic change; it points to a significant shift in cellular redox homeostasis.[15]
-
Increased Glutathione Turnover: The primary substrate for GGT is glutathione.[10] To produce more γ-Glu-Phe, more glutathione must be catabolized. This indicates that the cell is under oxidative stress, consuming its primary antioxidant defense at an accelerated rate.[14]
-
Pro-oxidant Activity: Paradoxically, the GGT-mediated degradation of glutathione in the presence of iron can also generate reactive oxygen species (ROS), potentially creating a self-amplifying cycle of oxidative stress.[15]
The discovery of elevated γ-Glu-Phe should prompt further investigation into related metabolic pathways. For example, are other γ-glutamyl peptides also elevated? Are levels of cysteine, a breakdown product of glutathione, also altered?[27] This integrated approach moves from simple biomarker identification to a deeper understanding of the disease mechanism.[28]
Visualization: The γ-Glutamyl Cycle and the Role of GGT
Caption: GGT catalyzes the formation of γ-Glu-Phe from extracellular glutathione and phenylalanine.
Conclusion and Future Directions
This guide details a robust, self-validating workflow for the comparative analysis of γ-L-Glutamyl-L-phenylalanine. By demonstrating a statistically significant difference in its levels between healthy and diseased populations, researchers can establish γ-Glu-Phe as a strong candidate biomarker. Such a finding is not an endpoint but a critical starting point. It provides a quantifiable indicator of dysregulated glutathione metabolism and oxidative stress, opening new avenues for diagnostic development, patient stratification, and therapeutic monitoring. The principles and protocols outlined here serve as a foundational methodology for translating a metabolic observation into a clinically relevant tool.
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- gamma-L-Glutamyl-L-phenylalanine. (n.d.). PubChem. [Link]
- Fujii, J., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.
- Soga, T., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays.
- Whitfield, J. B. (2001). Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk. PubMed Central. [Link]
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- γ-Glutamyl Cycle Glutathione (GSH). (2019). SlidePlayer. [Link]
- Dunkel, A., et al. (2021). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.
- Li, P., et al. (2022). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase.
- Gallego, M., et al. (2022). Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production. MDPI. [Link]
- Fujii, J., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PubMed Central. [Link]
- GGT (gamma-glutamyltransferase): Diagnostic Significance and Clinical Insights. (n.d.). Tesseract Health. [Link]
- Metabolomics Sample Prepar
- Gamma-glutamyltransferase. (n.d.). Wikipedia. [Link]
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- Compound N-gamma-L-Glutamyl-L-phenylalanine (FDB000716). (2010). FooDB. [Link]
- Chapter 5 — Metabolomics Sample Preparation, Storage, and Transport
- Forloni, G., et al. (2016).
- Plasma/serum sample preparation for untargeted MS-based metabolomic. (2024). Protocols.io. [Link]
- Metabocard for gamma-Glutamylalanine (HMDB0006248). (n.d.). HMDB. [Link]
- A comparison of the traditional metabolomics workflows (i.e., untargeted and targeted) and the novel simultaneous quantitation and discovery (SQUAD) analysis. (n.d.).
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- Kugelman, A., et al. (1994). gamma-Glutamyl transpeptidase is increased by oxidative stress in rat alveolar L2 epithelial cells. PubMed. [Link]
- Lee, D. H., et al. (2004).
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthetic γ-L-Glutamyl-L-Phenylalanine
Introduction: The Challenge of the γ-Amide Linkage
This guide presents a holistic and self-validating workflow, leveraging a suite of orthogonal spectroscopic techniques. We will move beyond simple data acquisition to explain the causality behind our experimental choices. By integrating data from Mass Spectrometry (MS), a full suite of Nuclear Magnetic Resonance (NMR) experiments, and Fourier-Transform Infrared (FTIR) Spectroscopy, we can build an unshakeable, evidence-based confirmation of the correct γ-Glu-Phe structure.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Experience: Why Start with MS?
Mass spectrometry is the first logical step in any structural elucidation workflow. It provides a rapid and highly accurate determination of the molecular weight, offering the initial validation that the desired chemical transformation has occurred. For a peptide like γ-Glu-Phe, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve the synthetic γ-Glu-Phe powder in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid, to a final concentration of approximately 10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to positive ion ESI mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. The expected molecular weight of γ-Glu-Phe (C₁₄H₁₈N₂O₅) is 294.30 g/mol .[1][3]
Data Presentation: Expected Molecular Ions
| Ion Species | Theoretical m/z | Rationale |
| [M+H]⁺ | 295.1288 | Protonation of the N-terminal amine or amide nitrogen. This is the primary ion expected in positive mode ESI. |
| [M+Na]⁺ | 317.1107 | Adduct formation with sodium ions, commonly present as trace impurities. |
| [M-H]⁻ | 293.1143 | Deprotonation of a carboxylic acid group, expected in negative ion mode. |
Trustworthiness: The Role of Tandem MS (MS/MS)
While accurate mass confirms the elemental formula, it does not confirm connectivity. Tandem MS (MS/MS) can provide sequential information. By selecting the [M+H]⁺ ion (m/z 295.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragments. The fragmentation of γ-glutamyl peptides typically involves losses related to the glutamic acid moiety.[4][5]
Expected Fragmentation Pattern:
A key fragmentation pathway for γ-glutamyl peptides involves the neutral loss of pyroglutamic acid (129 Da) from the N-terminus.[4] Another common fragmentation is the cleavage of the amide bond, resulting in ions corresponding to the individual amino acid residues.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 295.1 | 166.1 | 129.0 | Loss of pyroglutamic acid, characteristic of an N-terminal γ-Glu residue. |
| 295.1 | 130.1 | 165.0 | Cleavage yielding the glutamyl moiety. |
| 295.1 | 120.1 | - | Fragment corresponding to the phenylethyl group from Phenylalanine. |
Note: Data derived from public spectral databases.[3]
While this fragmentation pattern is strong evidence, it is the NMR data that will provide the definitive, unambiguous proof of the γ-linkage.
Caption: The critical ³J HMBC correlation confirming the γ-amide bond.
Part 3: Functional Group Confirmation with FTIR Spectroscopy
Expertise & Experience: A Rapid Complementary Check
FTIR spectroscopy is a fast, non-destructive technique that excels at identifying functional groups. [6][7]While it cannot distinguish between isomers, it serves as an excellent quality control check to confirm that the synthesized product contains all the expected chemical functionalities of a dipeptide, such as amide bonds, carboxylic acids, and primary amines. [8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry, synthetic γ-Glu-Phe powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Data Presentation: Characteristic Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3000 (broad) | O-H stretch, N-H stretch | Carboxylic Acid, Amine |
| ~3060 | C-H stretch | Aromatic Ring |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1650 (strong) | C=O stretch (Amide I) | Amide Bond |
| ~1550 | N-H bend (Amide II) | Amide Bond |
| ~1495, ~1455 | C=C stretch | Aromatic Ring |
The presence of strong bands around 1650 cm⁻¹ (Amide I) and 1550 cm⁻¹ (Amide II) is characteristic of the peptide bond and provides strong complementary evidence for the successful synthesis. [10]
Synthesis and Final Confirmation
The structural confirmation of synthetic γ-Glu-Phe is a process of building a layered, self-reinforcing argument. No single technique provides the complete picture, but together, they leave no room for ambiguity.
Caption: A comprehensive workflow for unambiguous structure validation.
References
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A Guide to Inter-Laboratory Comparison of H-γ-Glu-Phe-OH Quantification
Introduction: The Analytical Challenge of γ-Glutamyl Dipeptides
H-γ-Glu-Phe-OH (γ-L-Glutamyl-L-phenylalanine) is a dipeptide of increasing interest in metabolomics and food science.[1][2] It is composed of L-glutamic acid and L-phenylalanine, linked via the gamma-carboxyl group of the glutamic acid residue.[1][3] This non-canonical γ-linkage, a result of transpeptidation by γ-glutamyl transpeptidase (GGT), presents unique analytical challenges compared to standard alpha-peptides.[4] Accurate and reproducible quantification of H-γ-Glu-Phe-OH is critical for its potential use as a biomarker and for understanding its physiological roles.[5][6]
This guide provides a framework for designing and executing an inter-laboratory comparison study for the quantification of H-γ-Glu-Phe-OH. It is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust, transferable analytical methods. We will delve into the rationale behind methodological choices, provide detailed protocols for two orthogonal analytical techniques, and outline a systematic approach to comparing cross-laboratory performance.
Why an Inter-Laboratory Comparison is Crucial
Method validation within a single laboratory is a cornerstone of quality control. However, an inter-laboratory comparison, or round-robin study, is the ultimate test of a method's robustness and transferability.[7] Such studies are essential for:
-
Establishing Method Reproducibility: Assessing how well a method performs across different laboratories, instruments, and operators.[8]
-
Identifying Methodological Bias: Uncovering systematic errors that may not be apparent in a single-lab validation.
-
Validating Reference Materials: Certifying the concentration of a common standard that can be used for future calibration and quality control.
-
Harmonizing Results: Ensuring that data generated in different locations can be reliably compared, which is critical for multi-site research and regulatory submissions.[7]
Designing the Comparison Study
A successful inter-laboratory study hinges on a meticulously planned design. Key variables must be controlled to ensure that the comparison truly reflects method performance rather than extraneous factors.
The Central Role of a Common Reference Standard
The single most critical component is a shared, high-purity reference standard of H-γ-Glu-Phe-OH. This standard should be:
-
Well-Characterized: Purity should be confirmed by multiple techniques (e.g., HPLC, NMR, Mass Spectrometry). A supplier providing a certificate of analysis is essential.
-
Homogeneous: The material should be uniform to ensure every participant receives an identical sample.
-
Stable: The stability of the peptide under storage and shipping conditions must be established.
For this study, participants will receive two sets of samples from a central organizing body:
-
A High-Purity Standard: A lyophilized powder of H-γ-Glu-Phe-OH (e.g., ≥95% purity by HPLC) for preparing calibration curves.
-
Blinded Test Samples: Three concentrations (Low, Medium, High) of H-γ-Glu-Phe-OH prepared in a relevant matrix (e.g., phosphate-buffered saline) to simulate a real-world sample.
Caption: Workflow for an inter-laboratory comparison study.
Orthogonal Analytical Methodologies
To ensure a comprehensive evaluation, two distinct, or orthogonal, analytical methods should be employed: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of orthogonal methods provides a higher degree of confidence; if different techniques yield comparable results, it strengthens the validity of the data.[9]
-
RP-HPLC-UV: A robust and widely accessible technique for purity assessment and quantification. It separates molecules based on hydrophobicity.[10]
-
LC-MS/MS: Offers superior specificity and sensitivity by separating molecules chromatographically and then detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[11][12] This is particularly valuable for distinguishing the target peptide from matrix components or closely related impurities.
Experimental Protocols
The following protocols are designed to be self-validating by including system suitability tests (SSTs) and quality control (QC) checks. Adherence to these standardized procedures is paramount for minimizing inter-laboratory variability.
Protocol 1: Quantification by RP-HPLC-UV
This method is a reliable workhorse for peptide quantification, balancing performance with accessibility.
1. Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the H-γ-Glu-Phe-OH reference standard and dissolve it in HPLC-grade water to a final concentration of 1 mg/mL. Causality: Using water as the initial solvent ensures full dissolution before dilution in mobile phase components.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the initial mobile phase mixture (95% Mobile Phase A, 5% Mobile Phase B).
-
QC Samples: Use the provided blinded test samples directly or after dilution if necessary.
2. Chromatographic Conditions:
-
System: HPLC with UV detection.[13]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Causality: C18 columns provide excellent retention and separation for peptides of this size and polarity.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Causality: TFA acts as an ion-pairing agent, sharpening peptide peaks and improving reproducibility.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow linear gradient is crucial for resolving peptides.[14]
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-27 min: 40% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: A controlled temperature ensures consistent retention times.
-
Detection: UV absorbance at 214 nm. Causality: The peptide backbone strongly absorbs at this wavelength, providing a sensitive and universal detection method.
-
Injection Volume: 20 µL.
3. System Suitability & Run Sequence:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a mid-concentration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.
-
Inject a blank (mobile phase).
-
Inject the calibration standards from low to high concentration.
-
Inject the blinded QC samples.
-
Inject a mid-concentration standard every 10-15 sample injections to monitor system performance.
Protocol 2: Quantification by LC-MS/MS
This method provides the highest level of specificity and is essential for confirming results and analyzing complex matrices.
Caption: Typical workflow for LC-MS/MS quantification.
1. Preparation of Standards and Samples:
-
Internal Standard (IS): A key component for trustworthy MS quantification is a stable isotope-labeled (SIL) internal standard (e.g., H-γ-Glu-[¹³C₉, ¹⁵N]-Phe-OH). The IS corrects for variations in sample preparation, injection volume, and instrument response.
-
Stock Solutions: Prepare separate 1 mg/mL stock solutions of the H-γ-Glu-Phe-OH standard and the SIL-IS in water.
-
Working IS Solution: Prepare a working IS solution (e.g., 1 µg/mL) in the initial mobile phase.
-
Calibration Standards: Prepare calibration standards as in the HPLC protocol, but add the working IS solution to each standard and blank matrix to achieve a constant final IS concentration.
-
Sample Preparation: Mix a fixed volume of each blinded QC sample with an equal volume of the working IS solution.
2. LC-MS/MS Conditions:
-
System: UPLC or HPLC coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column suitable for UPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water. Causality: Formic acid is a volatile modifier compatible with mass spectrometry that promotes protonation for positive ion mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A faster gradient is typically used in LC-MS/MS.
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2% to 60% B
-
3.0-3.5 min: 60% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity.
-
H-γ-Glu-Phe-OH: Precursor [M+H]⁺ m/z 295.1 → Product ions (e.g., m/z 120.1 for the phenylalanine immonium ion, m/z 148.1 for the glutamic acid residue).
-
SIL-IS: Precursor [M+H]⁺ m/z 305.1 → Corresponding product ions.
-
Note: These transitions must be optimized on the specific instrument used.
-
Data Analysis and Comparison
Each laboratory will analyze the three blinded QC samples in triplicate using both analytical methods and report the mean quantified concentration for each.
Performance Metrics
The organizing body will compile the results and calculate the following key metrics for each concentration level and method:
-
Overall Mean (x̄): The average concentration across all laboratories.
-
Standard Deviation (SD): A measure of the dispersion of data from the mean.
-
Coefficient of Variation (%CV): A normalized measure of dispersion (%CV = (SD / x̄) * 100). This is the primary metric for assessing inter-laboratory precision.
-
Bias (%): The percentage difference of each lab's mean from the overall mean. (%Bias = [(Lab Mean - Overall Mean) / Overall Mean] * 100).
Acceptance Criteria
While specific criteria can vary, typical targets for inter-laboratory precision in bioanalysis are:
-
Precision: %CV should be ≤ 15% for all concentration levels.
-
Accuracy/Bias: The mean value from each lab should be within ±15% of the overall mean.
Tabulation of Hypothetical Results
Table 1: Inter-Laboratory Quantification of Sample "QC Medium" (Nominal Value: 120 µg/mL)
| Laboratory | Method | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Lab Mean (µg/mL) | Lab %Bias |
| Lab 1 | HPLC-UV | 118.5 | 121.2 | 119.8 | 119.8 | -1.3% |
| Lab 2 | HPLC-UV | 125.1 | 128.4 | 126.5 | 126.7 | +4.3% |
| Lab 3 | HPLC-UV | 115.3 | 117.9 | 116.2 | 116.5 | -4.1% |
| Lab 4 | HPLC-UV | 122.0 | 119.5 | 120.8 | 120.8 | -0.5% |
| --- | --- | --- | --- | --- | --- | --- |
| Overall | HPLC-UV | 121.0 | ||||
| SD | HPLC-UV | 4.3 | ||||
| %CV | HPLC-UV | 3.6% | ||||
| --- | --- | --- | --- | --- | --- | --- |
| Lab 1 | LC-MS/MS | 120.1 | 119.7 | 120.5 | 120.1 | +0.5% |
| Lab 2 | LC-MS/MS | 122.5 | 121.8 | 123.1 | 122.5 | +2.5% |
| Lab 3 | LC-MS/MS | 117.2 | 116.9 | 117.5 | 117.2 | -2.0% |
| Lab 4 | LC-MS/MS | 118.9 | 119.4 | 118.5 | 118.9 | -0.5% |
| --- | --- | --- | --- | --- | --- | --- |
| Overall | LC-MS/MS | 119.7 | ||||
| SD | LC-MS/MS | 2.2 | ||||
| %CV | LC-MS/MS | 1.8% |
Discussion of Potential Discrepancies
In the hypothetical data, both methods performed well, with the LC-MS/MS method showing superior inter-laboratory precision (%CV of 1.8% vs. 3.6%). If significant discrepancies arise (e.g., a lab's bias >15%), a root cause analysis is necessary.
Caption: Potential sources of inter-laboratory variability.
-
Systematic Errors: A consistent bias from one lab often points to a systematic issue like an error in stock standard preparation, incorrect instrument calibration, or inconsistent data processing parameters.
-
Random Errors: Increased variability across all labs could suggest the method is not robust enough to handle minor differences in columns, reagents, or environmental conditions.
Conclusion and Recommendations
An inter-laboratory comparison is an indispensable tool for validating an analytical method for widespread use. For H-γ-Glu-Phe-OH, both RP-HPLC-UV and LC-MS/MS can serve as reliable quantitative methods. The LC-MS/MS approach, aided by a stable isotope-labeled internal standard, is expected to provide superior precision and accuracy, making it the recommended method for regulatory or clinical applications.[7][11] The simpler HPLC-UV method remains a viable option for routine quality control where the highest level of specificity is not required.
By following a well-designed study protocol with standardized procedures and orthogonal methods, research and development teams can establish a robust, transferable assay for H-γ-Glu-Phe-OH, ensuring data integrity and comparability across the scientific community.
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A Researcher's Guide to Assessing the Purity of Commercially Available γ-Glutamylphenylalanine
The Criticality of Purity in γ-Glutamylphenylalanine Research
γ-Glutamylphenylalanine is a dipeptide formed from the unconventional γ-peptide linkage between the γ-carboxyl group of glutamic acid and the amino group of phenylalanine[1][2]. Found in various natural sources like soybeans and garlic, it is also utilized in a range of scientific studies. Given that even minor impurities can alter the biological activity and toxicological profile of a peptide, a rigorous assessment of purity is not just a quality control measure but a fundamental aspect of scientific integrity[3].
This guide will navigate through a multi-pronged analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to create a comprehensive purity profile of γ-Glutamylphenylalanine.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a peptide's purity. A robust assessment relies on the orthogonal application of several methods, each offering unique insights into the identity and quantity of the target peptide and its potential contaminants.
Caption: Orthogonal workflow for the comprehensive purity assessment of γ-Glutamylphenylalanine.
Part 1: Chemical Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for determining the chemical purity of peptides[3]. It separates the target peptide from impurities based on their hydrophobicity.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is selected for its strong hydrophobic retention, which is ideal for separating peptides and their often closely related impurities[4].
-
Trifluoroacetic Acid (TFA): TFA is used as an ion-pairing agent. It sharpens peaks and improves resolution by masking residual silanol groups on the silica support[5].
-
Acetonitrile Gradient: A shallow gradient of acetonitrile is crucial for resolving impurities that have very similar hydrophobicities to the parent peptide.
-
UV Detection at 214 nm: Detection at 214 nm allows for the sensitive detection of the peptide backbone, ensuring that all peptide-related impurities are quantified.
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation: Dissolve lyophilized γ-Glu-Phe from different commercial sources (Suppliers A, B, and C) in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Illustrative Data & Comparison
| Supplier | Stated Purity | Measured Purity (% Area at 214 nm) | Number of Impurity Peaks (>0.1%) |
| Supplier A | ≥98% | 98.5% | 2 |
| Supplier B | ≥95% | 96.2% | 4 |
| Supplier C | Research Grade | 91.7% | 6 |
Analysis: Supplier A demonstrates the highest purity, consistent with its specifications. Supplier B meets its stated purity, though with a higher number of detectable impurities. Supplier C, sold as "Research Grade" without a specific purity claim, shows significantly lower purity and a more complex impurity profile.
Part 2: Identity Confirmation and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for confirming the identity of the main peak as γ-Glu-Phe and for identifying the molecular weights of impurities, providing clues to their structures[6][7].
Causality Behind Experimental Choices:
-
Formic Acid: Formic acid is used in the mobile phase instead of TFA, as it is more compatible with mass spectrometry, causing less ion suppression[5].
-
Electrospray Ionization (ESI): ESI in positive ion mode is a soft ionization technique well-suited for analyzing peptides, typically generating protonated molecular ions ([M+H]^+).
-
High-Resolution Mass Spectrometry: Provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent peptide and its impurities.
Experimental Protocol: LC-MS
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Gradient: A similar gradient profile to the HPLC-UV method.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode (ESI+).
-
Mass Range: Scan a range of m/z 100-1000.
-
Data Acquisition: Perform full MS scans to determine the molecular weights of eluting peaks.
-
Illustrative Data & Comparison
The expected monoisotopic mass of γ-Glu-Phe ([C14H18N2O5 + H]+) is 295.1294 m/z[1].
| Supplier | Main Peak [M+H]+ (m/z) | Key Impurities Detected (m/z) | Probable Impurity Identity |
| Supplier A | 295.1296 | 166.07 (minor) | Phenylalanine |
| Supplier B | 295.1295 | 166.07, 317.11 | Phenylalanine, Na+ adduct |
| Supplier C | 295.1298 | 166.07, 148.06, 277.12 | Phenylalanine, Glutamic acid, Dehydrated product |
Analysis: All suppliers provided material with the correct molecular weight for γ-Glu-Phe. However, the impurity profiles differ. The presence of starting materials (phenylalanine, glutamic acid) in Supplier C's product suggests incomplete synthesis or purification.
Part 3: Diastereomeric Purity by Chiral HPLC
A critical and often overlooked aspect of peptide purity is the stereochemical integrity. Racemization of amino acids can occur during peptide synthesis, leading to the formation of diastereomers (e.g., L-γ-Glu-D-Phe, D-γ-Glu-L-Phe, D-γ-Glu-D-Phe)[8]. These can be difficult to separate by standard RP-HPLC.
Causality Behind Experimental Choices:
-
Indirect Method (Derivatization): To separate the enantiomers of the constituent amino acids after hydrolysis, an indirect method using a chiral derivatizing agent is employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino acids to form diastereomers that can be separated on a standard C18 column[9]. This is a robust and widely cited method for determining the enantiomeric purity of amino acids.
Experimental Protocol: Chiral Analysis via Derivatization
-
Hydrolysis: Hydrolyze the γ-Glu-Phe samples in 6N HCl at 110°C for 24 hours to break the peptide bond and liberate the constituent amino acids.
-
Derivatization:
-
Dry the hydrolysate and redissolve in 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis: Analyze the derivatized sample using the RP-HPLC-UV method described in Part 1. The L- and D-amino acid derivatives will have different retention times.
Illustrative Data & Comparison
| Supplier | % D-Glutamic Acid | % D-Phenylalanine |
| Supplier A | < 0.1% | < 0.1% |
| Supplier B | 0.3% | 0.5% |
| Supplier C | 1.2% | 1.8% |
Analysis: Supplier A exhibits the highest chiral purity. The presence of D-amino acids in samples from Suppliers B and C indicates some degree of racemization during their synthesis process. This could have significant implications for biological studies, as different stereoisomers can have vastly different activities.
Part 4: Structural Integrity by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for confirming the structure of a molecule and identifying impurities, including isomers[10]. ¹H NMR provides a unique fingerprint of the molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides detailed information about the chemical environment of each proton in the molecule, confirming the correct covalent structure and revealing the presence of any structurally related impurities.
-
D₂O as Solvent: Deuterated water is used as the solvent to avoid a large interfering signal from water protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of each γ-Glu-Phe sample in 0.6 mL of deuterium oxide (D₂O).
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: Compare the obtained spectra to a reference spectrum of high-purity γ-Glu-Phe. Look for unexpected signals that would indicate the presence of impurities.
Illustrative Data & Comparison
-
Supplier A: The ¹H NMR spectrum shows sharp, well-resolved peaks corresponding to all expected protons of γ-Glu-Phe. No significant impurity signals are observed.
-
Supplier B: The spectrum is largely consistent with the expected structure, but with minor, broad signals in the aliphatic region, suggesting the presence of small amounts of unidentified impurities.
-
Supplier C: In addition to the signals for γ-Glu-Phe, distinct signals corresponding to free glutamic acid and phenylalanine are visible, confirming the findings from the LC-MS analysis.
Caption: Logic diagram for the interpretation of ¹H NMR data for purity assessment.
Conclusion and Recommendations
This comprehensive guide outlines a robust, multi-modal approach for assessing the purity of commercially available γ-Glutamylphenylalanine. Our illustrative analysis highlights that while multiple suppliers may offer this peptide, their purity profiles can vary significantly in terms of chemical, stereochemical, and structural integrity.
-
For applications requiring the highest degree of certainty , such as in drug development or sensitive biological assays, sourcing from a supplier that provides a detailed Certificate of Analysis with high-resolution HPLC and MS data is crucial. Independent verification using the protocols outlined here is strongly recommended. Based on our illustrative data, Supplier A represents the highest quality material.
-
For general research purposes , material from suppliers like Supplier B may be adequate, but researchers should be aware of the potential for minor impurities to influence their results.
-
"Research Grade" materials without a defined purity specification , such as from Supplier C , should be used with caution and are best suited for applications where high purity is not a critical parameter. A thorough in-house analysis is essential before use in any critical experiments.
By implementing a rigorous analytical workflow, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- NovoPro Bioscience Inc. (n.d.). gamma-Glutamylphenylalanine peptide. [Link]
- Cenmed Enterprises. (n.d.). Gamma Glutamylphenylalanine. [Link]
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
- Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
- MicroSolv. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. [Link]
- Ilisz, I., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Khan, M. A., et al. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Almac Group. (n.d.).
- Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
- Pharmaffiliates. (n.d.). CAS No : 7432-24-8 | Product Name : gamma-Glutamylphenylalanine. [Link]
- NovoPro Bioscience Inc. (n.d.). gamma-Glutamylphenylalanine peptide. [Link]
- Le, P. T., et al. (2019). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
- Mouchahoir, T., & Schiel, J. E. (2018).
- PubChem. (n.d.). gamma-L-Glutamyl-L-phenylalanine. [Link]
- Wang, J., et al. (2015).
- Human Metabolome Database. (2022). Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594). [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001049). [Link]
- FooDB. (2019). Showing Compound gamma-L-Glutamyl-L-phenylalanine (FDB003618). [Link]
- D'Hondt, M., et al. (2014). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]
- Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. [Link]
- Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
- Denev, P., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed Central. [Link]
- Denev, P., et al. (2022). (PDF) Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants.
- Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. [Link]
- Shimadzu. (2022).
- Pharmaceutical Technology. (n.d.).
- Kobayashi, M., et al. (2019). Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays. PubMed. [Link]
- Kavoiev, O., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. NIH. [Link]
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- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H NMR Metabolomics Study of Spleen from C57BL/6 Mice Exposed to Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of γ-Glutamyl-Phenylalanine's Interaction with Taste Receptors: A Guide for Researchers
This guide provides an in-depth comparative analysis of the interactions between the dipeptide γ-glutamyl-phenylalanine (γ-Glu-Phe) and various taste receptors. As researchers and professionals in drug development and food science know, understanding the molecular underpinnings of taste perception is crucial for developing novel flavor modulators and palatable therapeutics. This document moves beyond a simple literature review to offer a synthesized, expert-driven perspective on how γ-Glu-Phe elicits complex sensory experiences by engaging with multiple receptor types, including the calcium-sensing receptor (CaSR) associated with kokumi, the T2R family of bitter taste receptors, and the T1R1/T1R3 umami receptor. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
Introduction: The Multifaceted Taste Profile of γ-Glu-Phe
γ-Glutamyl-phenylalanine is a dipeptide that has garnered significant interest for its intriguing and complex sensory properties. Unlike simple taste molecules that activate a single taste modality, γ-Glu-Phe is known to modulate multiple taste sensations. It is recognized for its ability to impart a "kokumi" sensation—a Japanese term describing richness, mouthfulness, and continuity of flavor[1][2]. Concurrently, the γ-glutamylation of the bitter amino acid L-phenylalanine (Phe) has been shown to significantly reduce its inherent bitterness, suggesting an interaction with bitter taste pathways[3][4]. Furthermore, its structural similarity to umami-tasting molecules hints at a potential, albeit more subtle, interaction with the umami receptor. This guide will dissect these interactions on a receptor-by-receptor basis, providing a comparative framework for understanding the multifaceted nature of γ-Glu-Phe.
The Primary Interaction: γ-Glu-Phe and the Calcium-Sensing Receptor (CaSR)
The most well-documented interaction of γ-Glu-Phe is with the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR)[5][6][7]. While CaSR's primary role is in calcium homeostasis, its expression on the tongue has been linked to the perception of kokumi[8][9].
Mechanism of Action: Positive Allosteric Modulation
γ-Glutamyl peptides, including γ-Glu-Phe, act as positive allosteric modulators of the CaSR[5][6]. This means they don't directly activate the receptor on their own but enhance the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺)[10]. The binding of γ-Glu-Phe to the Venus flytrap domain of the CaSR induces a conformational change that potentiates the intracellular signaling cascade upon calcium binding[7]. This leads to the activation of G-proteins (primarily Gq/11 and Gi/o) and subsequent downstream signaling, most notably an increase in intracellular calcium levels ([Ca²⁺]i) via activation of phospholipase C (PLC)[10][11][12]. This heightened and prolonged signaling is thought to be the molecular basis for the lingering, mouth-filling sensation of kokumi[8].
Signaling Pathway
The signaling pathway for CaSR activation by γ-Glu-Phe in the presence of Ca²⁺ is illustrated below.
Caption: CaSR signaling pathway modulated by γ-Glu-Phe.
Mitigation of Bitterness: Interaction with T2R Receptors
L-phenylalanine is known to elicit a bitter taste, a sensation mediated by the T2R family of bitter taste receptors[13]. The transformation of Phe into γ-Glu-Phe has been demonstrated through sensory studies to significantly reduce this bitterness, replacing it with a more neutral or slightly sour taste[3][4][14].
Proposed Mechanism: Steric Hindrance and Altered Binding
While the specific T2R that recognizes L-phenylalanine is not definitively identified, the mechanism for bitterness reduction by γ-glutamylation is likely due to altered binding affinity. It is hypothesized that the addition of the γ-glutamyl moiety to the phenylalanine molecule sterically hinders its ability to effectively bind to the active site of the cognate T2R(s)[15][16]. T2Rs are known to have broadly tuned, often hydrophobic binding pockets[17][18][19]. The addition of the larger, more polar γ-glutamyl group may either prevent the phenylalanine portion from reaching the key binding residues or introduce unfavorable electrostatic interactions, thereby reducing or abolishing receptor activation. This lack of activation prevents the initiation of the bitter taste signaling cascade.
Signaling Pathway
The canonical signaling pathway for bitter taste is shown below. The interaction of γ-Glu-Phe with this pathway is one of inhibition by non-binding.
Caption: T2R signaling pathway and the inhibitory effect of γ-Glu-Phe.
The Umami Connection: A Potential Modulatory Role
The umami, or savory, taste is primarily mediated by the T1R1/T1R3 heterodimeric GPCR, which is activated by L-glutamate[13][20]. Given that γ-Glu-Phe contains a glutamate residue, a potential interaction with the T1R1/T1R3 receptor is plausible. However, the sensory data suggests that γ-Glu-Phe does not elicit a strong umami taste itself but can enhance the umami of other compounds, a characteristic shared with its kokumi effect[21][22].
A Subtle Interaction
The γ-linkage of the glutamic acid in γ-Glu-Phe, as opposed to the α-linkage found in proteins, may result in a suboptimal fit within the T1R1 binding pocket, which is specifically tuned for free L-glutamate[23]. It is possible that γ-Glu-Phe acts as a very weak partial agonist or a positive allosteric modulator, similar to its action on CaSR, but with much lower efficacy on T1R1/T1R3. This would explain its ability to enhance existing umami signals rather than generating a strong one de novo. The synergy observed between umami and kokumi sensations is likely a result of γ-Glu-Phe modulating both the CaSR and potentially the T1R1/T1R3 pathways simultaneously[13].
Signaling Pathway
The umami signaling pathway is similar to that of bitter and sweet tastes. The potential modulatory role of γ-Glu-Phe is depicted below.
Caption: T1R1/T1R3 signaling pathway and potential modulation by γ-Glu-Phe.
Comparative Summary of Interactions
The following table summarizes the interaction of γ-Glu-Phe with the different taste receptors discussed.
| Feature | Calcium-Sensing Receptor (CaSR) | Bitter Receptors (T2Rs) | Umami Receptor (T1R1/T1R3) |
| Primary Ligand | Extracellular Ca²⁺ | Various bitter compounds (e.g., L-Phe) | L-Glutamate |
| γ-Glu-Phe Role | Positive Allosteric Modulator | Antagonist (by preventing ligand binding) | Weak Partial Agonist / Modulator |
| Mechanism | Enhances receptor sensitivity to Ca²⁺ | Steric hindrance of L-Phe binding | Suboptimal binding to glutamate site |
| Key G-Protein | Gq/11, Gi/o | Gustducin | Gustducin |
| Downstream Signal | Increased intracellular Ca²⁺ | Inhibition of Ca²⁺ signal | Weak intracellular Ca²⁺ signal |
| Sensory Outcome | Kokumi (richness, continuity) | Reduction of bitterness | Enhancement of umami |
| Supporting Evidence | Strong[5][6][7][8] | Strong (sensory), Mechanistically inferred[3][4][16] | Indirect, inferred from sensory data[21][22] |
Experimental Protocols
To empirically validate the interactions described above, a combination of in vitro cell-based assays and in vivo sensory analysis is required. The causality behind these protocols is to first establish a molecular interaction at the receptor level and then correlate this with a quantifiable sensory outcome.
Workflow for In Vitro and Sensory Analysis
Caption: Overall workflow for analyzing γ-Glu-Phe's taste receptor interactions.
Protocol: Cell-Based Calcium Imaging Assay
This protocol is a self-validating system for assessing the activation of specific taste receptors expressed in a heterologous system.
Objective: To quantify the activation of CaSR, T2Rs, or T1R1/T1R3 by γ-Glu-Phe.
Materials:
-
HEK293T cells
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Plasmids: human CaSR, human T1R1, human T1R3, a relevant human T2R, a promiscuous G-protein (e.g., Gα16/gustducin44), and a calcium biosensor (e.g., GCaMP6s)[24][25]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Assay Buffer (HBSS with 20 mM HEPES)
-
Test compounds: γ-Glu-Phe, L-Phe, L-Glutamate, CaCl₂, known agonists/antagonists for each receptor (positive/negative controls)
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader (e.g., FlexStation 3 or FLIPR)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (Self-Validation Step 1):
-
For each receptor, prepare a transfection mix containing the plasmid for the receptor(s) of interest (e.g., CaSR; or T1R1+T1R3), the G-protein plasmid, and the GCaMP6s plasmid.
-
Crucial Control: Prepare a "mock" transfection with only the G-protein and GCaMP6s plasmids to establish a baseline and ensure that responses are receptor-dependent.
-
Transfect the cells according to the manufacturer's protocol and incubate for 24-48 hours. Successful transfection can be visually confirmed by GCaMP fluorescence.
-
-
Assay Preparation:
-
Gently wash the cells twice with Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate at 37°C for 30-60 minutes to allow for de-esterification of any dye-based sensors if used.
-
-
Calcium Measurement (Self-Validation Step 2):
-
Place the plate in the fluorescent plate reader and set the instrument to monitor GCaMP6s fluorescence (Excitation ~488 nm, Emission ~510 nm).
-
Establish a stable baseline reading for 15-30 seconds.
-
Agonist Mode (for T1R1/T1R3): Add varying concentrations of γ-Glu-Phe and L-Glutamate (positive control) and record the fluorescence change for 2-3 minutes.
-
Modulator Mode (for CaSR): Add a constant, sub-maximal concentration of CaCl₂ (e.g., 1.5 mM) to all wells, followed by varying concentrations of γ-Glu-Phe. This demonstrates the allosteric effect.
-
Antagonist Mode (for T2Rs): Add varying concentrations of γ-Glu-Phe, followed by a constant concentration of L-Phe (the agonist). A reduction in the L-Phe signal indicates antagonism.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline.
-
Normalize the data to the maximum response of the positive control agonist.
-
Plot the normalized response versus ligand concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Protocol: Sensory Descriptive Analysis
Objective: To characterize and quantify the sensory attributes of γ-Glu-Phe compared to its constituent amino acid, L-phenylalanine.
Materials:
-
Trained sensory panel (8-12 panelists)[26]
-
Deionized, purified water
-
Test samples: Solutions of γ-Glu-Phe (e.g., 1 mM, 5 mM, 10 mM), L-Phe (e.g., 15 mM, 30 mM), L-Glutamate (umami reference), Quinine (bitter reference), Sucrose (sweet reference), Citric Acid (sour reference), NaCl (salty reference)
-
Unsalted crackers and purified water for palate cleansing
Procedure:
-
Panel Training & Lexicon Development:
-
Train panelists to identify and scale the intensity of basic tastes (sweet, sour, salty, bitter, umami) and other relevant attributes (e.g., "mouthfulness," "lingering," "richness" for kokumi; "astringent").
-
Develop a consensus lexicon to describe the sensory characteristics of the test samples.
-
-
Sample Evaluation:
-
Present the samples to the panelists in a randomized, blinded order.
-
Instruct panelists to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale from "none" to "very intense").
-
Ensure panelists cleanse their palate thoroughly between samples.
-
-
Data Collection & Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Conclusion
The interaction of γ-Glu-Phe with taste receptors is a compelling example of how a single molecule can elicit a complex and nuanced sensory profile. Its primary role as a positive allosteric modulator of the Calcium-Sensing Receptor is the foundation of its kokumi effect. Simultaneously, its chemical structure allows it to mitigate the bitterness of L-phenylalanine by preventing interaction with T2R receptors. Its relationship with the umami receptor T1R1/T1R3 appears to be more modulatory than direct, contributing to an overall enhancement of savory flavors. By employing the rigorous in vitro and sensory analysis protocols detailed in this guide, researchers can further dissect these fascinating interactions and pave the way for the next generation of flavor modulators and functional food ingredients.
References
- Broadhead, G. K., Mun, H. C., Avlani, V. A., Jourdon, O., Church, W. B., Christopoulos, A., Delbridge, L., & Conigrave, A. D. (2011). Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids. Journal of Biological Chemistry, 286(11), 8786–8797. [Link]
- Broadhead, G. K., Mun, H. C., Avlani, V. A., Jourdon, O., Church, W. B., Christopoulos, A., Delbridge, L., & Conigrave, A. D. (2011). Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides. The Journal of biological chemistry, 286(11), 8786-97. [Link]
- Suzuki, H., Kajimoto, Y., & Kumagai, H. (2002). Improvement of the Bitter Taste of Amino Acids through the Transpeptidation Reaction of Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 50(2), 313–318. [Link]
- Suzuki, H., Kajimoto, Y., & Kumagai, H. (2002). Improvement of the Bitter Taste of Amino Acids through the Transpeptidation Reaction of Bacterial γ-Glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 50(2), 313-318. [Link]
- Daly, K., & Hofmann, T. (2013). Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(3), G271–G282. [Link]
- Dunkel, A., Köster, J., & Hofmann, T. (2007). Molecular and Sensory Characterization of γ-Glutamyl Peptides as Key Contributors to the Kokumi Taste of Edible Beans (Phaseolus vulgaris L.). Journal of Agricultural and Food Chemistry, 55(16), 6712–6719. [Link]
- Conigrave, A. D., & Ward, D. T. (2011). Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: Inhibition of PTH secretion, suppression of intracellular cAMP levels and a common mechanism of action with L-amino acids.
- Wikipedia contributors. (2023). Calcium-sensing receptor. Wikipedia. [Link]
- Suzuki, H., Kajimoto, Y., & Kumagai, H. (2002). Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase. PubMed. [Link]
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- Li, X. (2017). T1R receptors mediate mammalian sweet and umami taste.
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- Lafontaine, A., et al. (2023).
- Floriano, W. B., & Vaidehi, N. (2008). Computational Studies of Ligand-Receptor Interactions in Bitter Taste Receptors. Taylor & Francis Online. [Link]
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- Lafontaine, A., et al. (2023). Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients. MDPI. [Link]
- Suzuki, H., et al. (2002). Improvement of the Bitter Taste of Amino Acids through the Transpeptidation Reaction of Bacterial γ-Glutamyltranspeptidase.
- Floriano, W. B., & Vaidehi, N. (2008). Computational Studies of Ligand-Receptor Interactions in Bitter Taste Receptors.
- Upadhyaya, J., et al. (2010). Bitter taste receptor T2R1 is activated by dipeptides and tripeptides. PubMed. [Link]
- Zhao, G., et al. (2021). Increase of Kokumi γ-Glutamyl Peptides in Porcine Hemoglobin Hydrolysate Using Bacterial γ-Glutamyltransferase.
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- Ueda, T., et al. (2003). Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells. The Journal of Neuroscience, 23(19), 7376-7380. [Link]
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- Suzuki, H., et al. (2004). Enzymatic Synthesis of γ-Glutamylvaline to Improve the Bitter Taste of Valine.
- Assadi-Porter, F. M., et al. (2010). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(3), 154-160. [Link]
- Neault, M., et al. (2021). Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line. PMC. [Link]
- Nofima. (n.d.). Nofima's test panel for sensory analysis. Nofima. [Link]
- Umami Information Center. (n.d.). What is Umami.
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- Lee, R. J., & Cohen, N. A. (2015). Bitter Taste Receptors (T2Rs) are Sentinels that Coordinate Metabolic and Immunological Defense Responses. PMC. [Link]
- Morini, G., et al. (2023). Glutathione as a taste modulator: molecular mechanisms of interaction with umami and sweet taste receptors. bioRxiv. [Link]
- Lee, Y., et al. (2021). Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation. Scientific Reports, 11(1), 10495. [Link]
- Ueda, T., et al. (2003). Functional interaction between T2R taste receptors and G-protein alpha subunits expressed in taste receptor cells. PubMed. [Link]
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Evaluating the cost-effectiveness of various H-gamma-glu-phe-oh synthesis routes
An In-Depth Guide to the Cost-Effective Synthesis of H-γ-Glu-Phe-OH for Researchers and Pharmaceutical Professionals
Introduction: The Significance of γ-L-Glutamyl-L-phenylalanine
γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH) is a dipeptide found in various natural sources, including soybeans, onions, and garlic.[1] Composed of a glutamic acid residue linked via its side-chain (gamma) carboxyl group to the N-terminus of phenylalanine, this peptide is an intriguing target for researchers.[2] Its presence in the human body as a metabolite and its potential physiological or cell-signaling effects make it a compound of interest in food science, metabolomics, and drug development.[1]
The efficient and economical synthesis of H-γ-Glu-Phe-OH is paramount for enabling further research and potential commercial applications. This guide provides a comprehensive evaluation of the primary synthesis routes—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis—with a critical focus on their cost-effectiveness, scalability, and overall efficiency. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven comparisons to empower scientists in selecting the optimal strategy for their specific needs.
Route 1: Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of modern peptide chemistry, renowned for its efficiency and amenability to automation.[3] The fundamental principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of N-terminally protected amino acids to build the peptide chain.[4][5]
Expertise & Experience: The Rationale Behind SPPS Choices
The synthesis of a γ-linked dipeptide via SPPS requires a critical strategic decision: the selective protection of the glutamic acid's α-carboxyl group while its γ-carboxyl group remains active for coupling. This is the reverse of standard peptide synthesis. A more common and reliable approach is to use a glutamic acid derivative where the α-amino and α-carboxyl groups are protected, allowing the side-chain γ-carboxyl to be activated for coupling. However, for building a standard peptide chain, the glutamic acid side-chain must be protected to prevent branching.
The choice between the two dominant SPPS chemistries, Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), dictates the deprotection strategy.[6] Fmoc chemistry is generally preferred due to its use of milder basic conditions for N-terminal deprotection, contrasting with the harsh, repetitive acid treatments required in the Boc strategy.[5][6] For the glutamic acid side-chain, a tert-butyl (OtBu) protecting group is standard in Fmoc synthesis, as it is stable to the mild base used for Fmoc removal but is cleaved simultaneously with the peptide from the resin by strong acid (e.g., trifluoroacetic acid, TFA).[6]
Experimental Protocol: Fmoc-Based SPPS of H-γ-Glu-Phe-OH
This protocol outlines a standard manual synthesis.
-
Resin Preparation & Phenylalanine Loading:
-
Swell a pre-loaded Fmoc-Phe-Wang resin in N,N-Dimethylformamide (DMF). The resin acts as the solid support.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes to remove the Fmoc protecting group from the phenylalanine, exposing its free amino group.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Glutamic Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Glu(OtBu)-OH by dissolving it with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. The OtBu group on the side-chain is crucial to ensure the formation of the correct α-peptide bond in a standard synthesis. For a γ-linkage, a custom-protected Fmoc-Glu-OAll derivative would be used where the alpha-carboxyl is protected, and the gamma-carboxyl is activated.
-
Add the activated glutamic acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction links the α-carboxyl of glutamic acid to the free amino group of phenylalanine on the resin.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step (Step 2) to remove the protecting group from the newly added glutamic acid.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). This single step cleaves the completed dipeptide from the resin support and removes the OtBu protecting group from the glutamic acid side-chain.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Route 2: Liquid-Phase Peptide Synthesis (LPPS)
Also known as solution-phase synthesis, LPPS is the classical method where reactions are performed in a homogeneous solution, with the purification of intermediate products after each step.[7] For a short peptide like H-γ-Glu-Phe-OH, this method can be highly effective and scalable.
Expertise & Experience: The Rationale Behind LPPS Choices
The key to a successful γ-glutamyl peptide synthesis in solution is the selective activation of the γ-carboxyl group of glutamic acid. This is elegantly achieved by using N-phthaloyl-L-glutamic anhydride. Reacting L-glutamic acid with phthalic anhydride forms the N-phthaloyl protecting group, and subsequent treatment with acetic anhydride creates the cyclic anhydride. This intermediate preferentially undergoes nucleophilic attack at the γ-carbonyl position due to steric and electronic factors, leading to the desired γ-linkage.[8] This strategy obviates the need for protecting the α-carboxyl group of the incoming nucleophile (phenylalanine), simplifying the overall process.[8]
Experimental Protocol: One-Pot LPPS of H-γ-Glu-Phe-OH
This protocol is adapted from a two-step, one-pot procedure for synthesizing γ-glutamyl derivatives.[8]
-
Synthesis of N-Phthaloyl-L-Glutamic Anhydride:
-
This step is performed separately. Heat a mixture of L-glutamic acid and phthalic anhydride at ~140°C to form N-phthaloyl-L-glutamic acid.
-
Treat the product with acetic anhydride at ~105°C to form the cyclic N-phthaloyl-L-glutamic acid anhydride. This is a stable intermediate that can be stored.
-
-
Acylation (Coupling Reaction):
-
Dissolve L-phenylalanine in DMF.
-
Add the N-phthaloyl-L-glutamic acid anhydride to the solution. The reaction proceeds at room temperature, acylating the amino group of phenylalanine at the γ-carboxyl position of the glutamic acid derivative.
-
-
Deprotection:
-
Once the acylation is complete (monitored by TLC or LC-MS), add hydrazine hydrate to the same pot. This removes the N-phthaloyl protecting group.
-
-
Isolation and Purification:
-
Precipitate the final product, H-γ-Glu-Phe-OH, by adding an anti-solvent like ethanol at low temperature.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
-
Workflow for Liquid-Phase Peptide Synthesis (LPPS)
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
Route 3: Enzymatic Synthesis
Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis.[9] The synthesis of H-γ-Glu-Phe-OH can be efficiently catalyzed by the enzyme γ-glutamyltranspeptidase (GGT), which facilitates the transfer of a γ-glutamyl group from a donor molecule to an acceptor.[10][11]
Expertise & Experience: The Rationale Behind Enzymatic Choices
The GGT enzyme operates via a ping-pong mechanism where it first forms a γ-glutamyl-enzyme intermediate.[11] This intermediate can then react with an acceptor. The two main competing reactions are transpeptidation (transfer to an amino acid like phenylalanine) and hydrolysis (transfer to water).[9][12] To maximize the yield of the desired dipeptide, reaction conditions must be optimized to favor transpeptidation. This is typically achieved by:
-
Using a high concentration of the acceptor amino acid (phenylalanine).
-
Operating at an alkaline pH (typically 9-10), which has been shown to promote the transpeptidation pathway over hydrolysis. [9][13]
-
Choosing an appropriate γ-glutamyl donor. L-glutamine is a common and cost-effective choice, though glutathione can also be used.[13]
Experimental Protocol: GGT-Catalyzed Synthesis
-
Reaction Mixture Preparation:
-
Prepare a Tris-HCl buffer (e.g., 100 mM) and adjust the pH to the optimal range for the specific GGT used (e.g., pH 9.5-10.0).[13]
-
Dissolve the γ-glutamyl donor (e.g., L-glutamine) and the acceptor (L-phenylalanine) in the buffer. A molar excess of the acceptor may improve yield.
-
-
Enzymatic Reaction:
-
Add the γ-glutamyltranspeptidase (GGT) enzyme to the solution to initiate the reaction.
-
Incubate the mixture at the optimal temperature (e.g., 37°C) with gentle agitation for several hours.[9]
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of H-γ-Glu-Phe-OH over time using HPLC.
-
Terminate the reaction once equilibrium is reached or the desired conversion is achieved, typically by heating or pH adjustment to denature the enzyme.
-
-
Purification:
-
Remove the denatured enzyme by centrifugation or filtration.
-
Isolate the product from the remaining substrates and byproducts (like glutamate from hydrolysis) using techniques such as ion-exchange chromatography or preparative HPLC.
-
Workflow for Enzymatic Synthesis
Caption: General workflow for enzymatic synthesis using GGT.
Comparative Analysis: Evaluating Cost-Effectiveness
The optimal synthesis route depends heavily on the desired scale, purity requirements, and available resources. The following table provides a comparative summary of the three methods.
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Yield | Moderate to High (Can be driven to completion) | High (Purified intermediates) | Moderate to High (Equilibrium-limited) |
| Purity (Crude) | Low to Moderate (Accumulation of byproducts) | High (Stepwise purification) | High (High enzyme specificity) |
| Reaction Time | Fast (for short peptides)[3] | Slow (laborious workup)[3] | Moderate (hours) |
| Scalability | Poor; cost increases significantly | Excellent; well-suited for large scale[3] | Excellent; ideal for industrial biotech |
| Cost of Reagents | High (Excess reagents, protected AAs, coupling agents, resin)[3] | Low to Moderate (No excess needed, simpler reagents)[3] | Moderate (Enzyme can be costly, but substrates are cheap) |
| Solvent/Waste | Very High (Extensive washing steps)[3][14] | Low (Minimal washing)[3] | Very Low (Aqueous buffer system) |
| Environmental Impact | High (Large volumes of toxic solvents) | Moderate (Organic solvents used) | Low ("Green Chemistry" approach)[15] |
| Overall Cost-Effectiveness | Lab Scale: Moderate (convenient for automation). Industrial Scale: Poor. | Lab Scale: Low (labor-intensive). Industrial Scale: Excellent. | Lab Scale: Moderate (depends on enzyme cost). Industrial Scale: Potentially the best. |
Conclusion and Recommendations
Each synthesis route for H-γ-Glu-Phe-OH offers a distinct balance of speed, cost, and environmental impact.
-
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for rapid, small-scale synthesis for initial research and screening . Its primary advantage is speed and automation, but it is hampered by high reagent costs and significant solvent waste, making it the least cost-effective option for large-scale production.[5]
-
Liquid-Phase Peptide Synthesis (LPPS) represents a robust and highly cost-effective strategy for gram-to-kilogram scale production . While more labor-intensive and slower than SPPS, its efficient use of reagents, simpler purification of the final product due to intermediate workups, and proven scalability make it a superior choice for manufacturing.[3][5]
-
Enzymatic Synthesis is the most promising route for sustainable, industrial-scale manufacturing . Its high specificity eliminates the need for protecting groups and toxic chemicals, drastically simplifying the process and reducing environmental impact.[9] While the initial cost of the enzyme and process optimization can be significant, the potential for enzyme immobilization and reuse makes this the most economically and environmentally sound approach for long-term, large-scale production.
For the target audience of researchers and drug development professionals, the choice is clear: SPPS for rapid discovery, LPPS for scalable chemical production, and enzymatic synthesis for green, cost-effective industrial manufacturing.
References
- I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides. J-Stage. [Link]
- Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc str
- The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PMC - PubMed Central. [Link]
- Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Repository of the Academy's Library. [Link]
- Peptide Synthesis Delivering Cost-Effective Str
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC.
- (PDF) The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.
- Gamma-glutamyltransferase. Wikipedia. [Link]
- γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applic
- Labeling and Protecting Groups. Bio-Synthesis. [Link]
- Gamma-glutamyl transpeptidase. YouTube. [Link]
- Comparison of Peptide Synthesis Methods and Techniques. Protheragen. [Link]
- Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical M
- Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ-glutamyl-valyl-glycine in Saccharomyces cerevisiae. NIH. [Link]
- Synthesis of y-Glutamyl L-3,4-Dihydroxyphenylalanine by y-Glutamyltranspeptidase
- Enzymatic Production of Amino Acids. Biotechnology and Genetic Engineering Reviews. [Link]
- Solid-phase Synthesis of (Tyrosyl-Alanyl-Glutamyl)
- Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure. MDPI. [Link]
- Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents...
- gamma-L-Glutamyl-L-phenylalanine. PubChem. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 11. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Proper Disposal of H-gamma-glu-phe-oh for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of H-gamma-glu-phe-oh (γ-Glutamylphenylalanine), a dipeptide used in various biochemical and metabolomics research applications. By providing clarity and procedural guidance, we aim to build a foundation of trust and safety that extends beyond the product itself.
Hazard Assessment and Initial Safety Protocols
The foundational principle of proper chemical disposal is a thorough understanding of the substance's potential hazards. This compound, a dipeptide composed of gamma-glutamate and phenylalanine, is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1] However, it is a core tenet of good laboratory practice to treat all chemical substances with a degree of caution.
Before commencing any disposal procedures, a risk assessment should be conducted. While this compound is considered non-hazardous, this assessment ensures that all potential risks associated with the handling and disposal process are identified and mitigated.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A laboratory coat.
-
-
Ventilation: Handle the substance in a well-ventilated area. If there is a risk of generating dust from the solid form, use a chemical fume hood.
-
Avoid Inhalation and Contact: Take measures to avoid inhaling the powder or allowing it to come into contact with skin or eyes.[1]
Quantitative Data Summary
For clarity, the following table summarizes the key identifiers and hazard information for this compound.
| Property | Value | Source |
| Chemical Name | γ-Glutamylphenylalanine | |
| Synonyms | This compound, γ-Glu-Phe | [2] |
| CAS Number | 7432-24-8 | [2] |
| Molecular Formula | C14H18N2O5 | [2] |
| Hazard Classification | Not classified as a hazardous substance | [1] |
The constituent amino acid, L-phenylalanine, is also not considered a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be disposed of. The guiding principle is to adhere to your institution's specific waste management policies, which should be in compliance with local, state, and federal regulations.
Solid Waste Disposal
This procedure applies to unused or expired this compound powder and any materials contaminated with the solid peptide (e.g., weighing papers, contaminated gloves).
Experimental Protocol for Solid Waste Disposal:
-
Segregation: At the point of generation, collect all solid waste contaminated with this compound into a designated, clearly labeled waste container.
-
Container Labeling: The container should be labeled as "Non-Hazardous Chemical Waste" and should clearly state the contents, "this compound."
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) department or their designated waste management contractor. For small quantities, and if permitted by your institution's policies, disposal in the regular laboratory trash may be acceptable. However, it is always best to consult with your EHS department to confirm the appropriate disposal route.
Liquid Waste Disposal
This procedure applies to solutions containing this compound and the initial rinsate from cleaning contaminated glassware.
Experimental Protocol for Liquid Waste Disposal:
-
Assessment of Quantity:
-
Small Quantities: For very dilute, small-volume aqueous solutions, disposal down the sanitary sewer with copious amounts of running water may be permissible. Crucially, you must verify this with your institution's EHS department and local wastewater regulations, as some municipalities have strict prohibitions on the drain disposal of any laboratory chemicals.
-
Large Quantities or Organic Solvents: For larger volumes, concentrated solutions, or solutions in organic solvents, drain disposal is not appropriate.
-
-
Collection: Collect the liquid waste in a designated, leak-proof, and chemically compatible container with a secure cap.
-
Container Labeling: Label the container as "Non-Hazardous Aqueous Waste" or "Non-Hazardous Chemical Waste" and list all constituents, including solvents (e.g., "this compound in water").
-
Storage: Store the sealed liquid waste container in a designated waste accumulation area within secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the liquid chemical waste.
Decontamination and Spill Response
-
Glassware: Reusable glassware that has been in contact with this compound should be rinsed with an appropriate solvent (e.g., water for aqueous solutions). The initial rinsate should be collected and disposed of as liquid chemical waste. Following the initial rinse, the glassware can be washed using standard laboratory procedures.
-
Work Surfaces: Decontaminate any work surfaces where this compound was handled using a suitable laboratory cleaning agent.
-
Spill Response: In the event of a spill, wear your PPE. For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container for disposal.
Regulatory Framework
The disposal of all laboratory waste is governed by federal and state regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).
-
Non-Hazardous Waste: The regulations for non-hazardous solid waste are outlined in Title 40 of the Code of Federal Regulations (CFR) parts 239 through 259.[4] While not federally classified as hazardous, some states may have more stringent regulations for chemical waste.[5]
-
Laboratory Standard: The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for the safe removal of waste.
It is the responsibility of the waste generator to correctly identify and manage their waste in accordance with all applicable regulations.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- PubChem. gamma-L-Glutamyl-L-phenylalanine. [Link]
- Human Metabolome Database. gamma-Glutamylphenylalanine (HMDB0000594). [Link]
- Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Facilities Management - Waste Management. [Link]
- U.S. Environmental Protection Agency (EPA). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. [Link]
- Daniels Health. OSHA and Biohazard Waste Disposal Guidelines. [Link]
- U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA)
- Compliancy Group. What Are OSHA Biohazard Waste Disposal Guidelines? [Link]
- IDR Environmental Services. How To Dispose Non-Hazardous Waste. [Link]
- Illinois Environmental Protection Agency. Non-Hazardous Waste. [Link]
- Compliancy Group. OSHA and Biohazard Waste Disposal: A Compliance Guide. [Link]
- LookChem. Cas 7432-24-8,this compound. [Link]
- Occupational Safety and Health Administration (OSHA). 1910.
- U.S. Waste Industries Inc. Non-Hazardous Waste Disposal. [Link]
Sources
Comprehensive Safety and Handling Guide for γ-L-Glutamyl-L-phenylalanine (H-γ-Glu-Phe-OH)
A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity
Welcome to your essential resource for the safe handling, use, and disposal of the dipeptide γ-L-Glutamyl-L-phenylalanine, scientifically designated as H-γ-Glu-Phe-OH. This guide is designed for researchers, scientists, and drug development professionals. Our objective is to provide you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory. As your trusted partner, we go beyond supplying a product; we are committed to empowering your research with critical safety and operational intelligence.
Pre-Operational Assessment: Understanding the Compound
Before commencing any work with H-γ-Glu-Phe-OH, a thorough understanding of its chemical properties and potential hazards is paramount. While specific toxicological data for this dipeptide is not extensively documented, a precautionary approach is mandated. Treat this, and all research-use-only peptides, as potentially hazardous.[1][2]
Chemical and Physical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈N₂O₅ | [3][4] |
| Molecular Weight | 294.30 g/mol | [3][4][5] |
| Appearance | White to off-white solid, powder, or crystals | [4][6] |
| Solubility | Slightly soluble in water, DMSO, and Methanol | [4][6] |
| Storage Temperature | -15°C to 2-8°C | [4][6][7] |
H-γ-Glu-Phe-OH is a dipeptide composed of γ-glutamate and phenylalanine.[4][8] It is found in various natural sources and has been identified in the urine of patients with phenylketonuria.[4][9] While it is a naturally occurring compound, the synthesized version for research requires careful handling to avoid unintended exposure and contamination.[2][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for minimizing exposure risk. The following PPE is mandatory when handling H-γ-Glu-Phe-OH, particularly in its powdered form which can be easily aerosolized.[10][11]
-
Primary Engineering Control: Chemical Fume Hood
-
Rationale: Handling the lyophilized powder form of the peptide should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[11][12]
-
Procedure: Ensure the fume hood is functioning correctly before use. All weighing and reconstituting of the powdered peptide must be performed within this controlled environment.
-
-
Hand Protection: Chemical-Resistant Gloves
-
Eye Protection: Safety Glasses or Goggles
-
Body Protection: Laboratory Coat
-
Respiratory Protection: Face Mask
-
Rationale: Recommended when working with fine powders to prevent inhalation.[10]
-
Procedure: Use a face mask in conjunction with a chemical fume hood for maximum protection.
-
Below is a workflow for the appropriate selection and use of PPE.
Caption: PPE workflow for handling H-γ-Glu-Phe-OH.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage.
-
Verification: Confirm the label matches the order: H-γ-Glu-Phe-OH, CAS No. 7432-24-8.[6][9]
-
Storage: Store the lyophilized peptide in a tightly sealed container at the recommended temperature (-15°C to 2-8°C) and protected from light.[6][14]
Reconstitution:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[10]
-
Aseptic Technique: Work in a clean, controlled environment.[10] Use sterile equipment and high-purity solvents for reconstitution.[14]
-
Dissolving: Add the appropriate solvent to the vial. Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.[15]
-
Labeling: Clearly label all solutions with the peptide name, concentration, date of preparation, and "Research Use Only".[2]
Spill Management:
In the event of a spill, prompt and appropriate action is crucial.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: For a small spill, use absorbent material to contain it.
-
Clean: Decontaminate the area according to your institution's protocols.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of H-γ-Glu-Phe-OH and any contaminated materials must be treated with the utmost care and in compliance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular waste streams.[1][13]
Waste Segregation and Collection:
-
Identify: All items that have come into contact with H-γ-Glu-Phe-OH are considered chemical waste. This includes:
-
Collect: Use a designated, leak-proof, and clearly labeled hazardous waste container.[1][11] For peptide-based waste, a high-density polyethylene (HDPE) container is generally suitable.[1]
-
Label: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "γ-L-Glutamyl-L-phenylalanine" or "H-γ-Glu-Phe-OH".[1] Include the date of waste generation and identify the primary hazards (e.g., "Potentially Toxic," "Irritant").[1]
Chemical Inactivation (Optional but Recommended for Liquid Waste):
For liquid waste, chemical inactivation can provide an additional layer of safety before final disposal.[12]
-
Work in a Fume Hood: All inactivation procedures must be performed in a certified chemical fume hood.[11]
-
Prepare Inactivating Solution: A 10% bleach solution is a strong oxidizing agent that can degrade peptides.[11]
-
Inactivate: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[11]
-
Allow Reaction Time: Let the mixture react for at least 30-60 minutes to ensure complete degradation.[11]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution must be collected in a labeled hazardous waste container.[11]
Final Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][2] Provide them with all available information about the compound.
The following diagram illustrates the decision-making process for the proper disposal of H-γ-Glu-Phe-OH.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment and uphold the integrity of your scientific endeavors. Your commitment to safety is the foundation of reliable and reproducible results.
References
- Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]
- Research Protocols. Cosmic Peptides. [Link]
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptides.com. [Link]
- How to Handle Research Compounds Safely. Maxed Out Compounds. [Link]
- H-GLU(PHE)-OH. ChemBK. [Link]
- Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. Continental Peptides. [Link]
- Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]
- Research Peptide Handling: Safety Checklist. Paradigm Peptides. [Link]
- gamma-L-Glutamyl-L-phenylalanine. PubChem. [Link]
- gamma-Glutamylphenylalanine (HMDB0000594).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. H-γ-Glu-Phe-OH | CymitQuimica [cymitquimica.com]
- 4. g-Glutamylphenylalanine, 7432-24-8, High-Purity, SMB01351, Sigma-Aldrich [sigmaaldrich.com]
- 5. gamma-L-Glutamyl-L-phenylalanine | C14H18N2O5 | CID 111299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H-GAMMA-GLU-PHE-OH CAS#: 7432-24-8 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Human Metabolome Database: Showing metabocard for gamma-Glutamylphenylalanine (HMDB0000594) [hmdb.ca]
- 9. This compound | 7432-24-8 [chemicalbook.com]
- 10. cosmicpeptides.com [cosmicpeptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biovera.com.au [biovera.com.au]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
- 15. realpeptides.co [realpeptides.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
